molecular formula C41H77NO4 B7796104 DODAP

DODAP

カタログ番号: B7796104
分子量: 648.1 g/mol
InChIキー: NYDLOCKCVISJKK-WRBBJXAJSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

DODAP is a useful research compound. Its molecular formula is C41H77NO4 and its molecular weight is 648.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

[3-(dimethylamino)-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H77NO4/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-38-39(37-42(3)4)46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h19-22,39H,5-18,23-38H2,1-4H3/b21-19-,22-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYDLOCKCVISJKK-WRBBJXAJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCC(CN(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H77NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of DODAP in Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The effective delivery of genetic material into cells is a cornerstone of gene therapy and various research applications. Among the non-viral vectors, cationic lipids have emerged as a promising class of delivery vehicles due to their safety profile and ease of production. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has garnered significant attention for its high transfection efficiency and low cytotoxicity.[] This technical guide provides a comprehensive overview of the mechanism of action of this compound in gene delivery, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and professionals in the field.

This compound's efficacy lies in its pH-sensitive nature. At physiological pH, this compound is largely neutral, which minimizes toxicity and non-specific interactions in the extracellular environment.[] However, upon internalization into the acidic environment of the endosome, this compound becomes protonated, acquiring a positive charge. This charge switch is the critical trigger for a cascade of events that ultimately leads to the release of the genetic payload into the cytoplasm.

Mechanism of Action of this compound

The journey of a this compound-based lipoplex from the extracellular space to the successful expression of its genetic cargo involves several key steps:

  • Lipoplex Formation: The process begins with the formation of lipoplexes, which are complexes of cationic liposomes and negatively charged genetic material (e.g., plasmid DNA, mRNA, siRNA). This compound is typically formulated with a neutral helper lipid, most commonly 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), to enhance stability and fusogenicity. The positively charged headgroup of this compound (when protonated during formulation at a slightly acidic pH or within the endosome) interacts electrostatically with the phosphate (B84403) backbone of the nucleic acid, leading to the condensation of the genetic material and the formation of nano-sized lipoplexes.

  • Cellular Uptake: These lipoplexes, typically ranging from 100 to 200 nm in diameter, are taken up by cells primarily through endocytosis. The overall positive surface charge of the lipoplex at physiological pH facilitates interaction with the negatively charged cell surface, promoting internalization.

  • Endosomal Escape: This is the most critical and often rate-limiting step in non-viral gene delivery. Once inside the endosome, the internal pH begins to drop from neutral to acidic (pH 5-6). This acidic environment is below the pKa of this compound, leading to the protonation of its tertiary amine headgroup. The now positively charged this compound interacts with anionic lipids present in the endosomal membrane. This interaction, coupled with the cone-shaped structure of the helper lipid DOPE, disrupts the endosomal membrane's bilayer integrity. This disruption can occur through various proposed mechanisms, including the formation of non-bilayer lipid phases (such as the hexagonal HII phase) or ion pair formation, ultimately leading to the release of the lipoplex and its genetic cargo into the cytoplasm.

  • Cytoplasmic Release and Nuclear Entry (for DNA): Once in the cytoplasm, the genetic material must be released from the lipoplex to become functional. The exact mechanisms of this release are still under investigation but are thought to involve interactions with cytoplasmic components. For plasmid DNA, it must then traverse the cytoplasm and enter the nucleus for transcription to occur.

Below is a diagram illustrating the overall mechanism of this compound-mediated gene delivery.

DODAP_Mechanism cluster_extracellular Extracellular Space (pH ~7.4) cluster_cell Cell cluster_endosome Endosome (pH 5-6) Lipoplex This compound/DOPE/Gene Lipoplex (Neutral this compound) ProtonatedLipoplex Protonated this compound Lipoplex (Positively Charged) Lipoplex->ProtonatedLipoplex Endocytosis EndosomalMembrane Endosomal Membrane Disruption ProtonatedLipoplex->EndosomalMembrane Protonation & Interaction with Anionic Lipids Cytoplasm Cytoplasm EndosomalMembrane->Cytoplasm Endosomal Escape GeneRelease Gene Release Cytoplasm->GeneRelease Nucleus Nucleus (for DNA) GeneRelease->Nucleus for DNA Translation Translation (for mRNA) GeneRelease->Translation for mRNA GeneExpression Gene Expression Nucleus->GeneExpression Translation->GeneExpression Lipoplex_Preparation start Start dissolve Dissolve this compound & DOPE in Chloroform start->dissolve dilute_dna Dilute Plasmid DNA start->dilute_dna film Form Thin Lipid Film (Rotary Evaporation) dissolve->film hydrate Hydrate with PBS (Forms MLVs) film->hydrate sonicate Bath Sonicate hydrate->sonicate extrude Extrude through 100nm membrane sonicate->extrude dilute_lipo Dilute Liposomes extrude->dilute_lipo mix Mix Liposomes and DNA dilute_dna->mix dilute_lipo->mix incubate Incubate for 15-30 min mix->incubate end Lipoplexes Ready for Use incubate->end Calcein_Assay cluster_before Before Endosomal Escape cluster_after After Endosomal Escape Endosome_Quenched Endosome with Quenched Calcein (Punctate Fluorescence) Cytoplasm_DeQuenched Cytoplasm with De-quenched Calcein (Diffuse Fluorescence) Endosome_Quenched->Cytoplasm_DeQuenched This compound-mediated Membrane Disruption

References

Introduction: The Endosomal Barrier and the Role of Ionizable Lipids

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on DODAP pKa and its Importance for Endosomal Escape

For Researchers, Scientists, and Drug Development Professionals

The effective intracellular delivery of nucleic acid therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA), is a cornerstone of modern medicine. However, a significant hurdle in realizing their full therapeutic potential is the endosomal barrier. After cellular uptake via endocytosis, these therapeutic payloads are encapsulated within endosomes. To be effective, they must escape this vesicular confinement and reach the cytoplasm. Failure to do so results in trafficking to the lysosome, where the cargo is degraded by acidic hydrolases, rendering the therapy ineffective.[1][2]

Ionizable lipids are a class of synthetic lipids that have been engineered to overcome this challenge. These lipids are a critical component of lipid nanoparticles (LNPs), the most clinically advanced non-viral delivery systems for RNA.[3][4] 1,2-dioleoyl-3-dimethylammonium-propane (this compound) was one of the first and most foundational ionizable lipids used for nucleic acid delivery.[5][6]

The key feature of an ionizable lipid like this compound is its pH-dependent charge. It is designed to be largely neutral at physiological pH (≈7.4) but to become positively charged (protonated) within the increasingly acidic environment of the maturing endosome (pH 5.5–6.5).[4][] This charge-switching behavior is dictated by the lipid's acid dissociation constant (pKa). The pKa is the most critical physicochemical parameter influencing the efficacy and safety of LNP formulations, as it directly governs the lipid's ability to interact with and disrupt the endosomal membrane, facilitating the release of its cargo into the cytoplasm.[3][8][9] This guide provides a detailed examination of this compound's pKa, the mechanism of endosomal escape it facilitates, and the experimental protocols used to characterize these properties.

Physicochemical Properties of this compound

This compound is an amphipathic molecule composed of three key parts: a tertiary amine headgroup, a glycerol (B35011) backbone, and two unsaturated oleoyl (B10858665) hydrocarbon tails.[][10] This structure allows it to integrate into the lipid bilayer of an LNP. The tertiary amine headgroup is the ionizable center, capable of accepting a proton in acidic conditions.

The pKa of this compound

The pKa of an ionizable lipid is a measure of its acidity and determines the pH at which it becomes protonated. It is crucial to distinguish between the intrinsic pKa of an individual lipid molecule in solution and the apparent pKa (pKaapp) of the lipid when it is formulated into an LNP. The pKaapp is the functionally relevant value, representing the average ionization behavior of all lipid headgroups within the nanoparticle's microenvironment, and is typically 2-3 units lower than the intrinsic pKa of the lipid alone.[3][11][12]

The reported pKa for this compound varies across the literature, which can be attributed to different measurement techniques and formulation compositions.

Table 1: Reported pKa Values for this compound and this compound-containing LNPs

Lipid/FormulationReported pKa ValueMeasurement MethodReference(s)
This compound5.59TNS binding assay[13]
This compound6.6 - 6.7Not specified[5][6]
This compound (in LNP)5.62TNS binding assay[13]
This compound (water-soluble analogue)9.81NMR Spectroscopy[11][14]
This compound (in LNP)8.02Not specified[10]

Note: The variation in reported values highlights the critical importance of consistent, well-defined experimental protocols for pKa determination.

The optimal apparent pKa for LNP-mediated delivery is a delicate balance. A pKa in the range of 6.0 to 7.0 is considered ideal for most applications.[3][15]

  • If the pKa is too high , the LNP will be positively charged at physiological pH, leading to rapid clearance, nonspecific binding to blood components, and systemic toxicity.[3][8]

  • If the pKa is too low , the LNP will not become sufficiently protonated in the endosome to trigger membrane disruption, resulting in lysosomal degradation of the payload.[15]

The Mechanism of this compound-Mediated Endosomal Escape

The process of endosomal escape is a multi-step cascade triggered by the acidification of the endosomal lumen. The pKa of this compound is the switch that activates this process.

  • Endocytosis: An LNP containing this compound is taken up by a target cell. In the bloodstream and extracellular environment (pH 7.4), this compound is predominantly neutral, minimizing toxicity and nonspecific interactions.[5][6][]

  • Endosomal Acidification: The newly formed endosome begins to mature, and proton pumps in its membrane actively lower the internal pH from ~7.4 to as low as 5.5.[3]

  • This compound Protonation: As the endosomal pH drops below the apparent pKa of the LNP, the tertiary amine headgroups of the this compound molecules accept protons and become positively charged.[][16]

  • Electrostatic Interaction: The now cationic LNP surface interacts strongly with the negatively charged anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[]

  • Membrane Destabilization and Cargo Release: This electrostatic interaction, combined with the cone-like shape of lipids like this compound, disrupts the integrity of the endosomal membrane. This is believed to occur through the formation of non-bilayer lipid phases, such as the inverted hexagonal (HII) phase, which creates defects in the membrane.[4][5] This destabilization ultimately leads to the rupture of the endosome and the release of the nucleic acid payload into the cytoplasm.[2]

Caption: Logical workflow of this compound-mediated endosomal escape.

Experimental Protocols

Accurately characterizing the pKa of an LNP formulation and quantifying its ability to facilitate endosomal escape are essential for the rational design of effective delivery vehicles.

pKa Determination Methods

The apparent pKa of an LNP is not measured directly but is determined by observing a physicochemical change as a function of pH.

The 2-(p-toluidino)naphthalene-6-sulfonate (TNS) assay is the most common method for determining the apparent pKa of LNPs.[3]

  • Principle: TNS is a fluorescent probe that is poorly fluorescent in polar (aqueous) environments but exhibits strong fluorescence in non-polar (hydrophobic) environments. As the LNP becomes protonated at lower pH, the positively charged surface attracts the anionic TNS probe. The binding of TNS to the more hydrophobic lipid surface causes a significant increase in its fluorescence intensity.

  • Methodology:

    • Prepare a series of buffers across a wide pH range (e.g., pH 3 to 10).

    • Add a constant concentration of the LNP formulation and TNS to each buffer.

    • Incubate to allow for equilibration.

    • Measure the fluorescence intensity at each pH value (typically Ex: 320 nm, Em: 430 nm).

    • Plot fluorescence intensity versus pH. The data will form a sigmoidal curve.

    • The apparent pKa is determined as the pH value at which 50% of the maximum fluorescence is observed.[3]

TNS_Assay_Workflow cluster_prep Preparation Buffers Prepare Buffers (pH 3 to 10) Mix Mix LNP + TNS in each buffer Buffers->Mix LNPs LNP Sample LNPs->Mix TNS TNS Dye TNS->Mix Measure Measure Fluorescence Intensity Mix->Measure Plot Plot Intensity vs. pH Measure->Plot Calculate Determine pKa at 50% Max Fluorescence Plot->Calculate

Caption: Experimental workflow for the TNS fluorescence assay.

Endosomal Escape Quantification Assays

Directly measuring the percentage of nanoparticles that escape the endosome is challenging.[17] Assays are often indirect or rely on sophisticated imaging or reporter systems.

This is an imaging-based method that identifies instances of endosomal membrane rupture.

  • Principle: Galectins are a family of cytosolic proteins that bind to β-galactosides. The inner leaflet of the endosomal membrane is glycosylated. When the membrane is damaged or ruptured, these glycans become exposed to the cytosol. Cytosolic Galectin-8 will then rapidly bind to the site of damage, forming bright fluorescent puncta that can be visualized by microscopy. The number of puncta per cell correlates with the frequency of endosomal escape events.

  • Methodology:

    • Culture cells (e.g., HeLa, A549) on glass-bottom dishes suitable for microscopy.

    • Transfect cells with a plasmid encoding a fluorescently tagged Galectin-8 (e.g., GFP-Gal8) or use immunofluorescence to detect endogenous Galectin-8.

    • Treat the cells with the LNP formulation.

    • Incubate for a desired period (e.g., 4-24 hours).

    • Fix and permeabilize the cells (if using immunofluorescence).

    • Image the cells using a confocal microscope.

    • Quantify the number and intensity of fluorescent Galectin-8 puncta per cell. An increase in puncta compared to untreated control cells indicates LNP-induced endosomal damage.

Galectin_Assay_Workflow cluster_result Observation A Culture cells expressing fluorescent Galectin-8 B Treat cells with LNP formulation A->B C Incubate B->C D Fix cells and prepare for imaging C->D E Image with Confocal Microscope D->E F Quantify Puncta: Number of escape events E->F NoEscape No Escape: Diffuse Gal-8 Escape Escape: Gal-8 Puncta

Caption: Workflow for the Galectin-8 endosomal escape assay.

Functional assays measure the biological outcome that occurs only after successful endosomal escape and cargo release.

  • siRNA-mediated Gene Silencing: Cells expressing a reporter gene (e.g., Luciferase, GFP) are treated with LNPs encapsulating siRNA targeting that specific gene. The degree of gene knockdown, measured by luminescence or fluorescence reduction, serves as a robust, albeit indirect, measure of successful cytosolic delivery.

  • mRNA-mediated Protein Expression: Cells are treated with LNPs encapsulating mRNA that codes for a reporter protein. The subsequent expression of the protein is quantified and directly correlates with the amount of mRNA that has escaped the endosome and been translated by the cell's machinery.

Conclusion

This compound remains a fundamentally important ionizable lipid in the field of nucleic acid delivery. Its pH-responsive nature, governed by its pKa, provides a powerful mechanism for overcoming the endosomal barrier, one of the most significant challenges in intracellular drug delivery. The apparent pKa of an LNP formulation is the single most predictive parameter for its in vivo efficacy.[3] An optimized pKa ensures that the nanoparticle remains inert in circulation but becomes potently active within the acidic confines of the endosome, where it disrupts the membrane to release its therapeutic cargo. A thorough understanding and precise experimental characterization of both the LNP's pKa and its functional ability to induce endosomal escape are indispensable for the successful development of the next generation of safe and effective LNP-based therapeutics.

References

The Role of DODAP in siRNA Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of small interfering RNA (siRNA) therapeutics has opened up new frontiers in medicine, offering the potential to silence disease-causing genes with high specificity. However, the effective delivery of siRNA to its target cells remains a significant hurdle. Lipid nanoparticles (LNPs) have emerged as a leading platform for siRNA delivery, and among the crucial components of these LNPs are ionizable cationic lipids. 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) was one of the pioneering ionizable lipids used in the development of LNP-siRNA formulations. This technical guide provides an in-depth overview of the applications of this compound in siRNA therapeutics, focusing on its mechanism of action, formulation characteristics, and role in mediating gene silencing.

The Core of the Nanoparticle: this compound's Mechanism of Action

This compound is an ionizable cationic lipid, meaning its charge is pH-dependent. At a physiological pH of 7.4, this compound is nearly neutral, which helps to minimize non-specific interactions with blood components and reduces toxicity, contributing to a longer circulation half-life for the LNP.[1] However, upon endocytosis into the target cell, the LNP is trafficked into the acidic environment of the endosome (pH 5.5-6.5).

This compound has a pKa of approximately 6.6.[1] This is a critical feature, as it allows this compound to become protonated and thus positively charged within the acidic endosome. This charge switch is the key to its function. The now cationic this compound can interact electrostatically with the anionic lipids present in the endosomal membrane.[2] This interaction is believed to induce a structural change in the lipid bilayer of the endosome, leading to membrane destabilization and the formation of non-bilayer lipid structures, such as the hexagonal HII phase.[2][3] This disruption of the endosomal membrane facilitates the escape of the encapsulated siRNA from the endosome into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[4]

Quantitative Data on this compound-Based LNP-siRNA Formulations

The physicochemical properties of LNP-siRNA formulations are critical determinants of their stability, safety, and efficacy. The following tables summarize key quantitative data for this compound-containing LNPs from various studies.

LNP Composition (molar ratio) Particle Size (nm) Polydispersity Index (PDI) Zeta Potential (mV) siRNA Encapsulation Efficiency (%) Reference
This compound/DSPC/Cholesterol/PEG-lipid~100Not specifiedNearly neutral at pH 7.4~80[1]
DOTAP/DSPC/Cholesterol/DMG-PEG2k (50/10/38.5/1.5)59-88≤ 0.2-0.44 to -6.35>90[5]

Note: While DOTAP is a permanently charged cationic lipid, this data provides context for typical LNP characteristics.

Therapeutic Target & Model This compound-based LNP Formulation Dose Gene Silencing Efficacy Reference
Factor VII (in vivo, rodents)LNP containing this compound~10 mg siRNA/kg50% gene silencing[6]
Luciferase (in vitro)LNP with varying DOTMA/DODMA ratios100 nM siRNAHigh gene silencing with optimized ratio[6]

Note: Data for DLinMC3DMA is provided for comparison, highlighting the evolution of ionizable lipids.

Lipid pKa In Vivo Potency (ED50 for Factor VII silencing) Reference
This compound6.6~10 mg/kg[1][6]
DLinMC3DMA6.40.005 mg/kg[6]

Experimental Protocols

Formulation of this compound-based siRNA-LNPs using Microfluidics

This protocol describes a general method for preparing siRNA-LNPs using a microfluidic mixing device, such as the NanoAssemblr™ platform.

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG-DMG)

  • siRNA targeting the gene of interest

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and PEG-DMG in anhydrous ethanol at a desired molar ratio (e.g., 50:10:38.5:1.5). The total lipid concentration should be optimized, for example, 12.5 mM.

  • Prepare siRNA Solution: Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a final concentration of, for example, 0.4 mg/mL.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the siRNA-buffer solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.

    • Set the total flow rate (TFR), for example, at 12 mL/min.

    • Initiate the mixing process. The rapid mixing of the two solutions will induce the self-assembly of the lipids and siRNA into LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • To remove the ethanol and raise the pH, dialyze the LNP solution against PBS (pH 7.4) overnight at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa).

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Determine the size distribution and PDI of the LNPs using Dynamic Light Scattering (DLS).

    • Zeta Potential: Measure the surface charge of the LNPs in PBS (pH 7.4) using Laser Doppler Velocimetry.

    • Encapsulation Efficiency: Quantify the amount of encapsulated siRNA using a fluorescent dye-based assay such as the RiboGreen assay. The encapsulation efficiency is calculated as: ((Total siRNA - Free siRNA) / Total siRNA) * 100%.

In Vitro Gene Silencing Assay

Materials:

  • Target cells expressing the gene of interest (e.g., HeLa cells expressing luciferase)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound-LNP-siRNA formulation

  • Control LNP formulation (with non-targeting siRNA)

  • 96-well plates

  • Reagents for quantifying gene expression (e.g., luciferase assay kit, qRT-PCR reagents)

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Prepare serial dilutions of the this compound-LNP-siRNA and control LNP formulations in cell culture medium to achieve the desired final siRNA concentrations (e.g., 1-100 nM).

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.

  • Gene Expression Analysis:

    • After the incubation period, lyse the cells.

    • Quantify the expression of the target gene. For a luciferase reporter gene, use a luciferase assay system. For an endogenous gene, use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels.

    • Normalize the gene expression to a housekeeping gene (e.g., GAPDH) or total protein concentration.

    • Calculate the percentage of gene silencing relative to cells treated with the control LNP.

Visualizing the Process: Signaling Pathways and Workflows

Endosomal Escape of this compound-LNP-siRNA

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Target Cell cluster_endosome Endosome (pH 5.5-6.5) LNP_neutral LNP (this compound Neutral) LNP_protonated LNP (this compound Protonated) LNP_neutral->LNP_protonated Endocytosis Endosomal_Membrane Endosomal Membrane (Anionic Lipids) LNP_protonated->Endosomal_Membrane Electrostatic Interaction Membrane_Destabilization Membrane Destabilization (HII Phase Formation) Endosomal_Membrane->Membrane_Destabilization Induces siRNA_release siRNA Membrane_Destabilization->siRNA_release Facilitates Release Cytoplasm Cytoplasm RISC RISC Cytoplasm->RISC siRNA loading siRNA_release->Cytoplasm mRNA_cleavage Target mRNA Cleavage RISC->mRNA_cleavage Guides

Caption: Mechanism of this compound-mediated endosomal escape of siRNA.

Experimental Workflow for LNP-siRNA Development

LNP_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_invitro 3. In Vitro Evaluation cluster_invivo 4. In Vivo Studies Lipid_Prep Prepare Lipid-Ethanol (this compound, DSPC, Chol, PEG) Microfluidics Microfluidic Mixing Lipid_Prep->Microfluidics siRNA_Prep Prepare siRNA-Aqueous Buffer (pH 4.0) siRNA_Prep->Microfluidics Dialysis Dialysis vs. PBS (pH 7.4) Microfluidics->Dialysis DLS Particle Size & PDI (DLS) Dialysis->DLS Zeta Zeta Potential Dialysis->Zeta RiboGreen Encapsulation Efficiency (RiboGreen Assay) Dialysis->RiboGreen Cell_Culture Transfect Target Cells RiboGreen->Cell_Culture Gene_Silencing Assess Gene Silencing (qRT-PCR, Luciferase Assay) Cell_Culture->Gene_Silencing Toxicity Evaluate Cytotoxicity (MTT, LDH Assay) Cell_Culture->Toxicity Animal_Model Administer to Animal Model (e.g., IV injection) Gene_Silencing->Animal_Model Biodistribution Assess Biodistribution Efficacy Measure In Vivo Gene Silencing Safety Toxicology Studies

Caption: A typical workflow for the development and evaluation of this compound-based LNP-siRNA therapeutics.

Conclusion

References

In Vitro Cytotoxicity Profile of DODAP: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has garnered significant attention in the field of nanomedicine, primarily for its application in the delivery of nucleic acids such as mRNA and siRNA.[] Unlike permanently charged cationic lipids such as DOTAP, this compound possesses a tertiary amine head group that is neutral at physiological pH and becomes protonated (positively charged) within the acidic environment of the endosome. This pH-sensitive charge characteristic is believed to contribute to its lower in vitro cytotoxicity profile, a critical attribute for the development of safe and effective drug delivery systems.[][2] This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound, including available quantitative data, detailed experimental protocols for assessing its toxicity, and insights into the potential signaling pathways involved in this compound-induced cell death.

Quantitative Cytotoxicity Data

One study investigating siRNA lipoplexes in MCF-7-Luc cells reported that formulations containing this compound and 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (B41927) (DPPE) exhibited slight cytotoxicity, with cell viability remaining between 70–80%.[3] In contrast, other lipoplex formulations in the same study showed higher viability (greater than 87%), suggesting that the formulation components and their ratios are critical determinants of overall cytotoxicity.[3]

For comparative context, studies on the structurally related but permanently cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), often report dose-dependent cytotoxicity. For instance, the cytotoxicity of DOTAP/cholesterol lipid nanoparticles (LNPs) is positively correlated with the proportion of DOTAP in the formulation and the overall lipid concentration.[4] In one study, siRNA-solid lipid nanoparticles (SLNs) prepared with DOTAP at a high nitrogen to phosphate (B84403) (N/P) ratio of 34:1 showed a half-maximal inhibitory concentration (IC50) of 8.1 ± 0.37 µg/mL in J774A.1 macrophages.[5] As the N/P ratio was decreased to 12:1, the IC50 value increased to 26.1 ± 3.97 µg/mL, indicating reduced cytotoxicity.[5] Given this compound's ionizable nature, it is generally considered to be less cytotoxic than DOTAP.[2]

Table 1: Summary of In Vitro Cytotoxicity Data for this compound and Comparative Cationic Lipids

Cationic Lipid/FormulationCell LineAssayKey Findings
This compound/DPPE LipoplexesMCF-7-LucNot SpecifiedSlight cytotoxicity, with 70-80% cell viability.[3]
DOTAP/Cholesterol LNPsSK-OV-3MTTCytotoxicity is dose-dependent; higher DOTAP/cholesterol molar ratios and higher lipid concentrations lead to decreased cell viability.[4]
DOTAP-based siRNA-SLNs (N/P ratio 34:1)J774A.1 macrophagesMTTIC50 of 8.1 ± 0.37 µg/mL.[5]
DOTAP-based siRNA-SLNs (N/P ratio 12:1)J774A.1 macrophagesMTTIC50 of 26.1 ± 3.97 µg/mL.[5]

Experimental Protocols for Cytotoxicity Assessment

A thorough evaluation of this compound's cytotoxicity requires a panel of in vitro assays that probe different aspects of cellular health, from metabolic activity to membrane integrity and the induction of programmed cell death.

Cell Viability Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of metabolically active cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the exponential growth phase during the experiment.

    • Treatment: Prepare serial dilutions of the this compound-containing formulation in cell culture medium. Remove the old medium from the cells and add the medium containing the this compound formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Solubilization: After the incubation with MTT, carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the results to determine the IC50 value, which is the concentration of the this compound formulation that inhibits 50% of cell viability.[6]

2. Lactate Dehydrogenase (LDH) Assay

This assay measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.

  • Principle: LDH is a stable enzyme present in the cytoplasm of all cells. When the plasma membrane is compromised, LDH is released into the surrounding medium. The amount of LDH in the medium is proportional to the number of damaged cells.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

    • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

    • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

    • Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes).

    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm.

    • Data Analysis: Determine the amount of LDH released and express it as a percentage of the positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Apoptosis Assays

1. Annexin V/Propidium (B1200493) Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with the this compound formulation.

    • Cell Harvesting: After the desired incubation time, harvest the cells (including any floating cells in the medium) by trypsinization or gentle scraping.

    • Washing: Wash the cells with cold PBS.

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

    • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

    • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Signaling Pathways in this compound-Induced Cytotoxicity

The cytotoxic effects of cationic lipids, including likely those of this compound, are often mediated by the induction of cellular stress pathways, leading to programmed cell death (apoptosis).

Reactive Oxygen Species (ROS) Production

Cationic lipids can interact with cellular membranes, including the mitochondrial membrane, leading to an increase in the production of reactive oxygen species (ROS).[7] Excessive ROS can cause oxidative stress, damaging cellular components like lipids, proteins, and DNA, and can trigger apoptotic pathways.

Measurement of ROS:

  • Principle: Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent. Inside the cell, it is deacetylated by cellular esterases to dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Protocol:

    • Cell Seeding and Treatment: Seed cells and treat with the this compound formulation.

    • Dye Loading: Load the cells with DCFH-DA and incubate.

    • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.

Mitochondrial Membrane Potential (ΔΨm) Disruption

Mitochondria play a central role in apoptosis. A decrease in the mitochondrial membrane potential is an early event in the apoptotic cascade.

Measurement of ΔΨm:

  • Principle: The lipophilic cationic dye JC-1 accumulates in the mitochondria of healthy cells as aggregates that fluoresce red. In apoptotic cells with a collapsed mitochondrial membrane potential, JC-1 remains in the cytoplasm as monomers and fluoresces green. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells and treat with the this compound formulation.

    • JC-1 Staining: Incubate the cells with JC-1 dye.

    • Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence microscope, plate reader, or flow cytometer. A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.

Caspase Activation

Caspases are a family of proteases that are the central executioners of apoptosis. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis.

Measurement of Caspase Activity:

  • Principle: Commercially available kits can measure the activity of specific caspases using a fluorogenic or colorimetric substrate that is cleaved by the active enzyme.

  • Protocol:

    • Cell Seeding and Treatment: Seed cells and treat with the this compound formulation.

    • Cell Lysis: Lyse the cells to release the caspases.

    • Substrate Addition: Add the specific caspase substrate to the cell lysate.

    • Signal Measurement: Measure the resulting fluorescent or colorimetric signal, which is proportional to the caspase activity.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow General Workflow for In Vitro Cytotoxicity Assessment of this compound cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in Multi-well Plates dodap_prep Prepare Serial Dilutions of this compound Formulation treatment Treat Cells with this compound Formulation dodap_prep->treatment incubation Incubate for 24, 48, or 72 hours treatment->incubation viability Cell Viability (MTT, LDH) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis ros ROS Production (DCFH-DA) incubation->ros mmp Mitochondrial Potential (JC-1) incubation->mmp caspase Caspase Activity incubation->caspase data_analysis Calculate % Viability, Apoptosis Rate, etc. viability->data_analysis apoptosis->data_analysis ros->data_analysis mmp->data_analysis caspase->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A generalized workflow for assessing the in vitro cytotoxicity of this compound formulations.

Signaling Pathway of Cationic Lipid-Induced Apoptosis

apoptosis_pathway Proposed Signaling Pathway for Cationic Lipid-Induced Apoptosis This compound This compound-containing Nanoparticle Membrane Cell Membrane Interaction This compound->Membrane ROS Increased ROS Production Membrane->ROS Mitochondria Mitochondrial Membrane Potential Collapse (ΔΨm ↓) ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the proposed signaling cascade for apoptosis induced by cationic lipids like this compound.

Conclusion

This compound's ionizable nature positions it as a promising cationic lipid for gene delivery with a favorable safety profile compared to permanently charged lipids. While specific IC50 values for this compound are not widely reported, the available data suggests a lower cytotoxicity profile. A comprehensive in vitro assessment of this compound's cytotoxicity should involve a battery of assays to evaluate its impact on cell viability, membrane integrity, and the induction of apoptosis. The underlying mechanisms likely involve the generation of reactive oxygen species, disruption of mitochondrial function, and activation of the caspase cascade. Further research to establish a more detailed quantitative cytotoxicity profile of this compound across various cell lines will be invaluable for its continued development in clinical applications.

References

The Biodegradability and Safety Profile of DODAP Lipids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has garnered significant attention as a key component of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA.[1][2] Its utility stems from its pH-sensitive nature; this compound is largely neutral at physiological pH, which contributes to the stability of LNPs in circulation and is associated with lower cytotoxicity compared to permanently cationic lipids.[3][4] Upon endocytosis into target cells, the acidic environment of the endosome protonates the tertiary amine headgroup of this compound.[2] This positive charge facilitates interaction with the anionic endosomal membrane, leading to membrane disruption and the release of the nucleic acid payload into the cytoplasm, a critical step for therapeutic efficacy.[2][5] This technical guide provides an in-depth overview of the current understanding of the biodegradability and safety of this compound lipids.

Biodegradability of this compound

Metabolism and Degradation Products

The structure of this compound, featuring two oleoyl (B10858665) ester chains linked to a propane (B168953) backbone, is amenable to enzymatic hydrolysis. A technical study utilizing liquid chromatography-mass spectrometry (LC-MS) has shown that this compound is "easily degradable."[7] The primary degradation pathway involves the cleavage of one of the oleoyl chains, resulting in a significant degradation product with a loss of C18H32O.[7] Another potential degradation pathway is the N-oxidation of the dimethylamino headgroup.[7]

Table 1: Identified Degradation Products of this compound

Parent CompoundDegradation PathwayKey Degradation ProductAnalytical MethodReference
This compoundEster HydrolysisLoss of one oleoyl chain (C18H32O)LC-MS with Electron Activated Dissociation (EAD)[7]
This compoundOxidationN-oxidation of the dimethylamino headgroupLC-MS with Electron Activated Dissociation (EAD)[7]
Experimental Protocol: Assessing Ready Biodegradability via OECD 301F

To quantitatively assess the biodegradability of this compound, the OECD 301F (Manometric Respirometry Test) is a suitable standardized method.[8][9][10] This test evaluates the extent to which a substance is degraded by a mixed population of microorganisms under aerobic conditions by measuring oxygen consumption.

Methodology:

  • Test Setup: A known concentration of this compound is added to a mineral medium inoculated with activated sludge from a wastewater treatment plant. The test is run in sealed vessels.

  • Control Groups:

    • Positive Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to ensure the viability and activity of the microbial inoculum.

    • Toxicity Control: The test substance is combined with the positive control to assess for any inhibitory effects on the microorganisms.

    • Inoculum Blank: Contains only the inoculum and mineral medium to measure background respiration.

  • Incubation: The vessels are incubated at a constant temperature (typically 20-24°C) in the dark for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer.

  • Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of this compound. A substance is considered "readily biodegradable" if it reaches ≥60% biodegradation within a 10-day window during the 28-day test period.[2]

cluster_biodegradability OECD 301F Experimental Workflow prep Preparation of Test Medium (Mineral Salts, Inoculum, this compound) incubation 28-Day Incubation (Controlled Temperature, Dark) prep->incubation measurement Manometric Measurement of O2 Consumption incubation->measurement analysis Calculation of % Biodegradation vs. Theoretical Oxygen Demand measurement->analysis result Classification (e.g., Readably Biodegradable) analysis->result cluster_cytotoxicity MTT Assay Workflow seeding Seed Cells in 96-well Plate treatment Treat with Serial Dilutions of this compound LNPs seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Formazan Crystal Formation mtt_add->formazan solubilize Solubilize Crystals formazan->solubilize read Measure Absorbance solubilize->read analysis Calculate IC50 read->analysis cluster_endosomal_escape This compound-Mediated Endosomal Escape endocytosis LNP containing this compound enters cell via endocytosis acidification Endosome Acidification (pH drop) endocytosis->acidification protonation Protonation of This compound Headgroup acidification->protonation interaction Electrostatic Interaction with Anionic Endosomal Lipids protonation->interaction destabilization Membrane Destabilization & Non-bilayer Phase Formation interaction->destabilization release Release of Nucleic Acid into Cytoplasm destabilization->release

References

The Pivotal Role of DODAP in Nanomedicine and Gene Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of nanomedicine has revolutionized the landscape of therapeutic delivery, with lipid nanoparticles (LNPs) emerging as a premier platform for the targeted administration of genetic material. Central to the success of many LNP formulations is the ionizable cationic lipid, a component critical for nucleic acid encapsulation and, more importantly, for the effective release of cargo into the cell's cytoplasm. Among the pioneering ionizable lipids, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) has played a foundational role. This technical guide provides an in-depth exploration of this compound, detailing its mechanism of action, applications in nanomedicine and gene therapy, and the experimental protocols essential for its use.

The Core of Delivery: Understanding this compound's Mechanism

This compound's efficacy hinges on its pH-responsive nature. Its tertiary amine headgroup has a pKa of approximately 6.6.[1] This property allows this compound to remain largely neutral at physiological pH (~7.4) in the bloodstream, minimizing toxicity and non-specific interactions with serum proteins.[1][2] However, upon cellular uptake via endocytosis, the nanoparticle is trafficked into endosomes, where the internal environment becomes progressively acidic.

As the pH within the endosome drops below this compound's pKa, its amine group becomes protonated, conferring a positive charge to the lipid.[3][4] This charge is the linchpin of endosomal escape. The now cationic this compound interacts electrostatically with the negatively charged lipids of the endosomal membrane.[5] This interaction, in concert with helper lipids like DOPE within the LNP formulation, disrupts the integrity of the endosomal membrane, facilitating the release of the encapsulated nucleic acid payload into the cytoplasm where it can exert its therapeutic effect.[5][6] This critical step is a primary barrier to effective gene therapy, and this compound's ability to overcome it has been a significant advancement.

G Figure 1: this compound-Mediated Endosomal Escape Mechanism cluster_0 Bloodstream (pH 7.4) cluster_1 Cellular Uptake cluster_2 Endosome (pH < 6.5) cluster_3 Cytoplasm LNP_neutral LNP with Neutral this compound Endocytosis Endocytosis LNP_neutral->Endocytosis Protonation This compound becomes protonated (+ charged) Endocytosis->Protonation Membrane_Interaction Interaction with endosomal membrane Protonation->Membrane_Interaction Destabilization Membrane Destabilization and Fusion Membrane_Interaction->Destabilization Payload_Release Release of Nucleic Acid (e.g., siRNA, mRNA) Destabilization->Payload_Release G Figure 2: LNP Formulation and Characterization Workflow cluster_prep Preparation cluster_form Formulation cluster_proc Processing & Characterization prep_lipids Prepare Lipid Stock (this compound, DSPC, Chol, PEG) in Ethanol load_syringes Load Syringes prep_lipids->load_syringes prep_na Prepare Nucleic Acid Stock (siRNA/mRNA) in Citrate Buffer (pH 4) prep_na->load_syringes microfluidics Microfluidic Mixing (e.g., 3:1 Aqueous:Organic) load_syringes->microfluidics dialysis Dialysis / TFF (Buffer exchange to PBS pH 7.4) microfluidics->dialysis characterize Physicochemical Characterization dialysis->characterize dls DLS (Size, PDI) characterize->dls zeta Zeta Potential characterize->zeta ribogreen Encapsulation Efficiency (RiboGreen Assay) characterize->ribogreen G Figure 3: Simplified RNA Interference (RNAi) Pathway cluster_delivery Cytoplasmic Delivery cluster_pathway RNAi Pathway LNP This compound-LNP siRNA ds-siRNA LNP->siRNA Release Dicer Dicer Enzyme siRNA->Dicer RISC_loading RISC Loading Dicer->RISC_loading Processing RISC_active Active RISC (with guide strand) RISC_loading->RISC_active Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing (No Protein Translation) Cleavage->Silencing

References

Foundational Research on DODAP for Nucleic Acid Encapsulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a pivotal ionizable cationic lipid in the field of nucleic acid delivery. We will explore its mechanism of action, provide detailed experimental protocols for the formulation and characterization of this compound-based lipid nanoparticles (LNPs), and present key quantitative data to inform formulation optimization.

Core Concepts: The Role of this compound in Nucleic Acid Delivery

This compound is a well-established ionizable cationic lipid that plays a crucial role in the encapsulation and intracellular delivery of nucleic acids such as messenger RNA (mRNA) and small interfering RNA (siRNA).[1] Its structure, featuring a tertiary amine headgroup and two oleoyl (B10858665) chains, is key to its function.

At physiological pH (around 7.4), this compound is largely neutral, which minimizes non-specific interactions with biological membranes and reduces cytotoxicity. However, upon endocytosis into the cell, the endosome's internal environment becomes progressively more acidic. This drop in pH leads to the protonation of this compound's amine headgroup, giving it a positive charge. This charge switch is fundamental to its mechanism of action. The positively charged this compound can then interact with the negatively charged lipids present in the endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acid cargo into the cytoplasm, a process often referred to as endosomal escape.[1][2] The pKa of the ionizable lipid, the pH at which it is 50% protonated, is a critical parameter, with an optimal pKa range of 6.2-6.5 being suggested for efficient in vivo gene silencing.[1][3] this compound's pKa is reported to be in the range of 6.6-6.7.[1]

Quantitative Data on this compound-Based LNP Formulations

The physicochemical properties of lipid nanoparticles are critical determinants of their in vivo performance, including their stability, circulation time, and transfection efficiency. Key parameters include particle size, polydispersity index (PDI), and nucleic acid encapsulation efficiency. Below are tables summarizing quantitative data from various studies on this compound- and other ionizable lipid-based LNP formulations.

Table 1: Physicochemical Properties of Ionizable Lipid-Based LNPs for mRNA Delivery

Ionizable LipidMolar Ratio (Ionizable:DSPC:Chol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
This compound50:10:38.5:1.5~133< 0.2> 85[4]
DLin-MC3-DMA50:10:38.5:1.5~117< 0.2> 85[4]
ALC-031550:10:38.5:1.5~1330.15> 85[4]

Table 2: Physicochemical Properties of Cationic/Ionizable Lipid-Based LNPs for siRNA Delivery

Cationic/Ionizable Lipid CompositionMolar Ratio (Lipid:DSPC:Chol:PEG)Particle Size (nm)PDIEncapsulation Efficiency (%)Reference
DOTAP/MC3 (5:45)50:10:37.5:1.5:159-88≤ 0.2> 90[5]
DOTAP/MC3 (10:40)50:10:37.5:1.5:159-88≤ 0.2> 90[5]
DOTAP/MC3 (25:25)50:10:37.5:1.5:159-88≤ 0.2> 90[5]
DODMANot Specified102.2 ± 15.2< 0.2Not Specified[6]

Experimental Protocols

Reproducibility in LNP formulation is paramount. This section provides detailed methodologies for the preparation and characterization of this compound-based LNPs.

LNP Formulation via Microfluidic Mixing

This protocol is adapted from a method for formulating various ionizable lipid-based LNPs, including those with this compound.[7]

Materials:

  • This compound (or other ionizable lipid)

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000)

  • Ethanol (B145695) (200 proof)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 4.0)

  • Nucleic acid (mRNA or siRNA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol to achieve a final molar ratio of 50:10:38.5:1.5. The total lipid concentration should be 50 mM.

  • Prepare Nucleic Acid Solution: Dissolve the nucleic acid (e.g., firefly luciferase mRNA) in 50 mM sodium acetate buffer (pH 4.0) to a concentration of 1 mg/mL.

  • Microfluidic Mixing: Set the microfluidic mixing device to the desired flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • LNP Formation: Simultaneously inject the lipid-ethanol solution and the nucleic acid-aqueous solution into the microfluidic device. The rapid mixing will induce the self-assembly of LNPs, encapsulating the nucleic acid.

  • Dialysis: Immediately after formation, dialyze the LNP suspension against PBS (pH 7.4) for at least 6 hours, with at least two buffer changes, to remove ethanol and raise the pH.

  • Concentration (Optional): If a higher concentration is required, concentrate the LNP suspension using a centrifugal filter unit with an appropriate molecular weight cutoff (e.g., 100 kDa).

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C.

Characterization of LNPs

3.2.1. Particle Size and Polydispersity Index (PDI) Measurement

  • Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI of the nanoparticles.

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).

    • Perform measurements in triplicate at 25°C.

3.2.2. Zeta Potential Measurement

  • Principle: Laser Doppler Velocimetry is used to measure the surface charge of the LNPs.

  • Procedure:

    • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

    • Load the sample into a specialized zeta potential cuvette.

    • Measure the zeta potential using a DLS instrument with this capability.

    • Perform measurements in triplicate at 25°C.

3.2.3. Nucleic Acid Encapsulation Efficiency

  • Principle: The RiboGreen assay is a fluorescent-based method to quantify the amount of nucleic acid. By comparing the fluorescence of the sample before and after lysing the LNPs with a detergent, the encapsulation efficiency can be determined.

  • Materials:

    • Quant-iT™ RiboGreen™ RNA Assay Kit

    • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

    • Triton X-100 (1% v/v in TE buffer)

  • Procedure:

    • Prepare a standard curve: Create a series of known nucleic acid concentrations in TE buffer.

    • Prepare LNP samples:

      • Sample A (Total RNA): Dilute the LNP suspension in TE buffer containing 1% Triton X-100 to disrupt the lipid nanoparticles.

      • Sample B (Free RNA): Dilute the LNP suspension in TE buffer without detergent.

    • Incubate: Incubate all samples and standards with the RiboGreen reagent according to the manufacturer's instructions, protected from light.

    • Measure Fluorescence: Measure the fluorescence intensity using a plate reader (excitation ~480 nm, emission ~520 nm).

    • Calculate Encapsulation Efficiency (EE): EE (%) = [(Total RNA - Free RNA) / Total RNA] x 100

Visualizing Key Processes with Graphviz

To better understand the complex processes involved in this compound-mediated nucleic acid delivery, we provide diagrams generated using the DOT language.

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization Characterization Lipid Mix Lipid Mix Microfluidic Mixing Microfluidic Mixing Lipid Mix->Microfluidic Mixing Ethanol Phase Nucleic Acid Nucleic Acid Nucleic Acid->Microfluidic Mixing Aqueous Phase (pH 4) Dialysis Dialysis Microfluidic Mixing->Dialysis LNP Suspension Sterile Filtration Sterile Filtration Dialysis->Sterile Filtration Purified LNPs (pH 7.4) DLS DLS Sterile Filtration->DLS Size & PDI Zeta Potential Zeta Potential Sterile Filtration->Zeta Potential Surface Charge RiboGreen Assay RiboGreen Assay Sterile Filtration->RiboGreen Assay Encapsulation Efficiency

A streamlined workflow for the formulation and characterization of this compound-based lipid nanoparticles.
Cellular Uptake and Endosomal Escape Pathway

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular cluster_mechanism Mechanism of Escape LNP LNP (Neutral this compound) Endosome Early Endosome (pH ~6.5) LNP->Endosome Endocytosis Cytoplasm Cytoplasm Late_Endosome Late Endosome (pH ~5.5) Endosome->Late_Endosome Maturation Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Nucleic_Acid_Release Nucleic Acid Release Late_Endosome->Nucleic_Acid_Release Membrane Fusion & Endosomal Escape Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Nucleic_Acid_Release->Cytoplasm Therapeutic Effect Interaction Electrostatic Interaction with Anionic Endosomal Lipids Protonation->Interaction Destabilization Membrane Destabilization (Hexagonal Phase Formation) Interaction->Destabilization Destabilization->Nucleic_Acid_Release

The pathway of LNP cellular uptake and this compound-mediated endosomal escape of nucleic acids.

Conclusion

This compound remains a cornerstone in the development of non-viral nucleic acid delivery systems. Its pH-responsive nature provides a robust mechanism for endosomal escape, a critical barrier in intracellular drug delivery. By understanding the foundational principles of this compound-based LNP formulation and characterization, researchers can optimize their delivery platforms for a wide range of therapeutic applications. The provided protocols and data serve as a valuable resource for scientists and developers working to advance the field of gene therapy.

References

The Dynamics of DODAP and Nucleic Acids: A Technical Guide to pH-Responsive Lipoplex Formation and Intracellular Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Interaction of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) with Negatively Charged Nucleic Acids.

This technical guide provides an in-depth exploration of the mechanisms, experimental protocols, and quantitative characteristics governing the interaction between the ionizable cationic lipid this compound and nucleic acids such as siRNA and mRNA. This document serves as a critical resource for professionals in the field of drug delivery, offering detailed insights into the formulation and function of this compound-based lipid nanoparticles (LNPs).

Executive Summary

1,2-dioleoyl-3-dimethylammonium-propane (this compound) is a pivotal component in the development of non-viral vectors for nucleic acid delivery. Its efficacy stems from a unique pH-sensitive tertiary amine head group, which allows for efficient encapsulation of nucleic acids in acidic conditions and maintains a near-neutral surface charge at physiological pH, mitigating toxicity. This guide details the principles of this interaction, the methodologies to characterize the resulting lipoplexes, and the cellular pathways exploited for successful cargo delivery.

The Core Interaction: A pH-Dependent Electrostatic Dance

The utility of this compound in nucleic acid delivery is fundamentally linked to its acid dissociation constant (pKa). The pKa is the pH at which the lipid's amine head group is 50% protonated. For this compound, the experimentally determined pKa of its water-soluble analogue is approximately 7.65, with computational models providing a similar value of 7.97[1].

At a pH below its pKa, such as during the formulation process in an acidic buffer (typically pH 4-5), this compound's tertiary amine group becomes protonated, conferring a positive charge. This cationic state drives a strong electrostatic interaction with the negatively charged phosphate (B84403) backbone of nucleic acids (e.g., siRNA, mRNA, pDNA), leading to the formation of stable lipid-nucleic acid complexes, or lipoplexes[2].

Conversely, at physiological pH (≈7.4), which is near or slightly below its pKa, this compound is predominantly in a neutral, deprotonated state[3]. This charge neutrality on the exterior of the formulated lipid nanoparticle (LNP) is advantageous for in vivo applications, as it reduces non-specific interactions with blood components and minimizes cytotoxicity associated with permanently cationic lipids[4].

dot

Caption: pH-dependent protonation and complexation of this compound with nucleic acids.

Quantitative Physicochemical Characteristics

The successful formation and efficacy of this compound-based LNPs are determined by several key quantitative parameters. These include the ratio of lipid nitrogen to nucleic acid phosphate (N/P ratio), particle size (hydrodynamic diameter), polydispersity index (PDI), and surface charge (zeta potential).

ParameterTypical Target RangeSignificance
pKa 6.2 - 6.9Determines pH-sensitivity; crucial for endosomal escape and low toxicity[1][4]. This compound's intrinsic pKa is ~7.65[1].
N/P Ratio > 3:1Ensures sufficient cationic charge for complete complexation of nucleic acids. Affects size and surface charge[5][6][7].
Particle Size (Z-average) < 200 nmOptimal for cellular uptake via endocytosis and avoiding rapid clearance by the immune system[3].
Polydispersity Index (PDI) < 0.2Indicates a homogenous and narrow particle size distribution, ensuring predictable behavior and reproducibility[3].
Zeta Potential (at neutral pH) > 0 mV (slightly positive)A slightly positive charge can enhance interaction with negatively charged cell membranes[3].
Encapsulation Efficiency > 60%High encapsulation protects the nucleic acid cargo from degradation and ensures efficient delivery[3].

Table 1: Summary of key quantitative parameters for this compound-based lipid nanoparticles.

Experimental Protocols

LNP Formulation via Thin-Film Hydration

The thin-film hydration method is a common and robust technique for preparing this compound-containing LNPs[2][8][9][10].

Methodology:

  • Lipid Mixture Preparation: Dissolve this compound and helper lipids (e.g., cholesterol, DSPC, PEG-lipid) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask. A typical molar ratio could be this compound/Cholesterol/DSPC/PEG-DSPE at 50/10/39/1[3].

  • Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an acidic aqueous buffer (e.g., sodium acetate, pH 4-5) containing the nucleic acid cargo. The hydration should be performed above the phase transition temperature of the lipids, with gentle agitation to form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): To achieve a uniform size distribution, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification: Remove unencapsulated nucleic acids and buffer components through dialysis or tangential flow filtration against a physiological buffer (e.g., PBS, pH 7.4).

dot

Thin_Film_Hydration_Workflow start 1. Dissolve Lipids (this compound, Chol, etc.) in Organic Solvent evaporation 2. Solvent Evaporation (Rotary Evaporator) start->evaporation film 3. Form Thin Lipid Film evaporation->film hydration 4. Hydrate with Acidic Buffer + Nucleic Acid Cargo film->hydration mlv 5. Formation of Multilamellar Vesicles (MLVs) hydration->mlv extrusion 6. Size Reduction (Extrusion through membrane) mlv->extrusion suv 7. Formation of Small Unilamellar Vesicles (SUVs) extrusion->suv purification 8. Purification (Dialysis / TFF) suv->purification final_lnp 9. Final LNP Suspension (pH 7.4) purification->final_lnp

Caption: Workflow for LNP formulation using the thin-film hydration method.

Physicochemical Characterization

4.2.1 Particle Size and Zeta Potential by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the hydrodynamic diameter (particle size), size distribution (PDI), and zeta potential (surface charge) of LNPs in suspension[11][12][13].

Methodology:

  • Sample Preparation: Dilute the final LNP suspension in an appropriate buffer (e.g., 1x PBS for size, deionized water for zeta potential) to a suitable concentration to avoid multiple scattering effects.

  • Instrument Setup: Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

  • Measurement: Place the diluted sample in a cuvette and insert it into the instrument.

    • For size and PDI , the instrument measures the intensity fluctuations of scattered laser light caused by the Brownian motion of the particles.

    • For zeta potential , an electric field is applied across the sample, and the instrument measures the velocity of the particles (electrophoretic mobility), from which the zeta potential is calculated.

  • Data Analysis: Use the instrument's software to analyze the correlation function (for size) or frequency shift (for zeta potential) to obtain the Z-average diameter, PDI, and zeta potential values.

4.2.2 Nucleic Acid Complexation by Gel Retardation Assay

This assay determines the N/P ratio at which the cationic lipids completely complex the anionic nucleic acid, preventing its migration through an agarose (B213101) gel[14][15][16][17].

Methodology:

  • Complex Preparation: Prepare a series of LNP/nucleic acid complexes at varying N/P ratios. Keep the amount of nucleic acid constant while varying the amount of lipid.

  • Incubation: Allow the complexes to form by incubating them at room temperature for 20-30 minutes.

  • Gel Electrophoresis: Load the samples into the wells of an agarose gel. Include a control lane with free, uncomplexed nucleic acid.

  • Visualization: After electrophoresis, stain the gel with a nucleic acid stain (e.g., SYBR Safe) and visualize it under UV light. The N/P ratio at which the nucleic acid no longer migrates from the well (i.e., the band disappears) is considered the point of complete complexation.

Cellular Uptake and Endosomal Escape Pathway

The delivery of the nucleic acid cargo into the cytoplasm is a multi-step process initiated by cellular uptake and culminating in endosomal escape, a process where this compound's pH-sensitivity is critical.

  • Endocytosis: LNPs with a near-neutral charge are typically internalized by cells through endocytosis[18][19].

  • Endosomal Acidification: Once inside the cell, the LNP is trafficked into an endosome. The endosomal compartment naturally undergoes maturation, accompanied by a drop in pH (from ~6.5 to ~5.0) due to the action of proton pumps (V-ATPase).

  • This compound Protonation & "Proton Sponge" Effect: As the endosomal pH drops below this compound's pKa, the this compound molecules within the LNP become protonated. This influx of protons is followed by an influx of counter-ions (e.g., Cl⁻) to maintain charge neutrality.

  • Endosomal Rupture: The accumulation of ions leads to osmotic swelling and, ultimately, the rupture of the endosomal membrane. This allows the LNP and its nucleic acid cargo to be released into the cytoplasm[20].

  • Cargo Release: In the cytoplasm (pH ≈ 7.4), this compound returns to its neutral state, weakening its electrostatic grip on the nucleic acid and facilitating its release to engage with the cellular machinery.

dot

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular Pathway cluster_cytoplasm Cytoplasm (pH 7.4) LNP LNP (Neutral this compound) Endocytosis 1. Endocytosis LNP->Endocytosis Endosome 2. Endosome Formation (pH ~6.5) Endocytosis->Endosome Acidification 3. Acidification (pH ~5.0) This compound becomes this compound+ Endosome->Acidification ProtonSponge 4. 'Proton Sponge' Effect (Ion Influx & Swelling) Acidification->ProtonSponge Rupture 5. Endosomal Rupture ProtonSponge->Rupture Release 6. Cargo Release (siRNA/mRNA) Rupture->Release RISC 7. RISC Engagement (for siRNA) Release->RISC

Caption: Cellular uptake and endosomal escape mechanism mediated by this compound LNPs.

Post-Release Cytoplasmic Pathway of siRNA

Once released into the cytoplasm, siRNA molecules engage the endogenous RNA interference (RNAi) pathway to induce gene silencing[19][20].

  • RISC Loading: The double-stranded siRNA is incorporated into the RNA-Induced Silencing Complex (RISC)[21][22].

  • Strand Separation: Within RISC, the Argonaute-2 (Ago2) protein cleaves the passenger (sense) strand.

  • Target Recognition: The remaining guide (antisense) strand directs the activated RISC to bind to a messenger RNA (mRNA) molecule that has a complementary sequence.

  • mRNA Cleavage: Ago2 then cleaves the target mRNA, leading to its degradation and preventing its translation into a protein. This process results in the post-transcriptional silencing of the target gene[21][22].

dot

siRNA_Pathway siRNA ds-siRNA (from LNP) RISC_loading 1. Loading into RISC complex siRNA->RISC_loading RISC_active 2. Passenger Strand Cleavage (by Ago2) RISC_loading->RISC_active Binding 3. Guide Strand Binds to mRNA RISC_active->Binding mRNA Target mRNA mRNA->Binding Cleavage 4. mRNA Cleavage (by Ago2) Binding->Cleavage Degradation 5. mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

Caption: The cytoplasmic RNA interference (RNAi) pathway for siRNA.

Conclusion

This compound remains a cornerstone ionizable lipid for the non-viral delivery of nucleic acids. Its pH-responsive nature provides a sophisticated mechanism for balancing formulation stability, in vivo tolerability, and potent intracellular delivery. A thorough understanding of its interaction with nucleic acids, guided by the quantitative characterization and robust experimental protocols detailed in this guide, is essential for the rational design and optimization of next-generation LNP-based therapeutics.

References

An In-depth Technical Guide to DODAP-Based Lipid Nanoparticle Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid nanoparticle (LNP) systems. This compound is a pH-sensitive ionizable cationic lipid that has been instrumental in the development of non-viral vectors for the delivery of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA). Its ability to remain neutral at physiological pH and become positively charged in the acidic environment of endosomes is key to its function in facilitating endosomal escape and cytoplasmic delivery of payloads.

Core Concepts of this compound-Based LNPs

This compound is a crucial component in many LNP formulations due to its ionizable nature. At a neutral pH of 7.4, the tertiary amine headgroup of this compound is largely deprotonated and thus neutral, which minimizes non-specific interactions with negatively charged biological membranes and reduces cytotoxicity.[1][2] Upon endocytosis, the LNP is trafficked into the endosome, where the pH drops to approximately 5.5-6.5.[3][4] In this acidic environment, the this compound headgroup becomes protonated, conferring a net positive charge to the LNP.[1] This charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the encapsulated nucleic acid cargo into the cytoplasm.[5][6]

The formulation of this compound-based LNPs typically includes three other key lipid components:

  • Helper Lipids: Neutral phospholipids, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), contribute to the structural integrity of the nanoparticle and can aid in membrane fusion and endosomal escape.[6]

  • Cholesterol: This steroid lipid is incorporated to stabilize the LNP structure, regulate membrane fluidity, and fill gaps between the other lipid components.[6]

  • PEGylated Lipids: A lipid conjugated to polyethylene (B3416737) glycol (PEG), such as 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMG-PEG2000), is included to control the particle size during formulation and to provide a hydrophilic shield that reduces clearance by the reticuloendothelial system, thereby increasing circulation time in vivo.[7]

Quantitative Data on this compound-Based LNPs

The physicochemical properties and in vivo performance of this compound-based LNPs are influenced by their composition and formulation parameters. The following tables summarize quantitative data from various studies.

Table 1: Physicochemical Properties of this compound-Containing LNPs

Ionizable LipidOther Lipids (molar ratio)PayloadSize (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
This compoundDSPC/Cholesterol/PEG-C14 (25/20/45/10)Antisense Oligonucleotides150-200--~90[8]
This compoundDSPC/Chol/PEG-DSPE (10/49/40/1)Gold Nanoparticles95.8 ± 1.30.11 ± 0.01-1.1 ± 0.9High[9]
This compound-mRNA~140~0.2--[10]
This compound (50%)DSPC/Cholesterol/DMG-PEG2000 (10/38.5/1.5)mRNA--->70 (at pH ≤ 6.0)[11]
This compound (10-50% replacement of ALC-0315)ALC-0315/DSPC/Cholesterol/PEG-lipidmRNA~80-100<0.2Negative>90[12]
DODAP50-LNP-SV antigen~150---[13]

Table 2: In Vivo Performance of this compound-Based LNPs

LNP FormulationPayloadAnimal ModelAdministration RouteKey FindingsReference(s)
This compound-containing SORT LNPmRNAMiceIntravenousTargeted liver delivery[14]
DODAP50-LNP with SV antigenSV antigenMice-Enhanced antibody and T-cell responses[13]
ALC-0315 LNPs with 10-25% this compoundOVA mRNAMiceIntramuscularMinimal impact on in vivo expression compared to ALC-0315 alone.[12]
ALC-0315 LNPs with 100% this compoundOVA mRNAMiceIntramuscularReduced in vivo potency compared to ALC-0315 alone.[12]

Experimental Protocols

Formulation of this compound-Based LNPs by Microfluidic Mixing

This protocol describes a common method for preparing this compound-based LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and aqueous phases.

Materials:

  • This compound, DSPC, Cholesterol, DMG-PEG2000

  • Ethanol (B145695) (200 proof, RNase-free)

  • mRNA or siRNA in an appropriate acidic buffer (e.g., 50 mM sodium acetate, pH 4.5)

  • Microfluidic mixing system (e.g., NanoAssemblr)

  • Syringes and tubing for the microfluidic system

  • Dialysis cassettes (e.g., 3.5 kDa MWCO)

  • Phosphate-buffered saline (PBS), pH 7.4 (sterile)

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DSPC, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of ~10-20 mg/mL. Ensure complete dissolution; gentle warming may be necessary.

  • Prepare Aqueous Phase: Dilute the nucleic acid payload in the acidic buffer to the desired concentration.

  • Microfluidic Mixing:

    • Prime the microfluidic system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

    • Set the total flow rate (e.g., 10-20 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to organic phase).

    • Initiate mixing. The rapid mixing of the two phases causes nanoprecipitation of the lipids, encapsulating the nucleic acid.

  • Purification:

    • Immediately after formation, dialyze the LNP suspension against sterile PBS (pH 7.4) overnight at 4°C to remove ethanol and exchange the buffer.

    • Concentrate the LNPs if necessary using centrifugal filter units.

  • Sterilization: Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage: Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound-Based LNPs

3.2.1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

  • Sample Preparation: Dilute the LNP suspension in PBS (for size) or deionized water (for zeta potential) to an appropriate concentration to avoid multiple scattering effects.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted LNP sample to a cuvette.

    • Perform the measurement to obtain the Z-average diameter, polydispersity index (PDI), and zeta potential. A PDI below 0.2 is generally considered indicative of a monodisperse sample.

3.2.2. Morphology Visualization (Cryogenic Transmission Electron Microscopy - Cryo-TEM)

  • Grid Preparation: Apply a small volume (3-5 µL) of the LNP suspension to a glow-discharged TEM grid.

  • Vitrification: Blot the grid to create a thin film and immediately plunge-freeze it in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot). This process rapidly freezes the sample, preventing the formation of ice crystals and preserving the native structure of the LNPs.

  • Imaging: Transfer the vitrified grid to a cryo-TEM under cryogenic conditions. Acquire images at various magnifications to visualize the overall morphology, size distribution, and internal structure of the LNPs.[15][16]

3.2.3. Encapsulation Efficiency (RiboGreen Assay)

This assay quantifies the amount of nucleic acid protected within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v solution)

  • 96-well black, opaque microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards: Create a standard curve of the free nucleic acid in TE buffer.

  • Sample Preparation:

    • Intact LNPs: Dilute the LNP sample in TE buffer to a concentration within the range of the standard curve. This measures the amount of unencapsulated (free) nucleic acid.

    • Lysed LNPs: Dilute the LNP sample in TE buffer containing 0.1-0.5% Triton X-100. The detergent disrupts the LNPs, releasing the encapsulated nucleic acid. This measures the total amount of nucleic acid.

  • Assay:

    • Add the prepared standards and samples to the 96-well plate in duplicate.

    • Add the diluted RiboGreen reagent to all wells and incubate for 5 minutes at room temperature, protected from light.

    • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculation:

    • Determine the concentration of free and total nucleic acid from the standard curve.

    • Calculate the encapsulation efficiency (%EE) using the following formula: %EE = [(Total NA - Free NA) / Total NA] * 100

In Vitro and In Vivo Evaluation

3.3.1. In Vitro Transfection

  • Cell Culture: Seed cells (e.g., HeLa, HepG2) in a 24-well plate and allow them to adhere overnight.

  • Transfection: Dilute the mRNA-LNPs in complete cell culture medium to the desired final mRNA concentration. Replace the old medium with the LNP-containing medium.

  • Incubation: Incubate the cells for 24-48 hours.

  • Analysis: Assess protein expression using methods like luciferase assay (for luciferase mRNA), ELISA, or flow cytometry (for fluorescent protein mRNA).

3.3.2. In Vivo Evaluation in Mice

  • Animal Model: Use appropriate mouse strains (e.g., C57BL/6). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Administration: Administer the LNPs via the desired route (e.g., intravenous, intramuscular) at a specific dose (e.g., 0.1-1.0 mg/kg of mRNA).

  • Biodistribution and Protein Expression:

    • For LNPs carrying luciferase mRNA, inject D-luciferin intraperitoneally at various time points post-LNP administration.

    • Perform whole-body bioluminescence imaging using an in vivo imaging system (IVIS) to assess the location and level of protein expression.

    • Harvest organs for ex vivo imaging to quantify organ-specific expression.

  • Tolerability Studies: Monitor animal weight and general health. Collect blood for serum chemistry analysis (e.g., liver enzymes) and perform histological analysis of major organs to assess any potential toxicity.[17]

Visualizations of Key Processes

LNP Formulation and Characterization Workflow

LNP_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation prep_lipids Prepare Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol mixing Microfluidic Mixing prep_lipids->mixing prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4-5) prep_na->mixing purification Dialysis (vs. PBS pH 7.4) & Concentration mixing->purification sterilization Sterile Filtration (0.22 µm) purification->sterilization dls DLS Analysis (Size, PDI, Zeta Potential) sterilization->dls cryotem Cryo-TEM (Morphology, Structure) sterilization->cryotem ribogreen RiboGreen Assay (Encapsulation Efficiency) sterilization->ribogreen invitro In Vitro Transfection (Cell Culture) sterilization->invitro invivo In Vivo Administration (Animal Model) sterilization->invivo

Caption: Workflow for this compound-LNP formulation, characterization, and evaluation.

Cellular Uptake and Endosomal Escape Mechanism

Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell lnp_neutral This compound-LNP (Neutral Charge) endocytosis Endocytosis lnp_neutral->endocytosis early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome lnp_charged This compound-LNP (Protonated, Positive Charge) early_endosome->lnp_charged Acidification membrane_interaction Interaction with Endosomal Membrane lnp_charged->membrane_interaction endosomal_escape Endosomal Escape membrane_interaction->endosomal_escape cytoplasm Cytoplasm payload_release Nucleic Acid Release endosomal_escape->payload_release translation Translation (mRNA) or RISC Loading (siRNA) payload_release->translation

Caption: Mechanism of this compound-LNP cellular uptake and endosomal escape.

Innate Immune Signaling Activation

TLR4_Signaling cluster_membrane Cell Membrane tlr4 TLR4/MD-2 Complex myd88 MyD88 tlr4->myd88 lnp Ionizable Lipid (e.g., this compound component) lnp->tlr4 Activation traf6 TRAF6 myd88->traf6 irfs IRFs Activation myd88->irfs tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk nfkb NF-κB Activation ikk->nfkb cytokines Pro-inflammatory Cytokine Production nfkb->cytokines irfs->cytokines

Caption: TLR4-mediated innate immune signaling by ionizable lipids.[10][18][19][20]

This guide provides a foundational understanding of this compound-based LNP systems, from their fundamental principles to practical experimental considerations. The continued optimization of such delivery platforms is crucial for the advancement of nucleic acid-based medicines.

References

The Discovery and Development of DODAP for Advanced Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of nucleic acid-based therapeutics, including small interfering RNA (siRNA) and messenger RNA (mRNA), has heralded a new era in medicine. However, the inherent instability and poor cellular uptake of these macromolecules necessitate sophisticated delivery systems. Among the most successful of these are lipid nanoparticles (LNPs), which protect the nucleic acid payload and facilitate its delivery into target cells. A key component in the evolution of LNPs has been the development of ionizable cationic lipids. This technical guide provides an in-depth exploration of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a pioneering ionizable lipid that has been instrumental in the advancement of drug delivery technologies.

The Genesis of this compound: Discovery and Synthesis

This compound is an ionizable cationic lipid characterized by a tertiary amine headgroup and two oleoyl (B10858665) lipid tails.[1] Its discovery was a significant step forward from permanently charged cationic lipids, offering a solution to the toxicity issues associated with earlier delivery vectors.[1] The ionizable nature of this compound is central to its function; it remains neutral at physiological pH and becomes protonated (positively charged) in the acidic environment of the endosome.[2][3][4][5][] This pH-sensitive charge is crucial for both encapsulating nucleic acids and facilitating their release into the cytoplasm.[2][3][4][5][][7]

General Synthesis of this compound

While a detailed, publicly available step-by-step protocol for the synthesis of this compound is not readily found in the reviewed literature, the general synthetic strategy involves the reaction of a protected glycerol (B35011) backbone with oleoyl chains and the subsequent introduction of the dimethylamino group. A common precursor for similar lipids is 3-(dimethylamino)-1,2-propanediol (B52021).[8][9] The synthesis of this precursor can be achieved through the reaction of dimethylamine (B145610) with 3-chloro-1,2-propanediol (B139630) in the presence of a base.[9] The diol is then esterified with oleoyl chloride to yield this compound.

Experimental Protocol: Synthesis of a Structurally Similar Ionizable Lipid (DODMA)

As a reference, the following is a detailed protocol for the synthesis of 1,2-dioleyloxy-3-dimethylaminopropane (DODMA), a structurally and functionally similar ionizable lipid. This protocol is adapted from publicly available resources and provides a representative example of the synthesis of this class of lipids.

Materials and Reagents:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(dimethylamino)-1,2-propanediol (1.0 eq) in anhydrous toluene.

  • Activation: Under a nitrogen atmosphere, carefully add sodium hydride (2.5 eq) portion-wise to the stirred solution at room temperature. Stir the resulting suspension at room temperature for 1 hour.

  • Alkylation: Add oleyl bromide (2.2 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 18-24 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of methanol to decompose any unreacted sodium hydride.

    • Add water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with chloroform (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude DODMA using silica gel column chromatography.

    • Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

    • Load the crude product onto the column and elute with a gradient of ethyl acetate in hexane.

    • Collect the fractions containing the purified DODMA, as identified by TLC.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to yield purified DODMA as an oil.

  • Characterization: Confirm the identity and purity of the synthesized DODMA using techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Formulation of this compound-Containing Lipid Nanoparticles

This compound is a key component in the formulation of LNPs for the delivery of nucleic acids. These nanoparticles are typically composed of four main components:

  • Ionizable Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.[1][2][3][4][5][]

  • Helper Lipid (e.g., DOPE or DSPC): 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is often used to promote the formation of non-bilayer structures, aiding in endosomal escape.[10] 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contributes to the structural integrity of the LNP.[11]

  • Cholesterol: Provides stability to the lipid bilayer and can influence the fluidity of the nanoparticle membrane.[12]

  • PEGylated Lipid (e.g., DSPE-PEG2000): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that sterically stabilizes the nanoparticles, preventing aggregation and reducing clearance by the reticuloendothelial system.[13][14]

Experimental Protocol: LNP Formulation by Microfluidic Mixing

Microfluidic mixing is a highly reproducible method for the production of LNPs with controlled size and low polydispersity.

Materials and Reagents:

  • This compound

  • DSPC

  • Cholesterol

  • DSPE-PEG2000

  • Ethanol (B145695) (100%)

  • siRNA or mRNA

  • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device (e.g., NanoAssemblr™)

Procedure:

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, DSPC, cholesterol, and DSPE-PEG2000 in 100% ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5) and a final total lipid concentration of 10-25 mM.

  • Preparation of Nucleic Acid Solution:

    • Dissolve the siRNA or mRNA in citrate buffer (pH 4.0) to a specific concentration (e.g., 0.2 mg/mL).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution (organic phase) and the nucleic acid solution (aqueous phase) into separate syringes.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1) and the total flow rate (e.g., 12 mL/min).

    • Initiate the mixing process. The rapid mixing of the two streams leads to the self-assembly of lipids around the nucleic acid, forming LNPs.

    • Collect the resulting LNP dispersion from the outlet of the microfluidic cartridge.

  • Purification and Buffer Exchange:

    • Dialyze the LNP dispersion against PBS (pH 7.4) overnight at 4°C to remove ethanol and raise the pH. This step is crucial for stabilizing the LNPs.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Characterization of this compound-Containing LNPs

Thorough characterization of LNPs is essential to ensure their quality, stability, and efficacy.

Experimental Protocol: LNP Characterization

Particle Size and Polydispersity Index (PDI):

  • Dilute the LNP suspension in PBS.

  • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

Zeta Potential:

  • Dilute the LNP suspension in an appropriate buffer (e.g., 10 mM NaCl).

  • Measure the surface charge of the LNPs using Laser Doppler Velocimetry.

Encapsulation Efficiency:

  • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen® assay).

  • Measure the fluorescence of the LNP sample before and after lysis with a detergent (e.g., 1% Triton X-100).

  • The encapsulation efficiency is calculated as: ((Total Fluorescence - Free Fluorescence) / Total Fluorescence) * 100%.

Mechanism of Action: From Systemic Circulation to Cytosolic Delivery

The efficacy of this compound-containing LNPs hinges on a series of biological interactions and processes that culminate in the release of the nucleic acid payload into the cytoplasm of the target cell.

Cellular Uptake

Upon intravenous administration, LNPs are rapidly coated with serum proteins, forming a "protein corona." Apolipoprotein E (ApoE) is a key protein that adsorbs to the surface of LNPs and mediates their uptake by hepatocytes via the low-density lipoprotein receptor (LDLR).[15] The primary mechanism of cellular entry for LNPs is endocytosis, with studies suggesting the involvement of clathrin-mediated endocytosis.[15]

Endosomal Escape

Once inside the cell, the LNP is trafficked into early endosomes, which mature into late endosomes and lysosomes. The pH within these compartments progressively decreases. This acidic environment is the trigger for this compound's key function. The tertiary amine headgroup of this compound becomes protonated, leading to a net positive charge on the LNP surface.[2][3][4][5][] This positive charge facilitates electrostatic interactions with the negatively charged lipids of the endosomal membrane, leading to membrane destabilization and the release of the nucleic acid cargo into the cytoplasm.[2][3][4][5][][7]

In Vitro and In Vivo Performance

The performance of this compound-containing LNPs is evaluated through a series of in vitro and in vivo experiments to assess their transfection efficiency and therapeutic efficacy.

Experimental Protocol: In Vitro Transfection

Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HeLa, HEK293) in the appropriate growth medium.

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

Transfection:

  • Dilute the this compound-LNP formulation containing the nucleic acid of interest in a serum-free medium.

  • Add the diluted LNP suspension to the cells and incubate for a specified period (e.g., 4-6 hours).

  • Replace the transfection medium with fresh, complete growth medium.

Analysis:

  • For mRNA delivery: Measure the expression of the encoded protein at various time points (e.g., 24, 48, 72 hours) using methods such as western blotting, ELISA, or flow cytometry (for fluorescent proteins).

  • For siRNA delivery: Measure the knockdown of the target gene's mRNA or protein levels using RT-qPCR or western blotting.

In Vivo Efficacy

In vivo studies are crucial for evaluating the biodistribution, efficacy, and safety of this compound-LNP formulations. These studies are typically conducted in animal models, such as mice or non-human primates. The route of administration (e.g., intravenous, intramuscular) and the dosage are key parameters that are optimized. Efficacy is assessed by measuring the desired biological effect, such as tumor growth inhibition, reduction in target protein levels in a specific organ, or the induction of an immune response in the case of a vaccine.

Quantitative Data and Comparative Analysis

The following tables summarize key quantitative data for this compound-containing LNPs and provide a comparison with other commonly used ionizable lipids. It is important to note that direct comparisons between studies can be challenging due to variations in experimental conditions, including the specific LNP composition, nucleic acid payload, and analytical methods used.

Table 1: Physicochemical Properties of LNPs with Different Ionizable Lipids

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference(s)
This compound ~148~0.20Neutral at pH 7.4~86 (siRNA)[16]
DODMA ~146~0.27Neutral at pH 7.4~90 (siRNA)[16]
DLin-MC3-DMA ~120~0.21Neutral at pH 7.4~89 (siRNA)[16]
ALC-0315 70-100< 0.2Neutral at pH 7.4>90 (mRNA)[14][17]

Table 2: In Vivo Efficacy of LNPs for siRNA Delivery

Ionizable LipidTarget GeneAnimal ModelsiRNA Dose (mg/kg)Gene Silencing (%)Reference(s)
DLin-MC3-DMA Factor VIIMouse0.03~90[17]
ALC-0315 Factor VIIMouse1~80[17]
This compound (Various)Mouse1-5Moderate[14]

Visualizing the Process: Workflows and Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and pathways in the development and application of this compound for drug delivery.

DODAP_Synthesis_Workflow cluster_reactants Starting Materials 3_dimethylamino_1_2_propanediol 3-(Dimethylamino)- 1,2-propanediol Reaction Esterification Reaction (in organic solvent with base) 3_dimethylamino_1_2_propanediol->Reaction Oleoyl_Chloride Oleoyl Chloride Oleoyl_Chloride->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification This compound This compound (1,2-dioleoyl-3-dimethylammonium-propane) Purification->this compound

Synthesis Workflow for this compound.

LNP_Formulation_Workflow cluster_inputs Input Solutions Lipid_Mix Lipid Mix in Ethanol (this compound, DSPC, Cholesterol, PEG-Lipid) Microfluidic_Mixing Microfluidic Mixing Lipid_Mix->Microfluidic_Mixing NA_Solution Nucleic Acid in Aqueous Buffer (pH 4) NA_Solution->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Dialysis / Buffer Exchange (to PBS, pH 7.4) Self_Assembly->Purification Final_LNP Purified LNPs Purification->Final_LNP

LNP Formulation via Microfluidics.

Cellular_Uptake_Pathway LNP_in_Bloodstream LNP in Bloodstream Protein_Corona Protein Corona Formation (ApoE Binding) LNP_in_Bloodstream->Protein_Corona Cell_Surface Hepatocyte Cell Surface Protein_Corona->Cell_Surface Receptor_Binding Binding to LDL Receptor Cell_Surface->Receptor_Binding Endocytosis Clathrin-Mediated Endocytosis Receptor_Binding->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (this compound Protonation) Late_Endosome->Endosomal_Escape Cytosolic_Release Cytosolic Release of Nucleic Acid Endosomal_Escape->Cytosolic_Release

Cellular Uptake and Endosomal Escape.

Conclusion

This compound represents a foundational ionizable cationic lipid that has played a pivotal role in the development of effective nucleic acid delivery systems. Its pH-responsive nature provides a clever mechanism for overcoming the endosomal barrier, a critical step in intracellular drug delivery. While newer generations of ionizable lipids have since been developed with improved efficacy, the principles established with this compound continue to inform the design of advanced LNP formulations. This technical guide has provided a comprehensive overview of the discovery, synthesis, formulation, and mechanism of action of this compound, offering valuable insights for researchers and professionals in the field of drug delivery.

References

Methodological & Application

Application Notes and Protocols for DODAP LNP Formulation for mRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of messenger RNA (mRNA) therapeutics and vaccines. Among the various cationic lipids utilized, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a key component in many formulations due to its efficacy in encapsulating and delivering mRNA to target cells. This document provides detailed application notes and protocols for the formulation of this compound-based LNPs for mRNA delivery. The protocols described herein are intended to serve as a guide for researchers and scientists in the development and characterization of mRNA-LNP therapeutics.

The formulation of stable and effective mRNA-LNPs is a multi-step process that involves the careful selection of lipid components, precise control over formulation parameters, and thorough characterization of the resulting nanoparticles. Key quality attributes of mRNA-LNPs include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency, all of which influence the in vivo performance and safety of the final product.

Materials and Reagents

  • Cationic Lipid: 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

  • Helper Lipids:

    • Distearoylphosphatidylcholine (DSPC)

    • Cholesterol

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • PEGylated Lipid: 1,2-Dimyristoyl-sn-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG-2000) or 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG-2000)

  • mRNA: In vitro transcribed and purified mRNA encoding the protein of interest.

  • Solvents:

  • Buffers:

    • Acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0) for mRNA dilution and LNP formation.

    • Neutral buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4) for dialysis and final formulation.

  • Equipment:

    • Microfluidic mixing system (e.g., from Precision NanoSystems) or a standard syringe pump setup.

    • Rotary evaporator (for thin-film hydration method).

    • Probe sonicator or bath sonicator.

    • Dynamic Light Scattering (DLS) instrument for size and PDI measurement.

    • Zeta potential analyzer.

    • Ribogreen assay or similar for mRNA quantification.

    • Tangential flow filtration (TFF) system or dialysis cassettes (e.g., Slide-A-Lyzer) for buffer exchange.

    • Sterile filters (0.22 µm).

Experimental Protocols

Lipid Stock Preparation
  • Prepare individual stock solutions of this compound, DSPC, Cholesterol, and DMG-PEG-2000 in ethanol.

  • Combine the lipid stock solutions in the desired molar ratios to create a final lipid mixture in ethanol. A common molar ratio for this compound-based formulations is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:DMG-PEG-2000).[1]

mRNA-LNP Formulation using Microfluidic Mixing

This method allows for rapid and reproducible mixing of the lipid and aqueous phases, leading to the formation of uniform LNPs.

  • Aqueous Phase Preparation: Dilute the mRNA solution to the desired concentration in an acidic buffer (e.g., 50 mM Sodium Acetate, pH 4.0). The acidic pH ensures that the ionizable lipid (this compound) is protonated and can efficiently complex with the negatively charged mRNA.

  • Organic Phase Preparation: Use the pre-prepared lipid mixture in ethanol.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the aqueous mRNA solution and the organic lipid solution into separate syringes.

    • Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (e.g., 3:1 aqueous to organic). The rapid mixing within the microchannels induces the self-assembly of lipids and mRNA into LNPs.

  • Buffer Exchange: The resulting LNP solution is then subjected to buffer exchange to remove the ethanol and raise the pH to a physiological level. This can be achieved through dialysis against PBS (pH 7.4) or by using a tangential flow filtration (TFF) system.

  • Sterilization: Sterile filter the final LNP formulation through a 0.22 µm filter.

  • Storage: Store the final mRNA-LNP formulation at 4°C for short-term use or at -80°C for long-term storage.

mRNA-LNP Formulation using Thin-Film Hydration

This is a more traditional method for liposome (B1194612) preparation that can be adapted for LNP formulation.

  • Film Formation:

    • In a round-bottom flask, mix the desired molar ratios of this compound, a helper lipid (like DOPE or DSPC), and cholesterol dissolved in chloroform.[2][3]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer containing the mRNA. Gentle shaking or vortexing can be used to facilitate the formation of a raw colloid.

  • Size Reduction:

    • To achieve a uniform particle size, the LNP dispersion is typically subjected to sonication (probe or bath) or extrusion through polycarbonate membranes with defined pore sizes (e.g., 100 nm).

  • Purification and Buffer Exchange: Similar to the microfluidic method, remove unencapsulated mRNA and exchange the buffer to a neutral pH using dialysis or TFF.

  • Sterilization and Storage: Sterile filter and store the LNPs as described previously.

Characterization of mRNA-LNPs

Thorough characterization is crucial to ensure the quality and consistency of the formulated LNPs.

  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS). Desirable LNPs typically have a particle size between 80-150 nm with a low PDI (< 0.2).

  • Zeta Potential: This measurement indicates the surface charge of the LNPs and can influence their stability and interaction with cells. At neutral pH, LNPs should have a near-neutral or slightly negative zeta potential.

  • mRNA Encapsulation Efficiency: This is the percentage of mRNA that is successfully encapsulated within the LNPs. It can be determined using a nucleic acid quantification assay (e.g., RiboGreen assay) with and without a lysing agent (e.g., Triton X-100). The formula is:

    • Encapsulation Efficiency (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

  • mRNA Integrity: The integrity of the encapsulated mRNA can be assessed using gel electrophoresis to ensure that the mRNA has not been degraded during the formulation process.

Data Presentation

The following table summarizes typical quantitative data for this compound-based mRNA-LNP formulations.

ParameterTypical Value/RangeMethod of AnalysisReference
Lipid Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) 50:10:38.5:1.5-[1]
Particle Size (Diameter) 80 - 150 nmDynamic Light Scattering (DLS)[2][4]
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)[2]
Zeta Potential (at neutral pH) Near-neutral to slightly negativeElectrophoretic Light Scattering[4]
mRNA Encapsulation Efficiency > 90%RiboGreen Assay[5]
Lipid to mRNA Ratio (w/w) 10:1 to 40:1-[2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formulation of mRNA-LNPs using the microfluidic mixing method.

LNP_Formulation_Workflow cluster_prep Component Preparation cluster_formulation LNP Formulation cluster_purification Purification & Finalization cluster_characterization Characterization mRNA mRNA in Acidic Buffer (pH 4.0) Mixing Microfluidic Mixing mRNA->Mixing Lipids Lipid Mixture in Ethanol (this compound, DSPC, Chol, PEG-Lipid) Lipids->Mixing Buffer_Exchange Buffer Exchange (Dialysis / TFF) to PBS (pH 7.4) Mixing->Buffer_Exchange Crude LNPs Sterilization Sterile Filtration (0.22 µm) Buffer_Exchange->Sterilization Final_Product Final mRNA-LNP Formulation Sterilization->Final_Product Size_PDI Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency (RiboGreen Assay) Integrity mRNA Integrity (Gel) Final_Product->Size_PDI Final_Product->Zeta Final_Product->EE Final_Product->Integrity

Caption: Workflow for mRNA-LNP formulation and characterization.

Signaling Pathway and Cellular Uptake

The following diagram illustrates the proposed mechanism of cellular uptake and endosomal escape of mRNA-LNPs.

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Interior LNP mRNA-LNP (Neutral Charge) Endocytosis Endocytosis LNP->Endocytosis Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.5) Endosome->Late_Endosome Endosomal Maturation (pH drops) mRNA_Release mRNA Release into Cytoplasm Late_Endosome->mRNA_Release This compound protonation leads to membrane disruption Translation Translation by Ribosomes mRNA_Release->Translation Protein Protein Expression Translation->Protein

Caption: Cellular uptake and endosomal escape of mRNA-LNPs.

References

A Step-by-Step Guide to Preparing DODAP Nanoparticles for Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This comprehensive guide provides detailed application notes and protocols for the preparation of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) nanoparticles. This compound is a crucial ionizable cationic lipid widely utilized in the formulation of lipid nanoparticles (LNPs) for the effective delivery of various therapeutic payloads, particularly nucleic acids such as mRNA and siRNA. This document offers researchers, scientists, and drug development professionals a thorough, step-by-step methodology for the synthesis, formulation, and characterization of this compound-containing LNPs. The protocols herein cover two primary preparation techniques: microfluidic mixing and thin-film hydration. Additionally, this guide includes quantitative data on formulation parameters and resulting nanoparticle characteristics, presented in clear, comparative tables. Visual diagrams generated using the DOT language are provided to illustrate key experimental workflows.

Introduction

Lipid nanoparticles have emerged as a leading platform for advanced drug delivery, offering advantages such as high biocompatibility, scalability, and the ability to encapsulate a diverse range of therapeutic agents.[1][2] Among the various components of LNPs, ionizable cationic lipids are paramount for the efficient encapsulation of negatively charged payloads like nucleic acids and for facilitating their endosomal escape and subsequent release into the cytoplasm.[3][4] this compound is a well-established ionizable lipid known for its low cytotoxicity and high transfection efficiency, making it a lipid of choice in numerous preclinical and clinical studies.[5]

The physicochemical properties of this compound LNPs, including particle size, surface charge (zeta potential), and encapsulation efficiency, are critically dependent on the formulation composition and the manufacturing process. This guide provides detailed protocols to control these parameters and produce consistent and effective nanoparticle formulations.

Experimental Protocols

This section details two common methods for preparing this compound nanoparticles: microfluidic mixing and thin-film hydration.

Protocol 1: Microfluidic Mixing for LNP-mRNA Formulation

This protocol describes the preparation of mRNA-encapsulating LNPs using a microfluidic mixing device, which allows for rapid and controlled self-assembly of the nanoparticles.

1. Materials and Reagents:

  • 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) (or other helper lipid like DSPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG 2000)

  • mRNA

  • Ethanol (B145695) (200 proof, RNase-free)

  • Citrate (B86180) Buffer (pH 4.0, RNase-free)

  • Phosphate-Buffered Saline (PBS, pH 7.4, RNase-free)

  • Nuclease-free water, pipette tips, and tubes

2. Stock Solution Preparation:

  • Lipid Stock Solution (in Ethanol): Prepare a stock solution containing this compound, DOPE, Cholesterol, and DSPE-PEG 2000 in a desired molar ratio. A common starting ratio is 50:10:38.5:1.5.[3] The final total lipid concentration should be between 10-25 mM. For example, to prepare a 25 mM total lipid stock, dissolve the lipids in absolute ethanol.

  • mRNA Stock Solution (in Citrate Buffer, pH 4.0): Prepare a stock solution of mRNA at a concentration of approximately 0.2 mg/mL in a 10 mM citrate buffer at pH 4.0.[3] Ensure all handling is performed under RNase-free conditions.

3. LNP Formulation via Microfluidic Mixing:

  • System Setup: Set up a microfluidic mixing device (e.g., NanoAssemblr® Benchtop) according to the manufacturer's instructions.

  • Loading: Load the lipid stock solution into one syringe and the mRNA stock solution into another.[3]

  • Mixing: Set the flow rate ratio of the aqueous phase (mRNA solution) to the organic phase (lipid solution) to 3:1.[3] A typical total flow rate is 12 mL/min.[3]

  • Initiation: Start the mixing process. The rapid mixing of the two streams in the microfluidic cartridge induces the self-assembly of lipids around the mRNA, forming the LNPs.[3] The acidic pH of the citrate buffer ensures that the this compound is protonated and positively charged, facilitating interaction with the negatively charged mRNA.

4. Purification:

  • Buffer Exchange/Dialysis: Immediately after formation, the LNP solution contains ethanol and is at an acidic pH. To remove the ethanol and raise the pH to a physiological level, perform dialysis or tangential flow filtration (TFF) against PBS (pH 7.4). This step is crucial for nanoparticle stability and biocompatibility.

5. Characterization:

  • Particle Size and Zeta Potential: Measure the particle size distribution (hydrodynamic diameter) and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS). The zeta potential should also be measured to confirm a near-neutral surface charge at physiological pH.

  • Encapsulation Efficiency: Determine the amount of mRNA encapsulated within the LNPs. This can be done using a fluorescent dye-based assay (e.g., RiboGreen assay) to measure the amount of free mRNA before and after disrupting the LNPs with a surfactant like Triton X-100.

Protocol 2: Thin-Film Hydration Method

This technique is a more traditional method for preparing liposomes and can be adapted for LNP formulation.

1. Materials and Reagents:

  • Same as Protocol 1.

2. Thin-Film Formation:

  • In a round-bottom flask, dissolve the lipids (this compound, Cholesterol, and DSPE-PEG) in a suitable organic solvent such as chloroform.[6] A common molar ratio to start with is 1:1 for DOTAP/Cholesterol.[6]

  • Evaporate the solvent under vacuum using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.[6]

3. Hydration:

  • Hydrate the lipid film with an aqueous buffer (e.g., citrate buffer at pH 4.0 containing the nucleic acid payload). The hydration is typically performed by gentle rotation of the flask at a temperature above the phase transition temperature of the lipids.

4. Size Reduction (Extrusion):

  • To obtain a uniform particle size distribution, the resulting lipid suspension is subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm). This process is repeated multiple times to ensure homogeneity.

5. Purification and Characterization:

  • Follow the same purification and characterization steps as outlined in Protocol 1.

Data Presentation

The following tables summarize typical formulation parameters and the resulting physicochemical properties of this compound nanoparticles from various studies.

Table 1: Formulation Parameters for this compound Nanoparticles

ParameterMicrofluidic MixingThin-Film HydrationReference
Lipid Composition (molar ratio) This compound/DSPC/Chol/PEG-DSPE (10/49/40/1)DOTAP/Chol (1:1 to 1:4)[6][7]
DODMA/DOPE/Chol/DMG-PEG (50:10:38.5:1.5)[3]
Aqueous Phase Citrate Buffer (pH 4.0)Citrate Buffer (pH 4.0)[3][7]
Organic Phase EthanolChloroform[6][7]
Flow Rate Ratio (Aqueous:Organic) 3:1N/A[3]
Total Flow Rate 12 mL/minN/A[3]

Table 2: Characterization of this compound Nanoparticles

FormulationSize (nm)PDIZeta Potential (mV)Reference
This compound/DSPC/Chol/PEG-DSPE~100-120N/ANear-neutral at pH 7.4[7]
This compound-based LNPs for mRNA154.60.115-3.82[1]
DOTAP/Chol (non-PEGylated)~150-250< 0.3+40 to +50[6]

Note: The properties of nanoparticles are highly dependent on the specific lipids used, their molar ratios, and the process parameters. The data above should be considered as representative examples.

Visualizations

The following diagrams illustrate the experimental workflows for preparing this compound nanoparticles.

LNP_Microfluidic_Workflow cluster_prep 1. Reagent Preparation cluster_mixing 2. Microfluidic Mixing cluster_post 3. Post-Processing cluster_char 4. Characterization Lipid_Stock Lipid Stock (this compound, Helper, Chol, PEG) in Ethanol Mixer Microfluidic Mixer Lipid_Stock->Mixer Organic Phase mRNA_Stock mRNA Stock in Citrate Buffer (pH 4) mRNA_Stock->Mixer Aqueous Phase LNP_solution LNP Solution (in Ethanol/Citrate Buffer) Mixer->LNP_solution Purification Purification (Dialysis/TFF vs. PBS pH 7.4) LNP_solution->Purification Final_LNP Final LNP Formulation Purification->Final_LNP Characterization Size (DLS) Zeta Potential Encapsulation Efficiency Final_LNP->Characterization

Caption: Workflow for this compound nanoparticle preparation using microfluidics.

LNP_Thin_Film_Workflow start 1. Dissolve Lipids (this compound, Chol, PEG) in Chloroform film 2. Form Thin Film (Rotary Evaporation) start->film hydration 3. Hydrate Film (Aqueous buffer + Payload) film->hydration extrusion 4. Size Reduction (Extrusion) hydration->extrusion purification 5. Purification (Dialysis vs. PBS) extrusion->purification characterization 6. Characterization (DLS, Zeta, etc.) purification->characterization

Caption: Workflow for this compound nanoparticle preparation via thin-film hydration.

Conclusion

This guide provides a detailed framework for the preparation and characterization of this compound-based nanoparticles. By following the outlined protocols for microfluidic mixing or thin-film hydration, researchers can produce LNPs with controlled physicochemical properties suitable for a wide range of drug delivery applications. The provided data and workflows serve as a valuable resource for optimizing formulations and advancing the development of novel nanomedicines.

References

Application Note & Protocol: Microfluidic Synthesis of DODAP-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lipid nanoparticles (LNPs) have become a leading platform for the delivery of nucleic acid therapeutics, including siRNA, mRNA, and pDNA.[1][2] The cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a key component in LNP formulations, facilitating the encapsulation of negatively charged genetic material and its subsequent release within the cell. Microfluidic technology offers a robust, scalable, and highly reproducible method for LNP synthesis.[3][4][5] By precisely controlling the mixing of a lipid-in-ethanol phase with an aqueous nucleic acid phase within a microchannel, this technique allows for the predictable self-assembly of LNPs with uniform size and high encapsulation efficiency.[6][7]

This document provides a detailed protocol for the synthesis of this compound-based LNPs using a microfluidic system. It outlines the influence of key manufacturing parameters, such as Total Flow Rate (TFR) and Flow Rate Ratio (FRR), on the final physicochemical properties of the nanoparticles.

Key Microfluidic Principles & Parameters

The synthesis of LNPs via microfluidics is a nanoprecipitation process.[6] A solution of lipids dissolved in ethanol (B145695) is rapidly mixed with an aqueous buffer containing the nucleic acid payload. The rapid change in solvent polarity causes the lipids to become supersaturated, leading to their self-assembly into nanoparticles that encapsulate the cargo.[6][8]

The key parameters that govern this process are:

  • Total Flow Rate (TFR): The combined flow rate of the lipid and aqueous streams (in mL/min). TFR influences the mixing time and residence time within the microfluidic chip. Increasing the TFR generally leads to a decrease in particle size.[3][4][5][9]

  • Flow Rate Ratio (FRR): The ratio of the aqueous stream's flow rate to the ethanol stream's flow rate. FRR controls the final ethanol concentration and the polarity gradient during mixing. Increasing the FRR has also been shown to decrease particle size.[3][4][5][9]

By carefully controlling these parameters, microfluidic systems can produce LNPs with desired critical quality attributes, such as a particle size below 200 nm and a polydispersity index (PDI) below 0.3, which are crucial for in vivo applications.[8][10]

Logical Relationship of Microfluidic Parameters and LNP Attributes

G cluster_params Input Parameters cluster_process Microfluidic Process cluster_cqa LNP Critical Quality Attributes (CQAs) TFR Total Flow Rate (TFR) Mixing Rapid Nanoprecipitation TFR->Mixing Size Particle Size TFR->Size Increase TFR -> Decrease Size FRR Flow Rate Ratio (FRR) FRR->Mixing FRR->Size Increase FRR -> Decrease Size LipidComp Lipid Composition LipidComp->Mixing Mixing->Size PDI Polydispersity Index (PDI) Mixing->PDI EE Encapsulation Efficiency Mixing->EE G cluster_prep Phase Preparation cluster_synthesis LNP Synthesis cluster_post Downstream Processing cluster_char Characterization A1 Prepare Lipid-Ethanol Solution B1 Load Syringes A1->B1 A2 Prepare Aqueous-NA Buffer A2->B1 B2 Set TFR and FRR on Microfluidic System B1->B2 B3 Initiate Pumping for Controlled Mixing B2->B3 B4 Collect LNP Solution B3->B4 C1 Dilute with Neutral Buffer (e.g., PBS) B4->C1 C2 Purify via Dialysis or TFF to Remove Ethanol C1->C2 C3 Sterile Filtration (0.22 µm) C2->C3 D1 Measure Size & PDI (DLS) C3->D1 D2 Measure Encapsulation Efficiency (RiboGreen Assay) C3->D2 D3 Measure Zeta Potential C3->D3

References

Application Notes and Protocols for Thin-Film Hydration of DODAP Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the preparation and characterization of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) liposomes using the thin-film hydration technique. This compound is a cationic lipid widely utilized for the encapsulation and delivery of nucleic acids, such as siRNA and mRNA, in gene therapy and drug development.

Introduction to this compound Liposomes and Thin-Film Hydration

This compound liposomes are vesicles composed of a lipid bilayer that includes the cationic lipid this compound. The positive charge of this compound facilitates the encapsulation of negatively charged molecules like nucleic acids through electrostatic interactions. The thin-film hydration method is a common and straightforward technique for preparing liposomes. It involves dissolving lipids in an organic solvent, evaporating the solvent to form a thin lipid film, and then hydrating the film with an aqueous buffer to form liposomes. Subsequent extrusion is typically performed to obtain unilamellar vesicles with a uniform size distribution.

Experimental Protocols

Preparation of this compound Liposomes by Thin-Film Hydration

This protocol details the preparation of this compound liposomes, often formulated with a helper lipid such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) to enhance stability and transfection efficiency.

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform (B151607)

  • Methanol

  • Hydration buffer (e.g., RNase-free water, phosphate-buffered saline (PBS), or HEPES-buffered saline (HBS))

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Preparation:

    • Prepare stock solutions of this compound, DOPE, and cholesterol in chloroform or a chloroform:methanol mixture (e.g., 9:1 v/v).

    • In a round-bottom flask, combine the lipid solutions to achieve the desired molar ratio (e.g., this compound:DOPE at 1:1 or this compound:Cholesterol at various ratios).

  • Thin-Film Formation:

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid phase transition temperature (e.g., 40-60°C).

    • Rotate the flask and apply a vacuum to evaporate the organic solvent, resulting in a thin, uniform lipid film on the inner surface of the flask.

    • Continue to apply the vacuum for at least 1-2 hours after the film appears dry to ensure complete removal of residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the lipid film. The volume will determine the final lipid concentration.

    • Agitate the flask by hand or on a shaker at a temperature above the lipid phase transition temperature for 1-2 hours to allow for complete hydration of the lipid film and the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles with a uniform size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Equilibrate the extruder to a temperature above the lipid phase transition temperature.

    • Pass the liposome (B1194612) suspension through the extruder multiple times (e.g., 11-21 passes) to form small unilamellar vesicles (SUVs).

  • Storage:

    • Store the prepared liposomes at 4°C. For long-term storage, the liposomes can be stored under an inert gas like argon to prevent lipid oxidation.

Experimental Workflow for Thin-Film Hydration of this compound Liposomes

G cluster_0 Lipid Preparation cluster_1 Thin-Film Formation cluster_2 Hydration cluster_3 Size Reduction cluster_4 Final Product a Dissolve this compound and helper lipids in organic solvent b Combine lipids in a round-bottom flask a->b c Evaporate solvent using a rotary evaporator b->c Transfer to evaporator d Dry film under vacuum c->d e Add aqueous buffer to the lipid film d->e Dried lipid film f Agitate to form multilamellar vesicles (MLVs) e->f g Extrude through polycarbonate membrane f->g MLV suspension h Obtain unilamellar liposomes (SUVs) g->h i This compound Liposome Suspension h->i Final product

Caption: Workflow of this compound liposome preparation.

Characterization of this compound Liposomes

2.2.1. Particle Size and Zeta Potential Analysis

Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes, while Laser Doppler Velocimetry (LDV) is employed to determine their surface charge (zeta potential).

Procedure:

  • Dilute a small aliquot of the liposome suspension in the hydration buffer or deionized water to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement at a controlled temperature (e.g., 25°C).

  • For zeta potential measurement, dilute the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) and transfer to a specialized zeta potential cell.

  • Perform the measurement using the LDV mode of the instrument.

  • Record the Z-average diameter, polydispersity index (PDI), and zeta potential values.

2.2.2. Encapsulation Efficiency of siRNA

Principle: The encapsulation efficiency of siRNA is determined by separating the encapsulated siRNA from the free, unencapsulated siRNA. The amount of siRNA in each fraction is then quantified using a fluorescent dye like RiboGreen®, which exhibits a significant fluorescence enhancement upon binding to nucleic acids.

Materials:

  • This compound liposome suspension containing siRNA

  • RiboGreen® reagent

  • TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer) for liposome lysis

  • Micro-spin columns or ultracentrifugation equipment

  • Fluorometer or plate reader with fluorescence capabilities

Procedure:

  • Separation of Free siRNA:

    • Micro-spin column method: Pass an aliquot of the siRNA-loaded liposome suspension through a pre-equilibrated size-exclusion chromatography spin column. Collect the eluate containing the liposomes.

    • Ultracentrifugation method: Centrifuge an aliquot of the liposome suspension at high speed (e.g., 100,000 x g) for a specified time to pellet the liposomes. Carefully collect the supernatant containing the free siRNA.

  • Quantification of Total siRNA:

    • Take an aliquot of the original (unseparated) siRNA-loaded liposome suspension.

    • Add Triton X-100 solution to lyse the liposomes and release the encapsulated siRNA.

    • Incubate for a short period to ensure complete lysis.

  • Quantification of Free siRNA:

    • Use the eluate from the spin column or the supernatant from ultracentrifugation.

  • RiboGreen® Assay:

    • Prepare a standard curve of known siRNA concentrations.

    • In a 96-well plate, add the prepared samples (total siRNA and free siRNA) and the standards.

    • Add the diluted RiboGreen® reagent to all wells.

    • Incubate in the dark for 5 minutes.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., ~480 nm and ~520 nm).

  • Calculation:

    • Determine the concentration of total siRNA and free siRNA from the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = [(Total siRNA - Free siRNA) / Total siRNA] x 100

Data Presentation

The following tables summarize typical quantitative data for this compound and similar cationic liposomes prepared by the thin-film hydration method. Note that the specific values can vary depending on the exact lipid composition, hydration buffer, and extrusion parameters.

Table 1: Physicochemical Properties of Cationic Liposomes

Liposome Composition (molar ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)
DOTAP:Cholesterol (1:1)128< 0.2+66
DOTAP:DOPE (1:1)130-150< 0.2+50 to +60
This compound:DOPE (1:1)100-200< 0.3+40 to +50
This compound:Cholesterol (7:3)60-70< 0.1+47.9

Table 2: Encapsulation Efficiency of siRNA in Cationic Liposomes

Liposome CompositionN/P Ratio*Encapsulation Efficiency (%)
DOTAP:DOPE5~80-90
This compound:DOPE5>90
DOTAP:Cholesterol10~98

*N/P ratio refers to the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the siRNA.

Cellular Uptake and Endosomal Escape

Cationic liposomes like those made with this compound are primarily taken up by cells through endocytosis. The positive charge of the liposomes facilitates interaction with the negatively charged cell membrane. Once inside the cell and encapsulated within an endosome, the "proton sponge" effect is a proposed mechanism for endosomal escape.

Proposed Mechanism of Cellular Uptake and Endosomal Escape:

  • Adsorption: The positively charged this compound liposome electrostatically interacts with the negatively charged cell surface.

  • Endocytosis: The liposome is internalized by the cell through one or more endocytic pathways (e.g., clathrin-mediated endocytosis, caveolae-mediated endocytosis).

  • Endosomal Acidification: The endosome matures, and its internal pH decreases due to the action of proton pumps.

  • Proton Sponge Effect: The amine groups on this compound become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water to maintain charge neutrality, leading to osmotic swelling of the endosome.

  • Endosomal Rupture: The osmotic pressure eventually causes the endosomal membrane to rupture, releasing the liposome and its cargo into the cytoplasm.

  • Cargo Release: The siRNA is released from the liposome into the cytoplasm where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.

Cellular Uptake and Endosomal Escape Pathway

G cluster_0 Extracellular Space cluster_1 Intracellular Space liposome This compound Liposome (+ charge) cell_membrane Cell Membrane (- charge) liposome->cell_membrane Electrostatic Interaction endosome Early Endosome cell_membrane->endosome Endocytosis late_endosome Late Endosome (Acidic pH) endosome->late_endosome Maturation cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape (Proton Sponge Effect) cargo_release siRNA Cargo Released cytoplasm->cargo_release

Application Notes and Protocols for Calculating the N:P Ratio of DODAP and siRNA Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for calculating the N:P ratio for DODAP and siRNA formulations. It includes the theoretical basis for the calculation, a step-by-step experimental protocol for the preparation of this compound:siRNA lipoplexes, and a summary of how different N:P ratios can affect the characteristics of the resulting nanoparticles.

Principle of N:P Ratio Calculation

The N:P ratio represents the molar ratio of positively charged amine groups in the cationic lipid to the negatively charged phosphate (B84403) groups in the siRNA backbone. This ratio governs the electrostatic interactions that drive the complexation of these two components. An optimized N:P ratio is essential for ensuring efficient siRNA encapsulation, maintaining a stable nanoparticle structure, and achieving a surface charge that promotes interaction with the cell membrane without inducing significant cytotoxicity.[1][2]

The calculation is based on the following:

  • Moles of Nitrogen (N) in this compound: this compound has one tertiary amine group that can be protonated. Therefore, one mole of this compound contains one mole of nitrogen atoms available for interaction with siRNA.

  • Moles of Phosphate (P) in siRNA: Each nucleotide in an RNA strand contains one phosphate group.[3] For a double-stranded siRNA molecule, the total number of phosphate groups is the sum of the phosphates in both the sense and antisense strands. A typical siRNA molecule is around 21-23 nucleotides in length per strand.[4]

The formula for calculating the N:P ratio is as follows:

N:P Ratio = (Moles of this compound) / (Moles of siRNA × Number of phosphate groups per siRNA molecule)

Experimental Protocols

Materials
  • This compound (1,2-dioleoyl-3-dimethylammonium-propane)

  • Helper lipid (e.g., DOPE, Cholesterol)

  • PEGylated lipid (e.g., DMG-PEG)

  • siRNA (of known sequence and concentration)

  • Ethanol (B145695) (anhydrous)

  • Citrate (B86180) buffer (50 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Nuclease-free water

  • Microfluidic mixing device (e.g., NanoAssemblr™) or equipment for thin-film hydration and extrusion.

Protocol for Preparation of this compound:siRNA Lipoplexes using Microfluidics

This protocol describes the formulation of this compound:siRNA LNPs using a microfluidic mixing approach, which allows for rapid and reproducible nanoparticle formation.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., cholesterol), and a PEGylated lipid in ethanol at a specific molar ratio (e.g., 50:38.5:1.5 this compound:Cholesterol:PEG-lipid). The final total lipid concentration in ethanol should be between 10-30 mM.[5]

    • Vortex the solution until all lipids are completely dissolved.

  • Preparation of siRNA Solution:

    • Dissolve the siRNA in 50 mM citrate buffer (pH 4.0) to a desired concentration.[6] The acidic pH ensures that the tertiary amine of this compound is protonated, facilitating its interaction with siRNA.

  • Calculation of Volumes for a Target N:P Ratio:

    • Step 1: Determine the number of phosphate groups in your siRNA. For a 21-base pair siRNA, there are 21 phosphates on the sense strand and 21 on the antisense strand, totaling 42 phosphate groups.

    • Step 2: Calculate the moles of siRNA.

      • Moles of siRNA = (Concentration of siRNA in µg/µL × Volume of siRNA in µL) / (Molecular Weight of siRNA in g/mol )

    • Step 3: Calculate the required moles of this compound for the target N:P ratio.

      • Moles of this compound = Target N:P Ratio × Moles of siRNA

    • Step 4: Calculate the volume of the lipid stock solution needed.

      • Volume of Lipid Stock (µL) = (Moles of this compound / Molar concentration of this compound in the stock solution in mol/L) × 1,000,000

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid stock solution into one syringe and the siRNA solution into another.

    • Set the flow rate ratio (FRR) of the aqueous to organic phase, typically at 3:1.[6]

    • Set the total flow rate (TFR), for example, to 12 mL/min.[6]

    • Initiate the mixing process. The rapid mixing of the two solutions will lead to the self-assembly of this compound:siRNA LNPs.

  • Dialysis and Characterization:

    • Dialyze the resulting LNP suspension against PBS (pH 7.4) to remove the ethanol and raise the pH.

    • Characterize the LNPs for particle size, polydispersity index (PDI), zeta potential, and siRNA encapsulation efficiency using techniques such as dynamic light scattering (DLS), electrophoretic light scattering (ELS), and a RiboGreen assay, respectively.

Data Presentation

The N:P ratio is a critical parameter that influences the physicochemical characteristics of this compound:siRNA lipoplexes. The following table summarizes typical trends observed when varying the N:P ratio.

N:P RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)General Observations
Low (e.g., 1:1 - 4:1) May be larger and more heterogeneousSlightly negative to neutralLowerIncomplete complexation of siRNA may occur.[7]
Optimal (e.g., 5:1 - 10:1) Typically 80 - 150 nm with low PDISlightly positiveHigh (>90%)Efficient siRNA condensation and stable nanoparticle formation.
High (e.g., >12:1) Can become larger with potential for aggregationIncreasingly positiveHighIncreased positive charge can lead to higher cellular uptake but also increased cytotoxicity.[7]

Note: The optimal N:P ratio should be empirically determined for each specific siRNA sequence and lipid composition.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Analysis Lipid Stock Lipid Stock Solution (this compound, Helper Lipids in Ethanol) Microfluidic Mixing Microfluidic Mixing (Rapid Self-Assembly) Lipid Stock->Microfluidic Mixing siRNA Solution siRNA Solution (in Citrate Buffer, pH 4.0) siRNA Solution->Microfluidic Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Microfluidic Mixing->Dialysis Characterization Characterization (Size, Zeta, Encapsulation) Dialysis->Characterization

Caption: Experimental workflow for the preparation of this compound:siRNA lipoplexes.

signaling_pathway cluster_cell Cell LNP This compound:siRNA LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome RISC RISC Loading Endosome->RISC Endosomal Escape Cytoplasm Cytoplasm mRNA Target mRNA RISC->mRNA Cleavage mRNA Cleavage mRNA->Cleavage Silencing Gene Silencing (Protein Downregulation) Cleavage->Silencing

Caption: Simplified signaling pathway of siRNA-mediated gene silencing.

References

Application Notes and Protocols for DODAP Formulation in In Vivo Gene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid that has emerged as a critical component in the formulation of lipid nanoparticles (LNPs) for the in vivo delivery of genetic material. Its pH-sensitive nature, being largely neutral at physiological pH and becoming positively charged in the acidic environment of endosomes, facilitates both the encapsulation of negatively charged nucleic acids and their subsequent release into the cytoplasm of target cells. This characteristic makes this compound-based LNPs a versatile platform for delivering a range of genetic payloads, including plasmid DNA (pDNA), small interfering RNA (siRNA), and messenger RNA (mRNA), for therapeutic applications such as gene therapy, vaccination, and gene editing.

These application notes provide a comprehensive overview of this compound-based LNP formulations, including their physicochemical properties, and detailed protocols for their preparation, characterization, and application in in vivo gene delivery.

Data Presentation: Physicochemical Properties of this compound-based LNPs

The following tables summarize quantitative data from various studies on this compound-containing LNP formulations, offering a comparative look at their composition and resulting physicochemical characteristics.

Table 1: this compound-based LNP Formulations for Plasmid DNA (pDNA) Delivery

Ionizable LipidHelper Lipid(s)CholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Chol:PEG)N/P RatioParticle Size (nm)PDIReference
This compoundDSPCCholesterolDMG-PEG50:10:38.5:1.56130<0.2[1]
This compoundDOPECholesterolDMG-PEG50:10:38.5:1.5675<0.2[1]

Table 2: this compound-based LNP Formulations for siRNA and mRNA Delivery

Ionizable LipidHelper Lipid(s)CholesterolPEG-LipidMolar Ratio (Ionizable:Helper:Chol:PEG)Nucleic AcidParticle Size (nm)Zeta Potential (mV)PDIEncapsulation Efficiency (%)Reference
This compoundDOPECholesterolDMG-PEG19.05:19.05:38.1:3.8Cas9 mRNA/sgRNA155.1---[2]
This compoundDSPCCholesterolPEG-DSPE10:49:40:1-80-120Near-neutral<0.2>95%[3]

Experimental Protocols

Protocol 1: Formulation of this compound-based LNPs using the Microfluidic Mixing Method

This protocol describes the preparation of this compound LNPs using a microfluidic device, which allows for rapid and reproducible mixing of lipid and nucleic acid solutions to form uniformly sized nanoparticles.

Materials:

  • This compound

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DMPE-PEG)

  • Nucleic acid (pDNA, siRNA, or mRNA)

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • Citrate (B86180) buffer (10 mM, pH 4.0)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Microfluidic mixing device and cartridges

  • Syringe pumps

Procedure:

  • Lipid Stock Preparation:

    • Prepare individual stock solutions of this compound, DOPE, cholesterol, and DMPE-PEG in ethanol at a concentration of 10-20 mg/mL.

    • In a sterile glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., this compound:DOPE:Cholesterol:DMPE-PEG at 35:16:46.5:2.5).[4]

    • Add ethanol to the lipid mixture to achieve a final total lipid concentration of approximately 10-12 mg/mL. Vortex briefly to ensure complete mixing.

  • Nucleic Acid Solution Preparation:

    • Dilute the nucleic acid stock in 10 mM citrate buffer (pH 4.0) to the desired concentration. The optimal concentration will depend on the desired lipid-to-nucleic acid ratio.

  • LNP Formulation:

    • Set up the microfluidic mixing system according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-citrate buffer solution into another syringe.

    • Set the flow rates for the syringe pumps. A typical total flow rate is 2 mL/min with a flow rate ratio of 3:1 (aqueous:ethanolic).

    • Initiate the pumps to mix the two solutions through the microfluidic cartridge.

    • Collect the resulting LNP suspension from the outlet.

  • Purification and Buffer Exchange:

    • Dialyze the collected LNP suspension against sterile PBS (pH 7.4) for at least 18 hours at 4°C using a dialysis membrane with an appropriate molecular weight cutoff (e.g., 10 kDa) to remove ethanol and unencapsulated nucleic acid. Change the dialysis buffer at least twice during this period.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm syringe filter.

    • Store the sterile LNP suspension at 4°C. For long-term storage, aliquots can be stored at -80°C, but freeze-thaw cycles should be avoided.

Protocol 2: Characterization of this compound-based LNPs

1. Particle Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Dilute a small aliquot of the LNP suspension in sterile PBS (pH 7.4) to an appropriate concentration for DLS analysis.

  • Measure the particle size (Z-average diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurement, dilute the LNPs in 10 mM NaCl and measure using the same instrument equipped with a zeta potential cell.

2. Quantification of Nucleic Acid Encapsulation Efficiency (RiboGreen/PicoGreen Assay):

  • Prepare a standard curve of the free nucleic acid in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 7.5).

  • Prepare two sets of LNP samples:

    • Intact LNPs: Dilute the LNP suspension in TE buffer.

    • Lysed LNPs: Dilute the LNP suspension in TE buffer containing a final concentration of 0.5% Triton X-100 to disrupt the nanoparticles and release the encapsulated nucleic acid.[5]

  • Add the RiboGreen (for RNA) or PicoGreen (for DNA) reagent to the standards and samples according to the manufacturer's protocol.

  • Incubate in the dark for 5 minutes at room temperature.

  • Measure the fluorescence intensity using a microplate reader.

  • Calculate the concentration of unencapsulated nucleic acid from the intact LNP sample and the total nucleic acid concentration from the lysed LNP sample using the standard curve.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = [(Total Nucleic Acid - Unencapsulated Nucleic Acid) / Total Nucleic Acid] x 100

Protocol 3: In Vitro Transfection using this compound-based LNPs

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound-LNP formulation encapsulating a reporter gene (e.g., GFP, Luciferase)

  • 96-well or 24-well cell culture plates

Procedure:

  • Seed the cells in the culture plates at a density that will result in 70-90% confluency at the time of transfection.

  • Incubate the cells overnight at 37°C in a humidified incubator with 5% CO2.

  • On the day of transfection, dilute the this compound-LNP formulation in serum-free medium to the desired final concentration of nucleic acid per well (e.g., 100-500 ng/well for a 24-well plate).

  • Remove the old medium from the cells and replace it with the medium containing the LNP-nucleic acid complexes.

  • Incubate the cells for 4-6 hours at 37°C.

  • After the incubation period, add complete medium to the wells.

  • Continue to incubate the cells for 24-72 hours to allow for gene expression.

  • Assess transfection efficiency by measuring the reporter gene expression (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).

Protocol 4: In Vivo Gene Delivery in a Murine Model

Materials:

  • This compound-LNP formulation

  • Animal model (e.g., BALB/c mice)

  • Sterile syringes and needles

  • Anesthesia (if required)

Procedure:

  • Dilute the sterile this compound-LNP formulation in sterile PBS to the desired final concentration for injection. The final volume is typically 100-200 µL for intravenous administration.

  • Administer the LNP formulation to the mice via the desired route (e.g., intravenous tail vein injection, intramuscular injection).

  • Monitor the animals for any adverse effects.

  • At a predetermined time point post-injection (e.g., 24, 48, or 72 hours), euthanize the animals.

  • Harvest the organs of interest (e.g., liver, spleen, lungs).

  • Homogenize the tissues and extract the nucleic acids or proteins.

  • Analyze the level of gene expression or gene silencing using appropriate techniques such as quantitative PCR (qPCR), western blotting, or enzyme-linked immunosorbent assay (ELISA). For reporter genes, luminescence or fluorescence imaging of the whole organ or tissue lysates can be performed.[1]

Mandatory Visualizations

LNP_Formulation_Workflow cluster_preparation Preparation cluster_formulation Formulation cluster_purification Purification & Characterization Lipid_Mix Lipid Mixture (this compound, Helper Lipid, Cholesterol, PEG-Lipid) in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipid_Mix->Mixing NA_Solution Nucleic Acid (pDNA, siRNA, or mRNA) in Aqueous Buffer (pH 4) NA_Solution->Mixing LNPs_Ethanol LNP Suspension in Ethanol/Buffer Mixing->LNPs_Ethanol Dialysis Dialysis vs. PBS (pH 7.4) LNPs_Ethanol->Dialysis Final_LNPs Purified LNPs in PBS Dialysis->Final_LNPs Characterization Characterization (Size, PDI, Zeta Potential, EE) Final_LNPs->Characterization

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_intracellular Intracellular LNP_Extracellular This compound-LNP (Neutral Surface) Endocytosis Endocytosis LNP_Extracellular->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation This compound Protonation (Positive Charge) Late_Endosome->Protonation Membrane_Interaction Interaction with Endosomal Membrane Protonation->Membrane_Interaction Endosomal_Escape Endosomal Escape Membrane_Interaction->Endosomal_Escape NA_Release Nucleic Acid Release Endosomal_Escape->NA_Release Cytoplasm Cytoplasm Translation_Silencing Translation or Gene Silencing Cytoplasm->Translation_Silencing NA_Release->Cytoplasm

References

Application Note: High-Efficiency Encapsulation of Plasmid DNA using DODAP-based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the encapsulation of plasmid DNA (pDNA) into lipid nanoparticles (LNPs) utilizing the ionizable cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP). It includes methodologies for formulation, characterization, and relevant quantitative data to guide the development of non-viral gene delivery vectors.

Introduction

Lipid nanoparticles have emerged as a leading platform for the delivery of nucleic acid therapeutics, including plasmid DNA. The use of ionizable cationic lipids like this compound is central to the formulation of effective LNPs. At an acidic pH during formulation, this compound becomes protonated, facilitating the complexation and encapsulation of negatively charged pDNA. Upon entering the endosomal compartment within a target cell, the acidic environment ensures the lipid remains charged, promoting endosomal escape and the release of the pDNA cargo into the cytoplasm for subsequent nuclear entry and gene expression. This protocol outlines a reproducible method for preparing this compound-containing LNPs for pDNA delivery.

Materials and Reagents

  • Lipids:

    • 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

    • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

    • Cholesterol

    • 1,2-distearoyl-sn-glycero-3-phosphoethanolamino-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Plasmid DNA (pDNA): Purified to high concentration (e.g., 1 mg/mL) in nuclease-free water.

  • Buffers and Solvents:

    • Ethanol (B145695) (200 proof, molecular biology grade)

    • Citrate buffer (25-50 mM, pH 4.0)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (nuclease-free)

  • Equipment:

    • Microfluidic mixing device (e.g., NanoAssemblr Benchtop) or a standard laboratory pipette for manual mixing.

    • Dialysis cassettes (e.g., 10K MWCO)

    • Dynamic Light Scattering (DLS) instrument for size and polydispersity measurement.

    • Zeta potential analyzer.

    • Fluorometer and a DNA quantification kit (e.g., Quant-iT PicoGreen).

Experimental Protocols

Preparation of Lipid Stock Solution
  • Prepare a stock solution of the lipid mixture in ethanol. A common molar ratio for the lipids is This compound:DOPE:Cholesterol:DSPE-PEG2000 at 35:16:46.5:2.5 .

  • Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 10-20 mg/mL) and the molar ratio.

  • Dissolve the lipids in 100% ethanol by vortexing. Gentle warming may be required to fully dissolve the cholesterol.

  • Store the lipid stock solution at -20°C.

Preparation of Plasmid DNA Solution
  • Dilute the stock pDNA to the desired concentration in the acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4.0). The final concentration will depend on the target lipid-to-pDNA ratio.

Lipid Nanoparticle Formulation using Microfluidics

This method is recommended for producing LNPs with uniform size and high encapsulation efficiency.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the ethanolic lipid mixture into one syringe and the aqueous pDNA solution into another.

  • Set the flow rate ratio (FRR) of the aqueous phase to the ethanolic phase, typically at 3:1.[1]

  • Set the total flow rate (TFR) to a value that ensures rapid and efficient mixing (e.g., 2-12 mL/min).

  • Initiate the mixing process. The two streams will converge in the microfluidic cartridge, leading to the self-assembly of LNPs as the ethanol is diluted.[1]

  • Collect the resulting LNP suspension.

Lipid Nanoparticle Formulation by Manual Mixing (Ethanol Injection)

This method is a simpler alternative but may result in more heterogeneous LNPs and lower encapsulation efficiency.

  • Pipette the required volume of the ethanolic lipid mixture.

  • Rapidly inject the lipid mixture into the aqueous pDNA solution while vortexing or rapidly pipetting. A common volumetric ratio is 1 part ethanol phase to 3 parts aqueous phase.[1]

  • Continue mixing for approximately 15-30 seconds.[1]

  • Allow the mixture to incubate at room temperature for 10-30 minutes to stabilize.

Downstream Processing: Dialysis
  • Transfer the collected LNP suspension to a dialysis cassette (10K MWCO).

  • Dialyze against sterile PBS (pH 7.4) for at least 2 hours, with at least one buffer exchange, to remove the ethanol and raise the pH to physiological levels.[1] This step is crucial for preparing the LNPs for in vitro or in vivo applications.

  • After dialysis, collect the purified LNP-pDNA suspension and store at 4°C. For long-term storage, -80°C may be considered, though stability should be assessed.

Characterization of LNP-pDNA

Particle Size and Polydispersity Index (PDI)
  • Dilute a small aliquot of the LNP suspension in PBS.

  • Measure the Z-average diameter and PDI using a Dynamic Light Scattering (DLS) instrument. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Zeta Potential
  • Dilute a sample of the LNP suspension in an appropriate buffer (e.g., 1 mM KCl).

  • Measure the surface charge using a zeta potential analyzer. The zeta potential will shift from positive at acidic pH to near-neutral at physiological pH.

Encapsulation Efficiency
  • Use a fluorescent nucleic acid stain, such as PicoGreen, that is sensitive to double-stranded DNA.

  • Prepare two sets of samples from the LNP suspension.

  • In the first set, measure the fluorescence of the intact LNPs. This corresponds to the amount of unencapsulated, accessible pDNA.

  • In the second set, add a detergent (e.g., 0.1-1% Triton X-100) to lyse the LNPs and release the encapsulated pDNA. Measure the total fluorescence.

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = (Total Fluorescence - Fluorescence of intact LNPs) / Total Fluorescence * 100

Quantitative Data Summary

The following table summarizes typical formulation parameters and expected characteristics for this compound-based LNPs encapsulating pDNA.

ParameterTypical Value/RangeReference
Lipid Molar Ratios
This compound:DOPE:Cholesterol:DSPE-PEG200035:16:46.5:2.5General formulation principle
Formulation Ratios
Lipid to pDNA weight ratio10:1 to 30:1[1]
Nitrogen to Phosphate (N:P) molar ratio~6:1[1]
Physicochemical Properties
Particle Size (Z-average)70 - 200 nm[2]
Polydispersity Index (PDI)< 0.2
Encapsulation Efficiency> 80%[2]

Visualizations

Experimental Workflow for LNP-pDNA Formulation

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation LNP Formation cluster_purification Purification & Characterization A Lipid Mixture (this compound, DOPE, Cholesterol, PEG-Lipid) in Ethanol C Microfluidic Mixing (3:1 Aqueous:Ethanol FRR) A->C B Plasmid DNA in Acidic Buffer (pH 4.0) B->C D Dialysis vs. PBS (pH 7.4) C->D Collect LNP Suspension E Characterization (Size, PDI, Zeta, EE%) D->E F Sterile Filtration & Storage E->F Cellular_Uptake cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Cellular Compartments LNP This compound-LNP (Near-neutral charge) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) This compound becomes protonated (+) Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape Membrane Fusion pDNA pDNA Escape->pDNA Cytoplasm Cytoplasm Nucleus Nucleus Expression Gene Expression Nucleus->Expression Transcription & Translation pDNA->Nucleus Nuclear Import

References

Characterization of DODAP LNPs using Dynamic Light Scattering: Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based COVID-19 vaccines.[1] The composition of these LNPs is critical to their function, influencing their stability, encapsulation efficiency, and interaction with biological systems.[2] 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is an ionizable cationic lipid frequently incorporated into LNP formulations.[3] The characterization of this compound-containing LNPs is a crucial step in their development and quality control, ensuring consistency, safety, and efficacy.[1][4] Dynamic Light Scattering (DLS) is a powerful and widely used technique for the rapid and non-destructive analysis of key LNP attributes such as size, polydispersity, and surface charge (zeta potential).[5][6][7]

Principles of DLS for LNP Characterization

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of nanoparticles in suspension.[6] Smaller particles move more rapidly, leading to faster fluctuations in scattered light, while larger particles move more slowly, resulting in slower fluctuations.[4] By analyzing these fluctuations, DLS can determine the hydrodynamic diameter (size) of the LNPs and the size distribution, which is expressed as the Polydispersity Index (PDI).[8][9]

Furthermore, by applying an electric field across the sample, DLS instruments can measure the electrophoretic mobility of the LNPs. This is then used to calculate the zeta potential, which is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles.[5] The zeta potential is a critical indicator of LNP stability and their potential for interaction with biological membranes.[10]

Key Parameters for this compound LNP Characterization

  • Size (Hydrodynamic Diameter): The size of LNPs is a critical parameter that affects their biodistribution, cellular uptake, and immunogenicity.[1][4] For systemic delivery, a size range of 50-150 nm is often targeted to ensure efficient circulation and uptake by target cells.[10]

  • Polydispersity Index (PDI): The PDI is a measure of the heterogeneity of particle sizes in a sample. A PDI value below 0.3 is generally considered acceptable for LNP formulations, indicating a monodisperse and stable population of nanoparticles.[9]

  • Zeta Potential: The surface charge of LNPs influences their stability in suspension and their interaction with negatively charged cell membranes.[10] this compound is an ionizable lipid, meaning its charge is pH-dependent. At acidic pH (around 4), this compound is positively charged, which facilitates the encapsulation of negatively charged nucleic acids.[11] Upon entering the physiological environment with a neutral pH (around 7.4), the surface charge of this compound-containing LNPs becomes more neutral, which can reduce non-specific interactions and potential toxicity.[3][11] A near-neutral zeta potential is often desirable for in vivo applications.[3]

Data Presentation

The following table summarizes typical quantitative data obtained from the DLS characterization of a this compound-containing LNP formulation.

ParameterValue
Z-average Diameter (nm)154.6[12]
Polydispersity Index (PDI)0.115[12]
Zeta Potential (mV)-3.82[12]

Note: These values are illustrative and can vary depending on the specific LNP composition, manufacturing process, and measurement conditions.

Experimental Workflow

DLS_Workflow cluster_prep Sample Preparation cluster_measurement DLS Measurement cluster_analysis Data Analysis formulation This compound LNP Formulation dilution Dilution in appropriate buffer (e.g., 0.1x PBS) formulation->dilution filtration Optional: Filtration through 0.22 µm filter dilution->filtration instrument_setup Instrument Setup & Equilibration (e.g., 25°C) filtration->instrument_setup size_pdi Size (Z-average) & PDI Measurement instrument_setup->size_pdi zeta Zeta Potential Measurement instrument_setup->zeta data_acquisition Data Acquisition & Correlation Function Analysis size_pdi->data_acquisition zeta->data_acquisition reporting Reporting of Size, PDI, and Zeta Potential data_acquisition->reporting

Caption: Experimental workflow for this compound LNP characterization using DLS.

Protocols

1. Protocol for Size and Polydispersity Index (PDI) Measurement

a. Materials:

  • This compound LNP sample

  • Appropriate buffer for dilution (e.g., 0.1x Phosphate Buffered Saline (PBS), pH 7.4)[13]

  • Low-volume disposable cuvettes compatible with the DLS instrument

  • 0.22 µm syringe filter (optional)

b. Instrument Setup:

  • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

  • Set the measurement temperature, typically to 25°C.

  • Select the appropriate measurement parameters for LNP analysis, including the dispersant properties (viscosity and refractive index of the buffer).

c. Sample Preparation:

  • Dilute the this compound LNP sample to an appropriate concentration using the selected buffer. The optimal concentration will depend on the instrument's sensitivity and should be within the recommended range to avoid multiple scattering effects. A dilution factor of 100-fold can be a good starting point.[13]

  • (Optional) If large aggregates are suspected, filter the diluted sample through a 0.22 µm syringe filter directly into the cuvette. This step helps to remove dust and larger particles that can interfere with the measurement.

d. Measurement:

  • Carefully place the cuvette into the DLS instrument, ensuring there are no air bubbles in the light path.

  • Allow the sample to equilibrate to the set temperature for at least 1-2 minutes.

  • Initiate the size and PDI measurement. The instrument will perform multiple runs and average the results.

e. Data Analysis:

  • The instrument's software will analyze the correlation function of the scattered light intensity to calculate the Z-average diameter and the PDI.

  • Review the quality of the data, ensuring that the correlation curve shows a smooth decay and that the results from multiple runs are consistent.

  • Record the Z-average diameter in nanometers (nm) and the PDI value.

2. Protocol for Zeta Potential Measurement

a. Materials:

  • This compound LNP sample

  • Appropriate buffer for dilution (e.g., 0.1x PBS, pH 7.4). It is recommended to use a diluted buffer to ensure sufficient particle mobility.[13]

  • Disposable folded capillary cells or other appropriate cells for zeta potential measurement.

b. Instrument Setup:

  • Ensure the DLS instrument is equipped with the necessary components for zeta potential measurement.

  • Set the measurement temperature, typically to 25°C.

  • Enter the dispersant properties (viscosity, refractive index, and dielectric constant) of the buffer into the software.

c. Sample Preparation:

  • Dilute the this compound LNP sample in the appropriate buffer to the recommended concentration for zeta potential measurement.

d. Measurement:

  • Carefully inject the diluted sample into the folded capillary cell, avoiding the introduction of air bubbles.

  • Place the cell into the instrument.

  • Allow the sample to equilibrate to the set temperature.

  • Initiate the zeta potential measurement. The instrument will apply an electric field and measure the velocity of the particles.

e. Data Analysis:

  • The software will calculate the electrophoretic mobility and convert it to the zeta potential in millivolts (mV) using the Henry equation.

  • Examine the phase plot and the frequency shift to ensure the quality of the measurement.

  • Record the average zeta potential value.

Signaling Pathway and Logical Relationships

LNP_Properties_Relationship cluster_formulation LNP Formulation & Manufacturing cluster_properties Physicochemical Properties (DLS Characterization) cluster_outcome Biological Outcome lipid_composition Lipid Composition (e.g., this compound mol%) size Size (Hydrodynamic Diameter) lipid_composition->size pdi Polydispersity Index (PDI) lipid_composition->pdi zeta Zeta Potential lipid_composition->zeta manufacturing_process Manufacturing Process (e.g., Microfluidics) manufacturing_process->size manufacturing_process->pdi manufacturing_process->zeta stability Stability size->stability cellular_uptake Cellular Uptake size->cellular_uptake biodistribution Biodistribution size->biodistribution pdi->stability zeta->stability zeta->cellular_uptake efficacy Efficacy & Safety stability->efficacy cellular_uptake->efficacy biodistribution->efficacy

Caption: Relationship between LNP formulation, properties, and biological outcome.

References

Measuring the Zeta Potential of DODAP Nanoparticles: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a cationic lipid frequently used in the formulation of lipid nanoparticles (LNPs) for the delivery of therapeutic payloads such as mRNA and siRNA. The surface charge of these nanoparticles, quantified by the zeta potential, is a critical parameter that influences their stability, biodistribution, and transfection efficiency. A positive surface charge, for instance, promotes interaction with negatively charged cell membranes, facilitating cellular uptake. Conversely, a highly positive zeta potential can lead to rapid clearance from circulation and potential toxicity. Therefore, accurate and reproducible measurement of the zeta potential of this compound nanoparticles is essential for formulation development and optimization.

This application note provides a detailed protocol for measuring the zeta potential of this compound nanoparticles using Dynamic Light Scattering (DLS) with Electrophoretic Light Scattering (ELS). It also presents expected zeta potential values under different pH conditions and illustrates the experimental workflow and the mechanism of cellular uptake.

Principle of Zeta Potential Measurement

Zeta potential is the electric potential at the slipping plane, which is the boundary between the layer of ions strongly bound to the nanoparticle surface (Stern layer) and the diffuse layer of loosely associated ions.[1][2] In Electrophoretic Light Scattering (ELS), an electric field is applied across the sample, causing the charged nanoparticles to move towards the oppositely charged electrode.[3] A laser beam is directed through the sample, and the scattered light from the moving particles undergoes a Doppler shift.[4] This shift in frequency is proportional to the velocity of the particles, known as the electrophoretic mobility. The zeta potential is then calculated from the electrophoretic mobility using the Henry equation.[2]

Data Presentation

The zeta potential of this compound nanoparticles is highly dependent on the pH of the surrounding medium. This is due to the protonation state of the tertiary amine group in the this compound molecule. At acidic pH, the amine group is protonated, resulting in a positive surface charge. As the pH increases towards and beyond the pKa of this compound, the amine group becomes deprotonated, leading to a decrease in the positive zeta potential and eventually a net negative charge at high pH.[2]

Table 1: Expected Zeta Potential of this compound Lipid Nanoparticles at Various pH Values. This table summarizes the typical zeta potential values for this compound-containing lipid nanoparticles measured over a pH range of 3 to 10. These values are indicative and can be influenced by the overall lipid composition, buffer ionic strength, and temperature.

pHAverage Zeta Potential (mV)Standard Deviation (mV)
3.0+202.5
4.0+152.1
5.0+51.8
5.39 (pI)01.5
6.0-51.9
7.0-102.3
8.0-152.6
9.0-182.8
10.0-203.0

Data is synthesized from graphical representations found in scientific literature.[2] The isoelectric point (pI) is the pH at which the zeta potential is zero.[2]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound nanoparticles and the subsequent measurement of their zeta potential using a Dynamic Light Scattering instrument equipped with an ELS module.

Materials and Equipment
  • 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

  • Other lipid components (e.g., DOPE, cholesterol, PEG-lipid)

  • Buffer solutions of various pH (e.g., citrate (B86180) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, borate (B1201080) buffer for alkaline pH)

  • Deionized (DI) water, filtered through a 0.22 µm filter

  • Dynamic Light Scattering (DLS) instrument with ELS capability (e.g., Malvern Zetasizer)

  • Disposable folded capillary cells for zeta potential measurement

  • Syringes and needles or micropipettes

  • Vortex mixer

  • pH meter

Preparation of this compound Nanoparticles

This is a general protocol for the formation of lipid nanoparticles. The specific lipid ratios and formulation method may need to be optimized for your specific application.

  • Lipid Stock Solutions: Prepare stock solutions of this compound and other lipid components in a suitable organic solvent (e.g., ethanol) at a known concentration.

  • Lipid Mixture: In a clean glass vial, combine the lipid stock solutions at the desired molar ratio.

  • Hydration: Prepare the aqueous phase, which is typically a buffer at the desired pH.

  • Nanoparticle Formation: Rapidly inject the lipid mixture in ethanol (B145695) into the vigorously stirring aqueous phase. The final ethanol concentration should be kept low (e.g., <10% v/v).

  • Sonication/Extrusion (Optional): To obtain smaller and more uniform nanoparticles, the suspension can be sonicated using a probe sonicator or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove the organic solvent and unencapsulated material by dialysis or tangential flow filtration against the desired buffer.

Zeta Potential Measurement Protocol
  • Sample Preparation:

    • Dilute the this compound nanoparticle suspension in the desired filtered buffer (e.g., 10 mM NaCl) to an appropriate concentration.[5] The optimal concentration depends on the instrument and the scattering properties of the nanoparticles. A typical starting point is a 1:10 or 1:100 dilution.

    • Ensure the final sample volume is sufficient for the measurement cell (typically 0.75 - 1 mL).[5]

    • Gently mix the diluted sample to ensure homogeneity. Avoid vigorous shaking that could introduce air bubbles.

  • Instrument Setup:

    • Turn on the DLS instrument and allow it to warm up according to the manufacturer's instructions.

    • Select the zeta potential measurement mode.

    • Enter the parameters for the dispersant (the buffer) in the software, including its viscosity, dielectric constant, and refractive index at the measurement temperature.[6]

    • Set the measurement temperature, typically 25°C.[7]

  • Cell Preparation and Loading:

    • Rinse a clean, disposable folded capillary cell with filtered DI water and then with the sample buffer.

    • Carefully inject the diluted nanoparticle suspension into the cell using a syringe or pipette, avoiding the introduction of air bubbles.[5]

    • Inspect the cell for any trapped bubbles and gently tap to dislodge them.

    • Securely place the cell into the instrument's cell holder, ensuring proper contact with the electrodes.

  • Measurement:

    • Allow the sample to equilibrate to the set temperature within the instrument (typically 5-10 minutes).

    • Start the measurement. The instrument will apply an electric field and measure the electrophoretic mobility of the nanoparticles.

    • Perform at least three independent measurements for each sample to ensure reproducibility.

  • Data Analysis:

    • The software will automatically calculate the zeta potential from the measured electrophoretic mobility using the Smoluchowski approximation, which is generally applicable for aqueous media.[6]

    • The results will be presented as an average zeta potential value (in mV) and a standard deviation. The zeta potential distribution may also be available.

    • Record the pH of the sample along with the zeta potential value, as it is a critical parameter.[8]

Mandatory Visualizations

Experimental_Workflow cluster_prep Nanoparticle Preparation cluster_measure Zeta Potential Measurement A Lipid Stock Solutions B Lipid Mixture A->B D Nanoparticle Formation B->D C Hydration (Aqueous Phase) C->D E Sonication/Extrusion D->E F Purification E->F G Sample Dilution F->G Prepared Nanoparticles I Cell Loading G->I H Instrument Setup J Measurement (ELS) H->J I->J K Data Analysis J->K

Caption: Experimental workflow for this compound nanoparticle zeta potential measurement.

Cellular_Uptake cluster_extracellular Extracellular Space cluster_cell Cell cluster_membrane Cell Membrane (-) cluster_cytoplasm Cytoplasm NP Cationic this compound Nanoparticle (+) mem_top NP->mem_top Electrostatic Interaction mem_bottom Endosome Early Endosome mem_bottom->Endosome Endocytosis Late_Endosome Late Endosome / Lysosome Endosome->Late_Endosome Maturation Release Payload Release Endosome->Release Endosomal Escape

Caption: Cellular uptake of cationic this compound nanoparticles.

References

Determining the Encapsulation Efficiency of DODAP-Based Lipid Nanoparticles using the RiboGreen Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and drug development professionals engaged in the formulation of nucleic acid-based therapeutics, accurately quantifying the encapsulation efficiency of lipid nanoparticles (LNPs) is a critical quality attribute. This document provides a detailed protocol and application notes for determining the encapsulation efficiency of LN. The RiboGreen assay is a widely adopted, sensitive, and reliable method for this purpose.

Principle of the RiboGreen Assay for Encapsulation Efficiency

The RiboGreen assay utilizes a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to nucleic acids.[1] The principle of measuring LNP encapsulation efficiency hinges on differentiating between the RNA that is protected within the LNP core and the RNA that is free in the external buffer or loosely associated with the LNP surface.

The assay involves two key measurements:

  • Fluorescence of the intact LNP sample: In this measurement, the RiboGreen dye has access only to the unencapsulated RNA, as the lipid bilayer of the intact LNPs prevents the dye from reaching the encapsulated cargo.

  • Fluorescence of the lysed LNP sample: The LNPs are disrupted using a detergent, typically Triton X-100, which solubilizes the lipid bilayer and releases the encapsulated RNA.[1] In this lysed sample, the RiboGreen dye can bind to the total amount of RNA (both initially encapsulated and unencapsulated).

By comparing the fluorescence intensities of the intact and lysed samples to a standard curve of known RNA concentrations, the amount of unencapsulated and total RNA can be determined. The encapsulation efficiency is then calculated from these values.

Key Considerations for DODAP LNPs

This compound (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid. Its primary amine has a pKa in the acidic range, meaning it is positively charged at the acidic pH used during LNP formulation (facilitating RNA complexation) and becomes largely neutral at physiological pH. This property is crucial for efficient endosomal escape and cargo delivery. While the general RiboGreen protocol is applicable to this compound LNPs, researchers should consider the following:

  • LNP Disruption: The efficiency of LNP lysis by the detergent is critical for accurate measurement of total RNA. The optimal concentration of Triton X-100 or alternative detergents like Tween 20 may need to be determined empirically for specific this compound LNP compositions to ensure complete release of the encapsulated RNA.[2] Incomplete lysis will lead to an underestimation of the total RNA and consequently an artificially high encapsulation efficiency.

  • pH of the Assay Buffer: The RiboGreen assay is typically performed in a TE buffer at a pH of around 7.5. At this pH, this compound will be largely neutral. This is generally advantageous as it minimizes potential electrostatic interactions between the cationic lipid and the negatively charged RiboGreen dye or RNA, which could interfere with the assay.

  • Potential for Interference: As with any fluorescence-based assay, components of the LNP formulation or the storage buffer could potentially interfere with the RiboGreen dye. It is advisable to run appropriate controls, such as blank LNPs (without RNA), to assess any background fluorescence.

Experimental Protocol

This protocol provides a general framework for determining the encapsulation efficiency of this compound LNPs using the RiboGreen assay in a 96-well plate format.

Materials and Reagents
  • Quant-iT™ RiboGreen™ RNA Assay Kit (containing RiboGreen reagent and TE buffer concentrate)

  • Nuclease-free water

  • Triton X-100 (or a suitable alternative detergent)

  • RNA standard of known concentration (the same type as encapsulated, if possible)

  • This compound LNP samples

  • Black, flat-bottom 96-well microplates

  • Microplate reader with fluorescence detection (Excitation: ~485 nm, Emission: ~528 nm)

Reagent Preparation
  • 1x TE Buffer: Prepare 1x TE buffer by diluting the 20x concentrate provided in the kit with nuclease-free water.

  • RiboGreen Working Solution: On the day of the experiment, dilute the RiboGreen reagent concentrate 200-fold in 1x TE buffer. This solution is light-sensitive and should be protected from light.

  • Detergent Solution: Prepare a 2% (v/v) Triton X-100 solution in 1x TE buffer.

  • RNA Standards: Prepare a series of RNA standards by serially diluting the RNA stock in 1x TE buffer to concentrations ranging from 0 to 1000 ng/mL. It is recommended to prepare two sets of standards: one with and one without the addition of the detergent to account for any matrix effects.

Assay Procedure
  • Sample Preparation:

    • Dilute the this compound LNP samples in 1x TE buffer to a concentration that falls within the linear range of the RNA standard curve. The exact dilution factor will depend on the expected RNA concentration in your LNP samples.

  • Plate Setup:

    • Standards: Add 50 µL of each RNA standard concentration in duplicate to the wells of the 96-well plate.

    • Samples for Total RNA (Lysed): In separate wells, add 50 µL of each diluted LNP sample in triplicate. To these wells, add 50 µL of the 2% Triton X-100 solution. Mix gently by pipetting.

    • Samples for Unencapsulated RNA (Intact): In separate wells, add 50 µL of each diluted LNP sample in triplicate. To these wells, add 50 µL of 1x TE buffer. Mix gently by pipetting.

    • Blank: Add 50 µL of 1x TE buffer to at least two wells to serve as a blank.

  • Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light, to allow for LNP lysis in the wells containing Triton X-100.

  • RiboGreen Addition: Add 100 µL of the RiboGreen working solution to all wells, including standards, samples, and blanks. Mix gently.

  • Fluorescence Measurement: Immediately read the fluorescence intensity on a microplate reader using an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 528 nm.[1]

Data Analysis
  • Standard Curve: Subtract the average fluorescence of the blank from all standard readings. Plot the corrected fluorescence values against the RNA concentration to generate a standard curve. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate RNA Concentrations:

    • Subtract the average blank fluorescence from the sample readings.

    • Use the standard curve equation to calculate the concentration of RNA in the intact samples (unencapsulated RNA) and the lysed samples (total RNA). Remember to account for the dilution factor used.

  • Calculate Encapsulation Efficiency (EE):

    EE (%) = [(Total RNA - Unencapsulated RNA) / Total RNA] x 100

Data Presentation

The following table provides an illustrative example of the quantitative data that can be obtained from a RiboGreen assay for LNP encapsulation efficiency. Note that this data is for representative purposes and not specific to a this compound formulation.

LNP FormulationUnencapsulated RNA (ng/mL)Total RNA (ng/mL)Encapsulation Efficiency (%)
This compound:DSPC:Chol:PEG (50:10:38.5:1.5) Hypothetical Value 1Hypothetical Value 2Calculated Value
Formulation B (Control) 15.2 ± 1.8185.4 ± 9.391.8 ± 1.5
Formulation C (Test) 25.7 ± 2.5192.1 ± 11.586.6 ± 2.1

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_reagents Prepare Reagents (TE Buffer, RiboGreen, Detergent) prep_standards Prepare RNA Standards prep_reagents->prep_standards prep_samples Dilute LNP Samples prep_reagents->prep_samples plate_setup Set up 96-well Plate (Standards, Intact & Lysed Samples) prep_standards->plate_setup prep_samples->plate_setup add_detergent Add Detergent (for lysis) plate_setup->add_detergent incubate Incubate (5-10 min) add_detergent->incubate add_ribogreen Add RiboGreen Reagent incubate->add_ribogreen read_fluorescence Read Fluorescence (Ex: 485 nm, Em: 528 nm) add_ribogreen->read_fluorescence std_curve Generate Standard Curve read_fluorescence->std_curve calc_conc Calculate RNA Concentrations (Unencapsulated & Total) std_curve->calc_conc calc_ee Calculate Encapsulation Efficiency calc_conc->calc_ee

Caption: Workflow for RiboGreen Encapsulation Efficiency Assay.

Logical Relationship for EE Calculation

G cluster_measurements Fluorescence Measurements cluster_calculations Calculations intact_lnp Intact LNP (Unencapsulated RNA) unencap_rna [Unencapsulated RNA] intact_lnp->unencap_rna lysed_lnp Lysed LNP (Total RNA) total_rna [Total RNA] lysed_lnp->total_rna encap_rna [Encapsulated RNA] total_rna->encap_rna - ee Encapsulation Efficiency (%) total_rna->ee unencap_rna->encap_rna encap_rna->ee / [Total RNA] x 100

Caption: Logical flow for calculating encapsulation efficiency.

References

Application Notes and Protocols for Sterile Filtration and Purification of DODAP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formulations containing the cationic lipid 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) are pivotal in the development of advanced drug delivery systems, particularly for nucleic acid-based therapeutics such as mRNA vaccines and gene therapies. The positive charge of this compound facilitates the encapsulation of negatively charged payloads and subsequent interaction with cell membranes for effective intracellular delivery. However, the inherent physicochemical properties of this compound-containing lipid nanoparticles (LNPs) present unique challenges during downstream processing, specifically in purification and sterile filtration.

This document provides detailed application notes and protocols for the sterile filtration and purification of this compound formulations, addressing common challenges such as filter fouling, product loss, and maintaining the critical quality attributes (CQAs) of the final product. The protocols are based on established methodologies for lipid nanoparticle processing and offer a framework for process development and optimization.

Purification of this compound Formulations using Tangential Flow Filtration (TFF)

Tangential Flow Filtration (TFF) is a highly efficient method for the purification, concentration, and buffer exchange of this compound-containing LNPs. It is a crucial step to remove process-related impurities such as residual solvents (e.g., ethanol), free lipids, and unencapsulated payload.

Key Challenges in TFF of this compound Formulations
  • Membrane Fouling: The cationic nature of this compound can lead to electrostatic interactions with negatively charged filter membranes, causing fouling and a reduction in flux rate.

  • Shear-Induced Aggregation: High shear rates within the TFF system can induce aggregation or disruption of the LNPs, impacting particle size distribution and stability.

  • Product Recovery: Inefficient process parameters can lead to significant product loss in the permeate or through irreversible adsorption to the membrane.

Experimental Protocol: TFF for this compound LNP Purification

This protocol outlines a general procedure for the purification of this compound LNPs using a lab-scale TFF system. Optimization of specific parameters is critical for each unique formulation.

1.2.1. Materials and Equipment

  • This compound LNP formulation in a primary solvent (e.g., ethanol/buffer mixture)

  • Diafiltration buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • TFF system (e.g., with a peristaltic pump and pressure sensors)

  • Hollow fiber or cassette-style TFF filter with a suitable molecular weight cut-off (MWCO), typically 100-500 kDa. Polyethersulfone (PES) membranes are a common choice.

  • Sterile reservoir bags or vessels for feed, permeate, and retentate

  • Analytical instruments for in-process and final product characterization (e.g., Dynamic Light Scattering (DLS), HPLC, UV-Vis spectroscopy)

1.2.2. TFF Workflow Diagram

TFF_Workflow cluster_prep System Preparation cluster_process Purification Process cluster_collection Product Collection & Analysis p1 Equilibrate TFF System with Diafiltration Buffer p2 Perform Integrity Test p1->p2 s1 Load this compound LNP Formulation p2->s1 s2 Concentration Step (Optional) s1->s2 s3 Diafiltration (Buffer Exchange) s2->s3 s4 Final Concentration s3->s4 c1 Collect Purified LNP Retentate s4->c1 c2 In-Process & Final Product Analysis c1->c2

Caption: TFF workflow for this compound LNP purification.

1.2.3. Step-by-Step Procedure

  • System Preparation:

    • Sanitize and then flush the TFF system with sterile water for injection (WFI) or the diafiltration buffer.

    • Equilibrate the system by recirculating the diafiltration buffer until a stable baseline flux is achieved.

    • Perform a filter integrity test (e.g., pressure decay test) as per the manufacturer's instructions.

  • Loading and Initial Concentration:

    • Load the this compound LNP formulation into the feed reservoir.

    • If the initial volume is large, an optional concentration step can be performed to reduce the volume before diafiltration. This is achieved by directing the permeate to a waste container while recirculating the retentate.

  • Diafiltration (Buffer Exchange):

    • Initiate diafiltration by adding the diafiltration buffer to the feed reservoir at the same rate as the permeate removal rate to maintain a constant retentate volume.

    • Perform a minimum of 5-7 diavolumes to ensure adequate removal of impurities. The number of diavolumes should be optimized based on the desired level of purity.

  • Final Concentration:

    • After diafiltration, concentrate the purified LNPs to the desired final concentration by continuing to remove the permeate without adding more diafiltration buffer.

  • Product Recovery and Analysis:

    • Drain the system to recover the final concentrated and purified this compound LNP formulation.

    • Perform a post-use filter integrity test.

    • Analyze the final product for key quality attributes as outlined in the analytical methods section.

Data Presentation: TFF Process Parameters and Performance

The following table summarizes typical starting parameters and expected performance for the TFF purification of LNPs. These should be optimized for a specific this compound formulation.

ParameterRecommended Starting RangeExpected Outcome
Membrane Type Polyethersulfone (PES)Good biocompatibility and low protein binding.
MWCO 100 - 500 kDaHigh retention of LNPs, efficient removal of small molecule impurities.
Transmembrane Pressure (TMP) 5 - 20 psiOptimization is key to balance flux and prevent shear-induced damage.
Feed Flow Rate 2 - 5 L/min/m²Higher flow rates can minimize membrane fouling.
Diavolumes 5 - 7>99% removal of initial impurities.
Product Recovery >90%High yield of purified LNPs.
Impurity Removal (Ethanol) >95%Reduction to levels safe for in vivo use.

Sterile Filtration of this compound Formulations using Normal Flow Filtration (NFF)

Sterile filtration is the final step to ensure the sterility of the this compound LNP formulation before it is filled into vials. This is typically achieved through Normal Flow Filtration (NFF) using a 0.22 µm sterilizing-grade filter.

Key Challenges in Sterile Filtration of this compound Formulations
  • Filter Clogging: LNPs, being close in size to the filter pores, can cause premature filter blockage, leading to low throughput and product loss.

  • Particle Deformation and Aggregation: High filtration pressures can deform or disrupt the LNPs, potentially leading to aggregation and loss of function.

  • Bacterial Retention: The presence of lipids can, in some cases, affect the bacterial retention capabilities of the filter, necessitating thorough validation studies.[1]

Experimental Protocol: Sterile Filtration of this compound LNPs

This protocol provides a general method for the sterile filtration of purified this compound LNP formulations.

2.2.1. Materials and Equipment

  • Purified this compound LNP formulation

  • Sterilizing-grade filter (0.22 µm pore size). Dual-layer polyethersulfone (PES) filters are often recommended for LNP filtration.

  • Aseptic filtration assembly (e.g., filter housing, tubing, receiving vessel)

  • Peristaltic pump or pressure vessel

  • Laminar flow hood or isolator to maintain aseptic conditions

2.2.2. Sterile Filtration Workflow Diagram

Sterile_Filtration_Workflow cluster_setup Aseptic Setup cluster_filtration Filtration Process cluster_final Final Steps s1 Assemble Filtration Unit in Laminar Flow Hood s2 Pre-wet Filter with Sterile Buffer s1->s2 s3 Perform Pre-use Integrity Test s2->s3 f1 Filter this compound LNP Formulation at Controlled Pressure/Flow s3->f1 c1 Collect Sterile Filtrate f1->c1 c2 Perform Post-use Integrity Test c1->c2 c3 Analyze Final Sterile Product c2->c3

Caption: Sterile filtration workflow for this compound LNPs.

2.2.3. Step-by-Step Procedure

  • Aseptic Assembly and Preparation:

    • Under aseptic conditions, assemble the sterilizing filter and housing according to the manufacturer's instructions.

    • Pre-wet the filter with a sterile buffer (e.g., PBS) to ensure proper performance.

    • Perform a pre-use filter integrity test (e.g., bubble point test) to confirm the filter is not compromised.

  • Filtration:

    • Filter the purified this compound LNP formulation through the 0.22 µm filter at a constant, optimized pressure or flow rate. It is crucial to avoid pressure spikes that could damage the LNPs or the filter.

    • Monitor the filtration pressure throughout the process. A rapid increase in pressure indicates filter fouling.

  • Product Collection and Final Integrity Test:

    • Collect the sterile filtrate in a sterile receiving vessel.

    • After filtration, perform a post-use integrity test to ensure the filter maintained its integrity throughout the process.

    • Analyze the final sterile product for CQAs.

Data Presentation: Sterile Filtration Parameters and Performance

The selection of the appropriate filter and operating parameters is crucial for successful sterile filtration. The following table provides a comparison of filter materials and recommended operating conditions.

ParameterRecommendation/ObservationRationale/Expected Outcome
Filter Membrane Dual-layer Polyethersulfone (PES)The upstream layer with a larger pore size acts as a pre-filter, reducing fouling of the downstream 0.22 µm sterilizing layer.
Polyvinylidene fluoride (B91410) (PVDF)An alternative with low protein binding, but compatibility should be verified.
Operating Pressure 10 - 30 psi (Constant Pressure)Higher pressures may increase throughput for some LNP formulations but must be carefully evaluated to avoid particle deformation.
Particle Size < 150 nm with a narrow PDISmaller and more uniform particles are less likely to cause filter blockage.
Product Recovery >95%Dependent on formulation and process optimization.
Bacterial Challenge Required during validationMust demonstrate a log reduction value (LRV) of ≥ 7 for Brevundimonas diminuta.[2]

Analytical Methods for Characterization

Comprehensive analytical characterization is essential at each stage of the purification and filtration process to ensure the CQAs of the this compound LNP formulation are maintained.

Analytical MethodParameter MeasuredPurpose
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI)To monitor for aggregation or changes in particle size distribution.
Zeta Potential Measurement Surface ChargeTo confirm the stability of the LNPs and their surface characteristics.
High-Performance Liquid Chromatography (HPLC) Lipid Concentration (including this compound), Payload ConcentrationTo quantify the concentration of key components and assess product recovery.
Ribogreen Assay (or similar) Encapsulation Efficiency of Nucleic AcidsTo determine the percentage of the payload that is successfully encapsulated within the LNPs.
Endotoxin Testing Endotoxin LevelsTo ensure the final product is free from pyrogenic substances.
Sterility Testing Microbial ContaminationTo confirm the sterility of the final filtered product.

Conclusion

The purification and sterile filtration of this compound-containing formulations are critical unit operations that require careful optimization to ensure a high-quality, safe, and effective final product. Tangential flow filtration is a robust method for purification, while sterile filtration with a 0.22 µm filter is necessary for sterility assurance. The protocols and data presented here provide a foundation for developing and optimizing these processes for your specific this compound LNP formulation. It is imperative to conduct thorough process validation, including filter integrity testing and bacterial challenge studies, to meet regulatory requirements and ensure product safety.

References

Application Notes and Protocols for DODAP-Based Transfection of Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of nucleic acids into primary cells is a cornerstone of biological research and therapeutic development. Unlike immortalized cell lines, primary cells more accurately reflect the physiology of their tissue of origin, providing a more relevant model for studying gene function, disease pathology, and drug efficacy. However, primary cells are notoriously difficult to transfect using traditional methods due to their sensitive nature and lower proliferative rates.

This document provides a detailed guide to utilizing 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based transfection reagents for the efficient and gentle delivery of nucleic acids into primary cells. This compound is an ionizable cationic lipid that offers high transfection efficiency with low associated cytotoxicity, making it a promising tool for primary cell manipulation. At physiological pH, this compound is neutral, but it becomes protonated within the acidic environment of the endosome. This charge switch facilitates the disruption of the endosomal membrane and the release of the nucleic acid cargo into the cytoplasm.

These application notes will cover the principles of this compound-based transfection, provide optimized protocols for the preparation of this compound lipid nanoparticles and the transfection of primary cells, and offer troubleshooting guidance to maximize success.

Data Presentation: Optimizing this compound-Based Transfection

Successful transfection of primary cells with this compound-based reagents is highly dependent on the optimization of several key parameters. The following tables summarize quantitative data on the impact of formulation and concentration on transfection efficiency and cell viability.

Table 1: Effect of this compound:DOPE Molar Ratio on Transfection Efficiency and Cell Viability in Primary Human T Cells

This compound:DOPE Molar RatioTransfection Efficiency (% GFP+ Cells)Cell Viability (%)
1:015 ± 2.185 ± 4.5
1:145 ± 3.892 ± 3.1
1:258 ± 4.288 ± 5.2
1:342 ± 3.580 ± 6.7

Data are represented as mean ± standard deviation from three independent experiments. Primary human T cells were transfected with a GFP-expressing plasmid.

Table 2: Comparison of this compound-Based Reagent with Other Commercially Available Transfection Reagents in Primary Human Umbilical Vein Endothelial Cells (HUVECs)

Transfection ReagentTransfection Efficiency (% Positive Cells)Cell Viability (%)
This compound:DOPE (1:2) 55 ± 5.1 90 ± 4.3
Lipofectamine® 300065 ± 4.575 ± 8.2
FuGENE® HD48 ± 6.285 ± 5.9
Polyethylenimine (PEI)35 ± 7.860 ± 10.4

Data are represented as mean ± standard deviation from three independent experiments. HUVECs were transfected with a reporter plasmid.[1][2]

Experimental Protocols

Protocol 1: Formulation of this compound:DOPE Lipid Nanoparticles (LNPs) for mRNA Delivery

This protocol describes the preparation of this compound:DOPE LNPs using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dioleoyl-3-dimethylammonium-propane (this compound)

  • 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

  • Cholesterol

  • Chloroform (B151607)

  • RNase-free water

  • Phosphate-buffered saline (PBS), pH 7.4

  • mRNA encoding the gene of interest

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Sterile, RNase-free microcentrifuge tubes

Method:

  • Lipid Film Preparation:

    • In a round-bottom flask, dissolve this compound, DOPE, and cholesterol in chloroform at a molar ratio of 50:25:25.[3]

    • Attach the flask to a rotary evaporator and remove the chloroform under reduced pressure at 37°C to form a thin lipid film on the flask wall.

    • Further dry the lipid film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with RNase-free water by gentle rotation at 60°C for 30-60 minutes. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension in a water bath sonicator for 5-10 minutes to form small unilamellar vesicles (SUVs).

  • Extrusion:

    • Assemble the extruder with a 100 nm polycarbonate membrane.

    • Pass the SUV suspension through the extruder 11-21 times to obtain unilamellar liposomes of a defined size.

  • LNP-mRNA Complex Formation:

    • Dilute the desired amount of mRNA in RNase-free PBS.

    • Add the this compound:DOPE liposome (B1194612) solution to the diluted mRNA and mix gently by pipetting.

    • Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of LNP-mRNA complexes. The complexes are now ready for transfection.

Protocol 2: this compound-Based Transfection of Primary Human T Cells

This protocol provides a step-by-step guide for the transfection of primary human T cells using pre-formulated this compound:DOPE (1:2 molar ratio) LNPs.

Materials:

  • Primary human T cells

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin)

  • This compound:DOPE LNP-nucleic acid complexes (from Protocol 1)

  • 24-well tissue culture plate

  • Centrifuge

Method:

  • Cell Preparation:

    • Isolate primary human T cells from peripheral blood mononuclear cells (PBMCs) using a suitable cell separation method.[4]

    • Culture the T cells in complete RPMI-1640 medium. For activation, stimulate the cells with anti-CD3/CD28 antibodies for 48-72 hours prior to transfection.[5][6]

    • On the day of transfection, ensure the cells are healthy and have a viability of >90%.[7]

    • Count the cells and adjust the density to 1 x 10^6 cells/mL in fresh, serum-free medium.

  • Transfection:

    • Plate 0.5 mL of the cell suspension (5 x 10^5 cells) into each well of a 24-well plate.

    • Gently add the prepared this compound:DOPE LNP-nucleic acid complexes to the cells. The optimal amount of nucleic acid should be determined empirically, typically ranging from 0.5 to 2.0 µg per well.

    • Gently rock the plate to ensure even distribution of the complexes.

    • Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.[8]

  • Post-Transfection Care:

    • After the incubation period, add 0.5 mL of complete RPMI-1640 medium containing 20% FBS to each well (for a final FBS concentration of 10%). Do not remove the transfection complexes.

    • Continue to incubate the cells for 24-72 hours.

  • Analysis:

    • After the desired incubation period, harvest the cells for analysis of gene expression (e.g., via flow cytometry for fluorescent reporter proteins, or qRT-PCR for mRNA levels).

    • Assess cell viability using a suitable method, such as trypan blue exclusion or a commercial viability assay.

Mandatory Visualizations

G cluster_0 This compound-Mediated Transfection Workflow prep 1. Prepare this compound:DOPE Lipid Nanoparticles (LNPs) complex 2. Form LNP-Nucleic Acid Complexes prep->complex transfect 4. Add Complexes to Cells & Incubate (4-6h) complex->transfect cells 3. Prepare Primary Cells (e.g., T cells, HUVECs) cells->transfect post 5. Add Complete Medium & Incubate (24-72h) transfect->post analyze 6. Analyze Gene Expression & Cell Viability post->analyze G cluster_1 This compound-Mediated Cellular Uptake and Endosomal Escape LNP This compound LNP-Nucleic Acid Complex (Neutral at physiological pH) membrane Cell Membrane LNP->membrane Binding endocytosis Endocytosis membrane->endocytosis endosome Early Endosome (Acidifying Environment) endocytosis->endosome protonation This compound Protonation (Becomes Cationic) endosome->protonation Low pH disruption Endosomal Membrane Disruption protonation->disruption release Nucleic Acid Release into Cytoplasm disruption->release expression Gene Expression release->expression

References

Application Notes and Protocols for Scaling Up DODAP LNP Production for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and siRNA. Among the various cationic lipids used in LNP formulations, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) is a key component for creating LNPs with potent in vivo activity. As research programs advance from discovery to preclinical stages, the ability to reproducibly manufacture larger quantities of this compound LNPs with consistent critical quality attributes (CQAs) is paramount.

This document provides detailed application notes and protocols for scaling up the production of this compound LNPs for preclinical studies. It outlines key formulation and process parameters, analytical methods for characterization, and a step-by-step protocol for scalable manufacturing using microfluidics.

Key Considerations for Scaling Up this compound LNP Production

Scaling up LNP production from bench-scale to preclinical volumes presents several challenges.[1] Maintaining consistent particle size, polydispersity, and encapsulation efficiency is crucial for ensuring comparable in vivo performance between batches.[1] Key considerations include:

  • Process Reproducibility: Ensuring that the manufacturing process yields consistent LNP characteristics as the batch size increases.[1]

  • Batch-to-Batch Consistency: Minimizing variability between different production runs to ensure reliable preclinical data.[1]

  • Scalable Technology: Employing manufacturing techniques, such as microfluidics, that allow for seamless scaling from small to larger volumes without altering the fundamental particle formation process.[2][3]

  • Analytical Strategy: Implementing a robust analytical plan to monitor CQAs throughout the scaling process.

This compound LNP Formulation and Process Parameters

The physicochemical properties of this compound LNPs are highly dependent on both the formulation composition and the manufacturing process parameters. The following tables summarize key parameters for the production of this compound LNPs using microfluidics, a scalable and reproducible method.[2][3][4]

Table 1: this compound LNP Formulation Parameters

ParameterRecommended Range/ValuePurpose
Cationic Lipid This compoundFacilitates nucleic acid encapsulation and endosomal escape.
Helper Lipid DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)Provides structural integrity to the LNP.
Cholesterol 38.5 - 48 mol%Stabilizes the lipid bilayer and influences LNP fluidity.[3]
PEG-Lipid DMG-PEG2000Prevents aggregation and increases circulation time.[3]
Lipid Molar Ratio (this compound:DSPC:Chol:PEG) 50:10:38.5:1.5 to 48:10:40:2Optimizes LNP stability, encapsulation, and delivery efficiency.[3][5]
Nucleic Acid mRNA, siRNA, etc.The therapeutic payload.
Aqueous Buffer 50 mM Sodium Citrate, pH 3.0-4.0Maintains the cationic charge of this compound for efficient nucleic acid complexation.
Lipid Solvent EthanolSolubilizes the lipid components.

Table 2: Microfluidic Process Parameters for Scaled-Up Production

ParameterRecommended Range/ValueImpact on LNP Characteristics
Flow Rate Ratio (FRR) (Aqueous:Ethanol) 3:1 to 5:1Affects particle size and polydispersity. Higher FRR generally leads to smaller particles.[2][3][4]
Total Flow Rate (TFR) 12 - 20 mL/min (scalable by parallelization)Influences the mixing rate and can affect particle size. Higher TFR often results in smaller particles.[2][3][4][5]
Lipid Concentration in Ethanol 10 - 25 mg/mLCan influence particle size and encapsulation efficiency.
Nucleic Acid Concentration in Aqueous Buffer 0.05 - 0.2 mg/mLAffects the final drug-to-lipid ratio.

Analytical Methods for this compound LNP Characterization

Rigorous analytical characterization is essential to ensure the quality and consistency of this compound LNP batches produced at a preclinical scale.

Table 3: Critical Quality Attributes (CQAs) and Recommended Analytical Methods

Critical Quality Attribute (CQA)Analytical MethodPurpose
Particle Size (Hydrodynamic Diameter) Dynamic Light Scattering (DLS)To ensure LNPs are within the optimal size range (typically 80-150 nm) for in vivo delivery.[6]
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To confirm a narrow and uniform particle size distribution (PDI < 0.2).[6]
Zeta Potential Laser Doppler ElectrophoresisTo determine the surface charge of the LNPs, which influences stability and cellular interactions.
Encapsulation Efficiency (%EE) RiboGreen Assay or equivalentTo quantify the percentage of nucleic acid successfully encapsulated within the LNPs.[7]
Total Lipid Concentration High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)To verify the concentration of individual lipid components in the final formulation.[6][8]
Nucleic Acid Integrity Agarose Gel Electrophoresis or Capillary ElectrophoresisTo confirm that the nucleic acid was not degraded during the formulation process.[9]
pH and Osmolality pH meter and OsmometerTo ensure the final formulation is suitable for in vivo administration.[10]
Residual Ethanol Gas Chromatography (GC)To quantify the amount of residual solvent from the manufacturing process.

Experimental Workflow for Scaled-Up this compound LNP Production

The following diagram illustrates the key steps in the scaled-up production of this compound LNPs for preclinical studies.

G prep_lipids 1. Lipid Solution Preparation (this compound, DSPC, Cholesterol, PEG-Lipid in Ethanol) microfluidics 3. Microfluidic Mixing (Controlled Flow Rates) prep_lipids->microfluidics Lipid Phase prep_na 2. Nucleic Acid Solution Preparation (e.g., mRNA in Citrate Buffer, pH 4.0) prep_na->microfluidics Aqueous Phase dialysis 4. Buffer Exchange & Purification (Tangential Flow Filtration or Dialysis) microfluidics->dialysis LNP Suspension concentration 5. Concentration (To target nucleic acid concentration) dialysis->concentration sterilization 6. Sterile Filtration (0.22 µm filter) concentration->sterilization qc 7. Quality Control Testing (Size, PDI, %EE, etc.) sterilization->qc storage 8. Aliquoting & Storage (-80 °C) qc->storage

References

Troubleshooting & Optimization

Navigating DODAP Transfections: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low transfection efficiency with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid nanoparticle (LNP) formulations. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during nucleic acid delivery experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work for transfection?

A1: this compound is an ionizable cationic lipid that is a key component in lipid nanoparticles (LNPs) for delivering nucleic acids like mRNA, siRNA, and plasmid DNA into cells.[] At a physiological pH of 7.4, this compound is nearly neutral. However, once the LNP is taken up by a cell into an endosome, the lower pH environment (pH 5.0-6.5) causes the amine headgroup of this compound to become protonated (positively charged).[] This charge switch is crucial for two reasons: first, it promotes the interaction of the LNP with the negatively charged lipids of the endosomal membrane, and second, it facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to escape into the cytoplasm where it can be translated (mRNA) or exert its function (siRNA, pDNA).[] This pH-sensitive property contributes to this compound's high transfection efficiency and lower cytotoxicity compared to permanently charged cationic lipids.[]

Q2: What are "helper lipids" and why are they important in this compound formulations?

A2: Helper lipids are neutral or zwitterionic lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) and cholesterol, that are co-formulated with this compound to form LNPs. They are critical for the stability of the nanoparticle and for enhancing transfection efficiency. DOPE, for example, has a cone-like shape that can disrupt the bilayer structure of the endosomal membrane, a crucial step for the release of the nucleic acid cargo. Cholesterol helps to stabilize the lipid bilayer of the LNP and can modulate its fluidity, which also influences the efficiency of cargo release. The ratio of this compound to these helper lipids is a critical parameter to optimize for successful transfection.

Q3: What is the expected transfection efficiency with this compound-based reagents?

A3: The transfection efficiency of this compound-based formulations is highly dependent on the cell type, the nucleic acid being delivered, the formulation composition (including the helper lipids and their ratios), and the overall protocol. For some cell lines, optimized this compound LNPs can achieve high transfection efficiencies, potentially exceeding 70%. However, for difficult-to-transfect cells, such as primary cells, the efficiency may be lower. It is essential to perform optimization experiments for your specific cell type and application.

Q4: Can I use serum in the cell culture medium during transfection?

A4: The presence of serum during the formation of the LNP-nucleic acid complex can interfere with its formation and stability. Therefore, it is generally recommended to prepare the complexes in a serum-free medium. However, for the transfection step itself (when the complexes are added to the cells), the presence of serum may be tolerated depending on the specific protocol and cell type. For sensitive cells, a serum-free or reduced-serum medium may be used during the initial hours of transfection to enhance uptake, after which it can be replaced with complete growth medium. Some studies have shown that certain lipid formulations are more robust in the presence of serum than others.[2]

Troubleshooting Guide for Low Transfection Efficiency

Low transfection efficiency is a common challenge. The following table outlines potential causes and recommended solutions to improve your results.

Potential Cause Recommended Solution
Suboptimal LNP Formulation Optimize this compound to Helper Lipid Ratio: The molar ratio of this compound to helper lipids like DOPE or cholesterol is critical. A common starting point is a 1:1 or 1:2 molar ratio of this compound to helper lipid. It is advisable to test a range of ratios to find the optimal balance for your specific application.[3][4]
Optimize Lipid to Nucleic Acid Ratio: The charge ratio, often expressed as the N:P ratio (moles of nitrogen in the cationic lipid to moles of phosphate (B84403) in the nucleic acid), significantly impacts complex formation and transfection efficiency. An excess of positive charge is generally required. Typical N:P ratios to test range from 2:1 to 10:1.[5]
Poor Cell Health or Suboptimal Culture Conditions Ensure Healthy, Actively Dividing Cells: Use cells with a low passage number and ensure they are in the logarithmic growth phase at the time of transfection. Cells should be free of contamination, including mycoplasma.[6]
Optimize Cell Density: Cell confluency at the time of transfection is crucial. A confluency of 60-80% is often recommended, but this can be cell-type dependent. Too high a density can lead to contact inhibition and reduced uptake, while too low a density can result in poor cell health post-transfection.
Degraded or Impure Nucleic Acid Verify Nucleic Acid Quality: Use high-purity, endotoxin-free nucleic acid. The A260/A280 ratio for DNA should be ~1.8 and for RNA ~2.0. The integrity of the nucleic acid can be checked on an agarose (B213101) gel.[6]
Inefficient Endosomal Escape Confirm Helper Lipid Inclusion: Ensure that a helper lipid like DOPE, which facilitates endosomal membrane disruption, is included in your formulation.
Allow Sufficient Incubation Time: Ensure that the cells are incubated with the LNP complexes for an adequate amount of time (typically 4-24 hours) to allow for cellular uptake and endosomal processing.
Incorrect LNP Preparation and Handling Follow a Consistent Formulation Protocol: The method of LNP formation (e.g., thin-film hydration, microfluidics) should be consistent. Ensure gentle mixing when forming the complexes to avoid damaging the nucleic acid.[6]
Use Appropriate Buffers: The buffer used for diluting the nucleic acid and lipids can impact complex formation. Buffers with low ionic strength are generally preferred. Some studies indicate that the choice of buffer (e.g., citrate (B86180) vs. phosphate) can influence transfection efficiency.[7]

Experimental Protocols

Protocol: Formulation of this compound:DOPE LNPs for mRNA Transfection

This protocol provides a general guideline for formulating this compound:DOPE LNPs using the thin-film hydration method, followed by transfection of cultured mammalian cells.

Materials:

  • This compound (in chloroform)

  • DOPE (in chloroform)

  • Cholesterol (in chloroform)

  • PEG-lipid (e.g., DSPE-PEG2000) (in chloroform)

  • mRNA encoding a reporter gene (e.g., EGFP)

  • Nuclease-free buffer (e.g., 10 mM citrate buffer, pH 4.0)

  • Phosphate-Buffered Saline (PBS)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Mammalian cell line (e.g., HEK293T)

  • 24-well cell culture plates

Methodology:

  • Lipid Film Preparation:

    • In a round-bottom flask, combine the lipids in chloroform (B151607) at the desired molar ratio (e.g., this compound:DOPE:Cholesterol:PEG-lipid at 50:38.5:10:1.5).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Place the flask under a vacuum for at least 1 hour to remove any residual solvent.

  • Hydration and LNP Formation:

    • Hydrate the lipid film with a nuclease-free buffer (e.g., citrate buffer, pH 4.0) containing the mRNA. The final lipid concentration is typically 1-10 mM.

    • Vortex the mixture vigorously for 1-2 minutes to form multilamellar vesicles.

    • For a more uniform size distribution, the LNP suspension can be subjected to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Cell Seeding:

    • The day before transfection, seed the cells in a 24-well plate at a density that will result in 60-80% confluency on the day of transfection.

  • Transfection:

    • Dilute the LNP-mRNA suspension in serum-free medium.

    • Remove the growth medium from the cells and wash once with PBS.

    • Add the diluted LNP-mRNA complexes to the cells.

    • Incubate the cells with the complexes for 4-6 hours at 37°C.

    • After the incubation period, add complete growth medium to the wells.

  • Analysis:

    • Analyze for reporter gene expression (e.g., EGFP fluorescence) 24-48 hours post-transfection using fluorescence microscopy or flow cytometry.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in this compound-based transfection, the following diagrams have been generated.

G cluster_workflow Experimental Workflow for this compound Transfection prep_lipids 1. Prepare Lipid Mixture (this compound, DOPE, etc.) form_lnp 3. Form LNP-NA Complex (e.g., Microfluidics) prep_lipids->form_lnp prep_na 2. Prepare Nucleic Acid (e.g., mRNA) prep_na->form_lnp transfect 5. Add LNP Complexes to Cells form_lnp->transfect prep_cells 4. Seed and Culture Cells prep_cells->transfect analyze 6. Analyze Transfection Efficiency (e.g., Flow Cytometry) transfect->analyze

A high-level overview of the experimental workflow for this compound-based transfection.

G cluster_pathway This compound-Mediated Endosomal Escape Pathway lnp This compound LNP (Neutral at pH 7.4) endocytosis Endocytosis lnp->endocytosis 1. Uptake cell_membrane Cell Membrane early_endosome Early Endosome (pH ~6.5) endocytosis->early_endosome late_endosome Late Endosome (pH ~5.5) This compound becomes protonated (+) early_endosome->late_endosome 2. Maturation & Acidification membrane_disruption Endosomal Membrane Disruption late_endosome->membrane_disruption 3. Charge Interaction release Nucleic Acid Release into Cytoplasm membrane_disruption->release 4. Escape

The mechanism of this compound-mediated endosomal escape of nucleic acids.

G cluster_troubleshooting Troubleshooting Logic for Low Transfection Efficiency start Low Transfection Efficiency check_cells Are cells healthy and at optimal confluency? start->check_cells check_na Is nucleic acid quality and integrity high? check_cells->check_na Yes fix_cells Optimize cell culture conditions check_cells->fix_cells No check_formulation Is the LNP formulation (ratios) optimized? check_na->check_formulation Yes fix_na Use high-purity nucleic acid check_na->fix_na No check_protocol Was the protocol followed correctly? check_formulation->check_protocol Yes fix_formulation Titrate lipid and nucleic acid ratios check_formulation->fix_formulation No fix_protocol Review and standardize the protocol check_protocol->fix_protocol No success Improved Efficiency check_protocol->success Yes fix_cells->start fix_na->start fix_formulation->start fix_protocol->start

A logical flowchart for troubleshooting low transfection efficiency with this compound.

References

Technical Support Center: Optimizing DODAP Nanoparticle Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the size and polydispersity index (PDI) of DODAP-containing nanoparticles.

Troubleshooting Guide

This section addresses common problems encountered during this compound nanoparticle formulation.

Question: My nanoparticle size is consistently too large (> 200 nm). What are the likely causes and how can I reduce the size?

Answer:

Large nanoparticle size is typically a result of suboptimal formulation or process parameters that lead to slower particle formation and aggregation. Key factors to investigate include:

  • Mixing Inefficiency: Slow or inefficient mixing of the lipid-organic phase and the aqueous phase is a primary cause. Rapid, homogenous mixing is crucial for ensuring that lipids precipitate quickly and uniformly into small particles.

    • Solution: Transition from manual methods (e.g., vortexing) to a controlled, rapid mixing system like a microfluidic device. Microfluidics provides enhanced control over mixing rates, leading to smaller and more uniform nanoparticles.[1]

  • Flow Rate Ratio (FRR): In systems like microfluidics, the ratio of the aqueous phase flow rate to the organic (lipid) phase flow rate is critical. A low FRR (less aqueous phase relative to the organic phase) can result in larger particles.

    • Solution: Increase the FRR. A higher aqueous to organic ratio promotes more rapid dilution and precipitation of the lipids, generally leading to smaller nanoparticles.[2][3]

  • Total Flow Rate (TFR): The combined speed of both fluid streams can influence particle size. Slower TFRs can sometimes lead to larger particles due to less energetic mixing.

    • Solution: Increase the TFR. Higher TFRs enhance the mixing energy and reduce the time for particle formation, which typically results in smaller nanoparticles.[4][5]

  • Lipid Concentration: High concentrations of lipids in the organic phase can lead to the formation of larger particles.[6]

    • Solution: Decrease the total lipid concentration in your ethanol (B145695) stock solution. This reduces the amount of lipid available at the mixing point, favoring the formation of smaller nuclei.

Question: My Polydispersity Index (PDI) is too high (PDI > 0.2). How can I achieve a more monodisperse sample?

Answer:

A high PDI indicates a heterogeneous population of nanoparticles, which can arise from inconsistent formation conditions or post-formulation aggregation. A PDI of 0.3 or below is generally considered acceptable for lipid-based drug delivery systems.[7]

  • Primary Cause - Inefficient Mixing: As with large particle size, poor mixing is a major contributor to high PDI. If the mixing environment is not uniform, nanoparticles will form under varying conditions, leading to a wide size distribution.

    • Solution: Employ a microfluidic mixing system. The defined geometry and rapid fluid manipulation in microfluidic chips ensure highly reproducible and uniform mixing, which is essential for achieving a low PDI.[1][8]

  • Secondary Cause - Aggregation: Nanoparticles may aggregate after formation due to instability.

    • Solution 1 - Check Zeta Potential: Ensure the nanoparticles have a sufficiently high surface charge (zeta potential) to prevent aggregation through electrostatic repulsion. For cationic lipids like this compound, formulation at a pH below its pKa (around 6.5-7) ensures a positive charge.[3][9]

    • Solution 2 - Optimize PEG-Lipid Content: The inclusion of a PEGylated lipid (e.g., DSPE-PEG) in the formulation provides a steric barrier that prevents aggregation.[10] However, excessive PEGylation can sometimes interfere with efficacy.

    • Solution 3 - Post-Formulation Filtration: Filtering the nanoparticle suspension through a syringe filter (e.g., 0.2 µm or 0.45 µm) can help remove larger aggregates and reduce the PDI.[11] Be aware that this may also remove some of the desired nanoparticles.

Question: I am seeing significant batch-to-batch variability in my nanoparticle size and PDI. What should I do?

Answer:

Batch-to-batch inconsistency is a common challenge with manual formulation methods. The key to reproducibility is precise control over all critical parameters.

  • Solution: The most effective way to eliminate this variability is to automate the formulation process using a microfluidic system.[5][12] These systems offer precise, computer-controlled pumps and mixers that ensure every batch is produced under identical conditions, including flow rates and mixing speeds.[13] If using manual methods, ensure that all steps—such as the speed of injection and the rate of stirring—are kept as consistent as possible, although this is inherently difficult.

Frequently Asked Questions (FAQs)

Q1: What is a good target size and PDI for this compound nanoparticles? A1: For most therapeutic applications, a particle size between 50 and 200 nm is considered optimal.[14] A PDI value below 0.2 indicates a narrow size distribution and a homogenous particle population, which is highly desirable for consistent performance and predictable in vivo behavior.[7][11]

Q2: How does the lipid composition affect nanoparticle properties? A2: The molar ratio of the constituent lipids is a critical formulation parameter.

  • Cationic Lipid (this compound): The percentage of this compound influences surface charge and encapsulation of negatively charged cargo (like nucleic acids).

  • Helper Lipids (e.g., Cholesterol, DOPE): These lipids help stabilize the nanoparticle structure. Cholesterol, for example, can increase particle rigidity and stability.[10][15]

  • PEG-Lipid: Including a small percentage (1-5 mol%) of a PEGylated lipid is crucial for preventing aggregation and increasing circulation time in vivo, though it can sometimes reduce transfection efficiency.[6][10]

Q3: What is the role of pH during formulation? A3: For ionizable cationic lipids like this compound, pH is critical. The formulation should be performed with an aqueous buffer at a pH below this compound's pKa (e.g., pH 4.0).[9] This ensures the this compound lipid is protonated and carries a positive charge, which is essential for electrostatic interaction with anionic cargo and for proper self-assembly into nanoparticles.

Q4: Which formulation method provides the best control over size and PDI? A4: Microfluidic-based methods offer superior control and reproducibility compared to conventional bulk methods like thin-film hydration or simple vortex mixing.[1] The rapid and precisely controlled mixing within a microfluidic chip allows for the tunable production of nanoparticles with a consistently small size and low PDI.[3][5]

Data Presentation: Parameter Effects

The following tables summarize the general effects of key process and formulation parameters on nanoparticle size and PDI.

Table 1: Effect of Microfluidic Process Parameters

ParameterChangeEffect on SizeEffect on PDI
Flow Rate Ratio (FRR) Increase (Higher Aqueous:Organic)Decrease[2][3]Generally Decreases
(Aqueous:Organic)Decrease (Lower Aqueous:Organic)IncreaseGenerally Increases
Total Flow Rate (TFR) IncreaseDecrease[4]May Decrease/Stabilize
DecreaseIncreaseMay Increase
Lipid Concentration IncreaseIncrease[6]May Increase
DecreaseDecrease[3]May Decrease

Table 2: Effect of Formulation Components

ParameterChangeEffect on SizeEffect on PDI
PEG-Lipid % IncreaseDecrease (prevents aggregation)[6]Decrease[10]
Cholesterol % IncreaseMay slightly increase or stabilizeImproves stability
Buffer pH Lower (e.g., pH 4 vs. 6)Can lead to smaller, more compact particlesGenerally improves (lower PDI)

Experimental Protocols

Protocol 1: this compound Nanoparticle Formulation via Microfluidics

This protocol describes a general method for producing this compound-based nanoparticles using a microfluidic system (e.g., with a staggered herringbone micromixer).

1. Preparation of Stock Solutions: a. Lipid-Ethanol Phase: Dissolve this compound, cholesterol, and DSPE-PEG in absolute ethanol to achieve the desired molar ratio (e.g., 50:48:2) and a final total lipid concentration (e.g., 10 mM). Ensure all lipids are fully dissolved. b. Aqueous Phase: Prepare the appropriate aqueous buffer (e.g., 50 mM sodium acetate, pH 4.0). If encapsulating cargo (e.g., siRNA), dissolve it in this buffer.

2. System Setup: a. Prime the microfluidic system pumps and tubing, one with ethanol and the other with the aqueous buffer, to remove any air bubbles. b. Load the lipid-ethanol solution into the syringe for the organic phase inlet. c. Load the aqueous buffer (with or without cargo) into the syringe for the aqueous phase inlet.

3. Nanoparticle Formulation: a. Set the desired flow rates for the pumps. Start with a Flow Rate Ratio (FRR) of 3:1 (Aqueous:Organic) and a Total Flow Rate (TFR) of 10 mL/min. b. Begin pumping both solutions simultaneously into the microfluidic chip. The rapid mixing at the channel interface will cause the lipids to precipitate, forming nanoparticles. c. Collect the nanoparticle suspension from the outlet into a sterile container. Discard the initial output (~0.5 mL) to ensure the collected sample is from a steady flow state.

4. Purification and Characterization: a. Purification: Dialyze the collected sample against a neutral buffer (e.g., PBS, pH 7.4) for at least 4 hours using a dialysis cassette (e.g., 10 kDa MWCO) to remove the ethanol and exchange the buffer. b. Characterization: Measure the nanoparticle mean hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

Visualizations

Below are diagrams illustrating key workflows and relationships in nanoparticle optimization.

G cluster_prep Preparation cluster_form Formulation cluster_post Post-Processing cluster_char Characterization prep_lipids Prepare Lipid Stock (this compound in Ethanol) mix Microfluidic Mixing (Set TFR & FRR) prep_lipids->mix prep_aqueous Prepare Aqueous Phase (e.g., pH 4 Buffer + Cargo) prep_aqueous->mix collect Collect Nanoparticle Suspension mix->collect purify Purify (e.g., Dialysis) collect->purify dls Measure Size & PDI (DLS) purify->dls

Caption: General workflow for this compound nanoparticle formulation.

G start High PDI Observed (PDI > 0.2) check_mixing Is mixing method optimized? start->check_mixing check_aggregation Is aggregation occurring post-formulation? check_mixing->check_aggregation Yes use_microfluidics Action: Switch to microfluidic mixing check_mixing->use_microfluidics No optimize_peg Action: Optimize PEG-lipid content check_aggregation->optimize_peg Yes end_good PDI Optimized check_aggregation->end_good No use_microfluidics->end_good filter_sample Action: Filter sample (e.g., 0.45 µm) optimize_peg->filter_sample filter_sample->end_good

Caption: Troubleshooting logic for addressing high PDI.

G NP Nanoparticle Properties (Size & PDI) FRR Flow Rate Ratio (Aqueous:Organic) FRR->NP TFR Total Flow Rate TFR->NP Lipid_Conc Lipid Concentration Lipid_Conc->NP Lipid_Comp Lipid Composition (this compound:Helper:PEG) Lipid_Comp->NP Mixing Mixing Method Mixing->NP Buffer Buffer pH Buffer->NP

Caption: Key parameters influencing nanoparticle size and PDI.

References

Technical Support Center: DODAP Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) lipid nanoparticles (LNPs).

Troubleshooting Guide: Preventing this compound LNP Aggregation

Q1: My this compound LNPs are aggregating after formulation. What are the potential causes and how can I fix this?

A1: Aggregation of this compound LNPs post-formulation is a common issue that can arise from several factors related to pH, lipid composition, and processing parameters.

Potential Causes & Solutions:

  • Incorrect pH during Formulation: this compound is an ionizable cationic lipid that requires a low pH (typically around 4.0) during formulation to ensure it is protonated and positively charged.[1][2] This positive charge facilitates the encapsulation of negatively charged cargo like mRNA and maintains colloidal stability through electrostatic repulsion. After formulation, the pH is typically raised to a neutral pH (around 7.4) for in vivo applications.[1] If the initial pH is too high, this compound will be neutral, leading to poor encapsulation and aggregation.

  • Suboptimal Lipid Composition: The ratio of lipids in your formulation is critical for stability.

    • Insufficient PEGylated Lipid: Poly(ethylene glycol) (PEG)-lipids are included in LNP formulations to create a hydrophilic shell that provides steric hindrance, preventing aggregation.[3][4] A lack of or insufficient concentration of PEG-lipid can lead to particle fusion.

    • Absence of Helper Lipids: Helper lipids, such as cholesterol and phospholipids (B1166683) like DSPC, are crucial for the structural integrity and stability of the nanoparticles.[3][5] Cholesterol, in particular, enhances the stability of the lipid bilayer.[3]

  • High LNP Concentration: A very high concentration of nanoparticles can increase the frequency of particle collisions, leading to aggregation.

Troubleshooting Workflow:

start LNP Aggregation Observed check_ph Verify Formulation pH (Target: pH 4.0) start->check_ph check_lipids Review Lipid Composition check_ph->check_lipids pH Correct resolve Aggregation Resolved check_ph->resolve pH Adjusted check_peg Increase PEG-Lipid Concentration check_lipids->check_peg check_helper Optimize Helper Lipid Ratio check_peg->check_helper PEG Optimal check_peg->resolve PEG Adjusted check_conc Dilute LNP Suspension check_helper->check_conc Helper Lipids Optimal check_helper->resolve Helper Lipids Adjusted check_conc->resolve Concentration Adjusted

Caption: Troubleshooting workflow for post-formulation LNP aggregation.

Q2: My this compound LNPs are stable initially but aggregate during storage. What storage conditions should I use?

A2: Maintaining the stability of this compound LNPs during storage requires careful control of temperature and the formulation buffer.

Key Storage Parameters:

ParameterRecommendationRationale
Temperature -20°C or -80°CLow temperatures slow down chemical degradation processes like hydrolysis and oxidation that can destabilize LNPs.[6] Storage at 4°C may be suitable for short-term storage (up to 150 days under aqueous conditions), while longer-term storage often benefits from subzero temperatures.[7]
Cryoprotectant 10% (w/v) Sucrose or TrehaloseCryoprotectants are essential when freezing LNPs to prevent aggregation caused by the formation of ice crystals.[8][9]
Buffer RNase-free PBS or TBS (pH 7.4)Using a buffer at a physiological pH is generally recommended for ease of use in subsequent applications.[7] Ensure the buffer is free of RNases if encapsulating RNA.
Packaging Sealed vialsProper packaging prevents contamination and degradation from exposure to moisture and oxygen.[6]

Storage Troubleshooting:

storage_issue Storage Aggregation Detected Check Temperature Check Cryoprotectant Check Buffer temp_solution Store at -20°C or -80°C storage_issue:s->temp_solution Incorrect Temp cryo_solution Add 10% Sucrose/Trehalose storage_issue:s->cryo_solution No Cryoprotectant buffer_solution Use RNase-free PBS/TBS (pH 7.4) storage_issue:s->buffer_solution Buffer Issue stable_lnps Stable LNPs temp_solution->stable_lnps cryo_solution->stable_lnps buffer_solution->stable_lnps

Caption: Decision tree for troubleshooting LNP aggregation during storage.

Frequently Asked Questions (FAQs)

Q3: What is the optimal lipid composition to prevent this compound LNP aggregation?

A3: While the exact optimal composition can depend on the specific application and cargo, a common and effective formulation consists of four main components:

Lipid ComponentMolar Ratio (%)Function
This compound ~50Ionizable cationic lipid for nucleic acid encapsulation and endosomal escape.[2][5]
DSPC ~10Helper phospholipid for structural stability.[1][3]
Cholesterol ~38.5Helper lipid that enhances bilayer rigidity and stability.[3][5]
PEG-Lipid ~1.5Prevents aggregation through steric hindrance.[3][4]

Q4: How can I characterize the aggregation of my this compound LNPs?

A4: Several techniques can be used to assess the aggregation state of your LNP formulation:

  • Dynamic Light Scattering (DLS): This is the most common method to measure the hydrodynamic diameter and polydispersity index (PDI) of nanoparticles.[10] An increase in particle size and PDI over time is indicative of aggregation. A PDI below 0.2 is generally considered to indicate a monodisperse sample.[11]

  • Nanoparticle Tracking Analysis (NTA): NTA provides particle size distribution and concentration measurements.[10]

  • Size Exclusion Chromatography (SEC): SEC can be used to separate aggregates from monomeric LNPs, providing a quantitative measure of the aggregated fraction.[12]

  • Cryo-Transmission Electron Microscopy (Cryo-TEM): Cryo-TEM allows for direct visualization of the nanoparticles and any aggregates present.[1]

Q5: Can the type of nucleic acid cargo influence LNP aggregation?

A5: Yes, the size and charge density of the nucleic acid cargo can influence LNP formation and stability. While this compound LNPs are versatile, the ratio of the ionizable lipid to the nucleic acid (N/P ratio) may need to be optimized for different types of cargo (e.g., siRNA, mRNA, pDNA) to ensure proper condensation and prevent aggregation.[13]

Experimental Protocols

Protocol 1: this compound LNP Formulation using Microfluidic Mixing

This protocol describes a standard method for formulating this compound LNPs using a microfluidic device.

Materials:

  • This compound, DSPC, Cholesterol, PEG-lipid stock solutions in ethanol (B145695).

  • Nucleic acid cargo in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic mixing system.

  • Dialysis cassette or tangential flow filtration (TFF) system.

  • Storage buffer (e.g., PBS with 10% sucrose, pH 7.4).

Workflow:

cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Storage prep_lipids Prepare Lipid Mixture in Ethanol mix Microfluidic Mixing prep_lipids->mix prep_na Prepare Nucleic Acid in Acidic Buffer (pH 4.0) prep_na->mix dialysis Dialysis/TFF against Storage Buffer (pH 7.4) mix->dialysis store Store at -20°C / -80°C dialysis->store

Caption: Experimental workflow for this compound LNP formulation.

Procedure:

  • Prepare the lipid mixture by combining the stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid in ethanol at the desired molar ratio.

  • Prepare the aqueous phase by dissolving the nucleic acid cargo in a buffer at pH 4.0.

  • Set up the microfluidic mixing system according to the manufacturer's instructions, with the lipid phase in one inlet and the aqueous phase in the other.

  • Pump the two phases through the microfluidic device at a set flow rate ratio to induce nanoparticle self-assembly.

  • Collect the resulting LNP suspension.

  • Purify the LNPs and exchange the buffer to the final storage buffer (pH 7.4) using dialysis or TFF. This step also removes the ethanol.

  • Characterize the LNPs for size, PDI, and encapsulation efficiency.

  • Aliquot and store the purified LNPs at -20°C or -80°C.

Protocol 2: Characterization of LNP Aggregation by DLS

This protocol outlines the steps for monitoring LNP aggregation using Dynamic Light Scattering.

Materials:

  • This compound LNP sample.

  • DLS instrument.

  • Cuvettes compatible with the DLS instrument.

  • Appropriate solvent for dilution (e.g., the storage buffer).

Procedure:

  • Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Dilute a small aliquot of the LNP sample in the storage buffer to a suitable concentration for DLS measurement (to avoid multiple scattering effects).

  • Transfer the diluted sample to a clean cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement to obtain the average particle size (Z-average) and Polydispersity Index (PDI).

  • To assess stability over time, repeat the measurement on samples stored for different durations and under different conditions.

  • Analyze the data for trends in Z-average and PDI. A significant increase in these values indicates aggregation.

References

Technical Support Center: DODAP Degradation and Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP). Below you will find information to help you identify, troubleshoot, and mitigate issues related to this compound degradation and oxidation in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to three main degradation pathways:

  • N-oxidation: The tertiary amine headgroup of this compound can be oxidized to form this compound N-oxide. This is a significant degradation pathway as it can impact the electrostatic interactions required for nucleic acid complexation and endosomal escape.[1] The formation of N-oxide can lead to covalent modification of ribonucleotides, resulting in a loss of mRNA potency.

  • Hydrolysis: The two ester linkages in the this compound molecule are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This degradation pathway results in the formation of a lysolipid and a free oleic acid molecule. The presence of these degradation products can alter the physical properties and performance of lipid nanoparticle (LNP) formulations.[1]

  • Lipid Peroxidation: The unsaturated oleoyl (B10858665) chains of this compound are prone to oxidation, a process known as lipid peroxidation. This process is initiated by reactive oxygen species (ROS) and leads to the formation of lipid hydroperoxides, which can further break down into secondary oxidation products like aldehydes. These byproducts can compromise the integrity of the LNP and may exhibit cytotoxicity.[2]

Q2: How can I detect and quantify this compound degradation?

A2: Several analytical techniques can be used to assess the quality of your this compound and detect degradation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying this compound and its degradation products, including the N-oxide and hydrolyzed species.[3]

  • Peroxide Value (PV) Titration: This is a standard method to quantify the extent of lipid peroxidation. It measures the amount of hydroperoxides in the lipid.[4]

  • High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD): This method can be used for the simultaneous quantification of this compound and other lipid components in a formulation, as well as their degradation products.[5][6]

Q3: What are the ideal storage conditions for this compound and this compound-containing LNPs?

A3: To minimize degradation, this compound and LNP formulations should be stored under controlled conditions. Key recommendations include:

  • Temperature: For long-term storage, it is recommended to store this compound and LNPs at low temperatures, typically -20°C or -80°C.[7]

  • Inert Atmosphere: To prevent oxidation, store this compound under an inert gas such as argon or nitrogen.

  • Light Protection: Protect this compound and LNP formulations from light to prevent photo-oxidation.

Q4: Can I use antioxidants to prevent this compound oxidation?

A4: Yes, incorporating antioxidants into your LNP formulation is a common strategy to inhibit lipid peroxidation. Commonly used antioxidants include:

The choice and concentration of the antioxidant should be optimized for your specific formulation and intended application.

Troubleshooting Guide

Observed Issue Potential Cause Related to this compound Degradation Suggested Troubleshooting Steps
Low Transfection Efficiency This compound N-oxidation: The oxidized headgroup can impair nucleic acid binding and endosomal escape. Lipid Peroxidation: Aldehydes and other byproducts can damage the encapsulated nucleic acid and alter LNP structure. Hydrolysis: Changes in the lipid composition due to hydrolysis can affect LNP stability and fusion with the endosomal membrane.1. Assess this compound Quality: Analyze the purity of your this compound stock using LC-MS to check for the presence of N-oxide and other degradants. 2. Check for Oxidation: Perform a peroxide value test on your this compound stock. A high value indicates significant oxidation. 3. Use Fresh this compound: If degradation is suspected, use a fresh, unopened vial of high-purity this compound. 4. Optimize Formulation: Consider adding an antioxidant like BHT or alpha-tocopherol to your LNP formulation.
Increased Cytotoxicity Lipid Peroxidation Products: Aldehydes and other reactive species generated during lipid peroxidation are known to be cytotoxic.[8] Lysolipid Formation: The accumulation of lysolipids from hydrolysis can disrupt cell membranes.1. Minimize Oxidation: Ensure proper storage and handling of this compound under an inert atmosphere and protected from light. 2. Incorporate Antioxidants: Add an antioxidant to your formulation. 3. Purify LNPs: Ensure that your LNP purification process effectively removes any unencapsulated lipids and potential degradation byproducts.
Changes in LNP Size (e.g., increased size, aggregation, bimodal distribution) Hydrolysis: The formation of lysolipids and free fatty acids can lead to changes in the lipid bilayer structure, potentially causing aggregation or the formation of "bleb" like structures.[9][10] Oxidation: Oxidized lipids can alter membrane curvature and fluidity, leading to instability and aggregation.1. Monitor LNP Size Over Time: Use Dynamic Light Scattering (DLS) to monitor the size and polydispersity index (PDI) of your LNPs during storage. 2. Analyze Lipid Integrity: Use LC-MS to check for hydrolysis and oxidation products in your LNP formulation. 3. Optimize Storage Buffer: Investigate the effect of pH and the addition of cryoprotectants (e.g., sucrose, trehalose) on LNP stability during storage.
Unexpected Peaks in Chromatogram (LC-MS, HPLC) Presence of Degradation Products: The unexpected peaks are likely due to this compound N-oxide, hydrolyzed lipids (lysolipid and oleic acid), or various lipid peroxidation products.[3]1. Characterize Peaks: Use MS/MS fragmentation to identify the structure of the unknown peaks. Compare the masses to expected degradation products. 2. Force Degradation Study: Intentionally degrade a sample of pure this compound (e.g., by exposure to air, light, or extreme pH) and analyze it by LC-MS to confirm the retention times of degradation products.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Quality Parameters for this compound

ParameterRecommended Value/ConditionRationale
Storage Temperature -20°C to -80°CMinimizes the rate of all degradation pathways.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine and unsaturated lipid tails.
Light Exposure Protect from LightPrevents photo-oxidation.
Peroxide Value (PV) < 10 meq/kgGeneral acceptable limit for pharmaceutical lipid excipients. Lower values are preferred.[3]
Purity (by HPLC/LC-MS) > 98%Ensures minimal presence of initial degradation products.

Experimental Protocols

Protocol 1: Peroxide Value Titration (Iodometric Method)

This protocol is a standard method for determining the concentration of hydroperoxides in a lipid sample.

Materials:

  • This compound or LNP sample

  • Acetic acid-chloroform solution (3:2 v/v)

  • Saturated potassium iodide (KI) solution

  • Standardized 0.01 N sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • 1% Starch indicator solution

  • Deionized water

  • Erlenmeyer flask with stopper

  • Burette

Procedure:

  • Weigh approximately 5 g of the lipid sample into a 250 mL Erlenmeyer flask.

  • Add 30 mL of the acetic acid-chloroform solution and swirl to dissolve the sample.

  • Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly one minute.

  • Immediately add 30 mL of deionized water.

  • Titrate the liberated iodine with the 0.01 N sodium thiosulfate solution, swirling the flask continuously, until the yellow color of the iodine has almost disappeared.

  • Add 0.5 mL of the starch indicator solution. The solution will turn blue.

  • Continue the titration with sodium thiosulfate, drop by drop, until the blue color just disappears.

  • Record the volume of sodium thiosulfate solution used.

  • Perform a blank determination under the same conditions without the lipid sample.

Calculation: Peroxide Value (meq/kg) = ((S - B) * N * 1000) / W Where:

  • S = Volume of titrant for the sample (mL)

  • B = Volume of titrant for the blank (mL)

  • N = Normality of the sodium thiosulfate solution

  • W = Weight of the sample (g)

Protocol 2: Analysis of this compound and Degradants by LC-MS/MS

This protocol provides a general framework for the analysis of this compound and its degradation products. Specific parameters may need to be optimized for your instrument and column.

Materials:

  • This compound or LNP sample, dissolved in a suitable solvent (e.g., methanol/chloroform)

  • LC-MS grade solvents (e.g., acetonitrile, methanol, water)

  • LC-MS grade additives (e.g., formic acid or ammonium (B1175870) acetate)

  • A suitable C18 reversed-phase column

Procedure:

  • Sample Preparation: Dilute the this compound or LNP sample to an appropriate concentration (e.g., 0.1 mg/mL) in the initial mobile phase.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 150 mm).[3]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol mixture (e.g., 60:40) with 0.1% formic acid or 10 mM ammonium acetate.[3]

    • Gradient: A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute this compound and its more hydrophobic degradants. A typical run time might be 20-30 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40-70°C.[3]

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS Scan: Scan a mass range that includes the expected m/z of this compound ([M+H]⁺) and its degradation products (e.g., N-oxide: [M+O+H]⁺; lysolipid: [M-C₁₈H₃₃O+H]⁺).

    • MS/MS Fragmentation: Perform fragmentation on the parent ions of interest to confirm their identity based on characteristic fragment ions.

Visualizations

DODAP_Degradation_Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis This compound This compound N_Oxide This compound N-Oxide This compound->N_Oxide Oxidation of tertiary amine Peroxides Lipid Hydroperoxides This compound->Peroxides Peroxidation of oleoyl chains Lysolipid Lysolipid This compound->Lysolipid Ester Hydrolysis Oleic_Acid Oleic Acid This compound->Oleic_Acid Ester Hydrolysis Aldehydes Aldehydes & Other Secondary Products Peroxides->Aldehydes Decomposition

Caption: Major degradation pathways of this compound.

Experimental_Workflow cluster_formulation LNP Formulation cluster_analysis Quality Control & Analysis DODAP_stock This compound Stock Solution Mixing Microfluidic Mixing or other method DODAP_stock->Mixing Other_lipids Helper Lipids, Cholesterol, PEG-Lipid Other_lipids->Mixing NA_solution Nucleic Acid (e.g., mRNA) NA_solution->Mixing Purification Purification (e.g., Dialysis, TFF) Mixing->Purification LNP_final Final LNP Formulation Purification->LNP_final LCMS LC-MS/MS (Purity, Degradants) LNP_final->LCMS DLS DLS (Size, PDI) LNP_final->DLS PV_Test Peroxide Value Test (Oxidation) LNP_final->PV_Test Transfection_Assay In Vitro/In Vivo Transfection Assay LNP_final->Transfection_Assay

Caption: Experimental workflow for LNP formulation and analysis.

References

Technical Support Center: DODAP LNP Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving and assessing the stability of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-containing lipid nanoparticles (LNPs) when stored at 4°C.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound LNPs stored at 4°C?

A1: The main stability issues for this compound LNPs at 4°C are physical and chemical instability. Physical instability primarily involves particle aggregation, leading to an increase in hydrodynamic size and polydispersity index (PDI).[1] Chemical instability involves the degradation of both the this compound lipid and the encapsulated cargo (e.g., mRNA).[1][2][3]

Q2: What causes this compound LNP aggregation at 4°C?

A2: Aggregation at 4°C can be caused by several factors, including suboptimal formulation, inappropriate buffer conditions, and the inherent properties of the lipids. Insufficient surface shielding by PEG-lipids can expose the cationic this compound, leading to electrostatic interactions between particles. Additionally, temperature fluctuations during storage can disrupt the lipid bilayer, promoting particle fusion.

Q3: How does this compound lipid degrade, and what are the consequences?

A3: this compound, as a tertiary amine-containing lipid, is susceptible to chemical degradation, primarily through oxidation and hydrolysis.[2][4] Oxidation of the tertiary amine can form N-oxides, which can then hydrolyze to generate aldehydes and secondary amines.[5] These reactive aldehyde species can form adducts with mRNA, compromising its integrity and therapeutic efficacy.[2][5] Hydrolysis of the ester bonds in the lipid tails can also occur, though this is more pronounced at non-neutral pH.[3]

Q4: Can cryoprotectants improve stability at 4°C, or are they only for freezing?

A4: While cryoprotectants like sucrose (B13894) and trehalose (B1683222) are essential for preventing aggregation during freeze-thaw cycles, they also contribute to stability in liquid formulations at 4°C.[6][7][8] They can help maintain the integrity of the lipid bilayer and prevent aggregation by acting as stabilizing excipients.[7]

Q5: What is an acceptable particle size and PDI for a stable LNP formulation?

A5: Generally, a stable LNP formulation should maintain a hydrodynamic diameter (Z-average) between 80-150 nm.[9][10] The Polydispersity Index (PDI), which measures the broadness of the size distribution, should ideally be below 0.2, with values under 0.1 indicating a highly monodisperse and desirable sample.[11][12] A significant increase in either of these parameters over time indicates particle aggregation and instability.

Troubleshooting Guide

This guide addresses specific issues you might encounter with this compound LNP stability at 4°C.

Observed Problem Potential Cause(s) Recommended Solution(s)
Increased Particle Size & PDI 1. Insufficient PEGylation: The PEG-lipid shield is inadequate, leading to particle aggregation. 2. Suboptimal Buffer: pH or ionic strength of the buffer promotes instability. 3. Lipid Degradation: Hydrolysis or oxidation products alter particle surface properties.1. Optimize PEG-lipid Ratio: Increase the molar percentage of the PEG-lipid in the formulation (typically 1-2 mol%).[13] 2. Buffer Optimization: Screen different buffers (e.g., Tris, PBS) and pH levels (typically around pH 7.0-7.5) to find the most stable condition.[14][15] 3. Control Lipid Quality: Use high-purity lipids and consider storing them under an inert gas to prevent oxidation.
Decreased Encapsulation Efficiency (EE%) 1. Cargo Leakage: The LNP structure is not stable, allowing the encapsulated nucleic acid to leak out. 2. mRNA Degradation: The encapsulated mRNA is being degraded, leading to lower quantifiable amounts.1. Optimize Lipid Composition: Adjust the molar ratios of helper lipids (e.g., DSPC) and cholesterol to improve bilayer rigidity and stability.[13][16] Replacing some helper lipid with a permanently cationic lipid like DOTAP has been shown to enhance stability.[16] 2. Add Excipients: Include cryoprotectants like sucrose in the final formulation buffer to enhance bilayer integrity.[7] 3. Minimize Degradation: Ensure the formulation buffer is nuclease-free.
Loss of Biological Activity / Transfection Efficiency 1. mRNA-Lipid Adduct Formation: Reactive impurities from this compound degradation (e.g., aldehydes) are damaging the mRNA cargo.[5] 2. Particle Aggregation: Aggregated particles are less efficiently taken up by cells. 3. Structural Changes: The internal structure of the LNP may have changed, hindering endosomal escape.1. Use Scavengers: Formulate in a Tris-based buffer, which can capture lipid-derived aldehyde impurities.[3] 2. Monitor Physical Stability: Regularly measure particle size and PDI using DLS to ensure the formulation remains monodisperse. 3. Assess Morphology: Use Cryo-TEM to investigate the internal structure of the LNPs over time to identify morphological changes.[17][18]

Data on LNP Stability at 4°C

The following tables summarize quantitative data from studies assessing LNP stability under refrigerated conditions.

Table 1: Effect of Storage Temperature on LNP Physicochemical Properties

Storage Temp.TimeZ-average (nm)PDIEncapsulation Efficiency (%)Reference
4°C Day 085.20.1195.1[8]
Day 786.50.1294.8[8]
25°C Day 085.20.1195.1[8]
Day 788.10.1393.5[8]
-80°C (no cryoprotectant) Day 085.20.1195.1[8]
Day 7150.30.2589.7[8]
This study highlights that refrigeration at 4°C provides better stability against aggregation compared to freezing at -80°C without a cryoprotectant.[8]

Table 2: Long-Term Stability of Different Sized LNPs at 4°C

LNP Size GroupStorage TimemRNA Integrity (%)Z-average (nm)PDIReference
80-100 nm 0 Months~98%~95~0.15[10]
6 Months~90%~110~0.18[10]
100-120 nm 0 Months~98%~110~0.16[10]
6 Months~83%~135~0.22[10]
120-150 nm 0 Months~98%~130~0.18[10]
6 Months~70%~180~0.28[10]
This data suggests that smaller LNPs (80-100 nm) exhibit superior long-term stability at 4°C compared to larger particles, showing less degradation in mRNA integrity and smaller increases in particle size and PDI.[10]

Visualizations

This compound This compound (Tertiary Amine) Oxidation Oxidation This compound->Oxidation N_Oxide N-Oxide Intermediate Oxidation->N_Oxide Hydrolysis Hydrolysis N_Oxide->Hydrolysis Products Aldehydes + Secondary Amines Hydrolysis->Products Adduct mRNA-Adduct Formation Products->Adduct reacts with mRNA mRNA Cargo mRNA->Adduct Loss Loss of Biological Activity Adduct->Loss

This compound Chemical Degradation Pathway

start Prepare LNP Formulation (Time 0) store Store at 4°C start->store timepoint Pull Samples at Defined Timepoints store->timepoint dls Measure Size & PDI (DLS) timepoint->dls ribo Measure EE% (RiboGreen Assay) timepoint->ribo activity Assess Biological Activity (e.g., in vitro transfection) timepoint->activity analyze Analyze Trends: Size, PDI, EE% vs. Time dls->analyze ribo->analyze activity->analyze end Determine Shelf-Life analyze->end

LNP Stability Testing Workflow

Key Experimental Protocols

Protocol 1: Particle Size and Polydispersity Index (PDI) Measurement

This protocol outlines the standard procedure for assessing the physical stability of LNPs using Dynamic Light Scattering (DLS).

1. Instrument Preparation:

  • Turn on the DLS instrument (e.g., Malvern Zetasizer) and allow the laser to warm up for at least 30 minutes to ensure stability.[19]

  • Select an appropriate measurement cell (e.g., disposable polystyrene cuvette). Ensure it is clean, dry, and free of dust.

2. Sample Preparation:

  • Allow the LNP sample, stored at 4°C, to equilibrate to room temperature for 10-15 minutes. This prevents condensation and measurement artifacts.

  • Gently mix the LNP suspension by inverting the tube 5-10 times. Do not vortex, as this can shear the nanoparticles.

  • Dilute the LNP sample in the storage buffer (e.g., filtered PBS) to an appropriate concentration for the instrument. The target is typically a count rate between 100 and 500 kcps (kilo counts per second). An excessive concentration can cause multiple scattering events, leading to inaccurate results.[19]

  • Filter the dilution buffer using a 0.22 µm syringe filter to remove any dust or contaminants.

3. Measurement:

  • Transfer the diluted sample to the cuvette. Check for and remove any air bubbles by gently tapping the cuvette.

  • Place the cuvette in the instrument's sample holder.

  • In the software, set the measurement parameters:

    • Dispersant: Select the appropriate buffer (e.g., Water) and ensure the viscosity and refractive index values are correct for the measurement temperature.

    • Temperature: Set the equilibration temperature, typically 25°C. Allow at least 2 minutes for the sample to equilibrate inside the instrument.

    • Measurement Settings: Use automatic settings for measurement duration and number of runs, or set manually (e.g., 3 runs of 10-15 seconds each).

4. Data Analysis:

  • The software will generate a report including the Z-average diameter (nm), the PDI, and the size distribution graph.

  • Acceptable data should have a low PDI (ideally < 0.2).[11]

  • Compare the Z-average and PDI values to previous timepoints to assess stability. A consistent increase indicates aggregation.

Protocol 2: mRNA Encapsulation Efficiency (EE%) using RiboGreen Assay

This protocol determines the percentage of mRNA encapsulated within the LNPs.[20][21]

1. Reagent Preparation:

  • TE Buffer (1x): Dilute a 20x TE buffer stock solution with nuclease-free water.

  • Triton X-100 Lysis Buffer (2%): Prepare a 2% (v/v) solution of Triton X-100 in TE buffer. This will be used to lyse the LNPs and measure total mRNA.[20]

  • RiboGreen Working Solution: Thaw the RiboGreen reagent in the dark. Dilute it 1:100 (or as per manufacturer instructions) in 1x TE buffer immediately before use.[20] Protect this solution from light.

2. Standard Curve Preparation:

  • Prepare a stock solution of the specific mRNA used in your formulation at a known concentration (e.g., 20 µg/mL).

  • Create a series of standards (e.g., from 2 µg/mL down to 0 µg/mL) by serial dilution of the mRNA stock in 1x TE buffer.

3. Sample Preparation and Plating (96-well black plate):

  • Dilute your LNP sample in 1x TE buffer to a theoretical total mRNA concentration that falls within the linear range of your standard curve.

  • Plate Layout (in duplicate or triplicate):

    • Standards: Add 50 µL of each mRNA standard to the designated wells.

    • Free mRNA (Sample A): Add 50 µL of the diluted LNP sample. To these wells, you will later add TE buffer without detergent. This measures the fluorescence from unencapsulated mRNA.

    • Total mRNA (Sample B): Add 50 µL of the diluted LNP sample. To these wells, you will later add the Triton X-100 lysis buffer. This measures fluorescence from both free and encapsulated mRNA after lysing the particles.

4. Lysis and Dye Addition:

  • To the "Total mRNA" (Sample B) wells, add 50 µL of the 2% Triton X-100 Lysis Buffer.

  • To the "Free mRNA" (Sample A) and "Standard" wells, add 50 µL of 1x TE buffer.

  • Incubate the plate at 37°C for 10 minutes to ensure complete lysis of the LNPs in the Triton X-100 wells.[20][22]

  • Add 100 µL of the RiboGreen working solution to all wells. Mix gently by pipetting, avoiding bubbles.

5. Measurement and Calculation:

  • Incubate the plate for 5 minutes in the dark.

  • Read the fluorescence on a plate reader with excitation at ~480 nm and emission at ~520 nm.[20]

  • Subtract the blank (0 µg/mL mRNA) fluorescence from all readings.

  • Generate a linear regression from the standard curve (Fluorescence vs. mRNA Concentration).

  • Use the standard curve equation to calculate the mRNA concentration in the "Free mRNA" and "Total mRNA" sample wells.

  • Calculate Encapsulation Efficiency (EE%): EE% = ( (Total mRNA Conc. - Free mRNA Conc.) / Total mRNA Conc. ) * 100

Protocol 3: LNP Morphology Assessment by Cryo-Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM provides high-resolution images of LNPs in their near-native, hydrated state, allowing for direct visualization of particle size, shape, lamellarity, and cargo distribution.[17][18]

1. Sample Vitrification:

  • This step is crucial for preserving the native structure of the LNPs.

  • Place a TEM grid (typically a holey carbon film on a copper grid) in a vitrification apparatus (e.g., Vitrobot). The chamber should be maintained at a controlled temperature and near 100% humidity to prevent sample evaporation.

  • Apply a small volume (3-4 µL) of the LNP suspension to the grid.

  • Blot the grid with filter paper to create a thin aqueous film across the holes of the carbon support.

  • Immediately plunge-freeze the grid into a cryogen, typically liquid ethane (B1197151) cooled by liquid nitrogen. This process, vitrification, freezes the water so rapidly that ice crystals cannot form, preserving the LNP structure in an amorphous, glass-like solid.[23]

2. Cryo-TEM Imaging:

  • Transfer the vitrified grid to a cryo-TEM holder under liquid nitrogen to maintain its low temperature.

  • Insert the holder into the transmission electron microscope.

  • Imaging is performed at cryogenic temperatures (below -170°C).

  • Use low-dose imaging techniques to minimize electron beam damage to the radiation-sensitive LNP sample.[23]

  • Acquire images at various magnifications to assess the overall sample quality and to visualize individual particle details.

3. Image Analysis:

  • Analyze the acquired images to characterize several critical quality attributes:

    • Morphology: Observe the shape of the particles (e.g., spherical, irregular) and identify any structural features like blebs or multilamellar structures.[24]

    • Size Distribution: Measure the diameters of a statistically significant number of particles (hundreds to thousands) to build a size distribution histogram. This provides a more accurate representation than bulk DLS measurements, which can be skewed by larger aggregates.[18][23]

    • Lamellarity: Assess whether particles are unilamellar or multilamellar.

    • Encapsulation: In some cases, it's possible to visualize the encapsulated cargo, providing qualitative information on loading and distribution within the LNP core.[17]

    • Population Heterogeneity: Identify the presence of empty particles or different morphological populations within the same sample.[23][24]

References

Technical Support Center: Managing Batch-to-Batch Variability in DODAP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DODAP-based lipid nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and manage batch-to-batch variability in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of batch-to-batch variability in this compound formulations?

Batch-to-batch variability in this compound formulations can arise from several factors throughout the manufacturing process. These are broadly categorized into three main areas:

  • Raw Material Attributes: Inconsistencies in the quality and properties of raw materials are a primary source of variability.[1][2] This includes the purity of the this compound lipid, potential degradants, and the quality of other lipids like DSPC and cholesterol, as well as the active pharmaceutical ingredient (API).[3][4][5] Trace impurities or contaminants in any of these components can significantly impact the final product.[1]

  • Process Parameters: The manufacturing process itself is a critical source of variation.[6] Key parameters that can influence the final formulation characteristics include mixing speed and ratio of aqueous and organic phases, temperature, and pH.[7][8] For microfluidic-based manufacturing, the total flow rate (TFR) and flow rate ratio (FRR) are critical process parameters (CPPs) that can affect particle size and homogeneity.[8][9][10]

  • Scaling Up: Transitioning from small-scale laboratory batches to larger-scale production can introduce variability.[11][12] What works at the bench may not directly translate to a larger volume, leading to differences in particle size, encapsulation efficiency, and stability.[12]

Q2: What are the Critical Quality Attributes (CQAs) I should monitor for my this compound LNP formulations?

Critical Quality Attributes (CQAs) are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[13] For this compound LNP formulations, the key CQAs to monitor include:

  • Particle Size and Polydispersity Index (PDI): These are fundamental characteristics that affect the in vivo distribution, cellular uptake, and overall efficacy of the formulation.[14]

  • Zeta Potential: This measurement indicates the surface charge of the nanoparticles, which can influence their stability and interaction with biological systems.[15]

  • Encapsulation Efficiency (%EE): This determines the amount of API successfully encapsulated within the LNP, which is crucial for therapeutic potency.[16]

  • Lipid Profile and Purity: The molar ratio of the lipid components (this compound, helper lipids, cholesterol, PEG-lipid) is critical to the structure and function of the LNP.[11] The presence of impurities or degradants in this compound can also affect performance and safety.[3]

Q3: How can the principles of Quality by Design (QbD) help in managing variability?

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management.[17] Implementing a QbD approach for your this compound formulations can significantly reduce batch-to-batch variability. The core elements of QbD include:

  • Defining a Quality Target Product Profile (QTPP): This outlines the desired characteristics of the final product.[13][14]

  • Identifying Critical Quality Attributes (CQAs): As mentioned in Q2, these are the key product attributes that need to be controlled.[13]

  • Determining Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): This involves identifying which raw material properties and process parameters have the most significant impact on the CQAs.[4]

  • Establishing a Design Space: This is the multidimensional combination and interaction of input variables (e.g., CMAs and CPPs) that have been demonstrated to provide assurance of quality.[14] Operating within the design space will result in a product that meets its QTPP.

By systematically understanding the relationships between material attributes, process parameters, and product quality, you can develop a robust formulation and manufacturing process that is less susceptible to variability.

Troubleshooting Guides

Issue 1: Inconsistent Particle Size and High Polydispersity Index (PDI)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Raw Material Quality 1. Qualify Raw Material Lots: Establish stringent quality control specifications for incoming this compound and other lipids. Perform identity and purity testing on each new batch.[1] 2. Characterize Lipid Degradation: this compound can degrade over time.[3] Use techniques like LC-MS to check for the presence of degradants in your this compound stock. Store lipids under recommended conditions (e.g., -20°C, inert atmosphere).
Suboptimal Mixing Parameters (Microfluidics) 1. Optimize Total Flow Rate (TFR): Increasing TFR generally leads to smaller particle sizes.[9][10] Experiment with a range of TFRs to find the optimal setting for your formulation. 2. Optimize Flow Rate Ratio (FRR): The ratio of the aqueous phase to the organic (lipid) phase significantly impacts particle size. Higher FRRs often result in smaller particles.[9][10] Systematically vary the FRR to determine the ideal ratio.
Inconsistent Manual Mixing 1. Standardize Manual Procedures: If not using microfluidics, ensure the rate of addition, stirring speed, and temperature are consistent for every batch. 2. Automate Where Possible: Utilize automated liquid handling or syringe pumps to ensure reproducible mixing.
pH of Buffers The pH of the aqueous buffer used during formulation can impact LNP formation and size.[8][18] Ensure the pH of your buffer is consistent for every batch.
Issue 2: Low or Variable Encapsulation Efficiency (%EE)

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal N:P Ratio The ratio of the protonatable nitrogen in this compound to the phosphate (B84403) groups in the nucleic acid (N:P ratio) is critical for efficient encapsulation.[15] Systematically vary the N:P ratio to find the optimal level for your specific payload.
Incorrect pH of Formulation Buffer The ionization state of this compound is pH-dependent. An acidic pH is typically required to protonate the amine group of this compound, facilitating interaction with the negatively charged API.[18] Verify and control the pH of the buffer used for complexation.
Poor Quality of API Ensure the integrity and concentration of your API (e.g., mRNA, siRNA) are consistent. Run quality checks on your API before each formulation.
Inadequate Mixing Insufficient or inconsistent mixing can lead to incomplete complexation of the API with the lipids. Refer to the mixing parameter optimization steps in "Issue 1".

Experimental Protocols

Protocol 1: Characterization of this compound LNP Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS)
  • Sample Preparation:

    • Dilute the freshly prepared LNP formulation in an appropriate buffer (e.g., 1x PBS for size and PDI, 0.1x PBS for zeta potential to reduce ionic strength).[15] A typical dilution is 1:100, but this may need to be optimized to achieve an appropriate count rate.

  • Instrument Setup:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Select the appropriate cuvette for the measurement.

  • Measurement:

    • Transfer the diluted sample to the cuvette.

    • Place the cuvette in the instrument and allow the temperature to equilibrate.

    • Perform the size and PDI measurement. Most instruments will automatically determine the optimal measurement duration.

    • For zeta potential, perform the measurement using the appropriate settings for the instrument.

  • Data Analysis:

    • Record the Z-average diameter, PDI, and zeta potential.

    • Analyze the size distribution report for the presence of multiple populations, which could indicate aggregation.

Protocol 2: Determination of Encapsulation Efficiency using a Fluorescence Assay (e.g., Quant-iT RiboGreen)
  • Standard Curve Preparation:

    • Prepare a standard curve of your API (e.g., mRNA) in the same buffer used for the formulation.

  • Sample Preparation:

    • Total API Measurement: Lyse a known volume of the LNP formulation using a detergent (e.g., 0.5% Triton X-100) to release the encapsulated API.

    • Free API Measurement: Use a known volume of the intact LNP formulation.

  • Assay:

    • Add the RiboGreen reagent to both the lysed (total API) and intact (free API) samples, as well as the standards.

    • Incubate as per the manufacturer's instructions, protected from light.

  • Measurement:

    • Measure the fluorescence using a plate reader with the appropriate excitation and emission wavelengths.

  • Calculation:

    • Use the standard curve to determine the concentration of total API and free API.

    • Calculate the Encapsulation Efficiency (%EE) using the following formula: %EE = [(Total API - Free API) / Total API] * 100

Visualizations

LNP_Variability_Workflow cluster_Inputs Input Variables cluster_Process Manufacturing Process cluster_Outputs Outputs & Analysis Raw_Materials Raw Materials (this compound, Lipids, API) Formulation LNP Formulation Raw_Materials->Formulation CMAs Process_Parameters Process Parameters (TFR, FRR, Temp, pH) Process_Parameters->Formulation CPPs CQAs Critical Quality Attributes (Size, PDI, %EE, Zeta) Formulation->CQAs Variability Batch-to-Batch Variability CQAs->Variability Analysis Data Analysis & Troubleshooting Variability->Analysis Analysis->Raw_Materials Adjust CMAs Analysis->Process_Parameters Adjust CPPs

Caption: Workflow for identifying and controlling sources of batch-to-batch variability.

QbD_Cycle QTPP Define QTPP CQA Identify CQAs QTPP->CQA Risk_Assessment Risk Assessment (Identify CMAs & CPPs) CQA->Risk_Assessment DoE Design of Experiments (DoE) Risk_Assessment->DoE Design_Space Establish Design Space DoE->Design_Space Control_Strategy Implement Control Strategy Design_Space->Control_Strategy Lifecycle_Management Continuous Improvement Control_Strategy->Lifecycle_Management Lifecycle_Management->QTPP Re-evaluate

Caption: The iterative cycle of Quality by Design (QbD) in formulation development.

References

Technical Support Center: Optimizing DODAP LNP-mRNA Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of DODAP-based lipid nanoparticle (LNP) formulations for mRNA delivery. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the typical starting point for the lipid-to-mRNA ratio in this compound LNP formulations?

A1: The optimal lipid-to-mRNA ratio, often expressed as a nitrogen-to-phosphate (N/P) ratio, is a critical parameter for efficient mRNA encapsulation and delivery. While the ideal ratio is system-dependent, a common starting point for this compound-containing LNPs is in the range of a 3:1 to 6:1 weight ratio of total lipid to mRNA. For molar ratios, it is essential to calculate the moles of the ionizable lipid (this compound) containing nitrogen and the moles of phosphate (B84403) in the mRNA backbone. A study on DOTAP/cholesterol LNPs, a similar cationic lipid system, found that a lipid concentration of 62.5 µM for 1 µg of mRNA was optimal for transfection efficiency.[1][2]

Q2: How does the lipid-to-mRNA ratio affect the physicochemical properties of the LNPs?

A2: The lipid-to-mRNA ratio significantly influences key LNP characteristics such as size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency. Generally, a higher lipid-to-mRNA ratio can lead to smaller, more uniform particles with a higher positive surface charge, which can enhance cellular uptake. However, excessive positive charge can also lead to cytotoxicity.[3][4] Conversely, a ratio that is too low may result in incomplete encapsulation and larger, more heterogeneous particles.[3]

Q3: What are the key lipid components in a typical this compound LNP formulation and their molar ratios?

A3: A standard LNP formulation consists of four main lipid components:

  • Ionizable Cationic Lipid (e.g., this compound): Crucial for complexing with the negatively charged mRNA and facilitating endosomal escape.[5]

  • Helper Lipid (e.g., DOPE, DSPC): A phospholipid that aids in the formation of the lipid bilayer and can promote fusion with the endosomal membrane.[5][6]

  • Cholesterol: Provides stability to the LNP structure by filling gaps between the phospholipids, thereby influencing membrane integrity and rigidity.[5]

  • PEG-Lipid (e.g., DMG-PEG2000): Controls particle size during formulation and provides a steric barrier to prevent aggregation and reduce clearance by the immune system.[5]

A common molar ratio for these components is in the range of 50:10:38.5:1.5 (Ionizable lipid:Helper lipid:Cholesterol:PEG-lipid).[7][8] However, these ratios are often optimized for specific applications.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low mRNA Encapsulation Efficiency (<80%) - Suboptimal lipid-to-mRNA ratio.- Inefficient mixing during formulation.- Degradation of mRNA.- Titrate the lipid-to-mRNA ratio (e.g., N/P ratios from 2 to 10).- Ensure rapid and consistent mixing (e.g., using a microfluidic device).- Verify mRNA integrity before encapsulation using gel electrophoresis.
Large Particle Size (>150 nm) or High PDI (>0.2) - Inappropriate lipid molar ratios.- Aggregation of LNPs.- Slow mixing speed.- Optimize the PEG-lipid concentration (typically 1-3 mol%).- Ensure proper buffer conditions and ionic strength.- Increase the total flow rate in the microfluidic mixer.
Low Transfection Efficiency - Poor endosomal escape.- Inefficient cellular uptake.- Low mRNA encapsulation.- Cytotoxicity from high lipid concentration.- Optimize the ionizable lipid (this compound) content and helper lipid type (e.g., DOPE promotes a hexagonal phase which can aid endosomal escape).- Adjust the lipid-to-mRNA ratio to achieve a slightly positive zeta potential (+10 to +30 mV).- Confirm high encapsulation efficiency (>90%).- Test a range of LNP concentrations on your target cells to find the optimal balance between efficiency and viability.
High Cytotoxicity - Excess of cationic lipid.- High overall LNP concentration.- Reduce the lipid-to-mRNA ratio.- Perform a dose-response experiment to determine the maximum non-toxic LNP concentration for your cell type.
Batch-to-Batch Variability - Inconsistent mixing.- Variability in stock solution concentrations.- Instability of formulated LNPs.- Use a controlled and reproducible mixing method like microfluidics.- Prepare fresh stock solutions and accurately determine their concentrations.- Characterize LNPs immediately after formulation and assess their stability over time at different storage conditions.

Quantitative Data Summary

Table 1: Effect of Lipid Concentration on mRNA Transfection Efficiency in SK-OV-3 cells (DOTAP/chol LNPs)

Lipid Concentration (µM) for 1 µg mRNATransfection Efficiency (%)
31.25Increases from this point
62.549.4 ± 2.12 (Optimal)
125Decreases from 62.5 µM
Data adapted from a study on DOTAP/cholesterol LNPs, which provides insights applicable to this compound systems.[1]

Table 2: Physicochemical Properties of Different LNP Formulations

FormulationParticle Size (nm)PDIZeta Potential (mV)mRNA Encapsulation Efficiency (%)
A-DOPE~80~0.1~5~95
A-DEPE~90~0.1~6~98
B-DOPE~85~0.15~4~96
B-DEPE~95~0.12~5~97
This table presents representative data for different LNP compositions to illustrate typical characterization values.[9][10]

Experimental Protocols

Protocol 1: this compound LNP-mRNA Formulation using Microfluidics

Objective: To formulate this compound-based LNPs encapsulating mRNA using a microfluidic mixing device.

Materials:

  • This compound, DOPE (or other helper lipid), Cholesterol, DMG-PEG2000

  • Ethanol (B145695) (200 proof, molecular biology grade)

  • mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device and syringe pumps

  • Dialysis cassettes (10 kDa MWCO) or tangential flow filtration (TFF) system

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Lipid Stock Solution: Dissolve this compound, DOPE, cholesterol, and DMG-PEG2000 in ethanol at the desired molar ratio (e.g., 50:10:38.5:1.5) to a final total lipid concentration of 10-25 mg/mL.

  • Prepare mRNA Solution: Dilute the mRNA stock to the desired concentration in the low pH buffer.

  • Microfluidic Mixing:

    • Set up the microfluidic device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-buffer solution into another.

    • Set the flow rate ratio of the aqueous to alcoholic phase to 3:1.

    • Pump the solutions through the microfluidic mixer at a total flow rate that ensures rapid and turbulent mixing.

    • Collect the resulting LNP suspension.

  • Buffer Exchange:

    • To remove the ethanol and raise the pH, dialyze the LNP suspension against PBS (pH 7.4) overnight at 4°C with multiple buffer changes.

    • Alternatively, use a TFF system for faster buffer exchange and concentration.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Characterization of LNP Size, PDI, and Zeta Potential

Objective: To measure the size, polydispersity, and surface charge of the formulated LNPs.

Materials:

  • Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability

  • LNP-mRNA sample

  • 0.1x PBS for zeta potential measurement

Procedure:

  • Sample Preparation: Dilute the LNP sample in PBS (pH 7.4) to an appropriate concentration for DLS measurement (as per instrument guidelines). For zeta potential, dilute the sample in 0.1x PBS to reduce ionic strength.

  • DLS Measurement (Size and PDI):

    • Equilibrate the instrument to 25°C.

    • Place the cuvette with the diluted sample into the instrument.

    • Perform the measurement to obtain the Z-average diameter and the PDI.

  • Zeta Potential Measurement:

    • Use the specific folded capillary cells for zeta potential measurement.

    • Inject the sample diluted in 0.1x PBS into the cell.

    • Perform the measurement to obtain the zeta potential in mV.

Protocol 3: Determination of mRNA Encapsulation Efficiency

Objective: To quantify the percentage of mRNA successfully encapsulated within the LNPs.

Materials:

  • Quant-iT RiboGreen RNA Assay Kit

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • 2% Triton X-100 solution

  • Fluorescence microplate reader

Procedure:

  • Prepare Standard Curve: Prepare a standard curve of the free mRNA in TE buffer according to the RiboGreen assay protocol.

  • Sample Preparation:

    • Total mRNA: Dilute the LNP sample in TE buffer with 0.2% Triton X-100 to disrupt the LNPs and release the encapsulated mRNA.

    • Free (unencapsulated) mRNA: Dilute the LNP sample in TE buffer without detergent.

  • RiboGreen Assay:

    • Add the RiboGreen reagent to the standards and samples.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Determine the concentration of total and free mRNA from the standard curve.

    • Calculate the encapsulation efficiency (EE) using the formula: EE (%) = [(Total mRNA - Free mRNA) / Total mRNA] x 100

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_formulation Formulation cluster_purification Purification & Finalization Lipids Lipid Mix in Ethanol (this compound, Helper, Chol, PEG) Mixing Microfluidic Mixing Lipids->Mixing mRNA mRNA in Aqueous Buffer (pH 4.0) mRNA->Mixing Dialysis Buffer Exchange (Dialysis/TFF to pH 7.4) Mixing->Dialysis Crude LNPs Sterilization Sterile Filtration (0.22 µm) Dialysis->Sterilization Final_LNP Final LNP-mRNA Formulation Sterilization->Final_LNP

Caption: Workflow for this compound LNP-mRNA formulation.

Optimization_Logic cluster_inputs Input Parameters cluster_outputs Key LNP Attributes Ratio Lipid:mRNA Ratio Size_PDI Size & PDI Ratio->Size_PDI EE Encapsulation Efficiency Ratio->EE Zeta Zeta Potential Ratio->Zeta Lipid_Comp Lipid Composition (Molar Ratios) Lipid_Comp->Size_PDI Lipid_Comp->EE Efficacy Transfection Efficacy Size_PDI->Efficacy EE->Efficacy Zeta->Efficacy

Caption: Optimizing LNP attributes through key parameters.

References

Technical Support Center: Enhancing Cell Viability in DODAP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxicity of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) formulations, particularly in sensitive cell lines.

Frequently Asked Questions (FAQs)

Q1: Why are this compound formulations cytotoxic to sensitive cells?

A1: this compound is a cationic lipid commonly used in liposomal formulations for the delivery of nucleic acids and other therapeutic agents. Its positive charge facilitates interaction with negatively charged cell membranes, which is crucial for cellular uptake. However, this cationic nature is also a primary source of cytotoxicity. The primary mechanisms of this compound-induced cytotoxicity include:

  • Generation of Reactive Oxygen Species (ROS): Cationic lipids like this compound can induce the production of ROS, such as hydrogen peroxide, within cells.[1][2] This leads to oxidative stress, which can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.[1][2]

  • Cell Membrane Destabilization: The interaction of positively charged this compound with the negatively charged cell membrane can disrupt membrane integrity, leading to leakage of cellular contents and cell lysis.

  • Induction of Apoptosis: this compound formulations can activate programmed cell death pathways, specifically apoptosis. This is often a consequence of the cellular stress induced by ROS production and membrane disruption. Studies have shown that cationic liposomes can activate caspase cascades, key mediators of apoptosis.

Q2: How can I reduce the cytotoxicity of my this compound formulation?

A2: Reducing the cytotoxicity of this compound formulations involves a multi-faceted approach that focuses on optimizing the formulation and experimental conditions. Key strategies include:

  • Optimize Lipid Composition: The molar ratio of the lipid components is critical. Systematically varying the ratios of this compound, helper lipids (like DOPE), cholesterol, and PEGylated lipids can lead to formulations with lower toxicity while maintaining efficacy.[3][4]

  • Incorporate Helper Lipids: The inclusion of neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE), can reduce the overall positive charge of the liposome (B1194612) surface, thereby decreasing its interaction with the cell membrane and lowering toxicity.[4][5][6] DOPE can also facilitate endosomal escape, which can improve delivery efficiency.[5][6]

  • Adjust Cholesterol Content: Cholesterol is often included in liposomal formulations to enhance stability.[7] Optimizing the cholesterol concentration can help stabilize the liposomes and may reduce non-specific interactions that lead to cytotoxicity.[3][7]

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the liposome surface (PEGylation) can shield the positive charge of this compound, reducing non-specific interactions with cells and decreasing cytotoxicity. However, high levels of PEGylation can sometimes hinder cellular uptake, so optimization is key.

  • Control the N/P Ratio: When using this compound formulations for nucleic acid delivery, the N/P ratio (the molar ratio of nitrogen atoms in the cationic lipid to phosphate (B84403) groups in the nucleic acid) is a critical parameter. A high N/P ratio often leads to higher transfection efficiency but also increased cytotoxicity. It is essential to titrate the N/P ratio to find the optimal balance for your specific cell line and application.

  • Optimize Experimental Conditions: Factors such as cell density at the time of transfection, the concentration of the this compound formulation, and the incubation time can all significantly impact cell viability.[8][9]

Q3: What are the signs of cytotoxicity in my cell culture?

A3: Recognizing cytotoxicity early is crucial for troubleshooting your experiments. Common signs of cytotoxicity include:

  • Changes in Cell Morphology: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe blebbing of the cell membrane.

  • Reduced Cell Proliferation: A noticeable decrease in the rate of cell growth compared to untreated control cells.

  • Increased Cell Death: Observation of floating cells in the culture medium and a decrease in overall cell confluence.

  • Low Transfection Efficiency: While not a direct measure of cytotoxicity, low transfection efficiency can sometimes be a consequence of high cell death, as the cells die before the transgene can be expressed.

Q4: Are there less toxic alternatives to this compound?

A4: Yes, the field of lipid nanoparticles is continually evolving, with a focus on developing lipids with improved safety profiles. Some alternatives and strategies include:

  • Ionizable Cationic Lipids: These lipids are designed to be neutrally charged at physiological pH and become positively charged in the acidic environment of the endosome. This targeted charge can reduce non-specific interactions with the cell membrane and lower cytotoxicity.

  • Biodegradable Lipids: Lipids with biodegradable linkers (e.g., ester bonds) can be broken down into non-toxic byproducts after delivering their cargo, reducing long-term toxicity. This compound itself contains an ester linker, which is considered less toxic than ether linkers.[3]

  • Polymer-Based Transfection Reagents: Cationic polymers offer an alternative to lipid-based systems for nucleic acid delivery and may exhibit different toxicity profiles.[10]

Troubleshooting Guide

This guide addresses common issues encountered when using this compound formulations with sensitive cells.

Problem Possible Cause(s) Suggested Solution(s)
High Cell Death / Low Viability 1. High Concentration of this compound Formulation: The dose of the liposomal formulation is too high for the sensitive cell line.1a. Perform a Dose-Response Curve: Determine the IC50 of your formulation to identify the optimal concentration that balances efficacy and toxicity. 1b. Reduce Formulation Concentration: Start with a lower concentration and titrate upwards to find the lowest effective dose.
2. Suboptimal Lipid Composition: The formulation has an excess of cationic lipid relative to helper lipids.2a. Vary this compound/Helper Lipid Ratio: Systematically screen different molar ratios of this compound to a neutral helper lipid like DOPE (e.g., 1:1, 1:2, 1:4).[4][5] 2b. Optimize Cholesterol Content: Test different molar percentages of cholesterol in your formulation.[3][7]
3. High N/P Ratio (for nucleic acid delivery): The charge ratio of the lipoplex is too high, leading to increased toxicity.3. Titrate the N/P Ratio: Test a range of N/P ratios to find the lowest ratio that provides acceptable transfection efficiency.
4. Prolonged Incubation Time: Sensitive cells are exposed to the formulation for too long.4. Reduce Incubation Time: Try reducing the incubation time to 4-6 hours, then replace the medium with fresh culture medium.[9]
5. Low Cell Density: A low number of cells at the time of treatment can lead to a higher effective concentration of the formulation per cell.5. Optimize Seeding Density: Ensure cells are at an optimal confluency (typically 70-90%) at the time of treatment.[8]
6. Poor Quality of Nucleic Acid: Contaminants in the nucleic acid preparation can contribute to cytotoxicity.6. Use High-Purity Nucleic Acid: Ensure your DNA or RNA is of high quality and free from endotoxins.
7. Presence of Antibiotics in Media: Some antibiotics can exacerbate cytotoxicity during transfection.7. Perform Transfection in Antibiotic-Free Media: Omit antibiotics from the culture medium during the transfection process.[8]
Low Transfection Efficiency 1. Suboptimal Formulation: The lipoplex is not efficiently entering the cells or releasing its cargo.1a. Optimize this compound/Helper Lipid Ratio: As with reducing cytotoxicity, optimizing the lipid ratios can also improve transfection efficiency.[4][5] 1b. Screen Different Helper Lipids: Besides DOPE, other helper lipids can be tested.
2. Incorrect N/P Ratio: The N/P ratio may be too low for efficient complexation and uptake.2. Optimize N/P Ratio: Test a range of N/P ratios to find the optimal balance between efficiency and viability.
3. Presence of Serum during Complex Formation: Serum proteins can interfere with the formation of lipoplexes.3. Form Complexes in Serum-Free Medium: Always prepare the this compound-nucleic acid complexes in a serum-free medium before adding them to the cells.[8]
4. Cell Health: Unhealthy or slowly dividing cells are often more difficult to transfect.4. Use Healthy, Actively Dividing Cells: Ensure your cells are in the logarithmic growth phase and have a high viability before transfection.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the cytotoxicity of cationic lipid formulations.

Table 1: Effect of Liposome Concentration on Cell Viability

Cell LineCationic LipidConcentration (µg/mL)Cell Viability (%)Reference
NCI-H460CDA1415~97[11]
120< 20[11]
NCI-H460CDO1415> 97[11]
120~40[11]
L929SA:DPPC:DOPE0.02 - 0.0670 - 90[12]
> 0.13< 50[12]
VeroSA:DPPC:DOPE0.02 - 0.0670 - 90[12]
> 0.13< 50[12]
B16F0SA:DPPC:DOPE0.02 - 0.06~100[12]
> 0.13< 50[12]
NIH 3T3Lecithin:DODAC (CL0.1)25~100[13]
1600~80[13]
NIH 3T3Lecithin:DODAC (CL0.4)25~100[13]
1600~40[13]
HPAEpiCsLecithin:DODAC (CL0.1)25~100[13]
1600~70[13]
HPAEpiCsLecithin:DODAC (CL0.4)25~100[13]
1600~20[13]

Table 2: Effect of Formulation Composition on Cell Viability

Cell LineFormulation (Molar Ratio)Lipid ConcentrationCell Viability (%)Reference
SK-OV-3DOTAP:Chol (2:1)50 µM~50[3]
DOTAP:Chol (1:4)50 µM~80[3]
PEGylated DOTAP:Chol (2:1)50 µM~70[3]
PEGylated DOTAP:Chol (1:4)50 µM~90[3]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol provides a general method for assessing the cytotoxicity of this compound formulations using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding:

    • Seed sensitive cells in a 96-well plate at a density that will result in 70-90% confluency at the time of the assay.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound Formulations:

    • Prepare serial dilutions of your this compound formulations in a serum-free culture medium.

    • Remove the existing medium from the 96-well plate and add the prepared dilutions to the respective wells.

    • Include untreated cells as a negative control (100% viability) and cells treated with a known cytotoxic agent as a positive control.

    • Incubate the plate for the desired exposure time (e.g., 4, 24, or 48 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment using the following formula:

      • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

    • Plot the cell viability against the concentration of the this compound formulation to generate a dose-response curve and determine the IC50 value.

Protocol 2: Optimization of this compound Formulation for Sensitive Cells

This protocol outlines a systematic approach to optimizing a this compound-based formulation to minimize cytotoxicity.

  • Preparation of Lipid Stock Solutions:

    • Prepare individual stock solutions of this compound, a helper lipid (e.g., DOPE), cholesterol, and a PEGylated lipid in a suitable organic solvent (e.g., chloroform (B151607) or ethanol).

  • Formulation Preparation (Thin-Film Hydration Method):

    • In a round-bottom flask, combine the lipid stock solutions at various molar ratios (e.g., start with a matrix of this compound:DOPE ratios from 1:0 to 1:4, with a fixed cholesterol percentage).

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

    • Further, dry the film under a vacuum for at least 1 hour to remove any residual solvent.

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS or HEPES) by vortexing or sonicating to form multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Characterization of Formulations:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of each formulation using dynamic light scattering (DLS).

  • Cytotoxicity Screening:

    • Using the MTT assay (Protocol 1), screen the different formulations across a range of concentrations on your sensitive cell line of interest.

    • Identify the formulations and concentrations that exhibit the highest cell viability.

  • Transfection Efficiency Assessment (if applicable):

    • For gene delivery applications, complex the most promising low-toxicity formulations with a reporter plasmid (e.g., encoding GFP or luciferase) at various N/P ratios.

    • Transfect the sensitive cells and assess transfection efficiency by flow cytometry, fluorescence microscopy, or a luciferase assay.

  • Selection of Optimal Formulation:

    • Select the formulation and experimental conditions that provide the best balance of low cytotoxicity and high transfection efficiency for your specific application.

Visualizations

Signaling Pathways and Experimental Workflows

DODAP_Cytotoxicity_Pathway This compound This compound Formulation Cell_Membrane Cell Membrane Interaction This compound->Cell_Membrane ROS Increased Reactive Oxygen Species (ROS) Cell_Membrane->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Damage Damage to Lipids, Proteins, and DNA Oxidative_Stress->Damage Mitochondria Mitochondrial Dysfunction Oxidative_Stress->Mitochondria Apoptosis Apoptosis (Programmed Cell Death) Damage->Apoptosis Caspase_Activation Caspase Cascade Activation Mitochondria->Caspase_Activation Caspase_Activation->Apoptosis Optimization_Workflow start Start: Define Sensitive Cell Line and Application formulation Prepare this compound Formulations (Vary Lipid Ratios) start->formulation characterization Physicochemical Characterization (Size, PDI, Zeta Potential) formulation->characterization screening Cytotoxicity Screening (e.g., MTT Assay) characterization->screening decision High Cytotoxicity? screening->decision decision->formulation Yes, Reformulate transfection Assess Transfection Efficiency (if applicable) decision->transfection No analysis Analyze Data: Balance Cytotoxicity and Efficacy transfection->analysis end End: Select Optimal Formulation and Conditions analysis->end

References

challenges in DODAP LNP formulation and how to solve them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DODAP (1,2-dioleoyl-3-dimethylammonium-propane) lipid nanoparticle (LNP) formulation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation of this compound-based LNPs for nucleic acid delivery.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges in this compound LNP formulation?

A1: Researchers often face several challenges during the formulation of this compound LNPs, including:

  • Low Encapsulation Efficiency: Inefficient entrapment of the nucleic acid cargo (mRNA, siRNA, pDNA) within the LNPs.

  • Poor Particle Size Control and High Polydispersity: Difficulty in achieving the desired particle size and a narrow size distribution (low Polydispersity Index - PDI), which are critical for in vivo performance.[1][2]

  • LNP Aggregation and Instability: The tendency of LNPs to clump together over time, leading to reduced shelf-life and potential safety concerns.[3][4]

  • Cytotoxicity: this compound, being a cationic lipid, can exhibit dose-dependent toxicity.[5]

  • Suboptimal In Vivo Delivery and Transfection Efficiency: Challenges in achieving efficient delivery to target tissues and subsequent release of the cargo into the cytoplasm.

Q2: What are the critical parameters to consider when optimizing this compound LNP formulations?

A2: The following parameters are crucial for optimizing your this compound LNP formulation:

  • Molar Ratio of Lipids: The ratio of this compound to helper lipids like cholesterol and DOPE significantly impacts LNP stability, transfection efficiency, and cytotoxicity.[5][6][7]

  • Lipid-to-Nucleic Acid Ratio: This ratio affects encapsulation efficiency and the overall charge of the LNPs.[5][8]

  • PEGylation: The inclusion of PEGylated lipids can improve stability and reduce aggregation but may decrease transfection efficiency.[5]

  • Formulation Method: The choice between methods like thin-film hydration and microfluidics can influence particle size and polydispersity.[1][9]

  • Buffer Composition and pH: The pH of the buffers used during formulation and for storage is critical for the charge and stability of the LNPs.[3][8]

Q3: How does the this compound:Cholesterol molar ratio affect LNP properties?

A3: The this compound:Cholesterol molar ratio is a key determinant of LNP performance. Generally, increasing the proportion of cholesterol can enhance LNP stability.[5][7] For mRNA delivery using non-PEGylated DOTAP/chol LNPs, a 1:3 molar ratio of DOTAP to cholesterol has been shown to yield high transfection efficiency.[5][10]

Q4: What is the role of DOPE in this compound LNP formulations?

A4: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) is a helper lipid that can be included in this compound LNP formulations to improve transfection efficiency. DOPE is thought to facilitate the endosomal escape of the nucleic acid cargo into the cytoplasm. Formulations combining DOTAP, DOPE, and cholesterol have demonstrated high transfection efficiency in various cell lines.[6][11]

Q5: Should I use PEGylated lipids in my this compound LNP formulation?

A5: The decision to include PEGylated lipids depends on the specific application. PEGylation can significantly reduce particle aggregation and improve stability during storage.[2][4] However, it has also been observed to decrease nucleic acid binding affinity and transfection efficiency.[5] Therefore, a careful balance must be struck based on the desired characteristics of the final LNP product.

Troubleshooting Guides

Issue 1: Low Encapsulation Efficiency (<80%)

Low encapsulation of your nucleic acid cargo is a common hurdle. The following steps can help you troubleshoot this issue.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Lipid-to-Nucleic Acid Ratio Optimize the N:P ratio (molar ratio of nitrogen in this compound to phosphate (B84403) in nucleic acid). A common starting point is an N:P ratio of around 6.[8]Increased electrostatic interaction between the cationic lipid and anionic nucleic acid, leading to higher encapsulation.
Incorrect pH of Formulation Buffer Ensure the aqueous buffer used for nucleic acid dilution is acidic (e.g., citrate (B86180) buffer, pH 4-5). This protonates the tertiary amine of this compound, making it cationic and facilitating interaction with the negatively charged nucleic acid.[8]Enhanced complexation of this compound with the nucleic acid cargo.
Inefficient Mixing If using microfluidics, ensure proper mixing by adjusting the total flow rate (TFR) and flow rate ratio (FRR). For thin-film hydration, ensure the lipid film is thin and evenly distributed before hydration.[1][9]Homogeneous formation of LNPs with better cargo entrapment.
Inappropriate Helper Lipid Composition Vary the molar ratios of helper lipids like cholesterol and DOPE. Cholesterol can improve bilayer stability, which may aid in retaining the cargo.[7]Improved LNP structure and stability, leading to better cargo retention.

Experimental Protocol: Quant-iT™ RiboGreen™ Assay for Encapsulation Efficiency

  • Prepare two sets of LNP samples:

    • Total RNA: Lyse a known volume of your LNP formulation with a detergent (e.g., 0.5% Triton X-100) to release all encapsulated RNA.

    • Free RNA: Use an equivalent volume of the intact LNP formulation.

  • Prepare a standard curve using the free nucleic acid of known concentrations.

  • Add the RiboGreen™ reagent to both the LNP samples and the standards.

  • Measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

  • Calculate the encapsulation efficiency (EE%) using the following formula: EE% = ((Fluorescence_Total - Fluorescence_Free) / Fluorescence_Total) * 100

Issue 2: Large Particle Size (>200 nm) and High Polydispersity (PDI > 0.2)

Controlling particle size and achieving a narrow size distribution is crucial for reproducible in vivo results.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Slow Mixing or Inefficient Homogenization Microfluidics: Increase the total flow rate (TFR) and/or the flow rate ratio (FRR) of the aqueous to organic phase.[1][9] Thin-Film Hydration: After hydration, use extrusion through polycarbonate membranes with defined pore sizes (e.g., 200 nm then 100 nm) to reduce and homogenize the particle size.[5][6]Formation of smaller and more uniform LNPs.
High Lipid Concentration Decrease the total lipid concentration in the organic phase. Higher concentrations can lead to the formation of larger particles.[2]Reduced particle size.
Inadequate PEG-Lipid Content Increase the molar percentage of the PEGylated lipid in the formulation. PEG-lipids help control particle size and prevent aggregation.[2]Smaller and more stable LNPs.
Aggregation Post-Formulation Ensure the final LNP suspension is in a suitable buffer (e.g., PBS) and stored at the recommended temperature (typically 4°C for short-term storage).[3]Prevention of secondary particle growth due to aggregation.

Experimental Protocol: Dynamic Light Scattering (DLS) for Size and PDI Measurement

  • Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS) to a suitable concentration for DLS measurement.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement to obtain the Z-average diameter (particle size) and the Polydispersity Index (PDI).

  • Analyze the data. A PDI value below 0.2 is generally considered indicative of a monodisperse population.

Issue 3: LNP Aggregation During Storage

LNP stability is critical for maintaining therapeutic efficacy and safety.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Surface Charge Repulsion For cationic LNPs, ensure a sufficiently high positive zeta potential (e.g., > +30 mV) in the formulation buffer to provide electrostatic repulsion between particles.[3]Reduced particle aggregation.
Inadequate Steric Hindrance Incorporate a sufficient amount of PEGylated lipid (e.g., 1.5-2.5 mol%) into the formulation to provide a protective hydrophilic corona that prevents aggregation.[4]Improved colloidal stability.
Inappropriate Storage Conditions Store LNPs at 4°C for short-term storage. Avoid freezing unless a suitable cryoprotectant is used, as freeze-thaw cycles can induce aggregation.[3][4] Formulations have been shown to be stable for at least 60 days at 4°C.[5][10]Maintained particle size and PDI over time.
High Ionic Strength of Storage Buffer High salt concentrations can screen surface charges, reducing electrostatic repulsion. If aggregation is observed in high salt buffers, consider dialysis against a lower ionic strength buffer for storage.[3]Enhanced stability in the storage buffer.

Data Presentation

Table 1: Effect of this compound:Cholesterol Molar Ratio on Physicochemical Properties of non-PEGylated LNPs

This compound:Cholesterol Molar RatioParticle Size (nm)PDIZeta Potential (mV)
2:1135 ± 50.18 ± 0.02+45 ± 3
1:1142 ± 70.17 ± 0.03+40 ± 4
1:2148 ± 60.16 ± 0.02+35 ± 3
1:3155 ± 80.15 ± 0.01+30 ± 2
1:4160 ± 90.14 ± 0.02+25 ± 3

Data are representative and compiled from typical results reported in the literature. Actual values may vary based on specific experimental conditions.[5]

Table 2: Comparison of Different this compound-based LNP Formulations

Formulation (Molar Ratio)Particle Size (nm)PDIEncapsulation Efficiency (%)
DOTAP:Cholesterol (1:1)~160< 0.2~85
DOTAP:DOPE (1:1)~180< 0.2~90
DOTAP:DOPE:Cholesterol (40:10:48)~150< 0.2> 95

Data are representative and compiled from typical results reported in the literature. Actual values may vary based on specific experimental conditions.[6]

Experimental Protocols

Protocol 1: this compound LNP Formulation by Thin-Film Hydration

  • Lipid Film Preparation: a. Dissolve this compound, cholesterol, and any other lipids (e.g., DSPE-PEG-2000) in chloroform (B151607) in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Further dry the film under vacuum for at least 1 hour to remove any residual solvent.

  • Hydration: a. Hydrate the lipid film with an aqueous buffer (e.g., sterile water or PBS) by rotating the flask at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Extrusion): a. To obtain small unilamellar vesicles (SUVs), extrude the MLV suspension sequentially through polycarbonate membranes with decreasing pore sizes (e.g., 200 nm followed by 100 nm) using a manual or pneumatic extruder. Perform 10-20 passes through each membrane.[5][6]

  • Nucleic Acid Loading: a. Incubate the prepared blank LNPs with the nucleic acid solution at a predetermined lipid-to-nucleic acid ratio for 30 minutes at room temperature to allow for complexation.[5]

Protocol 2: this compound LNP Formulation by Microfluidics

  • Solution Preparation: a. Organic Phase: Dissolve the lipids (this compound, cholesterol, helper lipids, PEG-lipid) in ethanol (B145695). b. Aqueous Phase: Dissolve the nucleic acid in an acidic aqueous buffer (e.g., 25-50 mM sodium citrate, pH 4-5).[8]

  • Microfluidic Mixing: a. Load the organic and aqueous phases into separate syringes. b. Place the syringes on a syringe pump connected to a microfluidic mixing chip. c. Set the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g., a common FRR is 3:1 aqueous to organic phase).[1][8] d. Initiate the flow to mix the two phases within the microfluidic channels, leading to the self-assembly of LNPs.

  • Purification and Buffer Exchange: a. Dialyze the resulting LNP suspension against a neutral buffer (e.g., PBS, pH 7.4) to remove the ethanol and acidic buffer.[8] This can be done using dialysis cassettes or tangential flow filtration (TFF).

Mandatory Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_formulation LNP Formation cluster_purification Purification & Characterization Organic Phase Lipids (this compound, Chol, etc.) in Ethanol Microfluidic Mixing Microfluidic Mixing Organic Phase->Microfluidic Mixing Aqueous Phase Nucleic Acid in Acidic Buffer (pH 4-5) Aqueous Phase->Microfluidic Mixing Dialysis Dialysis/ Buffer Exchange (PBS, pH 7.4) Microfluidic Mixing->Dialysis Characterization Characterization (Size, PDI, Zeta, EE%) Dialysis->Characterization

Caption: Experimental workflow for this compound LNP formulation using microfluidics.

Troubleshooting_Aggregation Start LNP Aggregation Observed Check_Zeta Is Zeta Potential > +30 mV? Start->Check_Zeta Increase_this compound Increase this compound ratio or decrease pH of formulation buffer Check_Zeta->Increase_this compound No Check_PEG Is PEG-lipid concentration adequate (1.5-2.5 mol%)? Check_Zeta->Check_PEG Yes Increase_this compound->Check_PEG Increase_PEG Increase PEG-lipid molar ratio Check_PEG->Increase_PEG No Check_Storage Are storage conditions optimal (4°C, no freeze-thaw)? Check_PEG->Check_Storage Yes Increase_PEG->Check_Storage Optimize_Storage Store at 4°C and use cryoprotectants if freezing Check_Storage->Optimize_Storage No Stable_LNPs Stable LNPs Check_Storage->Stable_LNPs Yes Optimize_Storage->Stable_LNPs

Caption: Troubleshooting workflow for addressing this compound LNP aggregation.

References

Technical Support Center: Microfluidic DODAP LNP Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing microfluidic parameters for the synthesis of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) based lipid nanoparticles (LNPs). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and standardized protocols to ensure reproducible and efficient LNP formulation.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the microfluidic synthesis of this compound LNPs?

A1: The most critical parameters are the Flow Rate Ratio (FRR) of the aqueous phase to the lipid-organic phase, the Total Flow Rate (TFR), and the lipid concentration in the organic solvent.[1][2][3] These factors significantly influence the final nanoparticle size, polydispersity index (PDI), and encapsulation efficiency.[1][2] The choice of lipids and their molar ratios are also fundamental formulation parameters that dictate the physicochemical properties of the LNPs.[2][4]

Q2: How does the Flow Rate Ratio (FRR) affect LNP characteristics?

A2: The FRR, the ratio of the aqueous phase flow rate to the organic (lipid/ethanol) phase flow rate, is a dominant parameter for controlling LNP size.[1][5] Generally, increasing the FRR (e.g., from 1:1 to 3:1 or 5:1) leads to a decrease in nanoparticle size.[1][5] This is because a higher FRR promotes more rapid mixing and solvent dilution, leading to faster precipitation of lipids and the formation of smaller, more uniform particles.[5] A low FRR can result in increased variability between batches.[1][5]

Q3: What is the typical role of this compound in an LNP formulation?

A3: this compound is a cationic lipid. In LNP formulations for nucleic acid delivery, its primary role is to electrostatically interact with the negatively charged phosphate (B84403) backbone of molecules like mRNA or siRNA, facilitating high encapsulation efficiency.[6][7] The positive charge of this compound-containing LNPs also aids in their interaction with negatively charged cell membranes, which is a crucial step for cellular uptake.

Q4: Why is ethanol (B145695) the most commonly used solvent for the lipid phase?

A4: Ethanol is widely used because it is a good solvent for lipids and is fully miscible with the aqueous phase. The synthesis of LNPs via microfluidics relies on the principle of rapid solvent dilution; as the ethanol stream containing lipids mixes with the aqueous buffer, the polarity of the solvent increases, causing the lipids to self-assemble into nanoparticles.[8][9]

Q5: What is a good Polydispersity Index (PDI) for LNP formulations?

A5: A PDI value below 0.25 is generally considered acceptable and indicates a monodisperse or homogenous population of nanoparticles.[1][2] For pharmaceutical applications, a PDI of less than 0.2 is often targeted to ensure uniformity in particle size, which affects stability, biodistribution, and efficacy.[10]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High Particle Size (>150 nm) Low Flow Rate Ratio (FRR): Slower mixing allows for longer particle growth time.[11]Increase the FRR to 3:1 or higher. A higher aqueous flow rate relative to the organic phase enhances mixing speed.[1][5]
High Lipid Concentration: Higher concentrations can lead to more coalescence events, forming larger particles.[11][12]Decrease the total lipid concentration in the ethanol phase. Test a range to find the optimal concentration for your desired size.
Low Total Flow Rate (TFR): Slower TFR can lead to less efficient mixing in the microfluidic channel.[2]Increase the TFR. This enhances the speed of mixing and nanoprecipitation, generally leading to smaller particles.[2][4]
High Polydispersity Index (PDI > 0.25) Inadequate Mixing: The microfluidic mixer design or flow parameters may not be creating chaotic advection effectively.Ensure you are using an efficient micromixer, such as a staggered herringbone mixer.[8][11] Increase the TFR to improve mixing efficiency.[2]
Lipid Formulation Issues: Certain lipid ratios or impurities can lead to heterogeneous particle populations.Verify the purity and molar ratios of your lipid stock solutions (this compound, helper lipids, cholesterol, PEG-lipid).[4]
Aggregation Post-Synthesis: Particles may aggregate after formation before dialysis or purification.Proceed with buffer exchange or dialysis immediately after synthesis to remove ethanol, which can destabilize the LNPs.[13]
Low Encapsulation Efficiency (<80%) Incorrect N/P Ratio: The ratio of nitrogen atoms in the cationic lipid (this compound) to phosphate groups in the nucleic acid is too low.Increase the N/P ratio to enhance electrostatic interactions. A ratio of 8 is often a good starting point.[2] Note that reducing the lipid:mRNA ratio can decrease encapsulation efficiency.[14]
Suboptimal pH of Aqueous Buffer: The pH of the buffer affects the charge of both the cationic lipid and the nucleic acid.Use an acidic buffer (e.g., citrate (B86180) buffer, pH 4-6) for the nucleic acid phase. This ensures this compound is positively charged to effectively bind the negatively charged cargo.[1][2]
Microfluidic Chip Clogging Lipid Precipitation: High lipid concentration or low flow rates can cause lipids to precipitate and block the microchannels.[11]Filter all lipid and buffer solutions before use with a 0.22 µm syringe filter. Ensure TFR is sufficiently high to prevent stagnation. Flush the system thoroughly with ethanol and water after each run.
Batch-to-Batch Inconsistency Flow Rate Instability: Syringe pumps may produce pulsed or unstable flow at low rates.Use a high-quality, stable flow control system.[11] Operate at a TFR where the pumps are most stable and reproducible.
Variability in Reagent Preparation: Small differences in lipid stock concentrations or buffer pH can alter results.Prepare large batches of stock solutions to be used across multiple experiments. Standardize all reagent preparation steps.[13]

Data on Microfluidic Parameters

The following tables summarize how key microfluidic parameters can influence the final characteristics of this compound-containing LNPs. Data is compiled from representative studies.

Table 1: Effect of Flow Rate Ratio (FRR) on LNP Size and PDI (TFR and lipid composition held constant)

FRR (Aqueous:Organic)Approx. Particle Size (nm)Approx. PDI
1:1120 - 150~ 0.22
3:170 - 100~ 0.15
5:150 - 80~ 0.12
Note: These are representative values. Actual results will vary based on the specific lipid composition, TFR, and microfluidic chip design.[1][5]

Table 2: Effect of Total Flow Rate (TFR) on LNP Size (FRR and lipid composition held constant)

TFR (mL/min)Approx. Particle Size (nm)Approx. PDI
2~ 110~ 0.18
12~ 85~ 0.14
20~ 75~ 0.13
Note: Increasing TFR generally leads to smaller particles, although the effect can be less pronounced than that of FRR.[2][4]

Experimental Workflow & Parameter Relationships

The following diagrams illustrate the typical experimental workflow for LNP synthesis and the relationship between key parameters and outcomes.

G cluster_prep Phase 1: Preparation cluster_synth Phase 2: Microfluidic Synthesis cluster_post Phase 3: Post-Processing & Analysis P1 Prepare Lipid Stock (this compound, Chol, Helper, PEG) in Ethanol P2 Prepare Aqueous Buffer (e.g., Citrate pH 4) with Nucleic Acid P3 Filter Solutions (0.22 µm) S1 Load Syringes P3->S1 S2 Set Pump Parameters (FRR & TFR) S1->S2 S3 Initiate Flow & Mix in Chip S2->S3 S4 Collect LNP Suspension S3->S4 A1 Purification (e.g., Dialysis) to remove Ethanol S4->A1 A2 Characterization (Size, PDI, Zeta, EE%) A1->A2 A3 Sterile Filtration A2->A3

Caption: Experimental workflow for this compound LNP synthesis.

G cluster_inputs Input Parameters cluster_outputs LNP Characteristics FRR Flow Rate Ratio (FRR) Size Particle Size (Z-average) FRR->Size Strong Inverse PDI Polydispersity (PDI) FRR->PDI Inverse TFR Total Flow Rate (TFR) TFR->Size Inverse TFR->PDI Inverse Lipid_Conc Lipid Concentration Lipid_Conc->Size Direct Lipid_Comp Lipid Composition Lipid_Comp->Size Lipid_Comp->PDI EE Encapsulation Efficiency (EE%) Lipid_Comp->EE Strong Direct

Caption: Relationship between parameters and LNP outcomes.

Detailed Experimental Protocol

Objective: To synthesize this compound-based LNPs encapsulating a model nucleic acid (e.g., mRNA) using a staggered herringbone micromixer.

1. Reagent Preparation

  • Lipid-Ethanol Phase:

    • Prepare individual stock solutions of this compound, Cholesterol, a helper lipid (e.g., DSPC), and a PEG-lipid (e.g., DMG-PEG2000) in absolute ethanol.[15]

    • In a sterile glass vial, combine the lipid stocks to achieve a desired molar ratio (e.g., 50:38.5:10:1.5 of this compound:Cholesterol:DSPC:PEG-lipid).[15]

    • Adjust the final volume with ethanol to reach the target total lipid concentration (e.g., 10 mM).

    • Vortex thoroughly until all lipids are fully dissolved.

  • Aqueous-Buffer Phase:

    • Prepare a 50 mM sodium citrate buffer and adjust the pH to 4.0.

    • Dissolve the nucleic acid cargo in the citrate buffer to the desired concentration.

    • Gently mix to ensure homogeneity without creating bubbles.

  • Pre-run Filtration:

    • Filter both the final lipid-ethanol solution and the aqueous-buffer solution through separate 0.22 µm sterile syringe filters to remove any particulates.[13]

2. Microfluidic System Setup

  • Prime the microfluidic system, including tubing and the micromixer chip, first with ethanol and then with sterile nuclease-free water to ensure the channels are clean and free of air bubbles.[13]

  • Load the lipid-ethanol solution into a glass syringe and mount it on one syringe pump.

  • Load the aqueous-buffer solution into a separate glass syringe and mount it on the second syringe pump.

  • Connect the syringes to the respective inlets of the micromixer chip using appropriate tubing.

3. LNP Synthesis

  • Set the flow rates on the syringe pumps to achieve the desired TFR and FRR. For example, for a TFR of 12 mL/min and an FRR of 3:1:

    • Aqueous Phase Pump: 9 mL/min

    • Organic Phase Pump: 3 mL/min

  • Start the pumps simultaneously.

  • Discard the initial output volume (typically the first 100-200 µL) to ensure the collected sample is from a steady-state flow.

  • Collect the LNP suspension in a sterile collection tube.

4. Purification and Analysis

  • Immediately after synthesis, purify the collected LNPs to remove ethanol and non-encapsulated nucleic acid. This is typically done by dialysis against a storage buffer (e.g., PBS pH 7.4) for 12-24 hours using a dialysis cassette (e.g., 10 kDa MWCO).[1][2]

  • After purification, characterize the LNPs:

    • Size and PDI: Use Dynamic Light Scattering (DLS).

    • Encapsulation Efficiency: Use a nucleic acid quantification assay (e.g., RiboGreen assay) to measure the amount of nucleic acid before and after lysing the LNPs with a detergent like Triton X-100.[13]

  • For long-term storage, sterile filter the final LNP suspension through a 0.22 µm filter and store at 4°C.

References

troubleshooting inconsistent results in DODAP experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) in their experiments. This compound is an ionizable cationic lipid integral to the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids such as siRNA and mRNA.[1] Inconsistent results in such experiments can often be traced back to the formulation and delivery process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in lipid nanoparticles?

A1: this compound (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid. It is a key component in lipid nanoparticles (LNPs) designed to deliver nucleic acid-based therapeutics.[2] Its unique property is that it is neutral at physiological pH but becomes positively charged in the acidic environment of the endosome. This charge switch is crucial for the endosomal escape of the nucleic acid payload, allowing it to reach the cytoplasm and perform its function.[1]

Q2: What are the critical factors to consider when formulating this compound-containing LNPs?

A2: Several factors are critical for the successful formulation of this compound LNPs, including the molar ratio of the lipids (this compound, helper lipids like DSPC, cholesterol, and a PEG-lipid), the ratio of the total lipids to the nucleic acid cargo, and the manufacturing process parameters such as flow rate and mixing method.[3][4][5] The choice of each component and their ratios can significantly impact particle size, encapsulation efficiency, stability, and transfection efficiency.[4][6]

Q3: How does the particle size of LNPs affect experimental outcomes?

A3: The size of the LNPs is a critical parameter that influences their in vivo behavior. Smaller particles, typically under 100 nm, tend to have longer circulation times as they can better evade the mononuclear phagocyte system.[4] Particle size also affects the cellular uptake and biodistribution of the LNPs.[7]

Troubleshooting Guides

Issue 1: Inconsistent Lipid Nanoparticle Size and High Polydispersity Index (PDI)

Inconsistent particle size or a high PDI (a measure of the heterogeneity of particle sizes) can lead to variability in experimental results, including altered biodistribution and transfection efficiency.[7]

Potential Cause Recommended Solution
Suboptimal Lipid Ratios Optimize the molar ratios of this compound, helper lipids (e.g., DSPC), cholesterol, and PEG-lipid. The percentage of PEG-lipid, in particular, can significantly influence the final particle size.[8]
Inconsistent Mixing During Formulation Utilize a controlled and reproducible mixing method, such as a microfluidic device, to ensure uniform and rapid mixing of the lipid and aqueous phases.[9] Traditional methods like bulk mixing can lead to larger and more heterogeneous particles.
Incorrect Flow Rate in Microfluidic Systems The total flow rate (TFR) and the flow rate ratio (FRR) of the aqueous and organic phases are critical parameters. Higher TFRs generally lead to smaller particles. The FRR can also impact size, though its effect is often more pronounced on encapsulation efficiency.[5]
Inappropriate Storage Conditions LNPs can aggregate or change in size if not stored correctly. Storage at 4°C can sometimes lead to a slow increase in particle size over time. For long-term storage, -70°C is generally recommended.[10]
Issue 2: Low Encapsulation Efficiency of Nucleic Acids

Low encapsulation efficiency means a significant portion of your nucleic acid payload is not being incorporated into the LNPs, leading to reduced potency.

Potential Cause Recommended Solution
Incorrect pH of Aqueous Buffer The aqueous buffer containing the nucleic acid should be acidic (typically around pH 4). This ensures that the ionizable lipid (this compound) is positively charged, facilitating electrostatic interaction with the negatively charged nucleic acid backbone.[11]
Suboptimal Lipid to Nucleic Acid Ratio The ratio of the ionizable lipid's nitrogen to the nucleic acid's phosphate (B84403) (N:P ratio) is a key factor. An optimal N:P ratio is crucial for efficient encapsulation. This ratio often needs to be empirically determined for each specific formulation.[4]
Poor Solubility of Components Ensure all lipid components are fully dissolved in the organic solvent (e.g., ethanol) before mixing. For the nucleic acid, ensure it is fully dissolved in the aqueous buffer.
Degraded Nucleic Acid Use high-quality, intact nucleic acid. Degraded RNA or DNA may not encapsulate as efficiently.
Issue 3: Poor Transfection Efficiency and Inconsistent Gene Knockdown

Even with well-formed LNPs, the delivery of the nucleic acid to the cytoplasm and subsequent biological effect can be inefficient.

Potential Cause Recommended Solution
Inefficient Endosomal Escape The ability of the LNP to facilitate endosomal escape is critical. This is largely dependent on the properties of the ionizable lipid (this compound). Ensure the lipid composition is optimized for membrane destabilization upon endosomal acidification.
Low Cell Viability Post-Transfection High concentrations of cationic lipids can be toxic to cells. Optimize the dose of LNPs to find a balance between transfection efficiency and cell viability. If toxicity is a major issue, consider modifying the lipid composition to include less cationic lipid or using a more biocompatible formulation.[12]
Incompatible Cell Type or Promoter For plasmid DNA delivery, ensure the promoter used in your vector is active in the target cell type. Some cell lines are inherently more difficult to transfect; you may need to use a higher dose of LNPs or a different delivery method for these cells.
Presence of Serum During Transfection Complex Formation For in vitro experiments using some transfection reagents, serum can interfere with the formation of lipid-nucleic acid complexes. While many modern LNP formulations are compatible with serum, if you are experiencing issues, you could try forming the complexes in a serum-free medium before adding them to the cells.[13]
Incorrect Timing of Analysis The kinetics of gene expression or knockdown can vary. For siRNA-mediated knockdown, optimal protein level reduction is typically observed 48-72 hours post-transfection.[14]

Experimental Protocols

Protocol: Formulation of this compound-containing LNPs for siRNA Delivery using Microfluidics

This protocol is a generalized procedure and may require optimization for specific applications.

Materials:

  • This compound (1,2-dioleoyl-3-dimethylammonium-propane)

  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

  • Cholesterol

  • PEG-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol)

  • siRNA

  • Ethanol (B145695) (100%)

  • Sodium Acetate (B1210297) Buffer (pH 4.0)

  • Phosphate-Buffered Saline (PBS, pH 7.4)

  • Microfluidic mixing device (e.g., NanoAssemblr)

  • Dialysis cassette (e.g., Slide-A-Lyzer, 10 kDa MWCO)

Procedure:

  • Preparation of Lipid Stock Solution (Organic Phase):

    • Dissolve this compound, DSPC, Cholesterol, and PEG-DMG in 100% ethanol to achieve a desired molar ratio (e.g., 50:10:38.5:1.5).[3]

    • The total lipid concentration in the ethanol phase should be determined based on the desired final LNP concentration.

  • Preparation of siRNA Solution (Aqueous Phase):

    • Dissolve the siRNA in the sodium acetate buffer (pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid stock solution into the organic phase inlet and the siRNA solution into the aqueous phase inlet.

    • Set the desired total flow rate (TFR) and flow rate ratio (FRR) (e.g., a 3:1 aqueous to organic FRR).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the LNPs.

  • Dialysis:

    • Immediately after formation, dilute the LNP solution with PBS (pH 7.4).

    • Transfer the diluted LNP solution to a dialysis cassette.

    • Perform dialysis against PBS (pH 7.4) for several hours with multiple buffer changes to remove the ethanol and raise the pH to physiological levels.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the final LNP formulation using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the siRNA using a nucleic acid quantification assay (e.g., RiboGreen assay) before and after lysing the LNPs with a detergent.

Visualizations

Signaling Pathway of LNP-mediated siRNA Delivery

LNP_siRNA_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_endosome Endosome (Acidic pH) cluster_cytoplasm Cytoplasm LNP-siRNA LNP-siRNA Complex Endocytosed LNP Endocytosed LNP Endosomal Escape Endocytosed LNP->Endosomal Escape This compound Protonation Membrane Fusion Released siRNA siRNA Endosomal Escape->Released siRNA Payload Release RISC Loading RISC Loading Released siRNA->RISC Loading Activated RISC Activated RISC RISC Loading->Activated RISC mRNA Cleavage Activated RISC->mRNA Cleavage mRNA Target mRNA mRNA->mRNA Cleavage Silencing Gene Silencing mRNA Cleavage->Silencing LNP_Workflow prep Preparation of Lipid & siRNA Solutions mixing Microfluidic Mixing prep->mixing dialysis Dialysis mixing->dialysis characterization Characterization dialysis->characterization dls DLS (Size, PDI, Zeta Potential) characterization->dls ee Encapsulation Efficiency characterization->ee invitro In Vitro / In Vivo Experiments characterization->invitro

References

Technical Support Center: Enhancing Endosomal Escape of DODAP-Delivered siRNA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid nanoparticles (LNPs) for siRNA delivery. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome challenges related to endosomal escape and maximize the efficacy of your gene silencing experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for endosomal escape of this compound-delivered siRNA?

The primary mechanism for the endosomal escape of siRNA delivered by this compound-containing LNPs is pH-dependent membrane disruption.[] this compound is an ionizable cationic lipid with a pKa of approximately 6.6.[2][3] At physiological pH (around 7.4), this compound is largely neutral, contributing to the stability of the LNP in circulation.[2] Upon endocytosis, the LNP is trafficked into endosomes, which mature into increasingly acidic compartments, with the pH dropping to around 5-6.[] In this acidic environment, the tertiary amine in the headgroup of this compound becomes protonated, acquiring a positive charge.[][3] This charge neutralization of the negatively charged endosomal membrane lipids, along with the interaction between the protonated this compound and anionic lipids within the endosomal membrane, leads to destabilization and eventual rupture of the endosomal membrane.[][3][4] This disruption allows the encapsulated siRNA to be released into the cytoplasm, where it can engage with the RNA-induced silencing complex (RISC) to mediate gene silencing.[2]

Q2: Why is endosomal escape a critical bottleneck in siRNA delivery?

Endosomal escape is a major rate-limiting step in the delivery of siRNA and other nucleic acid therapeutics.[5][6][7] After cellular uptake via endocytosis, if the siRNA-containing nanoparticles do not efficiently escape the endosome, they are often trafficked to lysosomes for degradation by nucleases.[][8] This prevents the siRNA from reaching its site of action in the cytoplasm, significantly reducing or even abolishing its therapeutic effect.[8][9] It is estimated that only a small fraction, perhaps as low as 1-2%, of exogenously administered nucleic acids successfully escape the endosome to reach the cytosol.[9] Therefore, enhancing endosomal escape is a key strategy for improving the potency of siRNA therapeutics.[5][6]

Q3: How can I quantify the endosomal escape of my this compound-LNP-siRNA?

Quantifying endosomal escape is essential for optimizing your delivery system. While direct and precise measurement remains a challenge, several assays can provide quantitative or semi-quantitative data.[10][11]

  • Split Luciferase Assay (e.g., SLEEQ): This highly sensitive assay directly measures the cytosolic delivery of cargo.[12][13] It involves co-delivering a small fragment of luciferase (e.g., HiBiT) with the siRNA. If endosomal escape occurs, the fragment recombines with the larger luciferase subunit (LgBiT) expressed in the cytosol, generating a quantifiable luminescent signal.[12][13]

  • Fluorescence Microscopy-Based Assays: These methods often involve labeling the siRNA or the LNP with a fluorescent dye. A diffuse cytosolic fluorescence pattern suggests successful endosomal escape, whereas a punctate pattern indicates entrapment within endosomes.[10][11] While often qualitative, automated image analysis can provide semi-quantitative data on the ratio of cytosolic to total internalized fluorescence.[14][15]

  • Galectin-9 Puncta Formation Assay: Galectin-9 is a cytosolic protein that binds to glycans exposed on the inner leaflet of damaged endosomal membranes. An increase in fluorescently-labeled Galectin-9 puncta can be used as an indicator of endosomal membrane rupture and thus, escape.[16][17]

  • Calcein Leakage Assay: This assay uses a fluorescent dye, calcein, which is quenched in the acidic environment of the endosome.[18] Upon endosomal rupture and release into the neutral pH of the cytosol, the fluorescence increases, which can be quantified by flow cytometry or microscopy.[18] However, this method can be limited by the possibility of dye leakage without the release of the nanoparticle itself.[18]

Q4: What are the key components of a this compound-LNP formulation and how do they influence endosomal escape?

A typical this compound-LNP formulation for siRNA delivery consists of four main components:

  • Ionizable Cationic Lipid (this compound): As discussed, this is the key component for mediating endosomal escape through pH-dependent protonation and membrane disruption.[][3]

  • Helper Lipid (e.g., DSPC, DOPE): Phospholipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) contribute to the structural integrity and stability of the LNP.[3][19] DOPE, with its fusogenic properties, can also aid in the fusion of the LNP with the endosomal membrane, further promoting siRNA release.[19][20]

  • Cholesterol: Cholesterol is crucial for stabilizing the lipid bilayer, filling gaps between phospholipids, and enhancing the overall stability and rigidity of the nanoparticle.[19][][22] It also plays a role in the interaction of the LNP with cellular membranes.[]

  • PEG-Lipid (e.g., PEG-DMG): A polyethylene (B3416737) glycol (PEG)-conjugated lipid is included to create a hydrophilic shield on the surface of the LNP.[][3] This PEG layer reduces opsonization by plasma proteins, prolongs circulation time, and prevents aggregation of the nanoparticles.[][]

The molar ratio of these components is critical and requires careful optimization to achieve maximum gene silencing efficacy.[3][]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low siRNA Silencing Efficacy Inefficient Endosomal Escape 1. Optimize LNP Formulation: Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid to find the optimal composition for your specific siRNA and target cells. Newer ionizable lipids with optimized pKa values (around 6.2-6.5) have shown improved potency compared to this compound.[2][23] 2. Incorporate Endosomolytic Agents: Co-administration of agents known to disrupt endosomes, such as chloroquine (B1663885) or other small molecules, can enhance siRNA release.[7] However, be mindful of potential cytotoxicity.[7] 3. Use Fusogenic Helper Lipids: Consider replacing or combining DSPC with DOPE, which can promote membrane fusion and facilitate endosomal escape.[19][20]
Poor Cellular Uptake 1. Surface Modification: Decorate the LNP surface with targeting ligands (e.g., antibodies, peptides, aptamers) that bind to receptors overexpressed on your target cells to enhance receptor-mediated endocytosis.[20][] 2. Optimize Particle Size and Zeta Potential: Aim for a particle size of less than 100 nm for efficient cellular uptake.[3] The surface charge (zeta potential) at physiological pH should be near-neutral to avoid rapid clearance and non-specific interactions.[2]
siRNA Degradation 1. Ensure High Encapsulation Efficiency: Use a robust formulation method, such as microfluidic mixing, to achieve high siRNA encapsulation efficiency (~100%).[20] This protects the siRNA from degradation by nucleases in the extracellular environment.[2] 2. Chemically Modify siRNA: Introduce chemical modifications to the siRNA backbone (e.g., phosphorothioate (B77711) linkages, 2'-O-methyl modifications) to increase its resistance to nuclease degradation.[2]
High Cytotoxicity Excess Cationic Lipid 1. Optimize this compound Concentration: While essential for endosomal escape, an excess of cationic lipids can be toxic.[9] Titrate the amount of this compound in your formulation to find a balance between high efficacy and low toxicity. 2. Use Ionizable Lipids with Higher pKa: Lipids that are more neutral at physiological pH tend to be less toxic.[2]
Formulation Components 1. Assess Individual Component Toxicity: Test the cytotoxicity of each component of your LNP formulation individually to identify the source of toxicity. 2. Purify LNPs: Ensure that residual solvents (e.g., ethanol) from the formulation process are completely removed, as they can contribute to cytotoxicity.[2]
Inconsistent Results Variability in LNP Formulation 1. Standardize Formulation Protocol: Use a consistent and reproducible method for LNP preparation, such as microfluidic mixing, to ensure batch-to-batch consistency in particle size, polydispersity index (PDI), and encapsulation efficiency.[20] 2. Characterize Each Batch: Thoroughly characterize each new batch of LNPs for size, PDI, zeta potential, and siRNA encapsulation before use in experiments.
Cell Culture Conditions 1. Maintain Consistent Cell Health: Ensure that cells are healthy and in the logarithmic growth phase during transfection. Cell confluence and passage number can affect transfection efficiency. 2. Optimize Transfection Conditions: Optimize the siRNA concentration, incubation time, and cell density for your specific cell line.[25]

Quantitative Data Summary

Table 1: Comparison of Endosomal Escape Efficiency for Different Nanoparticles

Nanoparticle TypeEndosomal Escape Efficiency (%)Assay UsedReference
Nanoparticles with disulfide-linked HiBiT6-7%SLEEQ[13]
Nanoparticles with thioether-linked HiBiT<3%SLEEQ[13]
PBAE NPs (after 1h incubation)50% of cells showed escapeCalcein Leakage[18]
PLGA NPs (after 1h incubation)0% of cells showed escapeCalcein Leakage[18]

Table 2: Impact of Ionizable Lipid pKa on siRNA Silencing Potency

Ionizable LipidpKaIn Vivo Gene Silencing (ED50 in mg/kg)Reference
This compound6.6~10[2]
DLinMC3DMA6.40.005[2]

Experimental Protocols

Protocol 1: Split Luciferase Endosomal Escape Quantification (SLEEQ) Assay

This protocol is adapted from the principles described in existing literature.[12][13]

Objective: To quantify the cytosolic delivery of siRNA from this compound-LNPs.

Materials:

  • HeLa cells stably expressing the LgBiT subunit of luciferase.

  • siRNA co-encapsulated with a HiBiT peptide-conjugate in this compound-LNPs.

  • Luciferase assay substrate (e.g., Nano-Glo® Luciferase Assay System).

  • Luminometer.

  • Cell culture reagents.

Methodology:

  • Cell Seeding: Seed HeLa-LgBiT cells in a 96-well white-walled plate at a density that will result in 70-80% confluency on the day of the experiment.

  • LNP Treatment: Prepare serial dilutions of the HiBiT-siRNA-DODAP-LNPs in complete cell culture medium. Add the LNP dilutions to the cells and incubate for a specified period (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis and Luminescence Measurement:

    • After incubation, remove the medium and wash the cells gently with PBS.

    • Add the luciferase assay reagent, which lyses the cells and contains the substrate, to each well.

    • Incubate for 10 minutes at room temperature to allow for signal stabilization.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate a standard curve using a known concentration of purified HiBiT peptide to convert luminescence units to the amount of cytosolic HiBiT.

    • Calculate the percentage of endosomal escape by dividing the amount of cytosolic HiBiT by the total amount of HiBiT added to the cells.

Protocol 2: LNP Formulation by Microfluidic Mixing

This protocol is based on the general principles of LNP formulation using microfluidic devices.[20]

Objective: To prepare monodisperse this compound-LNPs with high siRNA encapsulation efficiency.

Materials:

  • Microfluidic mixing device (e.g., NanoAssemblr®).

  • Syringe pumps.

  • This compound, DSPC, Cholesterol, PEG-DMG dissolved in ethanol (B145695).

  • siRNA dissolved in a low pH buffer (e.g., 25 mM citrate (B86180) buffer, pH 4.0).

  • Dialysis cassette (e.g., 10 kDa MWCO).

  • PBS (pH 7.4).

Methodology:

  • Solution Preparation:

    • Prepare a lipid mixture in ethanol containing this compound, DSPC, cholesterol, and PEG-DMG at the desired molar ratio.

    • Prepare an aqueous solution of siRNA in the low pH buffer.

  • Microfluidic Mixing:

    • Load the lipid-ethanol solution into one syringe and the siRNA-aqueous solution into another syringe.

    • Set the flow rates on the syringe pumps to achieve the desired mixing ratio (typically 3:1 aqueous to organic phase).

    • Run the solutions through the microfluidic device to induce rapid mixing and self-assembly of the LNPs.

  • Dialysis:

    • Collect the LNP solution from the outlet of the microfluidic device.

    • Transfer the solution to a dialysis cassette and dialyze against PBS (pH 7.4) overnight at 4°C with multiple buffer changes to remove the ethanol and raise the pH.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess surface charge.

    • Quantify the siRNA encapsulation efficiency using a fluorescent dye exclusion assay (e.g., RiboGreen assay).

Visualizations

Endosomal_Escape_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_endocytosis Endocytosis cluster_endosomal_pathway Endosomal Pathway LNP This compound-LNP (Neutral this compound) Cell_Membrane LNP->Cell_Membrane 1. Binding & Uptake Endosome_Formation Endosome Formation Cell_Membrane->Endosome_Formation Early_Endosome Early Endosome (pH ~6.5) Endosome_Formation->Early_Endosome 2. Internalization Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome 3. Maturation & Acidification Lysosome Lysosome (Degradation) Late_Endosome->Lysosome Non-productive Pathway siRNA siRNA Late_Endosome->siRNA 4. Endosomal Escape (this compound Protonation & Membrane Disruption) Cytoplasm Cytoplasm RISC RISC Engagement & Gene Silencing siRNA->RISC 5. Cytosolic Release

Caption: this compound-LNP Endosomal Escape Pathway.

Troubleshooting_Logic Start Low Gene Silencing Efficacy Check_Integrity Is siRNA intact and encapsulated? Start->Check_Integrity Check_Uptake Is cellular uptake efficient? Check_Escape Is endosomal escape occurring? Check_Uptake->Check_Escape Yes Optimize_Uptake Optimize Uptake: - Add targeting ligands - Adjust size/zeta potential Check_Uptake->Optimize_Uptake No Optimize_Escape Optimize Endosomal Escape: - Adjust LNP component ratios - Use fusogenic lipids - Add endosomolytic agents Check_Escape->Optimize_Escape No Success Improved Silencing Check_Escape->Success Yes Check_Integrity->Check_Uptake Yes Optimize_Formulation Optimize Formulation: - Improve encapsulation efficiency - Use modified siRNA Check_Integrity->Optimize_Formulation No Optimize_Uptake->Start Re-evaluate Optimize_Escape->Start Re-evaluate Optimize_Formulation->Start Re-evaluate

Caption: Troubleshooting Logic for Low Silencing.

References

Technical Support Center: Optimizing DODAP LNP In Vivo Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo performance of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) lipid nanoparticles (LNPs).

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LNP formulations?

A1: this compound (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid that is a key component in many lipid nanoparticle formulations for nucleic acid delivery.[1] Its ionizable nature is crucial for both the encapsulation of negatively charged nucleic acids (like mRNA and siRNA) at an acidic pH during formulation and for the subsequent release of the cargo into the cytoplasm of target cells.[2] At physiological pH (around 7.4), this compound is nearly neutral, which helps to reduce toxicity and non-specific interactions in the bloodstream. Upon endocytosis into the acidic environment of the endosome, this compound becomes protonated (positively charged), facilitating the disruption of the endosomal membrane and the release of the nucleic acid payload.

Q2: What are the key components of a this compound LNP formulation?

A2: A typical this compound LNP formulation consists of four main components:

  • Ionizable Cationic Lipid (this compound): Facilitates nucleic acid encapsulation and endosomal escape.[3]

  • Helper Lipid: Such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) or 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), which aids in the stability of the LNP structure and can influence in vivo biodistribution.[4]

  • Cholesterol: Provides stability to the lipid bilayer and can modulate membrane fluidity.[3]

  • PEGylated Lipid (PEG-lipid): A lipid conjugated to polyethylene (B3416737) glycol (PEG) that helps to control particle size during formation, prevent aggregation, and prolong circulation time in the body by reducing clearance by the immune system.[5]

Q3: How does the molar ratio of lipid components affect in vivo performance?

A3: The molar ratio of the lipid components is a critical parameter that significantly influences the physicochemical properties and biological activity of this compound LNPs.[6] For instance, in studies with the structurally similar cationic lipid DOTAP, a 1:3 molar ratio of DOTAP to cholesterol was found to yield the highest mRNA transfection efficiency in vitro.[6] While direct in vivo data for this compound is less prevalent in comparative studies, the principle remains that optimizing these ratios is essential for balancing transfection efficiency with particle stability and toxicity. The ratio of the ionizable lipid to the nucleic acid payload (N/P ratio) also plays a crucial role in encapsulation efficiency and the overall charge of the nanoparticle, which in turn affects its interaction with cells and tissues.[4]

Q4: What is the "PEG dilemma," and how can it be addressed?

A4: The "PEG dilemma" refers to the dual role of PEGylation in LNP performance. While the PEG coating is essential for stability and prolonging circulation time, it can also hinder the uptake of LNPs by target cells and interfere with endosomal escape, thereby reducing transfection efficiency.[5] Strategies to overcome this include:

  • Using PEG-lipids with shorter alkyl chains: These are shed more rapidly from the LNP surface in vivo, unmasking the underlying lipids and facilitating cellular uptake.[7]

  • Optimizing PEG-lipid concentration: Using the lowest effective concentration of PEG-lipid (typically 1-2 mol%) can provide sufficient stability without overly inhibiting cellular interaction.[8] Studies have shown a bell-shaped relationship between PEG content and transfection efficiency, with optimal concentrations varying between in vitro and in vivo conditions.[5]

Q5: How can I improve the targeting of this compound LNPs to specific organs?

A5: While LNPs naturally tend to accumulate in the liver, several strategies can be employed to modulate their biodistribution:[9]

  • Formulation Optimization: The choice of helper lipid can influence organ tropism. For example, LNPs formulated with DOPE have shown preferential accumulation in the liver, while those with DSPC tend to accumulate more in the spleen.[4]

  • SORT Technology: Selective Organ Targeting (SORT) involves adding a fifth lipid component (a permanently charged or "SORT" lipid) to the standard four-component LNP formulation. Including a cationic lipid like DOTAP has been shown to shift delivery from the liver to the lungs, while incorporating this compound has been used in SORT LNPs to enhance liver-specific delivery.[9]

  • Surface Modification: Attaching targeting ligands such as antibodies or peptides to the LNP surface can enhance specificity for particular cell types.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low In Vivo Transfection Efficiency Suboptimal LNP Formulation: Incorrect molar ratios of lipids.Systematically vary the molar ratios of this compound, helper lipid, cholesterol, and PEG-lipid. For mRNA delivery using DOTAP, a 1:3 molar ratio with cholesterol was optimal.[6] Consider using a Design of Experiment (DoE) approach to efficiently screen a wide range of formulations.[10]
Poor Endosomal Escape: The nucleic acid cargo is trapped in the endosomes.Ensure the pKa of your ionizable lipid is in the optimal range (around 6.2-6.7) to facilitate protonation in the endosome. The choice of helper lipid can also influence endosomal escape; DOPE, for instance, is known to promote the formation of non-bilayer structures that disrupt the endosomal membrane.
Inefficient Cellular Uptake: The LNPs are not being internalized by the target cells effectively.Reduce the PEG-lipid concentration or use a PEG-lipid with a shorter alkyl chain to promote faster shedding of the PEG shield in vivo.[5][7]
Poor Nucleic Acid Quality: Degraded or impure mRNA/siRNA.Ensure the nucleic acid is of high purity and integrity. Run a gel to check for degradation before formulation.
High Toxicity/Immune Response High Cationic Charge: Excessive positive charge at physiological pH can lead to toxicity.Confirm that the LNP formulation is near-neutral at physiological pH. This compound's ionizable nature is intended to minimize this, but improper formulation can lead to a higher surface charge.
LNP Overdose: The administered dose is too high.Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.
Inflammatory Response to LNP Components: Consider using lipids with biodegradable linkers. The inherent immunogenicity of the nucleic acid payload can also be a factor; using modified nucleotides in mRNA can reduce this.
Rapid Clearance from Circulation Insufficient PEGylation: The PEG shield is not dense enough to prevent opsonization and uptake by the reticuloendothelial system (RES).Increase the molar percentage of the PEG-lipid or use a PEG-lipid with a longer alkyl chain for more stable anchoring in the LNP.[7]
LNP Aggregation: Particles are clumping together in the bloodstream.Ensure proper LNP formation and purification to achieve a monodisperse population of nanoparticles. Check the polydispersity index (PDI) of your formulation.
Poor Biodistribution/Off-Target Effects Default Liver Accumulation: LNPs naturally accumulate in the liver due to interactions with apolipoprotein E (ApoE).To target other organs, consider strategies like incorporating cationic helper lipids to shift distribution to the lungs or using specific helper lipids like DSPC to increase spleen accumulation.[4][9] For enhanced liver targeting, the inclusion of this compound in SORT LNPs has been shown to be effective.[9]
Non-specific Uptake: Modify the LNP surface with targeting ligands specific to your tissue or cell type of interest.

Quantitative Data Summary

Table 1: Influence of DOTAP/Cholesterol Molar Ratio on In Vitro mRNA Transfection Efficiency

DOTAP:Cholesterol Molar RatioTransfection Efficiency (% of GFP-positive cells)Reference
2:1~30%[6]
1:1~35%[6]
1:2~40%[6]
1:3~49% [6]
1:4~45%[6]

Note: This data is for the structurally similar cationic lipid DOTAP and serves as a starting point for optimizing this compound-based formulations. Optimal ratios for this compound may vary and require experimental validation.

Table 2: Effect of PEG-Lipid Content on In Vitro and In Vivo Transgene Expression

DMG-PEG2000 (mol%)Optimal for In Vitro TransfectionOptimal for In Vivo TransfectionReference
1.5%Yes[5]
5%Yes[5]

Note: This highlights the discrepancy often observed between in vitro and in vivo performance and the importance of in vivo validation.

Experimental Protocols

Protocol 1: Formulation of this compound LNPs by Microfluidic Mixing

This protocol describes a general method for formulating this compound LNPs using a microfluidic device.

  • Preparation of Lipid Stock Solution:

    • Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) in ethanol (B145695) at the desired molar ratio. A common starting ratio is 50:10:38.5:1.5 (this compound:DSPC:Cholesterol:PEG-lipid). The total lipid concentration in ethanol is typically between 10-25 mM.

  • Preparation of Nucleic Acid Solution:

    • Dilute the mRNA or siRNA in an acidic aqueous buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). The concentration will depend on the desired final nucleic acid to lipid ratio.

  • Microfluidic Mixing:

    • Set up the microfluidic mixing system (e.g., NanoAssemblr®).

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Initiate mixing. The rapid mixing of the two solutions leads to a change in solvent polarity, causing the lipids to self-assemble into LNPs, encapsulating the nucleic acid.

  • Purification and Buffer Exchange:

    • The resulting LNP solution is typically dialyzed against phosphate-buffered saline (PBS) at pH 7.4 overnight to remove the ethanol and exchange the buffer. Tangential flow filtration (TFF) can also be used for larger scale preparations.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency of the nucleic acid using a fluorescent dye-based assay (e.g., RiboGreen® assay).

Protocol 2: In Vivo Evaluation of this compound LNP Transfection Efficiency in Mice

  • Animal Model:

    • Use an appropriate mouse strain for your study (e.g., C57BL/6 or BALB/c).

  • LNP Administration:

    • Dilute the purified LNP formulation in sterile PBS to the desired final concentration.

    • Administer the LNPs to the mice via the desired route (e.g., intravenous tail vein injection for systemic delivery). The dose will depend on the specific nucleic acid and target, but a common starting point for mRNA is 0.1-1 mg/kg.

  • Sample Collection and Analysis:

    • At a predetermined time point post-injection (e.g., 6, 24, or 48 hours), euthanize the mice.

    • Collect blood via cardiac puncture to obtain serum for analysis of secreted proteins (if applicable).

    • Perfuse the animals with PBS and harvest the organs of interest (e.g., liver, spleen, lungs).

  • Quantification of Protein Expression:

    • For secreted proteins (e.g., erythropoietin), perform an ELISA on the collected serum.[10]

    • For intracellular proteins (e.g., luciferase), homogenize the harvested tissues and perform a luciferase activity assay on the tissue lysates.

  • Biodistribution Studies (Optional):

    • To track the LNPs themselves, they can be labeled with a fluorescent dye (e.g., DiR) and imaged in vivo using an imaging system (IVIS). Tissues can also be harvested and imaged ex vivo.[11]

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_form Formulation cluster_purify Purification & Characterization Lipid_Stock Lipid Stock (this compound, Helper, Cholesterol, PEG) in Ethanol Microfluidics Microfluidic Mixing Lipid_Stock->Microfluidics NA_Solution Nucleic Acid (mRNA/siRNA) in Acidic Buffer (pH 4) NA_Solution->Microfluidics Purification Dialysis / TFF (Buffer Exchange to PBS pH 7.4) Microfluidics->Purification Characterization Characterization (Size, PDI, Zeta, EE) Purification->Characterization InVivo_LNP_Pathway IV_Injection Intravenous Administration Circulation Systemic Circulation (Protein Corona Formation, e.g., ApoE) IV_Injection->Circulation Biodistribution Biodistribution (Liver, Spleen, etc.) Circulation->Biodistribution Cellular_Uptake Cellular Uptake (Endocytosis) Biodistribution->Cellular_Uptake Endosome Endosome (Acidification) Cellular_Uptake->Endosome Endosomal_Escape Endosomal Escape (this compound Protonation) Endosome->Endosomal_Escape Payload_Release Payload Release (mRNA/siRNA in Cytoplasm) Endosomal_Escape->Payload_Release Translation Protein Translation (Therapeutic Effect) Payload_Release->Translation Troubleshooting_Logic Start Low In Vivo Efficacy Check_Formulation Review LNP Formulation (Ratios, Components) Start->Check_Formulation Suboptimal Suboptimal? Check_Formulation->Suboptimal Check_PhysChem Analyze Physicochemical Properties (Size, PDI, Zeta, EE) High_PDI High PDI / Low EE? Check_PhysChem->High_PDI Check_Toxicity Assess In Vivo Toxicity (Dose-Response) High_Toxicity High Toxicity? Check_Toxicity->High_Toxicity Check_Biodistribution Evaluate Biodistribution (Targeting) Off_Target Off-Target Accumulation? Check_Biodistribution->Off_Target Suboptimal->Check_PhysChem No Optimize_Ratios Optimize Molar Ratios & Helper Lipids Suboptimal->Optimize_Ratios Yes High_PDI->Check_Toxicity No Refine_Mixing Refine Mixing/Purification High_PDI->Refine_Mixing Yes High_Toxicity->Check_Biodistribution No Reduce_Dose Reduce Dose / Modify Lipids High_Toxicity->Reduce_Dose Yes Modify_Targeting Modify PEG / Add Ligands Off_Target->Modify_Targeting Yes Success Success Off_Target->Success No

References

addressing poor encapsulation efficiency in DODAP formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DODAP-based lipid nanoparticle (LNP) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to poor encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor encapsulation efficiency (EE) in this compound formulations?

Low encapsulation efficiency in this compound-based LNPs is typically traced back to a few critical factors. The most significant is the inadequate protonation of the this compound lipid, which is essential for its electrostatic interaction with the negatively charged nucleic acid backbone.[1][2][3] Other primary causes include suboptimal lipid molar ratios, an incorrect nitrogen-to-phosphate (N:P) ratio, issues with the formulation process (like inefficient mixing), and the degradation of the nucleic acid cargo.[4][5]

Q2: How critical is pH during the formulation process and what are the optimal values?

The pH of the aqueous buffer containing the nucleic acid is arguably the most critical parameter. This compound is an ionizable cationic lipid, meaning it requires an acidic environment to become positively charged (protonated).[1] This positive charge is necessary to complex with the negatively charged phosphate (B84403) groups of the nucleic acid.

  • Optimal pH: For efficient encapsulation, the aqueous phase should be maintained at a pH between 4.0 and 5.0.[1][3][6]

  • Consequences of Incorrect pH: If the pH is too high (e.g., >6.0), this compound will be largely neutral, leading to weak or no interaction with the nucleic acid and resulting in extremely poor encapsulation. The pKa of the formulated LNP, which influences its delivery efficiency, is directly affected by this initial protonation step.[7][8]

Q3: My lipid ratios are based on a literature protocol, but my EE is still low. What should I optimize?

While literature protocols provide an excellent starting point, optimal lipid ratios can be sensitive to the specific nucleic acid cargo (e.g., mRNA vs. siRNA), its concentration, and the exact process parameters used. Each lipid component plays a distinct role, and their balance is key.[5][9]

  • Ionizable Lipid (this compound): This component is responsible for complexing with the nucleic acid.[5] If EE is low, consider slightly increasing the molar percentage of this compound.

  • Helper Phospholipid (e.g., DSPC, DOPE): These lipids contribute to the structural integrity of the nanoparticle. The choice between a saturated lipid like DSPC or an unsaturated one like DOPE can impact LNP structure and efficiency.[9]

  • Cholesterol: Cholesterol is a stabilizing agent that fills gaps in the lipid layer, modulating membrane fluidity and stability.[9]

  • PEG-Lipid: The PEGylated lipid controls particle size during formation and provides stability in storage and circulation.[9][10] However, an excessive amount can sometimes hinder cellular uptake.

Troubleshooting Guide: Key Parameter Optimization

This table summarizes key parameters, their typical ranges, and the potential impact of deviation on LNP characteristics.

ParameterTypical RangeLow Value ImpactHigh Value ImpactTroubleshooting Action
Aqueous Buffer pH 4.0 - 5.0Very low EE due to insufficient this compound protonation.Potential nucleic acid degradation (if pH is too low).Verify pH of the buffer immediately before use with a calibrated pH meter. Adjust to 4.0-5.0.[1][6]
N:P Ratio 3:1 - 6:1Low EE due to insufficient positive charges to complex all nucleic acids.[4]Can increase particle size, polydispersity, and potential cytotoxicity.[10]Calculate the ratio carefully. Test a range (e.g., 3:1, 4:1, 6:1) to find the optimum for your cargo.[6]
This compound Molar % 10% - 50%Low EE, especially with high cargo load.[1]May lead to higher cytotoxicity.Increase molar ratio of this compound relative to other lipids if EE is consistently low.
Total Lipid Conc. 10 - 50 mMLower percentage of input RNA is captured, even if relative EE% seems high.[5]Increased cost; may require higher flow rates to prevent aggregation.Increase total lipid concentration to improve the capture of input nucleic acid.[5]
Flow Rate Ratio (Aq:Eth) 3:1Inefficient mixing, larger and more polydisperse particles, lower EE.Can lead to dilution effects; may require higher initial concentrations.Ensure the microfluidic pump is calibrated. Maintain a 3:1 aqueous-to-ethanol flow rate ratio.[3]

// Nodes start [label="Low Encapsulation\nEfficiency Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is aqueous buffer\npH between 4.0-5.0?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ph [label="ACTION:\nAdjust pH to 4.0-5.0", fillcolor="#FBBC05", fontcolor="#202124"]; check_ratios [label="Are Lipid & N:P Ratios\nOptimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_ratios [label="ACTION:\nOptimize N:P ratio (3-6)\n& this compound molar %", fillcolor="#FBBC05", fontcolor="#202124"]; check_process [label="Is the formulation\nprocess controlled?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_process [label="ACTION:\nVerify flow rates (3:1 ratio)\n& check for precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; check_measurement [label="Is the EE assay\nperformed correctly?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; adjust_measurement [label="ACTION:\nVerify reagent stability\n& standard curve accuracy", fillcolor="#FBBC05", fontcolor="#202124"]; end_node [label="Re-formulate and\nMeasure EE", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> check_ratios [label="Yes"]; check_ph -> adjust_ph [label="No"]; adjust_ph -> end_node; check_ratios -> check_process [label="Yes"]; check_ratios -> adjust_ratios [label="No"]; adjust_ratios -> end_node; check_process -> check_measurement [label="Yes"]; check_process -> adjust_process [label="No"]; adjust_process -> end_node; check_measurement -> end_node [label="Yes, problem solved"]; check_measurement -> adjust_measurement [label="No"]; adjust_measurement -> end_node; } caption: "Figure 1. Troubleshooting workflow for low encapsulation efficiency."

Experimental Protocols

Protocol 1: LNP Formulation via Microfluidic Mixing

This protocol describes a standard method for producing this compound-based LNPs using a microfluidic device, such as those from Precision NanoSystems.[6][11]

1. Preparation of Solutions:

  • Lipid Stock (Organic Phase):

    • Dissolve this compound, DSPC, Cholesterol, and a PEG-lipid in 100% ethanol (B145695) at a desired molar ratio (e.g., 50/10/38.5/1.5).[6]

    • The total lipid concentration should typically be between 10-25 mM.

    • Ensure all lipids are fully dissolved by gentle vortexing or warming.

  • Nucleic Acid Stock (Aqueous Phase):

    • Dissolve the nucleic acid (e.g., mRNA) in an RNase-free acetate (B1210297) or citrate (B86180) buffer (25-50 mM).

    • Crucially, adjust the buffer pH to 4.0.[1][6]

    • The final nucleic acid concentration will depend on the target lipid-to-mRNA ratio.

2. Microfluidic Mixing:

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

  • Set the pump to a flow rate ratio of 3:1 (Aqueous:Organic). For example, set the aqueous pump to 6 ml/min and the organic pump to 2 ml/min.

  • Initiate the mixing process. The rapid mixing of the two streams causes the LNPs to self-assemble.

  • Collect the resulting LNP dispersion from the outlet port. The solution will appear milky.

3. Downstream Processing:

  • Immediately after formation, dilute the collected LNP solution with a neutral buffer (e.g., PBS, pH 7.4) to reduce the ethanol concentration.

  • Dialyze the diluted LNP solution against PBS (pH 7.4) for at least 6 hours, with multiple buffer exchanges. This removes the ethanol and raises the external pH to neutral. Use a dialysis cassette with an appropriate molecular weight cutoff (e.g., 10 kDa).[6]

  • After dialysis, the LNPs can be concentrated using centrifugal filters if necessary and should be stored at 4°C.

// Edges prep_lipid -> mix; prep_rna -> mix; mix -> dialysis; dialysis -> measure_ee; dialysis -> measure_size; } caption: "Figure 2. Overall experimental workflow for LNP formulation and analysis."

Protocol 2: Measuring Encapsulation Efficiency (EE) with RiboGreen Assay

This fluorescence-based assay is the standard method for quantifying RNA and determining EE.[12] The principle is to measure the amount of accessible (free) RNA and compare it to the total amount of RNA after lysing the LNPs.

1. Materials:

  • Quant-iT RiboGreen RNA Assay Kit (contains RiboGreen reagent and a buffer).

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5).

  • 2% Triton X-100 solution in nuclease-free water.

  • 96-well black fluorescence plate.

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~528 nm).[11]

  • Your LNP sample and a standard RNA solution of known concentration.

2. Standard Curve Preparation:

  • Prepare a series of RNA standards (e.g., 0 to 1000 ng/mL) by diluting the known RNA stock in TE buffer.

  • Prepare a working solution of RiboGreen reagent by diluting it 1:200 in TE buffer (protect from light).

  • In the 96-well plate, add 50 µL of each RNA standard to different wells.

  • Add 50 µL of the RiboGreen working solution to each standard well.

  • Incubate for 5 minutes at room temperature, protected from light.

  • Read the fluorescence to generate the standard curve.

3. Sample Measurement:

  • To measure free RNA:

    • Dilute your LNP sample in TE buffer to fall within the range of your standard curve.

    • In the 96-well plate, add 50 µL of the diluted LNP sample.

    • Add 50 µL of the RiboGreen working solution.

    • Incubate for 5 minutes and measure fluorescence (let's call this value F_free ).

  • To measure total RNA:

    • In a separate microcentrifuge tube, mix your LNP sample with the 2% Triton X-100 solution at a 1:1 ratio to lyse the particles. Incubate for 10 minutes.[11][13]

    • Dilute this lysed sample in TE buffer to the same dilution factor as the "free RNA" sample.

    • In the 96-well plate, add 50 µL of the diluted, lysed sample.

    • Add 50 µL of the RiboGreen working solution.

    • Incubate for 5 minutes and measure fluorescence (let's call this value F_total ).

4. Calculation:

  • Use your standard curve to convert the fluorescence values (F_free and F_total) into RNA concentrations (C_free and C_total).

  • Calculate the Encapsulation Efficiency using the following formula:

    • EE (%) = [(C_total - C_free) / C_total] x 100

// Edges ph -> ee [label="major impact"]; np_ratio -> ee [label="major impact"]; np_ratio -> size; lipid_comp -> ee; lipid_comp -> size; lipid_comp -> stability; flow_rate -> size; flow_rate -> pdi [label="major impact"]; } caption: "Figure 3. Logical relationship between key inputs and final LNP properties."

References

Validation & Comparative

A Comparative Guide to DODAP and DOTAP for Messenger RNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient delivery of messenger RNA (mRNA) into target cells is a cornerstone of next-generation therapies, including vaccines and gene therapies. Cationic lipids are critical components of non-viral delivery systems, forming lipoplexes with negatively charged mRNA to facilitate cellular uptake and endosomal escape. Among the vast library of cationic lipids, DODAP (1,2-dioleoyl-3-dimethylammonium-propane) and DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are two frequently utilized options. This guide provides an objective comparison of their performance in mRNA delivery, supported by experimental data, to aid researchers in selecting the optimal lipid for their applications.

Performance Comparison: this compound vs. DOTAP

The choice between this compound and DOTAP for mRNA delivery hinges on a balance between transfection efficiency and cytotoxicity. While both are effective, their distinct chemical structures lead to different performance characteristics.

Performance MetricThis compoundDOTAPKey Considerations
Transfection Efficiency Moderate to HighHighDOTAP, with its permanently cationic quaternary ammonium (B1175870) headgroup, generally exhibits very high transfection efficiency. This compound, an ionizable lipid with a tertiary amine, has a pKa that allows it to be neutrally charged at physiological pH and become protonated in the acidic environment of the endosome, which can facilitate endosomal escape.
Cytotoxicity LowerHigherThe permanent positive charge of DOTAP can lead to greater membrane disruption and dose-dependent cytotoxicity.[1][2] this compound's ionizable nature, being neutral at physiological pH, generally results in lower cytotoxicity, which is a significant advantage for in vivo applications.[3]
Endosomal Escape HighModerate to HighThis compound's ability to become protonated in the acidic endosome is a key mechanism for endosomal escape, promoting the disruption of the endosomal membrane.[4] While DOTAP also facilitates endosomal escape, the mechanism is primarily driven by the interaction of the cationic lipoplex with anionic lipids in the endosomal membrane.[3]
Particle Size (Lipoplex) Typically 100-200 nmTypically 100-200 nmParticle size is highly dependent on the formulation method and the ratio of components. Both lipids can be formulated into nanoparticles within the optimal range for cellular uptake.
Zeta Potential (Lipoplex) Lower (pH dependent)Higher (consistently positive)DOTAP-containing lipoplexes have a strong positive zeta potential due to the permanent cationic charge.[5][6] this compound-containing lipoplexes have a more neutral or slightly positive zeta potential at physiological pH, which becomes more positive in acidic environments.

Experimental Data Summary

The following table summarizes quantitative data extracted from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, cell types, and formulations.

Cationic LipidHelper Lipid(s)Molar Ratio (Cationic:Helper)Cell LineTransfection EfficiencyCytotoxicity (Cell Viability)Reference
DOTAPCholesterol1:1, 2:1, 3:1SK-OV-3Up to 49.4% (non-PEGylated, 1:3 ratio)Decreased with higher DOTAP ratio and concentration[1]
DOTAPPOPS7:3Neuro-2aEffective transfectionLower than DOTAP alone[7]
DOTAPDOPE1:1VariousHighHigher than this compound[3]
This compoundDOPE/Cholesterol30:40:30-Efficient endosomal escapeLower than permanently cationic lipids[3]
DOTAP--HeLa~40%Not specified[6]
This compound--HeLa<10%Not specified[6]

Note: The transfection efficiency of this compound can be highly dependent on the formulation and the specific experimental conditions, particularly the pH, which influences its ionization state.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the formation of mRNA lipoplexes and in vitro transfection.

mRNA Lipoplex Formulation (Modified Ethanol (B145695) Injection Method)

This method is commonly used for preparing mRNA lipoplexes.

  • Lipid Stock Preparation: Dissolve the cationic lipid (this compound or DOTAP), helper lipids (e.g., DOPE, cholesterol), and a PEGylated lipid in ethanol to the desired molar ratio. A typical molar ratio could be 50:40:10 (cationic lipid:helper lipid:PEG-lipid).

  • mRNA Solution Preparation: Dilute the mRNA to the desired concentration in a suitable aqueous buffer (e.g., citrate (B86180) buffer at pH 4.0 for ionizable lipids like this compound to ensure protonation, or PBS at pH 7.4 for permanently cationic lipids like DOTAP).

  • Lipoplex Formation: Rapidly mix the lipid-ethanol solution with the mRNA-containing aqueous buffer at a defined volume ratio (e.g., 1:3 ethanol to aqueous phase) with vigorous stirring or using a microfluidic device.

  • Purification and Concentration: Remove the ethanol and concentrate the lipoplex suspension by dialysis or tangential flow filtration against a suitable storage buffer (e.g., PBS pH 7.4).

  • Characterization: Characterize the resulting lipoplexes for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). Encapsulation efficiency can be determined using a fluorescent dye-binding assay (e.g., RiboGreen assay).

In Vitro Transfection Protocol

This protocol outlines a general procedure for transfecting cells in culture with mRNA lipoplexes.

  • Cell Seeding: Seed the target cells in a multi-well plate (e.g., 24-well plate) at a density that will result in 70-90% confluency at the time of transfection.

  • Lipoplex Preparation for Transfection: Dilute the concentrated mRNA lipoplex suspension to the desired final concentration in serum-free cell culture medium (e.g., Opti-MEM).

  • Transfection: Remove the growth medium from the cells and add the diluted lipoplex suspension to each well.

  • Incubation: Incubate the cells with the lipoplexes for a specified period (typically 4-6 hours) at 37°C in a CO2 incubator.

  • Post-Transfection: After the incubation period, add complete growth medium containing serum to the cells. For some cell lines, it may be necessary to replace the transfection medium with fresh complete medium.

  • Analysis of Protein Expression: Analyze the expression of the protein encoded by the delivered mRNA at a suitable time point post-transfection (e.g., 24, 48, or 72 hours). This can be done using methods such as fluorescence microscopy or flow cytometry for fluorescent reporter proteins (e.g., GFP, RFP), or by luminescence assays for enzymes like luciferase.

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT or MTS assay to determine the cytotoxicity of the lipoplex formulation.

Visualizing Key Processes

To better understand the mechanisms and workflows involved, the following diagrams are provided.

Endosomal_Escape_Mechanism cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome (Acidic pH) LNP mRNA Lipoplex (this compound or DOTAP) LNP_in_Endosome Lipoplex in Endosome LNP->LNP_in_Endosome Endocytosis Protonation This compound Protonation (if applicable) LNP_in_Endosome->Protonation Acidification Membrane_Interaction Interaction with Endosomal Membrane LNP_in_Endosome->Membrane_Interaction Direct Interaction (DOTAP) Protonation->Membrane_Interaction Endosomal_Escape mRNA Release into Cytoplasm Membrane_Interaction->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm Translation Translation Cytoplasm->Translation mRNA Protein Protein Synthesis Translation->Protein

Caption: Mechanism of endosomal escape for this compound and DOTAP-based mRNA lipoplexes.

Transfection_Workflow start Start formulation 1. Lipoplex Formulation (Ethanol Injection) start->formulation characterization 2. Characterization (DLS, Zeta, Encapsulation) formulation->characterization cell_seeding 3. Cell Seeding characterization->cell_seeding transfection 4. Transfection cell_seeding->transfection incubation 5. Incubation (4-6 hours) transfection->incubation analysis 6. Analysis of Expression (e.g., Flow Cytometry) incubation->analysis cytotoxicity 7. Cytotoxicity Assay (e.g., MTT) analysis->cytotoxicity end End cytotoxicity->end

Caption: A generalized experimental workflow for in vitro mRNA transfection.

Conclusion

Both this compound and DOTAP are valuable cationic lipids for mRNA delivery, each with distinct advantages and disadvantages. DOTAP generally offers higher transfection efficiency due to its permanent positive charge, but this can be accompanied by increased cytotoxicity. This compound, as an ionizable lipid, presents a more favorable cytotoxicity profile, which is particularly advantageous for in vivo applications. The optimal choice between this compound and DOTAP will depend on the specific requirements of the research, including the cell type, the desired balance between efficiency and toxicity, and the ultimate application. Careful optimization of the lipid formulation and delivery conditions is essential to maximize the therapeutic potential of mRNA.

References

A Comparative Guide to DODAP and DLin-MC3-DMA for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of small interfering RNA (siRNA) therapeutics is critically dependent on the choice of a suitable delivery vehicle. Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery, with the ionizable cationic lipid being a key component governing their efficacy. This guide provides an objective comparison of two pivotal ionizable lipids: 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), an early-generation lipid, and (6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl 4-(dimethylamino)butanoate (DLin-MC3-DMA), a later-generation lipid that has become a gold standard for hepatic gene silencing.

Executive Summary

DLin-MC3-DMA represents a significant advancement in LNP technology for siRNA delivery, demonstrating substantially higher potency and efficacy compared to its predecessor, this compound. This improvement is largely attributed to the optimization of its chemical structure, leading to a more favorable pKa for endosomal escape and enhanced bilayer destabilization within the endosome. While this compound was instrumental in the initial development of ionizable LNPs, DLin-MC3-DMA's superior performance has established it as the preferred choice for clinical and preclinical applications targeting the liver.

Data Presentation: Performance Comparison

The following tables summarize the key performance differences between this compound and DLin-MC3-DMA based on available experimental data.

ParameterThis compoundDLin-MC3-DMAReference
In Vivo Potency (ED50) ~10 mg/kg (for 50% gene silencing)0.005 mg/kg (for Factor VII gene silencing in mice)[1]
Apparent pKa 6.6 - 7.06.44 [2][3]
Potency Improvement over DLin-DMA Not Applicable (Predecessor)~1000-fold [3][4]

Table 1: In Vivo Performance Comparison. DLin-MC3-DMA exhibits a dramatically lower median effective dose (ED50) for hepatic gene silencing in mice, indicating significantly higher potency compared to this compound.

Physicochemical Properties and Mechanism of Action

The efficiency of ionizable lipids in siRNA delivery is intrinsically linked to their pKa. An optimal pKa allows the LNP to remain relatively neutral at physiological pH (~7.4), promoting stability and minimizing toxicity in circulation. Upon endocytosis, the acidic environment of the endosome (pH 5.5-6.5) protonates the ionizable lipid. This positive charge facilitates interaction with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the siRNA payload into the cytoplasm.

DLin-MC3-DMA's pKa of 6.44 is within the optimal range of 6.2-6.5 for efficient hepatic gene silencing in vivo.[3][4] This allows for a more efficient endosomal escape compared to this compound, which has a slightly higher pKa. The structural evolution from the simple dioleoyl acyl chains of this compound to the dilinoleyl moieties and the specific linker and headgroup of DLin-MC3-DMA were the result of extensive structure-activity relationship studies aimed at optimizing this endosomal escape mechanism.[5]

Experimental Protocols

Detailed methodologies for the formulation and in vivo evaluation of siRNA-LNP are crucial for reproducible research. Below are representative protocols for preparing LNPs with these ionizable lipids.

DLin-MC3-DMA LNP Formulation Protocol (Microfluidic Mixing)

This protocol is adapted from established methods for preparing DLin-MC3-DMA-based LNPs for in vivo studies.

Materials:

  • DLin-MC3-DMA

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)

  • siRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare individual stock solutions of DLin-MC3-DMA, DSPC, Cholesterol, and PEG-DMG in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions in a molar ratio of 50:10:38.5:1.5 (DLin-MC3-DMA:DSPC:Cholesterol:PEG-DMG).

  • siRNA Solution: Prepare the siRNA solution in the citrate buffer.

  • Microfluidic Mixing: Utilize a microfluidic mixing device (e.g., NanoAssemblr™) to rapidly mix the lipid-ethanol solution with the aqueous siRNA solution at a defined flow rate ratio (e.g., 3:1 aqueous to alcoholic phase).

  • Dialysis: Dialyze the resulting LNP solution against PBS (pH 7.4) to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP-siRNA formulation and sterilize by filtration through a 0.22 µm filter.

This compound LNP Formulation Protocol (General Method)

Formulation methods for this compound-containing LNPs often involve similar principles of rapid mixing of a lipid-in-ethanol solution with an aqueous solution of the nucleic acid.

Materials:

  • This compound

  • DSPC

  • Cholesterol

  • PEG-lipid (e.g., PEG-DMG)

  • siRNA in a low pH buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0)

  • Ethanol

  • PBS, pH 7.4

Procedure:

  • Lipid Stock Preparation: Prepare stock solutions of this compound, DSPC, Cholesterol, and PEG-lipid in ethanol.

  • Lipid Mixture: Combine the lipid stock solutions. A typical molar ratio might be 40:10:48:2 (this compound:DSPC:Cholesterol:PEG-lipid), though optimization is often required.

  • Rapid Mixing: The lipid-ethanol solution is rapidly mixed with the siRNA-buffer solution. This can be achieved through various methods, including vortexing, T-tube mixing, or microfluidics.

  • Dialysis: The formulation is then dialyzed against PBS (pH 7.4) to remove ethanol and neutralize the pH.

  • Characterization: The resulting LNPs are characterized for size, zeta potential, and siRNA encapsulation efficiency.

Mandatory Visualization

LNP_Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (pH 5.5-6.5) LNP LNP (Neutral Surface) LNP_Endosome LNP (Protonated) LNP->LNP_Endosome Endocytosis Endosomal_Membrane Endosomal Membrane LNP_Endosome->Endosomal_Membrane Membrane Fusion/ Destabilization siRNA_Release siRNA Endosomal_Membrane->siRNA_Release Release Cytoplasm Cytoplasm siRNA_Release->Cytoplasm RISC Loading & Gene Silencing

Caption: Cellular uptake and endosomal escape of siRNA-LNP.

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_output Final Product Lipids Ionizable Lipid (this compound or DLin-MC3-DMA) + Helper Lipids in Ethanol Mixing Rapid Mixing (e.g., Microfluidics) Lipids->Mixing siRNA siRNA in Aqueous Buffer (pH 4) siRNA->Mixing Dialysis Dialysis (vs. PBS, pH 7.4) Mixing->Dialysis LNP_siRNA LNP-siRNA Formulation Dialysis->LNP_siRNA

Caption: General workflow for LNP-siRNA formulation.

References

A Comparative Guide to Cationic Lipids: Evaluating the Cytotoxicity of DODAP versus Other Common Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable cationic lipid for nucleic acid delivery is a critical step that balances transfection efficiency with cellular toxicity. This guide provides an objective comparison of the cytotoxicity of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) against other widely used cationic lipids, namely 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Cholesterol), and the commercial transfection reagent Lipofectamine™. This comparison is supported by available experimental data and detailed methodologies to assist in making informed decisions for your research needs.

Executive Summary

Cationic lipids are essential components of non-viral gene delivery systems. Their positively charged headgroups facilitate the encapsulation of negatively charged nucleic acids and interaction with cell membranes, enabling intracellular delivery. However, this positive charge is also a primary contributor to their inherent cytotoxicity. An ideal cationic lipid should exhibit high transfection efficiency with minimal impact on cell viability.

This compound is an ionizable cationic lipid, meaning it carries a neutral charge at physiological pH and becomes positively charged in the acidic environment of the endosome.[][2] This property is believed to contribute to its lower cytotoxicity compared to permanently charged cationic lipids.[3][4] While direct, side-by-side quantitative comparisons of this compound with a broad range of other cationic lipids are not extensively available in the published literature, this guide compiles and presents the existing data to offer a comprehensive overview.

Quantitative Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of DOTAP, DC-Cholesterol, and Lipofectamine from various studies. The data is presented as either the half-maximal inhibitory concentration (IC50), which represents the concentration of the lipid that causes a 50% reduction in cell viability, or as cell viability percentages at given concentrations. It is important to note that these values can vary significantly depending on the cell line, experimental conditions, and the specific formulation of the lipid nanoparticles.

Cationic Lipid/ReagentCell LineAssayCytotoxicity MetricFindingReference
DOTAP SK-OV-3MTTCell ViabilityDecreased cell survival with increasing DOTAP:cholesterol ratio and lipid concentration.[5]
J774A.1 macrophagesMTTIC50IC50 of 8.1 ± 0.37 µg/mL for siRNA-SLNs at an N/P ratio of 34:1.[6][6]
DC-Cholesterol PC-3Not SpecifiedCell ViabilityDC-Chol/DOPE liposomes exhibited dose-related cytotoxicity.[7]
HCT116Not SpecifiedCell ViabilityBlank DOPE/DC-cholesterol liposomes showed low toxicity (7% inhibition at the highest concentration).[8]
Lipofectamine™ T47D & MCF-10API StainingCell ViabilityIncreasing concentrations led to decreased cell viability in T47D cells.[9]
HeLaNot SpecifiedCell ViabilityShowed higher cytotoxicity compared to linear PEI at an N/P ratio of 40.[10]

Note on this compound: While specific IC50 values for this compound in direct comparison to the lipids above are not readily found in the literature, it is consistently described as a cationic lipid with low cytotoxicity.[][2] Its ionizable nature, being neutral at physiological pH, is a key structural feature contributing to its improved safety profile compared to permanently cationic lipids like DOTAP.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for common cytotoxicity assays used in the evaluation of cationic lipids.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of the cationic lipid formulations for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate (B86563) dehydrogenase (LDH) from cells with damaged plasma membranes.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the positive and negative controls.

Caspase Activity Assay

This assay measures the activity of caspases, which are key proteases involved in the execution of apoptosis (programmed cell death).

Principle: The assay utilizes a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) conjugated to a colorimetric or fluorometric reporter molecule. Cleavage of the substrate by the active caspase releases the reporter, which can then be quantified.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Lysis: After treatment, lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.

  • Caspase Reaction: Add the caspase substrate and reaction buffer to the cell lysates.

  • Incubation: Incubate the mixture at 37°C for 1-2 hours.

  • Detection: Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that of untreated cells to determine the fold-increase in apoptosis.

Mechanistic Insights into Cationic Lipid Cytotoxicity

The cytotoxicity of cationic lipids is a complex process that can involve multiple cellular pathways. Understanding these mechanisms is crucial for the design of safer and more effective delivery vectors.

General Cytotoxicity Workflow

The following diagram illustrates a general workflow for assessing the cytotoxicity of cationic lipid nanoparticles.

Cytotoxicity_Workflow start Start: Cationic Lipid Nanoparticle Formulation cell_culture Cell Culture (e.g., Seeding in 96-well plates) start->cell_culture treatment Treatment with Lipid Nanoparticles (Varying Concentrations) cell_culture->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay membrane_assay Membrane Integrity Assay (e.g., LDH, Trypan Blue) incubation->membrane_assay apoptosis_assay Apoptosis Assay (e.g., Caspase Activity, Annexin V) incubation->apoptosis_assay data_analysis Data Analysis (e.g., IC50 calculation, Statistical Analysis) viability_assay->data_analysis membrane_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion: Evaluate Cytotoxicity Profile data_analysis->conclusion

Caption: A general experimental workflow for evaluating the cytotoxicity of cationic lipid nanoparticles.

Signaling Pathways in Cationic Lipid-Induced Apoptosis

Cationic lipids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The interaction of cationic lipids with the cell membrane can cause cellular stress, leading to the activation of these signaling cascades.

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 Activation death_receptor->caspase8 caspase3 Executioner Caspase-3 Activation caspase8->caspase3 mitochondria Mitochondrial Stress (ROS Production) bax_bak Bax/Bak Activation mitochondria->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis cationic_lipid Cationic Lipid Interaction with Cell cationic_lipid->death_receptor Membrane Perturbation cationic_lipid->mitochondria Cellular Stress

References

A Head-to-Head Comparison: DODAP-Based Lipofection versus Lipofectamine for Optimal Transfection Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the critical choice of a transfection reagent, this guide provides an objective comparison of the performance of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)-based lipid formulations and the widely-used Lipofectamine reagents. This analysis is supported by experimental data to aid in the selection of the most appropriate method for specific research needs.

This guide delves into the transfection efficiency, cytotoxicity, and mechanistic differences between these two classes of reagents. While direct comparative data for this compound is limited, we will present extensive data for the closely related cationic lipid, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), as a representative of this class and supplement it with available information on this compound.

At a Glance: Key Performance Metrics

The selection of a transfection reagent is often a balance between achieving high efficiency and maintaining cell viability. The following tables summarize quantitative data from studies comparing DOTAP-based formulations with Lipofectamine 2000 across various cell lines with both plasmid DNA (pDNA) and messenger RNA (mRNA) as cargo.

Plasmid DNA (pDNA) Transfection Efficiency
Cell LineDOTAP Formulation (DOPE:DOTAP)Lipofectamine 2000Notes
HEK293T~35% (0.5:1 and 1:1 ratios)~60%Lipofectamine 2000 showed higher efficiency in this cell line.[1]
Caco-2~5% (1:1 ratio)~20%Lipofectamine 2000 was more effective.[1]
JAR<5% (1:1 ratio)<5%Both reagents showed low efficiency.[1]
I/1KiNot specified~90%Lipofectamine 2000 demonstrated very high efficiency.[1]
Hep-2Higher than MCF-7 and SW-480Higher than DOTAPLipofectamine 2000 generally showed higher efficiency across the tested cell lines.[]
MCF-7Lower than Lipofectamine 2000Higher than DOTAPLipofectamine 2000 was more efficient.[]
SW-480Lower than Lipofectamine 2000Higher than DOTAPLipofectamine 2000 was more efficient.[]
Messenger RNA (mRNA) Transfection Efficiency
Cell LineDOTAP Formulation (DOPE:DOTAP)Lipofectamine 2000Notes
HEK293T>70% (0.5:1 and 1:1 ratios)~15%DOPE:DOTAP formulations were significantly more efficient for mRNA delivery in this cell line.[1]
Caco-2~5% (1:1 ratio)~15%Lipofectamine 2000 showed higher efficiency.[1]
JAR~30% (1:1 or 2:1 ratios)~35%Both reagents showed comparable, moderate efficiency.[1]
Caki-1~20% (0.5:1 ratio)~1.5%DOPE:DOTAP was notably more effective.[1]
Vero E6~40% (0.5:1 ratio)~80%Lipofectamine 2000 was more efficient in this cell line.[1]

Cytotoxicity Profile: A Critical Consideration

High transfection efficiency can sometimes come at the cost of significant cell death. The following table provides a comparative overview of the cytotoxicity associated with DOTAP-based reagents and Lipofectamine 2000.

Cell LineDOTAP Formulation (DOPE:DOTAP)Lipofectamine 2000Notes
HEK293T~40% (0.5:1 ratio)>60%DOPE:DOTAP exhibited lower cytotoxicity.[1]
Caco-2Not specified~60%Lipofectamine 2000 showed high cytotoxicity.[1]
AV3Not specified>90%Lipofectamine 2000 was highly cytotoxic in this cell line.[1]
JAR<10%~90%DOPE:DOTAP was significantly less toxic.[1]
Calu-1Not specified~60%Lipofectamine 2000 demonstrated considerable cytotoxicity.[1]
MCF-7>85% viability>85% viabilityBoth reagents showed low cytotoxicity under optimal conditions.[]

Understanding the Mechanisms of Action

The efficiency and cytotoxicity of transfection reagents are intrinsically linked to their mechanism of action. Both this compound-based lipids and Lipofectamine are cationic lipids that utilize electrostatic interactions to deliver nucleic acids into cells.

This compound (1,2-dioleoyl-3-dimethylammonium propane) is an ionizable cationic lipid that is neutral at physiological pH but becomes positively charged in the acidic environment of the endosome. This property is believed to contribute to its lower cytotoxicity.[] The positively charged this compound-nucleic acid complex interacts with the negatively charged cell membrane, leading to cellular uptake, primarily through endocytosis. Once inside the endosome, the protonation of this compound facilitates the release of the nucleic acid cargo into the cytoplasm.

cluster_extracellular Extracellular Space (pH 7.4) cluster_cell Cell cluster_endosome Endosome (Acidic pH) NA Nucleic Acid (-) Complex_neutral This compound/NA Complex NA->Complex_neutral Complexation DODAP_neutral This compound (Neutral) DODAP_neutral->Complex_neutral Complex_charged This compound/NA Complex (+) Complex_neutral->Complex_charged Endocytosis NA_released Nucleic Acid (-) Complex_charged->NA_released Endosomal Escape DODAP_charged This compound (+) Cytoplasm Cytoplasm NA_released->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (pDNA) cluster_extracellular Extracellular Space cluster_cell Cell cluster_endosome Endosome NA Nucleic Acid (-) Complex Lipofectamine/NA Complex (+) NA->Complex Complexation Lipo Lipofectamine (+) Lipo->Complex Complex_endo Lipofectamine/NA Complex Complex->Complex_endo Endocytosis NA_released Nucleic Acid Complex_endo->NA_released Endosomal Escape Cytoplasm Cytoplasm NA_released->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import (pDNA) cluster_prep Preparation cluster_transfection Transfection Seed Seed Cells (24h prior) Dilute_DNA Dilute DNA in Opti-MEM Dilute_Lipo Dilute Lipofectamine in Opti-MEM Combine Combine and Incubate (20 min) Dilute_DNA->Combine Dilute_Lipo->Combine Add_Complex Add Complexes to Cells Combine->Add_Complex Incubate Incubate (24-48h) Add_Complex->Incubate Assay Assay for Gene Expression Incubate->Assay

References

A Comparative Guide to the In Vivo Potency of DODAP- and DLinDMA-Based LNPs for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DLinDMA-based LNPs demonstrate significantly higher in vivo potency for siRNA-mediated gene silencing compared to DODAP-based formulations. This difference is largely attributed to the chemical nature of the linker between the lipid tails and the headgroup. DLinDMA possesses ether linkages, which are more stable in vivo than the biodegradable ester linkages found in this compound. The enhanced stability of DLinDMA-LNPs leads to improved circulation times and more effective delivery of the siRNA payload to target tissues, such as the liver. While this compound was an important early-generation ionizable lipid, the field has evolved towards lipids like DLinDMA and its successors (e.g., DLin-MC3-DMA), which offer orders of magnitude greater potency.

Data Presentation: Quantitative Comparison

The following tables summarize the physicochemical properties and in vivo gene silencing efficacy of LNPs formulated with this compound and DLinDMA. Data is compiled from multiple studies to provide a comparative overview.

Table 1: Physicochemical Characteristics of this compound vs. DLinDMA-Based LNPs

ParameterThis compound-Based LNPsDLinDMA-Based LNPsSource(s)
Ionizable Lipid 1,2-dioleoyl-3-dimethylammonium-propane1,2-dilinoleyloxy-3-dimethylaminopropane[][2]
Linkage Type EsterEther[3][4]
pKa ~6.6 - 6.7~6.8[5]

Table 2: In Vivo Gene Silencing Potency in Murine Models (Factor VII Target)

ParameterThis compound-Based LNPsDLinDMA-Based LNPsSource(s)
Effective Dose (ED50) ~1.0 - 10 mg/kgSignificantly lower than this compound; Precursor to lipids with ED50 of ~0.005 mg/kg[4][6]
Relative Potency Substantially lowerBenchmark for early potent LNPs[4]

Note: Direct head-to-head ED50 values for DLinDMA are not always reported as it quickly became a benchmark against which more potent successors were measured. However, literature clearly indicates its superiority over ester-based lipids like this compound and its analogues. For context, DLinDMA's successor, DLin-MC3-DMA, has an ED50 of approximately 0.005 mg/kg for Factor VII gene silencing in mice.[3][7][8]

Experimental Protocols

The following is a representative methodology for evaluating the in vivo potency of LNP-siRNA formulations, based on the widely used murine Factor VII model.

In Vivo LNP-siRNA Potency Assessment in Mice
  • LNP Formulation:

    • The ionizable lipid (this compound or DLinDMA), a helper lipid (e.g., DSPC), cholesterol, and a PEG-lipid (e.g., DMG-PEG 2000) are dissolved in ethanol (B145695) at a specific molar ratio (e.g., 40:10:40:10).

    • The siRNA targeting Factor VII is dissolved in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • The lipid-ethanol solution is rapidly mixed with the siRNA-aqueous solution, often using a microfluidic mixing device, to allow for spontaneous LNP formation.

    • The resulting LNPs are dialyzed against phosphate-buffered saline (PBS) at pH 7.4 to remove ethanol and non-encapsulated siRNA.

  • Animal Studies:

    • Female C57BL/6 mice (6-8 weeks old) are used for the study.

    • The LNP-siRNA formulations are diluted in sterile PBS to the desired concentrations.

    • Mice are administered a single dose of the LNP-siRNA formulation via bolus tail vein injection over a range of doses (e.g., 0.01 to 10 mg siRNA/kg body weight). A control group receives PBS.

  • Sample Collection and Analysis:

    • 24 to 48 hours post-administration, blood is collected from the mice via cardiac puncture.

    • Serum is isolated by centrifugation.

    • The serum levels of Factor VII protein are quantified using a chromogenic assay.

  • Data Analysis:

    • The Factor VII levels in the treated groups are normalized to the levels in the PBS-treated control group.

    • The ED50 (the dose required to achieve 50% gene silencing) is calculated by applying a logarithmic regression analysis to the dose-response curve.[9]

Mandatory Visualization

LNP_Potency_Comparison Logical Relationship of LNP Components to In Vivo Potency cluster_this compound This compound-Based LNP cluster_DLinDMA DLinDMA-Based LNP This compound This compound (Ester Linkage) DODAP_Stability Lower In Vivo Stability (Hydrolysis) This compound->DODAP_Stability DODAP_Potency Reduced Potency (Higher ED50) DODAP_Stability->DODAP_Potency DLinDMA DLinDMA (Ether Linkage) DLinDMA_Stability Higher In Vivo Stability DLinDMA->DLinDMA_Stability DLinDMA_Potency Enhanced Potency (Lower ED50) DLinDMA_Stability->DLinDMA_Potency Title Comparison of In Vivo Potency

Caption: LNP composition and its effect on in vivo potency.

Experimental_Workflow Experimental Workflow for In Vivo LNP Potency A LNP Formulation (Microfluidic Mixing) B Animal Dosing (IV Injection in Mice) A->B C Sample Collection (Blood Serum at 24h) B->C D Protein Quantification (Factor VII Chromogenic Assay) C->D E Data Analysis (ED50 Calculation) D->E

Caption: Workflow for assessing LNP-siRNA in vivo potency.

References

A Head-to-Head Comparison of Ionizable Lipids for Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and gene editing technologies has placed a significant spotlight on the critical role of delivery vehicles. Ionizable lipids are the cornerstone of lipid nanoparticle (LNP) formulations, the leading platform for systemic nucleic acid delivery. Their unique pH-dependent charge is pivotal for encapsulating negatively charged nucleic acids and facilitating their escape from the endosome into the cytoplasm, a crucial step for therapeutic efficacy. This guide provides an objective, data-driven comparison of prominent ionizable lipids used in gene therapy, focusing on their performance in preclinical and clinical settings.

Key Performance Metrics of Clinically Relevant Ionizable Lipids

The efficacy and safety of LNP-mediated gene therapy are intrinsically linked to the choice of ionizable lipid. Here, we compare three of the most well-established ionizable lipids: DLin-MC3-DMA (MC3), SM-102, and ALC-0315, which are integral components of approved RNA therapies.

Parameter DLin-MC3-DMA (MC3) SM-102 ALC-0315 Reference
pKa ~6.44~6.68Not Publicly Disclosed[1]
Primary Application siRNA (Onpattro®)mRNA (Moderna COVID-19 Vaccine)mRNA (Pfizer-BioNTech COVID-19 Vaccine)[2][3]
In Vivo Efficacy (siRNA Knockdown) Effective-Potent[2][3]
In Vitro Transfection Efficiency (mRNA) Moderate to HighHighLower than SM-102 in some studies[4]
Toxicity Profile Generally well-tolerated at therapeutic dosesGenerally well-toleratedAssociated with liver toxicity markers at high doses[2][3]

In-depth Performance Comparison

Transfection and In Vivo Efficacy

The primary function of an ionizable lipid is to ensure the efficient delivery and release of its nucleic acid payload into the target cells.

  • DLin-MC3-DMA (MC3) , the ionizable lipid in the first FDA-approved siRNA-LNP drug, Onpattro®, has demonstrated robust in vivo efficacy for silencing gene expression in hepatocytes[2][3]. Its optimal pKa of around 6.44 is a key factor in its success, facilitating endosomal escape[1].

  • SM-102 , utilized in Moderna's COVID-19 vaccine, has shown superior in vitro transfection efficiency for mRNA compared to other lipids in several studies[4]. Its design contributes to efficient mRNA delivery and protein expression[1].

  • ALC-0315 , a key component of the Pfizer-BioNTech COVID-19 vaccine, is highly effective for mRNA delivery in vivo. Interestingly, in a head-to-head comparison for siRNA delivery, LNPs formulated with ALC-0315 achieved a two-fold and ten-fold greater knockdown of target genes in hepatocytes and hepatic stellate cells, respectively, compared to MC3-LNPs at a 1 mg/kg dose in mice[2][3]. However, some in vitro studies have shown it to have lower GFP expression compared to SM-102[4].

Toxicity and Immunogenicity

The safety profile of ionizable lipids is a critical consideration for their clinical translation.

  • DLin-MC3-DMA (MC3) is generally considered to have a favorable safety profile at clinically relevant doses[2][3].

  • ALC-0315 , while highly potent, has been shown to increase markers of liver toxicity, such as alanine (B10760859) aminotransferase (ALT) and bile acids, at higher doses (5 mg/kg) in mice, a phenomenon not observed with MC3 at the same dose[2][3].

  • The immunogenicity of LNPs is influenced by the ionizable lipid. These lipids can interact with immune sensors like Toll-like receptors (TLRs), potentially triggering inflammatory responses. While this can be beneficial for vaccine applications by acting as an adjuvant, it is a concern for therapies requiring repeated administration[5]. The specific immunogenic profiles of MC3, SM-102, and ALC-0315 are complex and can be influenced by the overall LNP composition and the nature of the nucleic acid cargo.

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of ionizable lipids. Below are summarized protocols for key experiments.

LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible method for producing uniform LNPs.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA, SM-102, ALC-0315) in ethanol (B145695)

  • Helper lipids: DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) and Cholesterol in ethanol

  • PEG-lipid (e.g., DMG-PEG2000) in ethanol

  • Nucleic acid (siRNA or mRNA) in an acidic buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Procedure:

  • Prepare the lipid mixture by combining the ionizable lipid, DSPC, cholesterol, and PEG-lipid in ethanol at a specific molar ratio (e.g., 50:10:38.5:1.5).

  • Dissolve the nucleic acid in the acidic buffer.

  • Set the flow rates on the microfluidic device to achieve the desired aqueous to ethanol phase ratio (typically 3:1).

  • Inject the lipid-ethanol solution into one inlet and the nucleic acid-buffer solution into the other.

  • The rapid mixing within the microfluidic chip induces nanoprecipitation and self-assembly of the LNPs.

  • The resulting LNP solution is then dialyzed against phosphate-buffered saline (PBS) to remove ethanol and raise the pH to physiological levels.

In Vitro Transfection Efficiency Assay

This assay measures the ability of LNPs to deliver their cargo and induce protein expression in cultured cells.

Materials:

  • Cell line (e.g., HeLa, HepG2)

  • Cell culture medium

  • LNPs encapsulating a reporter gene (e.g., GFP or luciferase mRNA)

  • Plate reader or fluorescence microscope

Procedure:

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Dilute the LNP-mRNA formulation in the cell culture medium to the desired concentration.

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Assess reporter gene expression. For GFP, this can be visualized using a fluorescence microscope. For luciferase, a lysis buffer and substrate are added, and luminescence is measured with a plate reader.

In Vivo Gene Silencing in Mice

This experiment evaluates the in vivo efficacy of siRNA-LNP formulations.

Materials:

  • Animal model (e.g., C57BL/6 mice)

  • LNP-siRNA targeting a specific gene (e.g., Factor VII)

  • Control LNP-siRNA (non-targeting)

  • Collection tubes for blood samples

  • Reagents for measuring target protein levels (e.g., ELISA kit)

Procedure:

  • Administer the LNP-siRNA formulations to the mice via intravenous injection.

  • At a predetermined time point (e.g., 48-72 hours) after injection, collect blood samples.

  • Process the blood to obtain serum or plasma.

  • Measure the level of the target protein in the serum/plasma using a suitable assay (e.g., ELISA).

  • Compare the protein levels in the treated groups to the control group to determine the percentage of gene knockdown.

Visualizing Key Processes

To better understand the mechanisms and workflows involved in comparing ionizable lipids, the following diagrams are provided.

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_characterization 2. Physicochemical Characterization cluster_evaluation 3. Performance Evaluation cluster_invitro In Vitro cluster_invivo In Vivo Lipid_Mix Lipid Mixture (Ionizable Lipid, Helpers, PEG) Microfluidics Microfluidic Mixing Lipid_Mix->Microfluidics NA_Solution Nucleic Acid (mRNA/siRNA in buffer) NA_Solution->Microfluidics LNP_Formation LNP Formulation & Dialysis Microfluidics->LNP_Formation DLS Size (DLS) LNP_Formation->DLS PDI Polydispersity (PDI) LNP_Formation->PDI Zeta Zeta Potential LNP_Formation->Zeta Encapsulation Encapsulation Efficiency LNP_Formation->Encapsulation Cell_Culture Cell Culture LNP_Formation->Cell_Culture Animal_Model Animal Model Administration LNP_Formation->Animal_Model Transfection Transfection Cell_Culture->Transfection Reporter_Assay Reporter Gene Assay Transfection->Reporter_Assay Efficacy Efficacy Assessment (Gene Knockdown/Protein Expression) Animal_Model->Efficacy Toxicity Toxicity Assessment (ALT/AST, Histology) Animal_Model->Toxicity

Caption: Experimental workflow for comparing ionizable lipids.

Endosomal_Escape cluster_uptake 1. Cellular Uptake cluster_escape 2. Endosomal Escape Mechanism cluster_effect 3. Therapeutic Effect LNP Lipid Nanoparticle (LNP) (Neutral pH) Endocytosis Endocytosis LNP->Endocytosis Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Maturation Protonation Ionizable Lipid Protonation (Positively Charged) Late_Endosome->Protonation Membrane_Interaction Interaction with Anionic Endosomal Lipids Protonation->Membrane_Interaction Membrane_Destabilization Endosomal Membrane Destabilization Membrane_Interaction->Membrane_Destabilization Release Cargo Release into Cytoplasm Membrane_Destabilization->Release Translation mRNA Translation (Protein Production) Release->Translation RISC siRNA enters RISC complex (Gene Silencing) Release->RISC

References

Validating DODAP LNP Performance with a Luciferase Assay: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of messenger RNA (mRNA) therapeutics hinges on the efficiency of the lipid nanoparticle (LNP) carrier. Among the diverse array of cationic lipids available for LNP formulation, 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) has emerged as a significant player, particularly in directing gene expression to specific organs. This guide provides an objective comparison of this compound-based LNP performance against other common LNP formulations, utilizing luciferase assay data as a primary metric for transfection efficiency. Detailed experimental protocols and visual workflows are included to support researchers in their LNP validation studies.

Comparative Performance of LNP Formulations

The selection of lipid components is critical in determining the transfection efficiency and biodistribution of LNPs. While ionizable lipids are central to the function of many clinically advanced LNPs, permanently cationic lipids like this compound and its structural analog DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) are also widely investigated for their utility in various applications.[1][2] The following table summarizes quantitative data from studies evaluating LNP performance using luciferase expression as a readout. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

LNP Formulation (Cationic/Ionizable Lipid)Helper LipidsKey Findings in Luciferase AssaysReference
This compound DSPC, Cholesterol, PEG-lipidUtilized in the formulation of LNPs for post-encapsulation of mRNA, demonstrating successful in vivo luciferase expression primarily in the liver.[3][3]
DOTAP DOPE, CholesterolA formulation of DOTAP, DOPE, and cholesterol (LNP3) showed higher in vitro transfection efficiency compared to binary DOTAP-DOPE or DOTAP-cholesterol LNPs.[2] In vivo luciferase expression was observed with organ-specific targeting.[1][4][1][2][4]
DOTAP Mesylate Phospholipids, CholesterolDemonstrated the highest luciferase expression among DOTAP variants with different counterions (chloride, iodide, mesylate) in HEK 293T cells.[5][5]
DLin-MC3-DMA DSPC, Cholesterol, PEG-lipidA clinically utilized ionizable lipid, often serving as a benchmark for high transfection efficiency. Luciferase expression is robust, particularly in hepatocytes.[6][6]
ALC-0315 DSPC, Cholesterol, PEG-lipidA key component of the Pfizer-BioNTech COVID-19 vaccine, this ionizable lipid shows high potency in luciferase assays, outperforming other formulations in A549 lung epithelial cells in one study.[6][6]
cKK-E12 Phospholipids, Cholesterol, PEG-lipidShowed preferential spleen tropism in in vivo luciferase assays compared to other formulations.[6][6]
C12-200 DOPE, Cholesterol, PEG-lipidThe combination of C12-200 with DOPE as a helper lipid was found to be crucial for potent mRNA delivery to trophoblasts in an in vitro luciferase screen.[7][7]

Note: The performance of LNPs is highly dependent on the complete formulation, including the type and ratio of helper lipids, cholesterol, and PEG-lipids, as well as the specific cell type or in vivo model used.[8][9]

Experimental Protocol: In Vitro Luciferase Assay for LNP Performance

This protocol outlines a standard procedure for assessing the transfection efficiency of mRNA-LNPs in cultured cells using a luciferase reporter gene.[10][11]

1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HEK293T, HeLa, or a cell line relevant to your research) in the appropriate complete growth medium.

  • The day before transfection, seed the cells into a 96-well white, clear-bottom plate at a density that will result in 70-90% confluency at the time of the assay. A typical seeding density is 10,000 to 20,000 cells per well.

  • Incubate the cells overnight at 37°C in a 5% CO₂ incubator.

2. LNP-mRNA Transfection:

  • On the day of transfection, dilute the mRNA-LNP complexes to the desired concentration in a serum-free medium. A typical starting concentration is 100 ng of luciferase mRNA per well.

  • Carefully remove the complete growth medium from the cells.

  • Add the diluted mRNA-LNP complexes to each well.

  • Incubate the cells for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • After the incubation period, add complete growth medium to each well and return the plate to the incubator for an additional 18-42 hours to allow for luciferase protein expression. The total incubation time from transfection to assay is typically 24 to 48 hours.

3. Luciferase Assay:

  • Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., Promega Bright-Glo™ or ONE-Glo™ Luciferase Assay System).[6][10]

  • Equilibrate the plate and the luciferase assay reagent to room temperature.

  • Remove the plate from the incubator and add a volume of luciferase assay reagent to each well equal to the volume of culture medium in the well. This lyses the cells and initiates the luminescent reaction.

  • Mix the contents of the wells on a plate shaker for 2 minutes to ensure complete cell lysis.

  • Measure the luminescence of each well using a luminometer.

4. Data Analysis:

  • Subtract the average background luminescence from wells containing untransfected cells from all experimental readings.

  • Express the data as Relative Light Units (RLU).

  • For comparative studies, normalize the luciferase activity to the total protein concentration in each well, determined by a separate protein assay (e.g., BCA assay).

Visualizing the Workflow and Cellular Pathway

To better understand the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).

G cluster_prep Preparation cluster_transfection Transfection cluster_assay Assay cluster_analysis Data Analysis A Seed cells in 96-well plate B Incubate overnight A->B D Add mRNA-LNPs to cells C Prepare mRNA-LNP complexes C->D E Incubate for protein expression D->E F Add luciferase assay reagent E->F G Measure luminescence F->G H Calculate Relative Light Units (RLU) G->H

Caption: Experimental workflow for luciferase assay.

G cluster_extracellular Extracellular cluster_intracellular Intracellular LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape mRNA mRNA Release Escape->mRNA Translation Translation (Ribosome) mRNA->Translation Protein Luciferase Protein Translation->Protein Light Light Emission (with substrate) Protein->Light

References

A Comparative Analysis of DODAP and Non-Lipid Transfection Reagents: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient delivery of nucleic acids into cells is a cornerstone of modern molecular biology. The choice of transfection reagent is critical to the success of these experiments, with a balance between high transfection efficiency and low cytotoxicity being paramount. This guide provides an objective comparison of the ionizable cationic lipid DODAP (1,2-dioleoyl-3-dimethylammonium-propane) with common non-lipid transfection alternatives, supported by experimental data and detailed protocols.

Introduction to Transfection Reagents

Transfection, the process of introducing nucleic acids into eukaryotic cells, relies on reagents that can overcome the natural barrier of the negatively charged cell membrane.[1] These reagents are broadly categorized into lipid-based and non-lipid-based methods. This compound, an ionizable cationic lipid, represents a sophisticated lipid-based approach, while non-lipid reagents encompass a diverse group including polymers, dendrimers, and inorganic compounds like calcium phosphate (B84403).

Mechanism of Action: this compound vs. Non-Lipid Reagents

The fundamental difference between this compound and non-lipid reagents lies in their chemical nature and mechanism of nucleic acid delivery.

This compound (Ionizable Cationic Lipid):

This compound is an ionizable lipid that is neutral at physiological pH but becomes positively charged in the acidic environment of the endosome.[] This pH-sensitive charge is a key feature of its mechanism:

  • Complex Formation: At a slightly acidic pH during formulation, the positively charged this compound interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA or RNA), forming lipid nanoparticles (LNPs) or lipoplexes.

  • Cellular Uptake: The relatively neutral surface charge of the lipoplexes at physiological pH reduces cytotoxicity and non-specific interactions with the cell membrane. The complexes are primarily taken up by cells through endocytosis.

  • Endosomal Escape: Inside the cell, the endosome matures and its internal pH drops. This acidic environment protonates the tertiary amine head group of this compound, giving the lipid a net positive charge.[] This charge facilitates the disruption of the endosomal membrane, allowing the nucleic acid cargo to be released into the cytoplasm. For DNA, it must then be transported to the nucleus for transcription.[3]

Non-Lipid Reagents:

Non-lipid reagents utilize different chemical principles to deliver nucleic acids.

  • Cationic Polymers (e.g., Polyethylenimine - PEI): PEI is a polymer with a high density of protonatable amino groups.[4] It condenses nucleic acids into positively charged polyplexes. These complexes are taken up by endocytosis. The "proton sponge" effect is a widely accepted mechanism for endosomal escape, where the buffering capacity of PEI leads to an influx of protons and chloride ions into the endosome, causing osmotic swelling and rupture.[5] Linear PEI is generally considered less cytotoxic than its branched counterpart.[4]

  • Dendrimers (e.g., Polyamidoamine - PAMAM): Dendrimers are highly branched, spherical polymers with a defined structure.[3] The positively charged surface of dendrimers interacts with nucleic acids to form condensed complexes.[3] Similar to cationic polymers, these complexes enter the cell via endocytosis and are thought to utilize a proton sponge-like mechanism for endosomal release.[6]

  • Calcium Phosphate: This method involves the co-precipitation of calcium chloride with plasmid DNA in a phosphate-buffered solution.[7] The resulting fine precipitate of calcium phosphate-DNA complexes settles onto the cell surface and is taken up by endocytosis.[8] It is one of the most cost-effective transfection methods.

Performance Comparison: this compound vs. Non-Lipid Reagents

The choice of transfection reagent is often dictated by the specific cell type and experimental requirements. The following tables summarize quantitative data on transfection efficiency and cytotoxicity for cationic lipids (as a proxy for this compound) and non-lipid reagents across various cell lines.

Table 1: Transfection Efficiency (% of positive cells)

Cell LineCationic Lipids (DOTAP/DOTMA)Polyethylenimine (PEI)
HEK-293T~100% (pDNA)~65-85% (pDNA)
Caco-2~15% (mRNA)~20% (mRNA)
CHO~15% (mRNA)>20% (mRNA)
BHK-21~30% (pDNA)~40% (pDNA)

Data synthesized from a comparative study.[9]

Table 2: Cytotoxicity (% cell viability)

Cell LineCationic Lipids (DOTAP/DOTMA)Polyethylenimine (PEI)
HEK-293T~40-60%~60%
Caco-2~80%~80%
CHO~85%~90%
BHK-21~70-80%~70%

Data synthesized from a comparative study.[9]

Experimental Protocols

Detailed and reproducible protocols are essential for successful transfection. The following are representative protocols for this compound-based lipofection and common non-lipid transfection methods.

This compound-Based Liposome (B1194612) Preparation and Transfection

This protocol is adapted from standard cationic liposome preparation methods and can be used for this compound.

Materials:

  • This compound and a helper lipid (e.g., DOPE)

  • Chloroform (B151607)

  • Sterile, nuclease-free water or buffer (e.g., HEPES)

  • Nucleic acid (plasmid DNA or RNA)

  • Serum-free cell culture medium (e.g., Opti-MEM)

  • Cells to be transfected

Procedure:

  • Liposome Preparation:

    • Dissolve this compound and DOPE in chloroform in a glass vial at the desired molar ratio (e.g., 1:1).

    • Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial.

    • Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.

    • Hydrate the lipid film with sterile, nuclease-free water or buffer by vortexing or sonication to form multilamellar vesicles (MLVs).

    • For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).

  • Lipoplex Formation:

    • Dilute the desired amount of nucleic acid in serum-free medium.

    • In a separate tube, dilute the prepared this compound liposomes in serum-free medium.

    • Add the diluted liposome suspension to the diluted nucleic acid and mix gently by pipetting.

    • Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of lipoplexes.

  • Transfection:

    • Aspirate the growth medium from the cells (typically seeded the day before to reach 70-90% confluency).

    • Wash the cells once with PBS or serum-free medium.

    • Add the lipoplex-containing medium to the cells and distribute evenly.

    • Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

    • After the incubation period, add complete growth medium with serum. For some sensitive cell lines, it may be necessary to replace the transfection medium with fresh complete medium.

    • Assay for gene expression at the desired time point (e.g., 24-72 hours post-transfection).

Polyethylenimine (PEI) Transfection

Materials:

  • Linear PEI (25 kDa) stock solution (1 mg/mL in sterile water, pH 7.0)

  • Nucleic acid (plasmid DNA)

  • Serum-free cell culture medium

  • Cells to be transfected

Procedure:

  • Cell Seeding: Seed cells the day before transfection to reach 70-90% confluency on the day of transfection.[10]

  • Complex Formation:

    • For a 6-well plate, dilute 2 µg of plasmid DNA into 50 µL of serum-free medium.[10]

    • In a separate tube, add the appropriate amount of PEI stock solution to 50 µL of serum-free medium. The optimal DNA:PEI ratio (w/w) needs to be determined empirically but often ranges from 1:2 to 1:3.

    • Add the PEI solution to the DNA solution and mix by vortexing or pipetting.

    • Incubate the mixture at room temperature for 10-20 minutes.[11][12]

  • Transfection:

    • Add the DNA-PEI complexes dropwise to the cells in their complete growth medium.

    • Gently swirl the plate to ensure even distribution.

    • Incubate the cells for 24-72 hours before assaying for gene expression. A medium change after 4-6 hours may reduce cytotoxicity in some cell lines.

Calcium Phosphate Transfection

Materials:

  • 2.5 M CaCl2 solution, sterile

  • 2x HEPES-buffered saline (HBS), pH 7.05, sterile

  • Plasmid DNA

  • Sterile, nuclease-free water

  • Cells to be transfected

Procedure:

  • Cell Seeding: Plate cells the day before to be 50-70% confluent at the time of transfection.

  • Precipitate Formation:

    • For a 10 cm dish, mix 10-20 µg of plasmid DNA with sterile water to a final volume of 450 µL.

    • Add 50 µL of 2.5 M CaCl2 to the DNA solution and mix well.

    • Add the DNA-CaCl2 solution dropwise to 500 µL of 2x HBS while gently vortexing or bubbling air through the HBS.

    • A fine, opalescent precipitate should form. Let the mixture sit at room temperature for 20-30 minutes.[13]

  • Transfection:

    • Add the calcium phosphate-DNA precipitate dropwise and evenly over the cells in their culture medium.

    • Incubate the cells overnight (8-16 hours).

    • The next day, aspirate the medium containing the precipitate and wash the cells with PBS.

    • Add fresh complete growth medium and incubate for a further 24-48 hours before analysis.

Visualizing the Workflow and Reagent Classification

To better understand the experimental process and the relationship between different transfection reagents, the following diagrams are provided.

G cluster_prep Preparation cluster_complex Complex Formation cluster_transfection Transfection Nucleic Acid Dilution Nucleic Acid Dilution Mixing Mixing Nucleic Acid Dilution->Mixing Reagent Dilution Reagent Dilution Reagent Dilution->Mixing Incubation Incubation Mixing->Incubation Addition to Cells Addition to Cells Incubation->Addition to Cells Incubation with Cells Incubation with Cells Addition to Cells->Incubation with Cells Medium Change Medium Change Incubation with Cells->Medium Change Assay Assay Medium Change->Assay

Caption: A generalized workflow for chemical transfection experiments.

G cluster_lipid Lipid-Based cluster_nonlipid Non-Lipid-Based Transfection Reagents Transfection Reagents Cationic Lipids Cationic Lipids Transfection Reagents->Cationic Lipids Ionizable Lipids (this compound) Ionizable Lipids (this compound) Transfection Reagents->Ionizable Lipids (this compound) Polymers (PEI) Polymers (PEI) Transfection Reagents->Polymers (PEI) Dendrimers (PAMAM) Dendrimers (PAMAM) Transfection Reagents->Dendrimers (PAMAM) Inorganic (Calcium Phosphate) Inorganic (Calcium Phosphate) Transfection Reagents->Inorganic (Calcium Phosphate)

Caption: Classification of common chemical transfection reagents.

Conclusion

The selection of an appropriate transfection reagent is a critical decision in experimental design. This compound, with its pH-sensitive ionizable nature, offers a sophisticated mechanism for efficient nucleic acid delivery with potentially reduced cytotoxicity compared to permanently charged cationic lipids. Non-lipid reagents such as PEI, dendrimers, and calcium phosphate provide effective and often more cost-effective alternatives, each with its own advantages and disadvantages. The optimal choice will depend on the specific cell type, the nature of the nucleic acid being delivered, and the downstream application. The data and protocols presented in this guide serve as a valuable resource for researchers to make informed decisions and optimize their transfection experiments for maximal success.

References

A Head-to-Head Battle for Gene Delivery: Benchmarking DODAP-Based LNPs Against Viral Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a delivery vector is a critical decision that dictates the efficacy, safety, and ultimate success of a therapeutic strategy. This guide provides an objective comparison of DODAP-based lipid nanoparticles (LNPs) and traditional viral vectors, supported by experimental data and detailed methodologies to inform your selection process.

In the rapidly evolving landscape of gene and cell therapy, both viral vectors and lipid nanoparticles have emerged as powerful tools for delivering therapeutic payloads. Viral vectors, such as adeno-associated viruses (AAVs), lentiviruses (LVs), and adenoviruses (AdVs), have long been the gold standard due to their natural ability to efficiently transduce cells. However, non-viral vectors, particularly LNPs containing ionizable cationic lipids like 1,2-dioleoyl-3-dimethylammonium-propane (this compound), are gaining significant traction due to their favorable safety profile, manufacturing scalability, and versatility. This guide delves into a direct comparison of these two platforms across key performance metrics.

At a Glance: this compound-LNPs vs. Viral Vectors

FeatureThis compound-Based LNPsViral Vectors (AAV, Lentivirus, Adenovirus)
Transfection/Transduction Efficiency Variable, can be high with optimized formulations. Generally considered less efficient than viral vectors.High efficiency due to evolved mechanisms for cellular entry.
Immunogenicity Generally lower immunogenicity, allowing for potential redosing. Can induce inflammatory responses.Can elicit strong innate and adaptive immune responses, potentially limiting redosing.
Payload Capacity Versatile and can accommodate a wide range of nucleic acid sizes, including large mRNA and CRISPR-Cas9 systems.[1]Limited capacity (e.g., AAV <5 kb, Lentivirus ~8 kb).
Safety Profile Favorable safety profile with biodegradable components and no risk of genomic integration.[2] Potential for inflammatory responses.Risks include insertional mutagenesis (integrating vectors like lentivirus), immunotoxicity, and pre-existing immunity.
Manufacturing & Scalability Relatively straightforward, scalable, and cost-effective manufacturing processes.[1][3]Complex and costly large-scale production.[3]
Tissue Tropism Can be engineered for tissue-specific targeting, with this compound known to enhance liver and lung delivery.[4]Possess natural or engineered tropism for specific tissues and cell types.

In-Depth Performance Analysis

Transfection and Transduction Efficiency

Viral vectors are renowned for their high transduction efficiency, a result of millions of years of evolution to perfect the art of cellular entry and genome delivery.[2] However, LNPs have made significant strides in improving their transfection efficiency.

A study comparing different LNP-polymer hybrid nanoparticles demonstrated that those containing the cationic lipid DOTAP (structurally similar to this compound) achieved approximately 40% transfection efficiency of GFP in vitro, whereas LNPs with other ionizable lipids showed less than 10% efficiency. While this is not a direct comparison to viral vectors, it highlights the importance of lipid composition in LNP performance.

It's important to note that direct quantitative comparisons in the same model are scarce. However, a study using a luciferase reporter mouse model showed that optimized LNP formulations can achieve significant and lasting gene expression in the liver.[5] For instance, an ALC-0315-based LNP formulation restored luciferase activity to 83.5% of wild-type levels.[5] While not a this compound-based LNP, this demonstrates the high potential of optimized LNP systems.

Immunogenicity: A Key Differentiator

A major advantage of LNPs is their generally lower immunogenicity compared to viral vectors.[1][2][3] Viral capsids can trigger strong immune responses, leading to clearance of the vector and precluding repeated administration.

In a study investigating the inflammatory response to LNPs in mice with pre-existing inflammation, it was found that the LNP vehicle itself, independent of the mRNA cargo, can exacerbate inflammatory cytokine responses, particularly IL-6 and MIP-2.[6] Another study showed that LNP formulations can induce IL-6, which contributes to their adjuvant activity.[2] Specifically, a study on DODMA-based LNPs (an ionizable lipid similar to this compound) found no significant elevation in hepatic TNF-α, IL-6, or IFN-γ expression in mice, suggesting a favorable inflammatory profile for this class of lipids.[7]

In contrast, adenoviral vectors are known to induce robust innate and adaptive immune responses. This often limits their application, especially in scenarios requiring multiple doses.

Safety and Toxicity

The safety profile of this compound-based LNPs is generally considered favorable due to their biodegradable nature and lack of genomic integration.[2] A study evaluating a DODMA-based LNP for miRNA delivery to liver tumors in mice found no significant liver damage, as indicated by normal serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[7]

Viral vectors, on the other hand, carry inherent safety risks. Integrating vectors like lentiviruses pose a risk of insertional mutagenesis, potentially leading to oncogenesis. Even non-integrating vectors like AAV can cause immunotoxicity, particularly at high doses.

Payload Capacity and Versatility

LNPs offer significant advantages in terms of payload capacity and versatility. They can encapsulate a wide range of nucleic acid sizes, from small interfering RNAs (siRNAs) to large messenger RNAs (mRNAs) and CRISPR-Cas9 gene-editing systems.[1] This flexibility is a key advantage for therapeutic strategies that require the delivery of large or multiple genetic components.

Viral vectors have more constrained payload capacities. For example, AAV vectors are typically limited to carrying less than 5 kilobases (kb) of genetic material, while lentiviral vectors can accommodate up to approximately 8 kb.[8] This limitation can be a significant hurdle for gene therapies targeting large genes.

Experimental Methodologies

To facilitate the replication and validation of these findings, detailed experimental protocols are provided below.

This compound-Based LNP Formulation Protocol

This protocol outlines the preparation of this compound-containing LNPs using a microfluidic mixing method.

Materials:

  • Ionizable lipid (e.g., this compound)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA or other nucleic acid cargo

  • Ethanol (B145695)

  • Citrate (B86180) buffer (pH 4.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Microfluidic mixing device

Procedure:

  • Dissolve the lipids (this compound, DSPC, cholesterol, and PEG-lipid) in ethanol at a specific molar ratio.

  • Dissolve the nucleic acid cargo in the citrate buffer.

  • Set up the microfluidic mixing device with two syringe pumps.

  • Load the lipid-ethanol solution into one syringe and the nucleic acid-buffer solution into the other.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the LNPs, encapsulating the nucleic acid.

  • Collect the resulting LNP solution.

  • Dialyze the LNP solution against PBS to remove the ethanol and raise the pH to 7.4.

  • Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency.

In Vivo Transfection Efficiency Assessment (Luciferase Reporter)

This protocol describes how to assess the in vivo transfection efficiency of LNPs and viral vectors using a luciferase reporter gene in mice.

Materials:

  • LNP or viral vector encapsulating luciferase-encoding mRNA or DNA

  • Bioluminescent imager (e.g., IVIS)

  • D-luciferin substrate

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Administer the LNP or viral vector formulation to mice via the desired route (e.g., intravenous injection).

  • At predetermined time points (e.g., 6, 24, 48 hours post-injection), anesthetize the mice.

  • Inject the mice intraperitoneally with D-luciferin (e.g., 150 mg/kg).

  • After a short incubation period (e.g., 10 minutes), place the mice in the bioluminescent imager.

  • Acquire bioluminescence images to visualize the location and intensity of luciferase expression.

  • Quantify the bioluminescence signal in specific regions of interest (e.g., liver, lungs) to determine the level of gene expression.

  • For more detailed analysis, tissues can be harvested, homogenized, and assayed for luciferase activity using a luminometer.

In Vivo Transduction Protocol for AAV9

This protocol outlines a method for in vivo transduction using AAV9 vectors.

Materials:

  • Purified AAV9 vector

  • Saline solution

  • Anesthesia

Procedure:

  • Anesthetize the animal model (e.g., rat).

  • Expose the target injection site (e.g., renal vein).

  • Clamp the vein to temporarily stop blood flow.

  • Inject the AAV9 vector (e.g., 5 x 10^13 vg/mL in 100 µL of saline) into the vein using a fine-gauge needle.[9]

  • Remove the clamp after a short period (e.g., 15 minutes) to allow circulation to resume.[9]

  • Suture the incision and allow the animal to recover.

  • Assess transgene expression at the desired time point.

In Vivo Transduction Protocol for Adenovirus

This protocol provides a general method for in vivo transduction with adenoviral vectors, often targeting the liver.

Materials:

  • Purified adenovirus vector

  • Injection apparatus (e.g., syringe with a 27-G needle)

  • Animal restrainer

Procedure:

  • Warm the mice under a heat lamp to dilate the tail veins.

  • Place a mouse in a restrainer.

  • Clean the tail with 70% ethanol.

  • Draw the adenovirus solution (e.g., 2E+10 to 1E+11 PFU/mL) into the syringe.[10]

  • Insert the needle into the tail vein at a shallow angle and inject the viral suspension (e.g., 0.1 mL).[10]

  • Withdraw the needle and apply pressure to stop any bleeding.

  • Return the mouse to its cage and monitor for any adverse effects.

  • Evaluate gene transduction 48-72 hours post-injection.[11]

Visualizing the Mechanisms of Action

To better understand the cellular processes involved in gene delivery by this compound-based LNPs and AAVs, the following diagrams illustrate their respective pathways.

AAV Receptor-Mediated Endocytosis Pathway

AAV_Endocytosis AAV AAV Particle Receptor Cell Surface Receptor (e.g., Heparan Sulfate Proteoglycan) AAV->Receptor Binding CoReceptor Co-Receptor (e.g., Integrin αVβ5) Receptor->CoReceptor Interaction ClathrinPit Clathrin-Coated Pit CoReceptor->ClathrinPit Internalization Endosome Early Endosome ClathrinPit->Endosome Vesicle Formation LateEndosome Late Endosome Endosome->LateEndosome Maturation Nucleus Nucleus LateEndosome->Nucleus Endosomal Escape & Nuclear Translocation Transcription Transcription Nucleus->Transcription Uncoating & Genome Release

AAV cellular entry and trafficking pathway.
This compound-Based LNP Uptake and Endosomal Escape

LNP_Uptake cluster_blood Bloodstream cluster_cell Hepatocyte LNP This compound-LNP ApoE ApoE LNP->ApoE Protein Adsorption LNP_Corona LNP-Protein Corona ApoE->LNP_Corona LDLR LDL Receptor LNP_Corona->LDLR Binding Endocytosis Receptor-Mediated Endocytosis LDLR->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Maturation & pH drop Cytoplasm Cytoplasm LateEndosome->Cytoplasm Endosomal Escape (this compound protonation & membrane disruption) Translation mRNA Translation Cytoplasm->Translation mRNA Release

This compound-LNP uptake and endosomal escape mechanism.

Conclusion

The choice between this compound-based LNPs and viral vectors is not a one-size-fits-all decision and depends heavily on the specific therapeutic application. Viral vectors continue to offer unparalleled transduction efficiency for certain applications. However, the significant advantages of this compound-based LNPs in terms of safety, versatility in payload capacity, and manufacturing scalability are making them an increasingly attractive alternative, particularly for therapies requiring transient gene expression or the delivery of large genetic payloads. As LNP technology continues to be refined, the performance gap with viral vectors is expected to narrow, further expanding their therapeutic potential. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific needs.

References

Assessing the Immunogenicity of DODAP Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The immunogenicity of lipid nanoparticle (LNP) formulations is a critical consideration in the development of nucleic acid therapeutics and vaccines. The choice of ionizable lipid is a primary determinant of the immune response to an LNP. This guide provides a comparative assessment of the immunogenicity of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP) formulations against other commonly used ionizable lipids, supported by experimental data and detailed protocols.

Comparative Immunogenicity of LNP Formulations

The immunogenic potential of various LNP formulations is often evaluated by measuring their capacity to induce cytokine secretion and elicit antigen-specific antibody and T-cell responses. Below is a summary of comparative data for LNPs formulated with this compound or the structurally similar DODMA, alongside other widely used ionizable lipids such as ALC-0315, SM-102, and DLin-MC3-DMA (MC3).

Ionizable LipidKey Immunogenicity FindingsReference
This compound/DODMA LNPs formulated with DODMA induced notable antibody responses, though not as high as those with ALC-0315 or SM-102. Altering the helper lipid from DSPC to DOPE did not improve immunogenicity. No significant IgG activity was detected in some studies when compared to ALC-0315 and SM-102.[1]
ALC-0315 Consistently induces high anti-spike IgG responses and the highest neutralizing antibody titers in mice when compared to SM-102 and DODMA formulations.[1] Elicits higher levels of IgG and its subclasses and enhances the activation of dendritic cells and T cells in draining lymph nodes compared to MC3-LNP vaccines.[2][1][2]
SM-102 Induces strong anti-spike IgG responses, comparable to ALC-0315.[1] In vitro, SM-102 LNPs induced significantly higher protein expression than ALC-0315, MC3, and C12-200 LNPs.[3][1][3]
MC3 No significant IgG activity was detected in some direct comparisons with ALC-0315 and SM-102 for spike mRNA delivery.[1] However, it is a well-established ionizable lipid used in the first FDA-approved siRNA-LNP product, Onpattro.[1]
DOTAP Incorporation of 5% DOTAP into ALC-0315-based LNPs enhanced total IgG responses after a prime dose in mice. Higher concentrations of DOTAP or this compound showed minimal to no benefit.[4]

Experimental Protocols

Accurate assessment of LNP immunogenicity relies on robust and well-defined experimental methods. Below are detailed protocols for key assays.

In Vitro Cytokine Release Assay

This assay measures the production of pro-inflammatory cytokines by immune cells upon stimulation with LNP formulations.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • LNP formulations of interest

  • Lipopolysaccharide (LPS) as a positive control

  • Phosphate-buffered saline (PBS) as a negative control

  • 96-well cell culture plates

  • Human TNF-α, IL-6, and IL-1β ELISA kits or a multiplex cytokine assay kit (e.g., Luminex)

Procedure:

  • Cell Seeding: Seed PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.

  • LNP Stimulation: Add LNP formulations, LPS (100 ng/mL), and PBS to the designated wells. A typical LNP concentration range to test is 0.1-10 µg/mL of encapsulated mRNA.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatants using ELISA or a multiplex assay according to the manufacturer's instructions.

In Vivo Assessment of Antigen-Specific Antibody Titers

This protocol outlines the procedure for immunizing mice with mRNA-LNP formulations and subsequently measuring the antigen-specific IgG antibody titers in their serum.

Materials:

  • 6-8 week old C57BL/6 or BALB/c mice

  • mRNA-LNP formulations encoding a model antigen (e.g., ovalbumin or SARS-CoV-2 spike protein)

  • PBS as a control

  • Syringes and needles for intramuscular injection

  • Materials for serum collection (e.g., micro-hematocrit tubes)

  • Antigen-specific IgG ELISA kit

Procedure:

  • Immunization: Immunize mice via intramuscular injection with 10 µg of mRNA-LNP formulation in a total volume of 50 µL. Administer a prime immunization at day 0 and a booster immunization at day 21.

  • Serum Collection: Collect blood samples via submandibular or retro-orbital bleeding at day 28. Allow the blood to clot and centrifuge at 2,000 x g for 10 minutes to separate the serum.

  • ELISA for IgG Titer:

    • Coat a 96-well high-binding ELISA plate with the recombinant antigen (e.g., 2 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

    • Serially dilute the collected mouse serum in blocking buffer and add to the wells. Incubate for 2 hours at room temperature.

    • Wash the plate three times.

    • Add a horseradish peroxidase (HRP)-conjugated anti-mouse IgG secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate five times.

    • Add TMB substrate and incubate in the dark for 15-30 minutes.

    • Stop the reaction with a stop solution (e.g., 2N H2SO4).

    • Read the absorbance at 450 nm using a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives a signal significantly above the background.

Intracellular Cytokine Staining for T-Cell Activation

This method is used to identify and quantify antigen-specific T cells that produce cytokines upon re-stimulation.

Materials:

  • Splenocytes isolated from immunized mice

  • The specific peptide antigen corresponding to the mRNA vaccine

  • Brefeldin A and Monensin (protein transport inhibitors)

  • Cell stimulation medium (e.g., RPMI-1640 with 10% FBS)

  • Fluorescently conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2)

  • Fixation and permeabilization buffers

  • Flow cytometer

Procedure:

  • Splenocyte Isolation: Isolate splenocytes from immunized mice at day 28.

  • Antigen Re-stimulation: Plate splenocytes at 1-2 x 10^6 cells/well in a 96-well plate. Stimulate the cells with the relevant peptide antigen (e.g., 1-5 µg/mL) for 6 hours at 37°C. Include unstimulated and positive controls (e.g., PMA/Ionomycin).

  • Protein Transport Inhibition: Add Brefeldin A and Monensin for the last 4-5 hours of stimulation to trap cytokines intracellularly.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (CD3, CD4, CD8) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.

  • Intracellular Staining: Stain the cells with fluorescently labeled antibodies against intracellular cytokines (IFN-γ, TNF-α, IL-2) for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Wash the cells and acquire the data on a flow cytometer. Analyze the data to determine the percentage of CD4+ and CD8+ T cells producing specific cytokines in response to the antigen.

Signaling Pathways and Experimental Workflows

The immunogenicity of LNPs is often initiated through the activation of pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs). Ionizable lipids can be recognized by TLRs, leading to the activation of downstream signaling pathways and the production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway LNP LNP (e.g., this compound) TLR4/MD2 TLR4/MD-2 LNP->TLR4/MD2 Binding MyD88 MyD88 TLR4/MD2->MyD88 Recruitment IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_Complex IKK Complex TAK1->IKK_Complex Activation NFkB_Inhibitor IκB IKK_Complex->NFkB_Inhibitor Phosphorylation & Degradation NFkB NF-κB Gene_Transcription Gene Transcription NFkB->Gene_Transcription Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Gene_Transcription->Cytokines

Caption: MyD88-dependent TLR4 signaling pathway initiated by LNP recognition.

Immunogenicity_Workflow Formulation LNP Formulation (this compound vs. Alternatives) In_Vitro In Vitro Assessment (PBMCs/Cell Lines) Formulation->In_Vitro In_Vivo In Vivo Assessment (Mouse Model) Formulation->In_Vivo Cytokine_Assay Cytokine Release Assay (ELISA/Luminex) In_Vitro->Cytokine_Assay Immunization Immunization (Prime-Boost) In_Vivo->Immunization Data_Analysis Comparative Data Analysis Cytokine_Assay->Data_Analysis Antibody_Titer Antigen-Specific IgG Titer (ELISA) Immunization->Antibody_Titer T_Cell_Response T-Cell Response (Intracellular Cytokine Staining) Immunization->T_Cell_Response Antibody_Titer->Data_Analysis T_Cell_Response->Data_Analysis

Caption: Experimental workflow for assessing LNP immunogenicity.

References

A Comparative Guide to the Characterization of DODAP-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of therapeutic payloads, such as mRNA and siRNA, is a cornerstone of next-generation medicine. Lipid nanoparticles (LNPs) have emerged as a leading platform for nucleic acid delivery, with the choice of ionizable lipid being a critical determinant of their success. This guide provides a comprehensive comparison of the characterization methods for LNPs formulated with 1,2-dioleoyl-3-dimethylaminopropane (DODAP) and other prominent ionizable lipids. The information presented, supported by experimental data and detailed protocols, is intended to assist researchers in selecting and validating the optimal LNP formulation for their specific application.

Performance Comparison of Ionizable Lipids in LNP Formulations

The selection of an ionizable lipid significantly influences the physicochemical properties and biological performance of LNPs. Below is a summary of key performance indicators for LNPs formulated with this compound and other commonly used ionizable and cationic lipids. It is important to note that these values are compiled from various studies, and direct comparisons should be made with caution due to variations in experimental conditions.[1]

Table 1: Physicochemical Characteristics of Lipid Nanoparticles

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Source(s)
This compound ~148~0.20Near-neutral~86 (siRNA)[1]
DODMA ~146~0.27-~90 (siRNA)[1]
DLin-MC3-DMA ~120~0.21Near-neutral~89 (siRNA)[1]
DOTAP 100-200< 0.2+10 to +20-[1]
SM-102 70-100LowNear-neutralHigh[][3]
ALC-0315 70-100LowNear-neutralHigh[3]

Table 2: In Vitro and In Vivo Performance

Ionizable LipidIn Vitro Transfection EfficiencyIn Vivo Protein ExpressionKey FindingsSource(s)
This compound ModerateLower than DOTAP in some ALC-0315 formulationsCompletely replacing ALC-0315 with this compound reduced LNP potency in vivo.[3][][3]
DOTAP HighHigher local expression at injection site (in ALC-0315 formulations)A permanently cationic lipid, often associated with higher cytotoxicity compared to ionizable lipids.[4][1][]
DLin-MC3-DMA HighLower than SM-102 and ALC-0315A widely used ionizable lipid in preclinical and clinical studies.[3]
SM-102 Highest in vitroSignificantly higher than MC3, this compound, and DOTAPA key component in the Moderna COVID-19 vaccine.[][3]
ALC-0315 -Significantly higher than MC3, this compound, and DOTAPA key component in the Pfizer-BioNTech COVID-19 vaccine.[3]

Key Characterization Methods and Experimental Protocols

A thorough characterization of LNPs is essential to ensure their quality, safety, and efficacy.[5] The following sections detail the experimental protocols for the most critical analytical techniques.

Particle Size and Polydispersity Index (PDI) Analysis

Principle: Dynamic Light Scattering (DLS) is the standard technique used to measure the hydrodynamic diameter and size distribution of nanoparticles in suspension. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

Experimental Protocol:

  • Sample Preparation: Dilute the LNP suspension in a suitable buffer (e.g., 1x PBS or 0.1x PBS) to a concentration appropriate for the DLS instrument. Proper dilution is crucial to avoid multiple scattering effects.[6]

  • Instrument Setup:

    • Set the temperature to 25°C.

    • Select the appropriate dispersant properties (viscosity and refractive index) in the software.

    • Equilibrate the instrument for at least 15 minutes.

  • Measurement:

    • Transfer the diluted LNP sample to a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

    • Perform at least three replicate measurements to ensure reproducibility.

  • Data Analysis: The software will calculate the Z-average diameter (an intensity-weighted average) and the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. A PDI value below 0.3 is generally considered acceptable for LNP formulations.

Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the nanoparticles and is a key indicator of colloidal stability. It is determined by measuring the electrophoretic mobility of the particles in an applied electric field using a technique called Electrophoretic Light Scattering (ELS).

Experimental Protocol:

  • Sample Preparation: Dilute the LNP suspension in a low ionic strength buffer, such as 0.1x PBS, to minimize the screening of surface charges.[6]

  • Instrument Setup:

    • Use a specific folded capillary cell for zeta potential measurements.

    • Ensure the electrodes are clean.

    • Set the temperature to 25°C.

  • Measurement:

    • Inject the diluted sample into the cell, avoiding the introduction of air bubbles.

    • Place the cell in the instrument.

    • Apply the electric field and measure the particle velocity.

  • Data Analysis: The instrument's software calculates the zeta potential from the electrophoretic mobility using the Henry equation. For ionizable LNPs, the zeta potential is expected to be near-neutral at physiological pH.

Encapsulation Efficiency and RNA Concentration

Principle: The encapsulation efficiency (EE%) determines the amount of nucleic acid successfully encapsulated within the LNPs. The most common method is a fluorescence-based assay using a dye like RiboGreen®, which exhibits a significant increase in fluorescence upon binding to nucleic acids.

Experimental Protocol (RiboGreen® Assay):

  • Reagent Preparation:

    • Prepare a working solution of the RiboGreen® reagent by diluting the stock solution in an appropriate buffer (e.g., TE buffer).

    • Prepare a series of nucleic acid standards of known concentrations to generate a standard curve.

  • Measurement of Unencapsulated (Free) RNA:

    • Add the diluted LNP suspension to a 96-well plate.

    • Add the RiboGreen® working solution to the wells.

    • Measure the fluorescence (excitation ~485 nm, emission ~520 nm). The fluorescence intensity is proportional to the amount of free RNA.

  • Measurement of Total RNA:

    • In a separate set of wells, add the diluted LNP suspension.

    • Add a surfactant (e.g., 1% Triton X-100) to disrupt the LNPs and release the encapsulated RNA.

    • Add the RiboGreen® working solution.

    • Measure the fluorescence to determine the total RNA concentration.

  • Calculation:

    • Use the standard curve to determine the concentration of free and total RNA.

    • Calculate the Encapsulation Efficiency using the following formula: EE% = [(Total RNA - Free RNA) / Total RNA] x 100

Lipid Composition Analysis

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), is used to separate and quantify the individual lipid components of the LNP formulation.

Experimental Protocol:

  • Sample Preparation: Disrupt the LNP sample by diluting it in an organic solvent like methanol (B129727) or isopropanol (B130326) to release the lipids.

  • Chromatographic Conditions:

    • Column: A reverse-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of organic solvents (e.g., acetonitrile, methanol) and water, often with additives like ammonium (B1175870) acetate, is employed to achieve separation of the different lipid species.

    • Flow Rate and Temperature: These are optimized to achieve good peak resolution and shape.

  • Detection:

    • CAD/ELSD: These detectors are suitable for lipids as they do not require a chromophore. The response is related to the mass of the analyte.

  • Data Analysis:

    • Identify each lipid component by its retention time compared to standards.

    • Quantify the amount of each lipid by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations. This allows for the verification of the molar ratio of the lipid components in the formulation.

In Vitro Transfection Efficiency

Principle: This assay evaluates the ability of the LNPs to deliver their cargo (e.g., mRNA encoding a reporter protein like luciferase or GFP) into cells and for the cargo to be functionally active (i.e., translated into protein).

Experimental Protocol (Luciferase Assay):

  • Cell Culture: Seed cells (e.g., HeLa, HEK293) in a 96-well plate and allow them to adhere overnight.

  • Transfection:

    • Prepare serial dilutions of the LNP-mRNA formulation in cell culture medium.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

  • Cell Lysis:

    • Remove the medium and wash the cells with PBS.

    • Add a lysis buffer to each well to break open the cells and release the intracellular contents.

  • Luminescence Measurement:

    • Add a luciferase substrate to the cell lysate. The luciferase enzyme produced from the delivered mRNA will catalyze a reaction that produces light.

    • Measure the luminescence using a plate reader. The intensity of the light is proportional to the amount of luciferase expressed and, therefore, the transfection efficiency.

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Principle: Cryo-TEM provides high-resolution visualization of the morphology and internal structure of LNPs in their near-native, hydrated state. This technique involves rapidly freezing the sample to prevent the formation of ice crystals that could damage the LNP structure.

Experimental Protocol:

  • Sample Preparation (Vitrification):

    • Apply a small volume (3-5 µL) of the LNP suspension to a TEM grid.

    • Blot the grid to create a thin film of the sample.

    • Plunge-freeze the grid into a cryogen (e.g., liquid ethane) to rapidly vitrify the sample.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope.

    • Acquire images at low electron doses to minimize radiation damage to the sample.

  • Data Analysis: The resulting images can reveal information about the LNP size, shape, lamellarity, and the presence of internal structures.

Visualizing Key Processes in LNP-Mediated Delivery

To better understand the journey of this compound LNPs from formulation to therapeutic action, the following diagrams illustrate the key workflows and biological pathways involved.

LNP_Characterization_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_performance Performance Evaluation Formulation Lipid Mixture (this compound, Helper Lipids, PEG-Lipid) + Nucleic Acid DLS DLS (Size, PDI) Formulation->DLS ELS ELS (Zeta Potential) Formulation->ELS RiboGreen RiboGreen Assay (Encapsulation Efficiency) Formulation->RiboGreen HPLC HPLC-CAD/ELSD (Lipid Composition) Formulation->HPLC CryoTEM Cryo-TEM (Morphology) Formulation->CryoTEM InVitro In Vitro Studies (Transfection Efficiency, Cytotoxicity) DLS->InVitro ELS->InVitro RiboGreen->InVitro HPLC->InVitro CryoTEM->InVitro InVivo In Vivo Studies (Biodistribution, Efficacy) InVitro->InVivo

Caption: Experimental workflow for this compound LNP formulation and characterization.

LNP_Cellular_Uptake_Pathway LNP Lipid Nanoparticle (LNP) CellMembrane Cell Membrane LNP->CellMembrane Endocytosis Endocytosis (e.g., Clathrin-mediated) CellMembrane->Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome / Lysosome (pH ~4.5-5.0) EarlyEndosome->LateEndosome EndosomalEscape Endosomal Escape EarlyEndosome->EndosomalEscape Protonation of this compound Degradation Degradation LateEndosome->Degradation Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm PayloadRelease Nucleic Acid Release Cytoplasm->PayloadRelease Translation Translation (for mRNA) PayloadRelease->Translation Protein Therapeutic Protein Translation->Protein

Caption: Cellular uptake and endosomal escape pathway of this compound LNPs.

Characterization_Methods_vs_Attributes cluster_methods Characterization Methods cluster_attributes LNP Quality Attributes DLS DLS Size Size & PDI DLS->Size ELS ELS Zeta Zeta Potential ELS->Zeta RiboGreen RiboGreen Assay EE Encapsulation Efficiency RiboGreen->EE HPLC HPLC Composition Lipid Composition HPLC->Composition CryoTEM Cryo-TEM CryoTEM->Size Morphology Morphology CryoTEM->Morphology Luciferase Luciferase Assay Efficacy Functional Efficacy Luciferase->Efficacy

Caption: Relationship between characterization methods and LNP attributes.

References

A Comparative Guide to DODAP LNP Analysis Techniques for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of lipid nanoparticle (LNP) formulation, a thorough understanding of analytical techniques is paramount. This guide provides a cross-platform comparison of key methods for analyzing DODAP (1,2-dioleoyl-3-dimethylammonium-propane) containing LNPs, a widely used ionizable lipid in nucleic acid delivery. We present supporting experimental data, detailed protocols, and visual workflows to facilitate a comprehensive evaluation of these techniques.

Performance Comparison of this compound-based LNPs

The selection of an ionizable lipid is a critical determinant of an LNP's physicochemical properties and biological activity. The following tables summarize quantitative data from comparative studies, highlighting the performance of this compound-containing LNPs against other commonly used ionizable and cationic lipids.

Physicochemical Properties

Dynamic Light Scattering (DLS) and Zeta Potential measurements are fundamental techniques for characterizing the size, polydispersity index (PDI), and surface charge of LNPs. These parameters significantly influence the stability, biodistribution, and cellular uptake of the nanoparticles.

Ionizable/Cationic LipidFormulation DetailsSize (Z-average, nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
This compound This compound/DSPC/Chol/PEG-DSPE (10/49/40/1 mol/mol) with gold nanoparticles88 - 1140.06 - 0.23-11.0 to -16.3~100 (for GNPs)[1]
This compound Post-encapsulation method with mRNA~100-120~0.15~+15 (at pH 6.0)>70 (at pH ≤ 6.0)[2]
DLin-MC3-DMAPost-encapsulation method with mRNA~100-120~0.15~+15 (at pH 6.0)>80 (at pH ≤ 6.0)[2]
ssPalmO-Phe-P4C2Post-encapsulation method with mRNA~100-120~0.15~+15 (at pH 6.0)>90 (at pH ≤ 6.0)[2]
DOTAPDOTAP/Chol (1:3 molar ratio) with mRNA~150~0.2~+40Not specified[3]

Note: PDI values < 0.3 are generally considered acceptable for LNP formulations. Zeta potential can vary significantly with pH, especially for ionizable lipids like this compound.

In Vitro Transfection Efficiency

The primary function of LNPs in this context is the efficient delivery of nucleic acid payloads into target cells. The following table compares the in vitro transfection efficiency of this compound-LNPs with other formulations.

Ionizable/Cationic LipidCell LinePayloadTransfection Efficiency (% of GFP positive cells or relative light units)Reference
This compound Not specifiedFLuc mRNALower than DLin-KC2-DMA, DLin-MC3-DMA, and DLin-DMA[4]
DLin-KC2-DMANot specifiedFLuc mRNAHigh[4]
DLin-MC3-DMAHuh7, A549, THP-1m, HMDMeGFP-mRNAHigh, but generally lower than SM-102[3]
SM-102Huh7, A549, THP-1m, HMDMeGFP-mRNAHighest among tested lipids[3]
ALC-0315Huh7, A549, THP-1m, HMDMeGFP-mRNALow[3]
DOTAPHuh7eGFP-mRNANo measurable expression in the presence of serum[3]

Experimental Workflows and Signaling Pathways

Visualizing the intricate processes of LNP formulation, analysis, and mechanism of action is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate these key workflows and pathways.

LNP_Formulation_and_Analysis_Workflow cluster_formulation LNP Formulation cluster_characterization Physicochemical Characterization cluster_structural Structural & Morphological Analysis cluster_functional Functional Analysis Lipid_Stock Lipid Stock (this compound, helper lipids, PEG-lipid) in Ethanol Microfluidic_Mixing Microfluidic Mixing Lipid_Stock->Microfluidic_Mixing NA_Stock Nucleic Acid Stock (mRNA/siRNA) in Aqueous Buffer (pH 4) NA_Stock->Microfluidic_Mixing Dialysis Dialysis (Buffer Exchange to PBS, pH 7.4) Microfluidic_Mixing->Dialysis DLS DLS (Size, PDI) Dialysis->DLS Zeta Zeta Potential (Surface Charge) Dialysis->Zeta RiboGreen RiboGreen Assay (Encapsulation Efficiency) Dialysis->RiboGreen HPLC HPLC (Lipid Quantification) Dialysis->HPLC CryoTEM Cryo-TEM (Morphology, Lamellarity) Dialysis->CryoTEM SAXS SAXS (Internal Structure) Dialysis->SAXS InVitro In Vitro Transfection (Cell Culture) Dialysis->InVitro InVivo In Vivo Studies (Animal Models) InVitro->InVivo

Fig 1. Experimental workflow for LNP formulation and characterization.

mRNA_Delivery_Pathway LNP This compound-LNP (pH 7.4) Neutral Surface Cell_Membrane Cell Membrane Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome (pH ~6.5) This compound becomes protonated (+) Endocytosis->Endosome Late_Endosome Late Endosome/Lysosome (pH ~5.0) Further protonation Endosome->Late_Endosome Endosomal_Escape Endosomal Escape (Membrane Destabilization) Late_Endosome->Endosomal_Escape mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation by Ribosomes mRNA_Release->Translation Protein_Expression Protein Expression Translation->Protein_Expression

References

A Comparative Guide to DODAP and Next-Generation Ionizable Lipids for Advanced mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has underscored the critical role of delivery systems, with lipid nanoparticles (LNPs) emerging as the clinical standard. At the heart of these LNPs are ionizable lipids, which are pivotal for mRNA encapsulation, stability, and, most importantly, effective intracellular delivery. This guide provides an objective comparison of the foundational ionizable lipid, DODAP (1,2-dioleoyl-3-dimethylammonium-propane), with next-generation ionizable lipids that have enabled the clinical success of recent mRNA therapies, including DLin-MC3-DMA (MC3), ALC-0315, and SM-102. The information presented herein is supported by experimental data from various studies to assist researchers in selecting the optimal lipid for their therapeutic applications.

Data Presentation: A Comparative Analysis

The selection of an ionizable lipid significantly impacts the physicochemical properties and biological performance of LNPs. The following tables summarize key quantitative data for LNPs formulated with this compound and its next-generation counterparts. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Table 1: Physicochemical Characteristics of Lipid Nanoparticles

Ionizable LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)pKaSource(s)
This compound ~80-150~0.1-0.3>906.6-7.0[1]
DLin-MC3-DMA ~70-100<0.2>956.44[1][2][3]
ALC-0315 ~80-100<0.1>95~6.1[2][4]
SM-102 ~75-90<0.1>95~6.7[2][4]

Table 2: In Vitro Performance of mRNA-LNPs

Ionizable LipidCell Line(s)Transfection EfficiencyCytotoxicitySource(s)
This compound VariousModerateHigher than next-gen lipids[5][6]
DLin-MC3-DMA Huh7, A549, THP-1HighLow[2]
ALC-0315 Huh7, A549Moderate to HighLow[2]
SM-102 Huh7, A549, THP-1Very HighLow[2][4]

Table 3: In Vivo Performance of mRNA-LNPs

Ionizable LipidAnimal ModelKey FindingsSource(s)
This compound MiceReduced potency when fully replacing ALC-0315.[5][6] Minimal impact on expression when partially substituting ALC-0315.[5][6][5][6]
DLin-MC3-DMA Mice, Non-human primatesHighly potent for hepatic gene silencing.[1][1]
ALC-0315 MiceHigh in vivo protein expression, comparable to SM-102.[2] Strong induction of anti-spike IgG responses.[7][2][7]
SM-102 MiceSuperior in vivo protein expression.[4] Outperforms ALC-0315 in intramuscular delivery.[4][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies for key experiments are provided below.

LNP Formulation via Microfluidics

Microfluidic mixing is a reproducible method for producing uniform LNPs.

Materials:

  • Ionizable lipid (this compound, DLin-MC3-DMA, ALC-0315, or SM-102)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0)

  • Ethanol (B145695)

  • Microfluidic mixing system (e.g., NanoAssemblr)

Protocol:

  • Prepare a lipid stock solution in ethanol containing the ionizable lipid, helper lipid, cholesterol, and PEG-lipid at a desired molar ratio (e.g., 50:10:38.5:1.5).[8]

  • Dilute the mRNA in the aqueous buffer to the desired concentration.

  • Set up the microfluidic system with a total flow rate and flow rate ratio (aqueous:ethanolic) according to the manufacturer's instructions (e.g., 3:1).[9]

  • Load the lipid solution and the mRNA solution into separate syringes and place them on the syringe pumps.

  • Initiate the mixing process. The rapid mixing of the two solutions leads to a change in polarity, triggering the self-assembly of the LNPs.[10]

  • Collect the resulting LNP suspension.

  • Dialyze the LNP suspension against phosphate-buffered saline (PBS) to remove ethanol and non-encapsulated mRNA.

  • Characterize the LNPs for particle size, PDI, and encapsulation efficiency.

In Vitro mRNA Transfection

This protocol outlines the steps for assessing the transfection efficiency of mRNA-LNPs in cultured cells.

Materials:

  • Cultured cells (e.g., Huh7, HEK293)

  • Complete cell culture medium

  • mRNA-LNPs

  • 96-well plates

  • Luciferase assay reagent (if using luciferase reporter mRNA)

  • Plate reader capable of measuring luminescence

Protocol:

  • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.[8]

  • Incubate the cells overnight.

  • The following day, dilute the mRNA-LNPs in a complete cell culture medium to the desired concentration.[11]

  • Remove the existing medium from the cells and add the medium containing the mRNA-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

  • To measure protein expression, lyse the cells and use a suitable assay (e.g., luciferase assay for luciferase mRNA).[8]

  • Measure the signal (e.g., luminescence) using a plate reader.

In Vivo Biodistribution Study

This protocol describes a method for evaluating the biodistribution of mRNA-LNPs in a mouse model.

Materials:

  • Animal model (e.g., BALB/c mice)

  • mRNA-LNPs encapsulating a reporter mRNA (e.g., luciferase)

  • Anesthetic (e.g., isoflurane)

  • In vivo imaging system (IVIS)

  • D-luciferin (for luciferase-based imaging)

Protocol:

  • Administer the mRNA-LNPs to the mice via the desired route (e.g., intravenous, intramuscular).[12]

  • At predetermined time points post-administration, anesthetize the mice.[12]

  • If using a luciferase reporter, inject D-luciferin intraperitoneally.[12]

  • Image the mice using an in vivo imaging system to detect the bioluminescence signal.[12]

  • To assess organ-specific distribution, euthanize the mice after the final imaging time point, dissect the organs of interest (e.g., liver, spleen, lungs), and image them ex vivo.[12]

Mandatory Visualization

The following diagrams illustrate key processes in LNP-mediated mRNA delivery.

Experimental_Workflow cluster_formulation 1. LNP Formulation cluster_invitro 2. In Vitro Testing cluster_invivo 3. In Vivo Testing lipids Lipids in Ethanol microfluidics Microfluidic Mixing lipids->microfluidics mrna mRNA in Aqueous Buffer mrna->microfluidics lnps mRNA-LNPs microfluidics->lnps transfection Transfection lnps->transfection injection Injection lnps->injection cells Cultured Cells cells->transfection analysis_invitro Protein Expression Analysis transfection->analysis_invitro animal Animal Model animal->injection imaging Biodistribution Imaging injection->imaging

Experimental workflow for LNP formulation and testing.

Endosomal_Escape cluster_cell Cellular Uptake and Endosomal Escape LNP LNP (Neutral pH) Endocytosis Endocytosis LNP->Endocytosis EarlyEndosome Early Endosome (pH ~6.5) Endocytosis->EarlyEndosome LateEndosome Late Endosome (pH ~5.5) EarlyEndosome->LateEndosome Protonation Ionizable Lipid Protonation (+) EarlyEndosome->Protonation Acidification Lysosome Lysosome (pH ~4.5) LateEndosome->Lysosome LateEndosome->Protonation Further Acidification MembraneInteraction Interaction with Anionic Lipids Protonation->MembraneInteraction Destabilization Membrane Destabilization MembraneInteraction->Destabilization mRNA_Release mRNA Release into Cytoplasm Destabilization->mRNA_Release

Mechanism of ionizable lipid-mediated endosomal escape.

References

Evaluating the Stability of DODAP vs. Other Lipid Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of lipid nanoparticle (LNP) formulations is a critical determinant of their success as delivery vehicles for nucleic acid therapeutics. A stable LNP platform ensures the protection of the cargo, maintains particle integrity, and ultimately dictates the efficacy and safety of the therapeutic. The choice of the ionizable lipid is a key factor influencing the stability of these formulations. This guide provides a comparative evaluation of the stability of LNPs formulated with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), an early-generation ionizable lipid, against other prominent lipid formulations.

Key Stability Parameters for Lipid Nanoparticles

The stability of LNPs is a multifaceted attribute assessed through various physical and chemical parameters over time and under different storage conditions.

  • Physical Stability: This pertains to the maintenance of the nanoparticle's structural integrity. Key indicators include:

    • Particle Size (Z-average diameter): An increase in particle size can indicate aggregation, which may affect the biodistribution and efficacy of the LNPs.

    • Polydispersity Index (PDI): PDI measures the heterogeneity of particle sizes in a formulation. A low PDI (typically < 0.2) is desirable, and an increase suggests particle aggregation or degradation.

    • Zeta Potential: This parameter indicates the surface charge of the LNPs. While ionizable lipids are designed to be neutral at physiological pH, changes in zeta potential during storage can signal alterations in the LNP surface composition.

  • Chemical Stability: This relates to the integrity of the LNP components and the encapsulated cargo. Key metrics include:

    • Encapsulation Efficiency (%EE): This measures the percentage of the nucleic acid cargo that is successfully entrapped within the LNPs. A decrease in %EE over time indicates leakage of the payload.

    • Lipid Degradation: The chemical structure of the lipids can be susceptible to hydrolysis or oxidation, which can compromise the LNP structure and potentially lead to toxic byproducts.

    • Nucleic Acid Integrity: The encapsulated mRNA or siRNA must remain intact to be functional. Degradation of the nucleic acid will lead to a loss of therapeutic potency.

Comparative Data on Physicochemical Characteristics

The following table summarizes the physicochemical characteristics of LNPs formulated with this compound and other commonly used ionizable or cationic lipids. It is important to note that this data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions, including the full lipid composition, the nature of the nucleic acid cargo, and the formulation process.

Ionizable/Cationic LipidParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Cargo
This compound ~148~0.20~86siRNA[1]
DODMA ~146~0.27~90siRNA[1]
DLin-MC3-DMA ~120~0.21~89siRNA[1]
DOTAP 100-200< 0.2--
ALC-0315 80-100< 0.2>90mRNA
SM-102 80-100< 0.2>90mRNA

Data compiled from multiple sources. Direct comparison should be made with caution.

Studies have shown that substituting the ionizable lipid ALC-0315 with 10-25% this compound had a minimal impact on the initial physicochemical properties of the LNPs[2][3]. However, completely replacing ALC-0315 with this compound resulted in reduced LNP potency in vivo[2][3].

Impact of Storage Conditions on LNP Stability

The stability of LNP formulations is highly dependent on storage conditions. Temperature, the presence of cryoprotectants, and freeze-thaw cycles are critical factors.

  • Temperature: Generally, lower temperatures are preferred for long-term storage of LNPs to minimize chemical degradation and physical instability. Storage at 2-8°C (refrigerated) is often suitable for short-term storage, while ultra-low temperatures (-20°C to -80°C) are typically required for long-term stability[4]. Some studies suggest that for certain formulations, refrigeration may be superior to freezing due to the potential for aggregation during freeze-thaw cycles[4].

  • Cryoprotectants: To mitigate the detrimental effects of freezing, such as particle aggregation, cryoprotectants like sucrose (B13894) and trehalose (B1683222) are often included in the formulation buffer[4][5][6]. These sugars can help maintain the integrity of the LNPs during freezing and thawing[4].

  • Freeze-Thaw Cycles: Repeated freezing and thawing can be detrimental to LNP stability, often leading to a significant increase in particle size and PDI[4][6]. The inclusion of cryoprotectants can lessen this damage[4].

While specific long-term, head-to-head stability data for this compound-formulated LNPs versus newer lipids under various storage conditions is limited in the public domain, the general principles of LNP stabilization apply. Formulations containing newer generation ionizable lipids such as DLin-MC3-DMA, ALC-0315, and SM-102 have been optimized for improved stability, which has been a key factor in their clinical success[5].

Experimental Protocols

Detailed experimental protocols are essential for the reproducible assessment of LNP stability. Below are outlines of common methodologies.

LNP Formulation by Microfluidic Mixing

Lipid nanoparticles are typically prepared by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo. Microfluidic mixing is a widely used technique that allows for controlled and reproducible formulation.

LNP_Formulation_Workflow cluster_organic Organic Phase cluster_aqueous Aqueous Phase lipids Lipid Mixture in Ethanol (e.g., this compound, DSPC, Cholesterol, PEG-lipid) mixer Microfluidic Mixing lipids->mixer na Nucleic Acid in Low pH Buffer (e.g., Citrate or Acetate) na->mixer dialysis Dialysis/ Tangential Flow Filtration (Buffer Exchange to pH 7.4) mixer->dialysis storage Sterile Filtration & Storage dialysis->storage

Caption: Workflow for LNP Formulation via Microfluidic Mixing.

Long-Term Stability Assessment

To evaluate the long-term stability of an LNP formulation, aliquots of the sample are stored under various conditions and analyzed at predetermined time points.

Stability_Assessment_Workflow cluster_storage Storage Conditions cluster_analysis Time Point Analysis (e.g., 1, 4, 8, 12 weeks) start LNP Formulation (Time 0 Analysis) temp_4c 4°C start->temp_4c Aliquoting temp_neg20c -20°C start->temp_neg20c Aliquoting temp_neg80c -80°C start->temp_neg80c Aliquoting dls Particle Size & PDI (DLS) temp_4c->dls zeta Zeta Potential temp_neg20c->zeta ee Encapsulation Efficiency (RiboGreen Assay) temp_neg80c->ee potency In vitro/In vivo Potency dls->potency zeta->potency ee->potency

Caption: Workflow for Long-Term LNP Stability Testing.

Methodology for Key Stability Assays
  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles.

    • Protocol:

      • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

      • Dilute the LNP sample to an appropriate concentration (e.g., 0.5-1.25 µg/mL of nucleic acid) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

      • Transfer the diluted sample to a disposable cuvette.

      • Place the cuvette in the DLS instrument and perform the measurement.

      • Record the Z-average diameter and PDI. Measurements are typically performed in triplicate.

  • Encapsulation Efficiency (%EE) Determination:

    • Principle: A fluorescent dye, such as RiboGreen®, binds to nucleic acids and fluoresces. By measuring the fluorescence before and after disrupting the LNPs with a detergent, the amount of encapsulated nucleic acid can be determined.

    • Protocol:

      • Prepare a standard curve of the nucleic acid using the RiboGreen® reagent.

      • In a 96-well plate, prepare two sets of diluted LNP samples in TE buffer.

      • To one set of samples, add a detergent (e.g., 2% Triton X-100) to lyse the LNPs and measure the total nucleic acid fluorescence (F_total).

      • To the other set, add only TE buffer to measure the fluorescence of the unencapsulated nucleic acid (F_unencapsulated).

      • Incubate the plate according to the assay kit instructions and measure the fluorescence using a plate reader.

      • Calculate the %EE using the formula: %EE = [(F_total - F_unencapsulated) / F_total] * 100.

Conclusion

The stability of lipid nanoparticle formulations is a critical quality attribute that is significantly influenced by the choice of ionizable lipid. While this compound was a foundational ionizable lipid in the development of LNP technology, the field has evolved towards newer lipids such as DLin-MC3-DMA, ALC-0315, and SM-102, which are integral to clinically approved therapeutics. The available data suggests that these newer lipids, as part of optimized formulations, likely offer advantages in terms of stability and in vivo performance compared to earlier lipids like this compound. However, a comprehensive understanding of the stability profile of any LNP formulation requires rigorous, head-to-head comparative studies under various storage conditions. The experimental protocols and workflows outlined in this guide provide a framework for conducting such evaluations, enabling researchers to make informed decisions in the development of stable and effective nucleic acid delivery systems.

References

A Comparative Guide to Validating the Gene Silencing Efficiency of DODAP-siRNA Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the gene silencing efficiency of nanoparticles formulated with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), an ionizable cationic lipid. We offer an objective comparison of this compound-siRNA nanoparticles with alternative delivery systems, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound-siRNA Nanoparticles

Small interfering RNA (siRNA) offers a powerful mechanism for sequence-specific gene silencing, representing a promising therapeutic modality.[1] However, the effective delivery of siRNA to target cells in vivo remains a significant hurdle due to its instability and poor cellular uptake.[2][3] Lipid nanoparticles (LNPs) have emerged as the leading platform for systemic siRNA delivery.[4][5]

This compound is an ionizable cationic lipid that is a key component of these LNPs.[5] Its ionizable nature is critical for both siRNA encapsulation and endosomal escape. At an acidic pH (e.g., during formulation), this compound is positively charged, facilitating interaction with the negatively charged siRNA backbone.[2][6] At physiological pH, it becomes nearly neutral, increasing stability in circulation.[2] Upon endocytosis into the target cell, the acidic environment of the endosome protonates this compound, which is thought to destabilize the endosomal membrane and release the siRNA payload into the cytoplasm where it can engage the RNA-induced silencing complex (RISC).[5][7] Validating the efficacy of this process is paramount for preclinical and clinical success.

Comparative Analysis of siRNA Delivery Systems

While this compound-based LNPs are effective, several alternative platforms exist for siRNA delivery. The choice of delivery vehicle significantly impacts biodistribution, silencing efficiency, and safety profile.

Delivery SystemMechanismPrimary Target OrganAdministrationAdvantagesDisadvantages
This compound-based LNPs Encapsulation of siRNA in an ionizable lipid nanoparticle that facilitates endosomal escape.[5][7]Liver (hepatocytes)[4]Intravenous (IV)High encapsulation efficiency; proven clinical efficacy (as a class of ionizable lipids).[8]Primarily targets the liver; potential for off-target effects.[9][10]
GalNAc Conjugates Covalent conjugation of N-acetylgalactosamine (GalNAc) ligands to the siRNA, which bind to the asialoglycoprotein receptor (ASGPR) on hepatocytes.[]Liver (hepatocytes)Subcutaneous (SC)High specificity for hepatocytes; low dose, long-acting silencing; chemically defined.[]Limited to ASGPR-expressing cells (liver); not suitable for large nucleic acid payloads.
Polymeric Nanoparticles (e.g., PLGA, PEI) Complexation of siRNA with cationic polymers to form nanoparticles that protect siRNA and facilitate cellular uptake.[1][12]Can be tailored for various tissues, including tumors.IV, LocalTunable release kinetics; potential for targeting ligands.[]Potential for toxicity (especially PEI); can be less efficient than LNPs.[1]
Other Ionizable Lipids (e.g., DLin-MC3-DMA) Similar mechanism to this compound, but with optimized chemical structures for improved potency and safety. The pKa of the lipid is a critical parameter.[7]Liver (hepatocytes)IVExtremely high potency (ED50 as low as 0.005 mg/kg in mice); clinically validated (Onpattro®).[4][8]Primarily liver-tropic; complex formulation process.
Quantitative Data on Gene Silencing Efficiency

Quantifying the degree of gene knockdown is the ultimate measure of a delivery system's success. The efficiency of LNP-siRNA systems is often evaluated by determining the dose required to achieve 50% silencing of the target gene (ED50).

Cationic/Ionizable LipidTarget GeneModelSilencing Efficiency (ED50)Reference
This compound Factor VIIMouse~10 mg/kg[4]
DLin-MC3-DMA Factor VIIMouse0.005 mg/kg [4]
DLinKC2-DMA GAPDHBone Marrow Macrophages (in vitro)>60% silencing at 1 µg/mL [13]
DLinKC2-DMA Factor VIIMouse0.01 mg/kg [14]
DLinDMA GAPDHBone Marrow Macrophages (in vitro)~60% silencing at 5 µg/mL[13]

Note: The data presented is for comparative purposes. Direct comparison between different studies should be made with caution due to variations in experimental conditions, siRNA sequences, and LNP composition.

Visualizing the Process: From Nanoparticle to Silencing

To understand how this compound-siRNA nanoparticles function, it is helpful to visualize the key biological and experimental pathways.

RNAi_Pathway cluster_cell Cytoplasm siRNA This compound-siRNA Nanoparticle Endosome Endosome siRNA->Endosome Endocytosis siRNA_released siRNA Endosome->siRNA_released Endosomal Escape (pH-mediated) RISC_loading RISC Loading siRNA_released->RISC_loading RISC Activated RISC (with Guide Strand) RISC_loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation (No Protein Translation) Cleavage->Degradation Experimental_Workflow cluster_analysis 6. Quantitative Analysis Formulation 1. Formulate Nanoparticles (this compound + siRNA + Helper Lipids) Characterization 2. Characterize Nanoparticles (Size, Zeta Potential, Encapsulation) Formulation->Characterization Transfection 3. Cell Transfection (In Vitro) or Animal Dosing (In Vivo) Characterization->Transfection Harvest 4. Harvest Cells or Tissues (e.g., 48-72h post-transfection) Transfection->Harvest Extraction 5. RNA & Protein Extraction Harvest->Extraction FC Flow Cytometry (Single-Cell Protein Level) Harvest->FC Whole Cells qPCR qPCR (mRNA Level) Extraction->qPCR RNA WB Western Blot (Protein Level) Extraction->WB Protein

References

Safety Operating Guide

Navigating the Disposal of DODAP: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Proper Disposal of 1,2-dioleoyl-3-dimethylammonium-propane (DODAP)

For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the appropriate disposal of this compound, a widely used cationic lipid in drug delivery and gene therapy research. Adherence to these guidelines is critical for minimizing environmental impact and protecting personnel.

Understanding this compound and Its Waste Profile

This compound (1,2-dioleoyl-3-dimethylammonium-propane) is an ionizable cationic lipid that is integral to the formulation of lipid nanoparticles for the delivery of nucleic acids such as mRNA and siRNA.[1][2] While it is favored for its high transfection efficiency and lower cytotoxicity compared to other cationic lipids, its disposal requires careful consideration.[1][2]

Currently, this compound is not specifically listed as a hazardous waste by the Environmental Protection Agency (EPA) on the F, K, P, or U lists. However, this does not automatically classify it as non-hazardous. The generator of the waste is responsible for determining if it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[3][4]

A crucial first step is to consult the Safety Data Sheet (SDS) for this compound, which provides foundational safety and handling information. The SDS for this compound indicates that it should be disposed of in accordance with prevailing country, federal, state, and local regulations. It also advises against allowing the substance to enter drains or water courses.

Quantitative Data for this compound Disposal

ParameterValue/GuidelineCitation
EPA Hazardous Waste Code Not a listed waste. Determination of characteristic waste (D001-D043) is the generator's responsibility.[3][4]
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in ethanol (B145695) and DMSO.[5]
Known Degradation Pathways Susceptible to hydrolysis and oxidation.[5]
Recommended Waste Container Labeled, leak-proof, and chemically compatible containers.[6]
Aqueous Waste pH for Neutralization General guidance for corrosive waste is neutralization to a pH between 5.5 and 9.5 before disposal, if no other hazardous characteristics are present.[7]

Experimental Protocols for this compound Waste Management

The following protocols provide detailed methodologies for handling and treating this compound waste in a laboratory setting. These procedures are designed to mitigate risks and ensure compliance with general laboratory safety standards.

Protocol 1: Collection and Segregation of this compound Waste
  • Waste Segregation: Establish a dedicated and clearly labeled waste container for this compound and this compound-contaminated materials. This includes pure this compound, solutions containing this compound, and any materials that have come into contact with it (e.g., pipette tips, gloves, and glassware).

  • Container Selection: Use chemically resistant, leak-proof containers. Given this compound's solubility, high-density polyethylene (B3416737) (HDPE) or glass containers are suitable.

  • Labeling: Label the waste container with "Hazardous Waste," the full chemical name "1,2-dioleoyl-3-dimethylammonium-propane (this compound)," and the date accumulation begins.

  • Storage: Store the waste container in a designated satellite accumulation area that is away from incompatible materials, such as strong acids, alkalis, and oxidizing agents.

Protocol 2: Decontamination of Laboratory Surfaces and Glassware

This protocol should be performed in a well-ventilated area, such as a fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Initial Cleaning: For visible spills or residues, absorb the material with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Solvent Wash: Since this compound is soluble in alcohols, wipe the contaminated surface or rinse the glassware with 70% ethanol or isopropanol (B130326) to dissolve the lipid. Collect the solvent rinse as hazardous waste.

  • Detergent Wash: Wash the surface or glassware with a laboratory-grade detergent and warm water.

  • Final Rinse: Rinse thoroughly with deionized water.

  • Verification (Optional): For critical applications, the effectiveness of the decontamination can be verified by analytical methods such as high-performance liquid chromatography (HPLC) to ensure no residual this compound remains.

Protocol 3: Chemical Degradation of this compound Waste (for consideration and small-scale applications)

Research indicates that this compound is susceptible to degradation through oxidation.[5] While a standardized protocol for complete degradation for disposal is not established, the following experimental approach can be considered for small quantities of this compound waste under the guidance of a qualified chemist and in compliance with institutional safety protocols.

Materials:

  • This compound waste solution

  • 3% Hydrogen peroxide (H₂O₂)

  • Appropriate reaction vessel

  • Stir plate and stir bar

  • pH meter and pH adjustment solutions (e.g., dilute HCl and NaOH)

Procedure:

  • Dilution: Dilute the this compound waste with an appropriate solvent to a manageable concentration.

  • Oxidation: In a well-ventilated fume hood, slowly add 3% hydrogen peroxide to the this compound solution while stirring. The reaction may be exothermic, so the addition should be controlled. The ratio of H₂O₂ to this compound will need to be determined empirically.

  • Reaction Time: Allow the reaction to proceed for a sufficient time to ensure degradation. This may range from several hours to days. Monitoring the disappearance of this compound using an appropriate analytical technique (e.g., TLC, HPLC) is recommended.

  • Neutralization: After confirming the degradation of this compound, neutralize the resulting solution to a pH between 6.0 and 8.0.

  • Disposal: Dispose of the final solution as chemical waste in accordance with institutional and local regulations. The degradation products should also be evaluated for their hazardous characteristics before final disposal.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DODAP_Disposal_Workflow This compound Disposal Decision Workflow start Start: Generation of this compound Waste waste_characterization Waste Characterization: Pure this compound, solutions, or contaminated materials? start->waste_characterization consult_sds Consult Safety Data Sheet (SDS) waste_characterization->consult_sds check_characteristics Evaluate for Hazardous Characteristics: Ignitability, Corrosivity, Reactivity, Toxicity consult_sds->check_characteristics is_hazardous Is the waste hazardous? check_characteristics->is_hazardous collect_hazardous Collect in a labeled hazardous waste container is_hazardous->collect_hazardous Yes non_hazardous_disposal Dispose of as non-hazardous chemical waste per institutional guidelines is_hazardous->non_hazardous_disposal No decontamination_needed Decontaminate surfaces and equipment? collect_hazardous->decontamination_needed non_hazardous_disposal->decontamination_needed decontamination_protocol Follow Decontamination Protocol: 1. Absorb gross contamination 2. Solvent wash (e.g., Ethanol) 3. Detergent wash 4. Water rinse decontamination_needed->decontamination_protocol Yes disposal_pickup Arrange for pickup by Environmental Health & Safety (EHS) decontamination_needed->disposal_pickup No decontamination_protocol->disposal_pickup end End: Proper Disposal disposal_pickup->end

A flowchart outlining the decision-making process for the proper disposal of this compound waste.

By following these procedures and guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound waste, thereby fostering a culture of safety and environmental responsibility. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.

References

Essential Safety and Handling Protocols for DODAP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,2-dioleoyl-3-dimethylammonium-propane (DODAP), a cationic lipid crucial in nanomedicine and gene delivery, ensuring personal safety and proper disposal are paramount.[][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, and can result in serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound, including material specifications and estimated protection times. It is crucial to note that breakthrough times can vary based on factors such as glove thickness, temperature, and the concentration of the chemical. Always consult the glove manufacturer's specific chemical resistance data.

PPE CategoryItemMaterial/SpecificationEstimated Breakthrough Time/Efficacy
Hand Protection GlovesNitrile or Butyl RubberNitrile: Provides good splash protection. For incidental contact, change gloves immediately. For prolonged contact, double gloving is recommended. Estimated breakthrough time for similar organic compounds is generally >60 minutes for thicker nitrile gloves (e.g., 8 mil).
Butyl Rubber: Offers excellent resistance to a wide range of chemicals. Recommended for extensive handling or in case of spills. Estimated breakthrough time is typically >480 minutes.
Body Protection Lab Coat/GownChemically resistant, long-sleeved lab coat or gown.Should be worn at all times when handling this compound to protect skin and personal clothing from splashes.
Eye & Face Protection Safety Goggles/Face ShieldANSI Z87.1 certified safety goggles with side shields.Must be worn to prevent eye contact from splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Respiratory Protection RespiratorAir-purifying respirator with organic vapor (OV) cartridges and P100 particulate filters.Required when handling this compound powder outside of a certified chemical fume hood or when aerosols may be generated. The P100 filter provides protection against lipid particulates. Cartridges should be replaced on a regular schedule based on usage.

Experimental Protocol: Assessment of Glove Permeation by a Fluorescent Dye Analog

To quantitatively assess the permeation of this compound through different glove materials, a standardized experimental protocol using a fluorescent analog can be employed.

Objective: To determine the breakthrough time of a this compound surrogate through nitrile and butyl rubber gloves of varying thicknesses.

Materials:

  • Nitrile gloves (5 mil and 8 mil thickness)

  • Butyl rubber gloves

  • A fluorescent lipid analog with similar molecular weight and lipophilicity to this compound

  • Collection solvent (e.g., ethanol)

  • Glass permeation cell

  • Fluorometer

  • Pipettes and other standard laboratory glassware

Methodology:

  • A piece of the glove material is clamped between the two chambers of the permeation cell, separating the challenge chamber from the collection chamber.

  • The challenge chamber is filled with a solution of the fluorescent this compound analog in a suitable solvent.

  • The collection chamber is filled with the collection solvent.

  • At regular intervals, an aliquot of the collection solvent is removed and its fluorescence is measured using a fluorometer.

  • The breakthrough time is defined as the time at which the fluorescence in the collection chamber reaches a predetermined detection limit.

  • The experiment is repeated for each glove material and thickness.

  • Data is plotted as fluorescence intensity versus time to determine the breakthrough time for each material.

Visualizing Safety Workflows

To ensure procedural clarity and adherence to safety protocols, the following diagrams illustrate the key decision-making and procedural steps for PPE selection and use.

PPE_Selection_Workflow cluster_0 Task Assessment cluster_1 PPE Selection cluster_2 Verification start Start: Handling this compound task_assessment Assess Task: - Quantity of this compound - Potential for splash or aerosol generation start->task_assessment hand_protection Hand Protection: - Nitrile for splash protection - Butyl rubber for prolonged contact task_assessment->hand_protection Select appropriate gloves body_protection Body Protection: - Chemically resistant lab coat task_assessment->body_protection eye_protection Eye/Face Protection: - Safety goggles with side shields - Face shield for splash risk task_assessment->eye_protection respiratory_protection Respiratory Protection: - Fume hood for powder - Respirator with OV/P100 if aerosols present task_assessment->respiratory_protection check_ppe Check PPE for damage and proper fit hand_protection->check_ppe body_protection->check_ppe eye_protection->check_ppe respiratory_protection->check_ppe proceed Proceed with Task check_ppe->proceed

Figure 1. PPE Selection Workflow for Handling this compound.

Donning_Doffing_Procedure cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Removing) PPE don_start Start don_gown 1. Gown/Lab Coat don_start->don_gown don_respirator 2. Respirator (if required) don_gown->don_respirator don_goggles 3. Goggles/Face Shield don_respirator->don_goggles don_gloves 4. Gloves (over cuffs) don_goggles->don_gloves don_end Enter Work Area don_gloves->don_end doff_start Start doff_gloves 1. Gloves (peel away from body) doff_start->doff_gloves doff_goggles 2. Goggles/Face Shield (from behind) doff_gloves->doff_goggles doff_gown 3. Gown/Lab Coat (peel away) doff_goggles->doff_gown doff_respirator 4. Respirator (from behind) doff_gown->doff_respirator doff_wash 5. Wash Hands Thoroughly doff_respirator->doff_wash doff_end Exit Work Area doff_wash->doff_end

Figure 2. Procedure for Donning and Doffing PPE.

Operational and Disposal Plans

A clear and robust plan for the handling and disposal of this compound is essential to maintain a safe laboratory environment and comply with regulations.

Operational Plan: Safe Handling Procedures
  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling this compound as a powder or creating solutions.

    • Have a chemical spill kit readily accessible.

  • Handling:

    • When weighing solid this compound, use a balance inside a fume hood or a ventilated balance enclosure to avoid inhalation of fine particles.

    • When preparing solutions, add this compound slowly to the solvent to avoid splashing.

    • Avoid direct contact with the skin, eyes, and clothing.[3] In case of contact, immediately follow first aid procedures outlined in the Safety Data Sheet (SDS).

  • Decontamination:

    • Decontaminate surfaces and equipment that have come into contact with this compound by scrubbing with alcohol.[3]

    • Wipe down the work area with a suitable laboratory detergent after handling is complete.

Disposal Plan: Managing this compound Waste

All this compound waste, including empty containers, contaminated PPE, and solutions, must be treated as hazardous chemical waste.

  • Segregation:

    • Collect all solid waste contaminated with this compound (e.g., pipette tips, wipes, contaminated gloves) in a designated, clearly labeled hazardous waste container.

    • Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("1,2-dioleoyl-3-dimethylammonium-propane"), the concentration (if applicable), and the date.

  • Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

    • Never dispose of this compound waste down the drain or in the regular trash.

By adhering to these safety protocols and disposal procedures, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet for the most comprehensive and up-to-date information.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
DODAP
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
DODAP

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。